molecular formula C9H9NO B1289802 2-(Aminomethyl)benzofuran CAS No. 37798-05-3

2-(Aminomethyl)benzofuran

Cat. No.: B1289802
CAS No.: 37798-05-3
M. Wt: 147.17 g/mol
InChI Key: DLUXAKYABIDWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)benzofuran is a versatile chemical scaffold of significant interest in medicinal and agricultural chemistry research. The benzofuran core is a privileged structure found in numerous biologically active compounds and clinical drugs . The aminomethyl group at the 2-position provides a critical functional handle for further synthetic modification, allowing researchers to develop novel derivatives for various applications. Current scientific literature highlights the profound bioactivities of benzofuran derivatives, which include serving as anticancer agents by targeting various cancer cell lines and enzymes , and exhibiting antimicrobial and antifungal properties . Furthermore, structurally similar compounds have been investigated as potential pesticidal and fungicidal agents in agrochemical research . Some aminomethyl benzofuran derivatives have also been explored as high-affinity ligands for neurological targets such as the 5-HT1A serotonin receptor . The ongoing development of novel synthetic methodologies, including [4+1] cycloaddition reactions with isocyanides, underscores the continued importance of 2-aminobenzofuran scaffolds in constructing diverse chemical libraries for drug discovery . Researchers value this compound as a key intermediate for designing and synthesizing new molecules with potential therapeutic and agrochemical applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUXAKYABIDWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597873
Record name 1-(1-Benzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37798-05-3
Record name 1-(1-Benzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Aminomethyl)benzofuran chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Aminomethyl)benzofuran (CAS: 37798-05-3): Properties, Synthesis, and Applications

Abstract

2-(Aminomethyl)benzofuran is a heterocyclic amine that has emerged as a crucial building block in medicinal chemistry and materials science. Its rigid benzofuran core, combined with the reactive primary amine functionality, makes it a versatile scaffold for the synthesis of complex molecules with a wide array of biological activities. The benzofuran motif is present in numerous natural products and clinically approved drugs, establishing it as a "privileged structure" in drug discovery.[1][2][3] This guide provides a comprehensive technical overview of 2-(Aminomethyl)benzofuran, detailing its physicochemical properties, common synthetic routes, chemical reactivity, spectroscopic profile, and key applications, with a focus on its role in the development of novel therapeutics for researchers, scientists, and drug development professionals.

Introduction to 2-(Aminomethyl)benzofuran

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

The benzofuran ring system, consisting of a benzene ring fused to a furan ring, is a cornerstone of many biologically active compounds.[2][4] This scaffold is found in a host of medicines, including the antiarrhythmic agent amiodarone, the antifungal drug griseofulvin, and various compounds investigated for anticancer, anti-inflammatory, and antiviral properties.[5][6] Its prevalence is due to its favorable pharmacological profile, including its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability. The development of synthetic methodologies to access functionalized benzofurans remains an active area of chemical research.[2][7]

2-(Aminomethyl)benzofuran: A Key Synthetic Intermediate

2-(Aminomethyl)benzofuran positions a nucleophilic aminomethyl group at the 2-position of the benzofuran ring, a site often targeted for derivatization. This strategic placement allows for the direct incorporation of the benzofuran moiety into larger molecular frameworks via standard amine chemistries. Consequently, it serves as an invaluable intermediate for creating libraries of compounds for high-throughput screening and lead optimization. Its structure is particularly valuable for synthesizing molecules designed to interact with central nervous system (CNS) targets, such as serotonin and dopamine receptors.[8]

Chemical Identity
PropertyValueSource(s)
CAS Number 37798-05-3[9][10]
Molecular Formula C₉H₉NO[8][9]
Molecular Weight 147.17 g/mol [8][9]
Synonyms BENZOFURAN-2-YLMETHANAMINE, 1-benzofuran-2-ylmethanamine[9][11]
SMILES C1=CC=C2C(=C1)C=C(CN)O2[9]
InChI Key DLUXAKYABIDWMU-UHFFFAOYSA-N[11]

Physicochemical and Computational Properties

The physical and computational properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems.

Physical Properties
PropertyValueSource(s)
Purity ≥95% (Typical commercial grade)[8][9]
Storage 4°C, protect from light[9]
Shipping Room temperature in continental US; may vary elsewhere[9]
Computational Chemistry Data

These parameters are often used to assess the "drug-likeness" of a molecule according to frameworks like Lipinski's Rule of Five. The values for 2-(Aminomethyl)benzofuran suggest good potential for oral bioavailability.

PropertyValueSignificance in Drug DiscoverySource(s)
Topological Polar Surface Area (TPSA) 39.16 ŲPredicts drug transport properties (e.g., cell permeability). A value < 140 Ų is generally favorable for oral bioavailability.[9]
LogP (Octanol/Water Partition Coefficient) 1.8915Measures lipophilicity. Values between 1 and 3 are often optimal for CNS drugs.[9]
Hydrogen Bond Acceptors 2Influences solubility and binding to biological targets.[9]
Hydrogen Bond Donors 1Influences solubility and binding to biological targets.[9]
Rotatable Bonds 1A low number (<10) is associated with higher oral bioavailability and metabolic stability.[9]

Synthesis and Manufacturing

The synthesis of 2-(Aminomethyl)benzofuran can be approached from several precursors, with the choice of route often depending on the availability of starting materials and the desired scale.

Retrosynthetic Analysis & Strategic Considerations

A common retrosynthetic approach disconnects the C-N bond of the target molecule, leading back to a 2-(halomethyl)benzofuran intermediate via nucleophilic substitution, or more efficiently, it traces the amine back to a nitrile or an oxime precursor. The reduction of 2-cyanobenzofuran is a robust and widely applicable strategy, as the nitrile can be readily prepared from the corresponding 2-halobenzofuran or via cyclization strategies starting from salicylaldehyde derivatives.

G T 2-(Aminomethyl)benzofuran I1 2-Cyanobenzofuran T->I1 Reduction (e.g., LiAlH₄, H₂/cat.) I2 Salicylaldehyde I1->I2

A common retrosynthetic pathway for 2-(Aminomethyl)benzofuran.
Protocol: Synthesis via Reduction of 2-Cyanobenzofuran

This protocol describes a representative lab-scale synthesis. The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is based on its high efficacy in converting nitriles to primary amines.

Step 1: Synthesis of 2-Cyanobenzofuran from Salicylaldehyde

  • Rationale: This step builds the core benzofuran ring system. The reaction between salicylaldehyde and chloroacetonitrile under basic conditions (Perkin-like condensation followed by cyclization) is a well-established method.

  • To a stirred solution of salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in dry acetone, add chloroacetonitrile (1.1 eq) dropwise.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-cyanobenzofuran.

Step 2: Reduction of 2-Cyanobenzofuran to 2-(Aminomethyl)benzofuran

  • Rationale: LiAlH₄ is a powerful, non-selective reducing agent suitable for this transformation. The reaction must be conducted under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 2-cyanobenzofuran (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely neutralizing excess hydride and precipitating aluminum salts into a filterable solid.

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield crude 2-(Aminomethyl)benzofuran. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt.

Synthetic Workflow Diagram

G cluster_step1 Step 1: Benzofuran Formation cluster_step2 Step 2: Nitrile Reduction S1 Salicylaldehyde + Chloroacetonitrile S2 Reflux with K₂CO₃ in Acetone S1->S2 S3 Workup & Column Chromatography S2->S3 S4 2-Cyanobenzofuran S3->S4 S6 Add 2-Cyanobenzofuran S4->S6 S5 LiAlH₄ in THF at 0°C S7 Quench (Fieser Workup) & Filtration S6->S7 S8 2-(Aminomethyl)benzofuran S7->S8

Workflow for the synthesis of 2-(Aminomethyl)benzofuran.

Chemical Reactivity and Derivatization

The synthetic utility of 2-(Aminomethyl)benzofuran stems from the distinct reactivities of its aminomethyl group and the benzofuran ring.

Reactivity of the Aminomethyl Group

The primary amine is a potent nucleophile and readily undergoes a variety of classical transformations, making it the primary handle for derivatization.

  • N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable amide derivatives. This is a common strategy for linking the scaffold to other molecular fragments.

  • N-Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones forms imines, which can be used as intermediates or as final products themselves.

Reactivity of the Benzofuran Ring System

The benzofuran ring can undergo electrophilic aromatic substitution. The furan ring is generally more susceptible to electrophilic attack than the benzene ring.[12] However, the free amine in 2-(Aminomethyl)benzofuran can interfere with or be degraded by common electrophilic reagents (e.g., Lewis acids in Friedel-Crafts reactions).

  • Rationale for N-Protection: To perform selective chemistry on the aromatic core, the amine must first be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid). This strategy prevents the amine from acting as a Lewis base, which would quench catalysts, and avoids unwanted side reactions.

G start 2-(Aminomethyl)benzofuran protected N-Boc Protected Intermediate start->protected Boc₂O, Base (Protection) product Ring-Functionalized Product protected->product Electrophilic Reagent (e.g., Br₂, NBS) deprotected Final Derivatized Product product->deprotected Acid (e.g., TFA) (Deprotection)

Protecting group strategy for ring functionalization.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of 2-(Aminomethyl)benzofuran. The following data are typical for this compound.

TechniqueExpected Features
¹H NMR Aromatic Protons: Multiplets between δ 7.2-7.7 ppm (4H, benzene ring). Furan Proton: Singlet or narrow multiplet around δ 6.7 ppm (1H, H3 of furan). Methylene Protons (-CH₂-): Singlet around δ 3.9-4.1 ppm (2H). Amine Protons (-NH₂): Broad singlet around δ 1.5-2.5 ppm (2H, concentration-dependent, exchanges with D₂O).
¹³C NMR Aromatic Carbons: Signals between δ 110-160 ppm. Key signals include the oxygen-bearing carbons C7a (~δ 155 ppm) and C2 (~δ 150 ppm). Methylene Carbon (-CH₂-): Signal around δ 40-45 ppm.
IR (Infrared) N-H Stretch: Two characteristic bands for a primary amine at ~3300-3400 cm⁻¹. C-H Stretch (Aromatic): ~3050-3150 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹. C=C Stretch (Aromatic): ~1450-1600 cm⁻¹. C-O-C Stretch (Ether): ~1050-1250 cm⁻¹.
MS (Mass Spec.) Molecular Ion (M⁺): m/z 147. Key Fragment: m/z 130, corresponding to the loss of the amino group (-NH₂). Another significant fragment at m/z 118 from the loss of the -CH₂NH₂ group.

Note: Specific chemical shifts (δ) in NMR are dependent on the solvent used. The provided data is a general guide.[13][14][15][16][17]

Applications in Research and Drug Development

The structure of 2-(Aminomethyl)benzofuran makes it a valuable starting material for compounds targeting a range of diseases.[2][4]

Central Nervous System (CNS) Agents

Many psychoactive compounds feature a phenethylamine backbone. 2-(Aminomethyl)benzofuran can be considered a rigid analog where the ethylamine side chain is constrained by the furan ring. This structural motif has been extensively explored for developing ligands for serotonin (5-HT) and dopamine receptors, which are key targets in treating depression, anxiety, and other neurological disorders.[8][18]

Anticancer Research: P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) is a major challenge in chemotherapy. One mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel anticancer drugs from the cell. Novel 2-aminobenzofuran derivatives have been synthesized and identified as potent P-gp inhibitors.[1] These compounds can re-sensitize resistant cancer cells to conventional chemotherapeutics, offering a promising strategy to overcome MDR.[1]

Other Therapeutic Areas

The benzofuran core is associated with a broad spectrum of biological activities.[3] Derivatives of 2-(Aminomethyl)benzofuran have been investigated for:

  • Antifungal and Antimicrobial Activity [5]

  • Anti-inflammatory Properties

  • Antiarrhythmic Effects

Application Pathway

G cluster_targets cluster_apps Core 2-(Aminomethyl)benzofuran Scaffold Deriv Chemical Derivatization (e.g., N-Acylation, N-Alkylation) Core->Deriv Target Biological Target T1 Serotonin Receptors Deriv->T1 T2 P-glycoprotein (P-gp) Deriv->T2 App Therapeutic Application A1 CNS Disorders (Depression, Anxiety) T1->A1 A2 Cancer (MDR Reversal) T2->A2

Logical pathway from core scaffold to therapeutic application.

Safety and Handling

Hazard Identification

2-(Aminomethyl)benzofuran is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9] The GHS pictogram is GHS07 (Warning).[9]

Recommended Handling Procedures

Given its hazard profile, standard laboratory precautions should be strictly followed:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

Storage and Stability

For long-term stability, the compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[9] Some suppliers indicate that it can be stored at room temperature.[8]

Conclusion

2-(Aminomethyl)benzofuran is a synthetically accessible and highly versatile chemical intermediate. Its physicochemical properties make it an attractive scaffold for drug design, particularly for CNS and oncology applications. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this potent building block in the creation of novel, biologically active molecules. The continued exploration of derivatives based on this core promises to yield new therapeutic agents with significant clinical potential.

References

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. [Link]

  • National Institutes of Health (NIH). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]

  • National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Beilstein Journals. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

  • ResearchGate. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. [Link]

  • ResearchGate. 2-Acetylbenzofurans: Synthesis, Reactions and Applications. [Link]

  • PubChem. 2,5-Bis(aminomethyl)furan. [Link]

  • Wikipedia. Substituted benzofuran. [Link]

  • ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • MedCrave. Mini review on important biological properties of benzofuran derivatives. [Link]

  • ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. [Link]

  • Cheméo. Benzofuran (CAS 271-89-6) - Chemical & Physical Properties. [Link]

  • PubMed. An update on benzofuran inhibitors: a patent review. [Link]

  • National Center for Biotechnology Information (NCBI). TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. [Link]

  • PubChem. 2-Methylbenzofuran. [Link]

  • PubMed. Bioactive Benzofuran derivatives: A review. [Link]

  • PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • ResearchGate. Identification of (2-Aminopropyl)benzofuran and Its Metabolites in Human Urine. [Link]

  • ResearchGate. Some clinical drugs containing benzofuran scaffolds. [Link]

  • PubMed. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... [Link]

Sources

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Aminomethyl)benzofuran (CAS: 37798-05-3)

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are prevalent in numerous natural products and synthetic bioactive molecules, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] Within this versatile class, 2-(Aminomethyl)benzofuran (CAS No. 37798-05-3) has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its structure combines the aromatic, electron-rich benzofuran core with a reactive primary amine, providing a key anchor point for derivatization and molecular elaboration.

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the synthesis, properties, and applications of 2-(Aminomethyl)benzofuran. We will delve into established synthetic methodologies, explore its role in the development of central nervous system (CNS) agents and other targeted therapies, and provide essential data for its laboratory use.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 2-(Aminomethyl)benzofuran is critical for its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 37798-05-3[6][7]
Molecular Formula C₉H₉NO[6]
Molecular Weight 147.17 g/mol [6]
Synonyms 1-Benzofuran-2-ylmethanamine[6]
SMILES C1=CC=C2C(=C1)C=C(CN)O2[6]
InChI Key DLUXAKYABIDWMU-UHFFFAOYSA-N
Topological Polar Surface Area 39.16 Ų[6]
logP 1.8915[6]
Storage 4°C, protect from light[6]
Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features based on the analysis of the benzofuran core and related structures.[8][9]

  • ¹H NMR: Protons on the aromatic benzene ring would appear in the δ 7.2-7.8 ppm region. The furan proton at the C3 position would likely be a singlet around δ 6.7-7.0 ppm. The methylene protons (-CH₂-) of the aminomethyl group would present as a singlet around δ 3.8-4.2 ppm, and the amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The methylene carbon would be expected in the δ 40-50 ppm region.

  • IR Spectroscopy: Key absorbances would include N-H stretching for the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and C-O-C stretching of the furan ring (~1050-1250 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 147. A prominent fragment would likely be the loss of the amino group (M-16) or the entire aminomethyl group, leading to the benzofuranyl cation.

Synthetic Strategies: Pathways to a Versatile Intermediate

The synthesis of 2-(Aminomethyl)benzofuran can be approached through several reliable and well-established organic chemistry transformations. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The most common strategies involve the functionalization of a pre-formed benzofuran ring system.

Synthesis_Pathways cluster_0 Route 1: Halide Displacement A 2-Benzofuranyl- methanol B 2-(Chloromethyl)- benzofuran A->B SOCl₂ C N-(Benzofuran-2-ylmethyl)- phthalimide B->C Potassium Phthalimide (Gabriel Synth.) D 2-(Aminomethyl)- benzofuran C->D N₂H₄ (Hydrazine) E 2-Benzofuran- carboxaldehyde E->D 1. NH₃ 2. Reducing Agent (e.g., NaBH₃CN) F 2-Cyanobenzofuran F->D Reducing Agent (e.g., LiAlH₄, H₂/Catalyst)

Caption: Key synthetic routes to 2-(Aminomethyl)benzofuran.

Route 1: Via 2-(Chloromethyl)benzofuran (Recommended Protocol)

This two-step pathway is highly effective, beginning with the conversion of a commercially available alcohol to a reactive alkyl halide, followed by a controlled amination reaction.

Step 1.1: Synthesis of 2-(Chloromethyl)benzofuran [10]

  • Rationale: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting primary alcohols to primary alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

  • Protocol:

    • Charge a three-necked flask, equipped with a reflux condenser and a dropping funnel, with 2-benzofuranylmethanol (1.0 eq) dissolved in an anhydrous solvent like chloroform or dichloromethane.

    • Cool the solution in an ice bath.

    • Add thionyl chloride (1.5 - 2.0 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water or ice to quench the excess thionyl chloride.

    • Separate the organic phase. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally brine until neutral.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude 2-(chloromethyl)benzofuran can be purified by vacuum distillation or column chromatography.

Step 1.2: Gabriel Synthesis of 2-(Aminomethyl)benzofuran [11][12][13]

  • Rationale: The Gabriel synthesis is a superior method for preparing primary amines from alkyl halides.[11][12] It utilizes potassium phthalimide as an ammonia surrogate. The phthalimide nitrogen is deprotonated to form a potent nucleophile that displaces the halide. Importantly, the resulting N-alkylphthalimide is not nucleophilic, preventing the over-alkylation that plagues direct amination with ammonia.[12] The final amine is liberated by hydrazinolysis.

  • Protocol:

    • Dissolve 2-(chloromethyl)benzofuran (1.0 eq) and potassium phthalimide (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Heat the mixture to 80-100°C and stir for several hours until TLC indicates the consumption of the starting halide.

    • Cool the reaction mixture to room temperature and pour it into water to precipitate the crude N-(benzofuran-2-ylmethyl)phthalimide. Filter and wash the solid with water.

    • Suspend the dried phthalimide intermediate in ethanol or a similar alcohol.

    • Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the suspension.

    • Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form. The reaction typically takes 2-4 hours.

    • Cool the mixture, and acidify with concentrated HCl to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine, which remains in solution.

    • Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.

    • Basify the residue with a strong base (e.g., NaOH solution) to a pH > 12 to liberate the free amine.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 2-(aminomethyl)benzofuran.

Alternative Routes
  • Reductive Amination of 2-Benzofurancarboxaldehyde: This method involves the reaction of 2-benzofurancarboxaldehyde (a commercially available starting material) with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.[14][15] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. This one-pot procedure is efficient but requires careful control of pH and reaction conditions.

  • Reduction of 2-Cyanobenzofuran: If the corresponding nitrile, 2-cyanobenzofuran, is accessible, it can be readily reduced to the primary amine.[16] Potent reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are effective. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) offers a milder, albeit often slower, method.

Applications in Medicinal Chemistry and Drug Development

The 2-(aminomethyl)benzofuran scaffold is a cornerstone for building molecules that interact with key biological targets, particularly within the central nervous system.[17]

Applications cluster_Targets Therapeutic Targets & Applications cluster_Diseases Potential Disease Indications Core 2-(Aminomethyl)benzofuran Benzofuran Core Aminomethyl Linker T1 Serotonin Receptors (e.g., 5-HT1A) Core:f1->T1 Derivatization T2 Dopamine Receptors Core:f1->T2 Derivatization T3 Histamine H3 Receptors Core:f1->T3 Derivatization T4 P-glycoprotein (MDR) Core:f1->T4 Derivatization D1 Depression & Anxiety T1->D1 D2 Parkinson's Disease T2->D2 D3 Neurological Disorders T3->D3 D4 Cancer (MDR Reversal) T4->D4

Caption: Relationship between the core scaffold and its therapeutic applications.

  • CNS Receptor Ligands: The structure is highly valuable for creating molecules that interact with serotonin and dopamine receptors.[17] For instance, N,N-disubstituted derivatives have been synthesized and shown to bind with nanomolar affinity and high selectivity to 5-HT1A serotonin receptors, which are implicated in mood and anxiety disorders.[18] This makes the scaffold a prime candidate for developing novel antidepressants and anxiolytics.

  • Histamine H3 Receptor Antagonists: Research has demonstrated that incorporating the aminomethyl benzofuran moiety into more complex structures can yield potent histamine H3 receptor antagonists.[19] H3 receptors are a key target in the CNS for treating cognitive disorders, sleep disorders, and other neurological conditions.

  • P-glycoprotein (P-gp) Inhibitors: In oncology, a major challenge is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein. Studies on 2-aminobenzofuran derivatives have shown their potential to act as P-gp inhibitors, which could be used to re-sensitize resistant cancer cells to chemotherapy.[4]

  • Psychoactive Compounds Research: It is important to note that other substituted aminopropyl benzofurans, such as 5-APB and 6-APB (sold under the name "Benzofury"), are known psychoactive substances.[20] While 2-(Aminomethyl)benzofuran itself is a research chemical and not a controlled substance, this highlights the profound ability of the benzofuran scaffold to interact with monoamine systems in the brain.

Safety, Handling, and Toxicity Considerations

As a research chemical, a full toxicological profile for 2-(Aminomethyl)benzofuran is not available. However, established best practices for handling chemical intermediates should be strictly followed.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[6]

  • Toxicity Context from Related Compounds: While not directly applicable, data from related psychoactive benzofuran derivatives provide a cautionary context. Compounds like N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB) have been associated with acute toxicity, presenting with symptoms of sympathomimetic excess, including hypertension, tachycardia, agitation, and hyperthermia.[21][22][23][24] This underscores the potential for benzofuran derivatives to possess significant biological activity and necessitates careful handling of all novel analogues. The primary amine functional group itself can be corrosive or irritating to skin and eyes.

Conclusion

2-(Aminomethyl)benzofuran is a high-value, versatile chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with the strategic placement of a reactive primary amine on the privileged benzofuran scaffold, makes it an ideal starting point for constructing libraries of novel compounds. Its demonstrated utility in developing potent ligands for CNS receptors and other key biological targets ensures its continued relevance to scientists working at the forefront of pharmaceutical research.

References

  • PrepChem. Synthesis of 2-(Chloromethyl)benzofuran. Available from: [Link]

  • Liu, C.-Y., Zhao, J., & Huang, W.-Y. (2022). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters. Available from: [Link]

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. Available from: [Link]

  • Yao, B. B., et al. (2009). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. PubMed. Available from: [Link]

  • Hofer, K. E., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. PubMed. Available from: [Link]

  • PubChem. 2,5-Bis(aminomethyl)furan. Available from: [Link]

  • Liu, Y., et al. (2025). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. ResearchGate. Available from: [Link]

  • Hofer, K. E., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. ZORA (Zurich Open Repository and Archive). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available from: [Link]

  • Hofer, K. E., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. ResearchGate. Available from: [Link]

  • Liu, H., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health (NIH). Available from: [Link]

  • Dargan, P. I., et al. (2015). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. ResearchGate. Available from: [Link]

  • Wikipedia. Substituted benzofuran. Available from: [Link]

  • ResearchGate. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. Available from: [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available from: [Link]

  • Wikipedia. Gabriel synthesis. Available from: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]

  • PubChem. 2-Benzofurancarboxaldehyde. Available from: [Link]

  • Boyé, S., et al. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. PubMed. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 2-Benzofurancarboxaldehyde (HMDB0033183). Available from: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]

  • Al-Ostath, A. I., et al. (2020). An update on benzofuran inhibitors: a patent review. PubMed. Available from: [Link]

  • Sharma, U., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (NIH). Available from: [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. PubMed. Available from: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • Ronca, R., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. Available from: [Link]

  • ResearchGate. Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. Available from: [Link]

  • Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available from: [Link]

  • National Institute of Standards and Technology. Benzofuran, 2-methyl-. Available from: [Link]

  • National Institute of Standards and Technology. Benzofuran. Available from: [Link]

Sources

2-(Aminomethyl)benzofuran molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Aminomethyl)benzofuran: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its significance as a "privileged structure."[3][4] Benzofuran derivatives have demonstrated potent pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5]

Within this versatile class of molecules, 2-(Aminomethyl)benzofuran emerges as a particularly valuable building block for drug discovery and development. Its structure, featuring a reactive primary amine tethered to the benzofuran core, provides a strategic anchor point for synthetic elaboration. This guide offers a comprehensive technical overview of 2-(Aminomethyl)benzofuran, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a robust synthetic and characterization workflow, explore its critical applications in medicinal chemistry—especially in the development of central nervous system (CNS) agents—and detail essential safety and handling protocols.

Physicochemical Properties and Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and synthesis. The key identifiers and properties of 2-(Aminomethyl)benzofuran are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉NO[6][7]
Molecular Weight 147.17 g/mol [7]
CAS Number 37798-05-3[6][7]
Synonym 1-Benzofuran-2-ylmethanamine[7]
Appearance Liquid
Storage Conditions 4°C, protect from light[7]

Table 2.1: Core Identification and Physical Data for 2-(Aminomethyl)benzofuran.

Computational models provide further insight into the molecule's behavior in biological systems.

Computed PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 39.16 Ų[7]
LogP (Octanol-Water Partition Coeff.) 1.89[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 1[7]
SMILES C1=CC=C2C(=C1)C=C(CN)O2[7]

Table 2.2: Computed Physicochemical Properties of 2-(Aminomethyl)benzofuran.

Synthesis and Characterization Workflow

The synthesis of 2-(Aminomethyl)benzofuran can be approached through several established routes. A common and efficient strategy involves the reduction of a 2-substituted benzofuran precursor, such as 2-cyanobenzofuran. This approach is favored for its high yield and the commercial availability of the starting material.

Synthetic Strategy: Reduction of 2-Cyanobenzofuran

The conversion of a nitrile group to a primary amine is a fundamental transformation in organic synthesis. For this purpose, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are ideal. LiAlH₄ provides a potent source of hydride ions (H⁻) capable of efficiently reducing the polar carbon-nitrogen triple bond of the nitrile.

G cluster_0 Synthetic Workflow start 2-Cyanobenzofuran (Starting Material) reagent 1. LiAlH₄ in Dry THF 2. H₂O Quench start->reagent Reduction product 2-(Aminomethyl)benzofuran (Crude Product) reagent->product Work-up purification Column Chromatography (Silica Gel) product->purification Purification final Pure 2-(Aminomethyl)benzofuran purification->final

Diagram 3.1: Proposed workflow for the synthesis of 2-(Aminomethyl)benzofuran.

Experimental Protocol: Synthesis via Nitrile Reduction

The following protocol is a representative, self-validating procedure for the synthesis and purification of the target compound.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath. Causality: This exothermic reaction is controlled by slow addition at a reduced temperature to ensure safety and prevent side reactions.

Step 2: Addition of Starting Material

  • Dissolve 2-cyanobenzofuran (1.0 equivalent) in anhydrous THF.

  • Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

Step 3: Reaction Monitoring and Quenching

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Once complete, cool the reaction back to 0°C.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Trustworthiness: This specific sequence is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid.

Step 4: Extraction and Isolation

  • Filter the resulting slurry through a pad of Celite, washing the filter cake with ethyl acetate.

  • Collect the filtrate and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol containing a small percentage (e.g., 1%) of triethylamine. Causality: The addition of a basic amine like triethylamine prevents the product from sticking to the acidic silica gel, ensuring better recovery and peak shape.

Spectroscopic Characterization

Structural confirmation of the final product is paramount and is achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (4H): Multiplets in the range of δ 7.2-7.6 ppm. - Furan Proton (1H): A singlet around δ 6.7-6.8 ppm. - Methylene Protons (-CH₂-): A singlet around δ 4.0-4.2 ppm. - Amine Protons (-NH₂): A broad singlet around δ 1.5-2.5 ppm (exchangeable with D₂O).
¹³C NMR - Approximately 9 distinct carbon signals, with aromatic carbons in the δ 110-155 ppm range and the aliphatic -CH₂- carbon signal around δ 40-45 ppm.
Mass Spec. (ESI-MS) - [M+H]⁺: Expected at m/z = 148.19. - Key Fragment: A prominent fragment corresponding to the benzofuranylmethyl cation (loss of NH₂) may be observed.
IR Spectroscopy - N-H Stretch: A characteristic pair of medium peaks around 3300-3400 cm⁻¹ (primary amine). - C-O-C Stretch: A strong absorption band around 1050-1150 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Table 3.1: Expected Spectroscopic Data for 2-(Aminomethyl)benzofuran.

Applications in Medicinal Chemistry and Drug Development

2-(Aminomethyl)benzofuran is a highly sought-after intermediate primarily due to its utility in constructing molecules targeting the central nervous system.[6]

A Scaffold for CNS-Active Agents

The core structure of 2-(Aminomethyl)benzofuran can be viewed as a bioisostere of naturally occurring neurotransmitters like serotonin and dopamine. The benzofuran ring system mimics the indole ring of serotonin, while the aminomethyl side chain provides the key pharmacophoric element for receptor interaction. This makes it an ideal starting point for synthesizing ligands for serotonin and dopamine receptors, which are implicated in neurological disorders such as depression, anxiety, and Parkinson's disease.[6]

Research has shown that N-substituted derivatives of this scaffold can exhibit high affinity and selectivity for specific receptor subtypes, such as the 5-HT₁A receptor.[8]

G cluster_1 Drug Development Pathway cluster_2 Synthetic Derivatization start 2-(Aminomethyl)benzofuran (Core Building Block) rxn1 N-Alkylation start->rxn1 rxn2 N-Acylation start->rxn2 rxn3 Reductive Amination start->rxn3 product1 N,N-Disubstituted Analogs rxn1->product1 product2 Amide Derivatives rxn2->product2 product3 Complex Secondary/Tertiary Amines rxn3->product3 target CNS Drug Candidates (e.g., Serotonin Receptor Ligands) product1->target Lead Optimization product2->target Lead Optimization product3->target Lead Optimization

Diagram 4.1: Role of 2-(Aminomethyl)benzofuran as a versatile scaffold.

Gateway to Broader Bioactivities

While its primary application lies in CNS research, the broader benzofuran class is known for a wide spectrum of pharmacological activities.[1] As a functionalized intermediate, 2-(Aminomethyl)benzofuran serves as an excellent starting point for creating libraries of novel compounds to be screened for other therapeutic targets. For instance, 2-aminobenzofuran derivatives have been investigated as potent P-glycoprotein inhibitors to overcome multidrug resistance in cancer and as potential anticancer agents themselves.[5][9]

Safety, Handling, and Storage

Proper handling of 2-(Aminomethyl)benzofuran is essential to ensure laboratory safety. The compound should be treated as a potentially hazardous chemical.

Hazard InformationDetails
GHS Pictogram(s) GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.

Table 5.1: GHS Safety Information for 2-(Aminomethyl)benzofuran.

Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a standard laboratory coat.

Storage and Stability:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • For long-term stability, refrigeration at 4°C is recommended.[7]

  • Protect from light to prevent degradation.[7]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

2-(Aminomethyl)benzofuran is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its structural relevance to key biological targets make it an invaluable asset for medicinal chemists. From the rational design of novel CNS therapies to the exploratory synthesis of diverse compound libraries, 2-(Aminomethyl)benzofuran provides a reliable and versatile foundation for developing the next generation of therapeutic agents.

References

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. [Link]

  • PubMed. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. [Link]

  • PubChem. 2,5-Bis(aminomethyl)furan. [Link]

  • ResearchGate. One-pot synthesis of 2-amino-3-arylbenzofurans. [Link]

  • National Institutes of Health (NIH). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]

  • PubChem. 2-[(2~{S})-2-(aminomethyl)-5-chloranyl-2-phenyl-3~{H}-1-benzofuran-4-yl]benzamide. [Link]

  • Lau, C. K., et al. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • ResearchGate. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. [Link]

  • National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]

  • PubMed. Bioactive Benzofuran derivatives: A review. [Link]

  • PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

Sources

Whitepaper: A Technical Guide to the Synthesis of 2-(Aminomethyl)benzofuran from 2-Cyanobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Aminomethyl)benzofuran is a pivotal structural motif and a key building block in the synthesis of pharmacologically active compounds, including serotonin receptor agonists and SIRT2 inhibitors.[1][2] Its synthesis from the readily accessible precursor, 2-cyanobenzofuran, is a critical transformation for drug development pipelines. This guide provides an in-depth technical analysis of the primary synthetic routes for this conversion, focusing on the reduction of the nitrile functionality. We will dissect the mechanistic underpinnings, operational protocols, and comparative advantages of three core methodologies: Catalytic Hydrogenation using Raney® Nickel, chemical reduction with Lithium Aluminum Hydride (LAH), and Borane-mediated reduction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of these synthetic pathways.

Introduction: The Strategic Importance of 2-(Aminomethyl)benzofuran

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] The introduction of an aminomethyl group at the 2-position creates a versatile handle for further molecular elaboration, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. The conversion of 2-cyanobenzofuran to 2-(aminomethyl)benzofuran is, therefore, a foundational step in many synthetic campaigns.

The primary challenge in this transformation is the selective reduction of a nitrile to a primary amine while avoiding the formation of secondary or tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the final product.[5] The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity.

Strategic Overview: Pathways for Nitrile Reduction

The reduction of the cyano group in 2-cyanobenzofuran to a primary aminomethyl group can be broadly categorized into two strategic approaches: heterogeneous catalytic hydrogenation and homogeneous chemical reduction with hydride donors.

cluster_start Starting Material cluster_methods Reduction Methodologies cluster_product Target Product 2-Cyanobenzofuran 2-Cyanobenzofuran Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Raney® Ni, H₂) 2-Cyanobenzofuran->Catalytic_Hydrogenation H₂ or H-donor Hydride_Reduction_LAH Hydride Reduction (e.g., LiAlH₄) 2-Cyanobenzofuran->Hydride_Reduction_LAH 1. LiAlH₄ 2. Work-up Hydride_Reduction_Borane Hydride Reduction (e.g., BH₃•THF) 2-Cyanobenzofuran->Hydride_Reduction_Borane 1. BH₃ 2. Acid Work-up Product 2-(Aminomethyl)benzofuran Catalytic_Hydrogenation->Product Hydride_Reduction_LAH->Product Hydride_Reduction_Borane->Product

Caption: Core synthetic strategies for the reduction of 2-cyanobenzofuran.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely employed industrial method valued for its efficiency, scalability, and favorable environmental profile (often producing only water as a byproduct). Raney® Nickel is a high-surface-area nickel catalyst that is particularly effective for nitrile reductions.[6]

Mechanistic Rationale

The reaction occurs on the surface of the nickel catalyst. Both hydrogen gas and the nitrile group of the 2-cyanobenzofuran are adsorbed onto the catalyst surface. The π-bonds of the nitrile are weakened, allowing for the stepwise addition of hydrogen atoms. This process proceeds via an imine intermediate, which is also hydrogenated on the surface to yield the primary amine. The high concentration of hydrogen on the catalyst surface and the rapid hydrogenation of the intermediate imine help to suppress the formation of secondary amine byproducts.

A key advantage is the potential for transfer hydrogenation, where a hydrogen donor like 2-propanol can be used instead of high-pressure hydrogen gas, making the procedure less hazardous and more accessible for standard laboratory setups.[7]

Experimental Protocol: Transfer Hydrogenation
  • Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Raney® Nickel (commercially available as a 50% slurry in water). Wash the catalyst by carefully decanting the water and replacing it with absolute ethanol (3x washes). Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry.[6]

  • Reaction Setup: To the flask containing the washed Raney® Nickel slurry in ethanol, add 2-cyanobenzofuran.

  • Hydrogen Donor Addition: Add 2-propanol, which will serve as the hydrogen donor. For some aliphatic nitriles, the addition of a base like KOH can improve efficiency, though this should be optimized for the specific substrate.[7]

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the nickel catalyst. The Celite® pad should be kept wet with solvent during filtration to prevent the catalyst from igniting upon contact with air. Wash the filter cake thoroughly with ethanol or methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-(aminomethyl)benzofuran, which can be further purified by column chromatography or crystallization.

Data Summary
MethodHydrogen SourceCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield (%)
Catalytic HydrogenationH₂ (gas)5-10%Methanol / Ethanol25-50>90
Transfer Hydrogenation2-Propanol10-20%2-PropanolReflux (~82)85-95

Method 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally powerful and versatile reducing agent capable of reducing a wide array of functional groups, including nitriles.[8][9] Its high reactivity necessitates stringent safety protocols and anhydrous conditions.

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile. This occurs in two successive additions. The first addition forms an imine-aluminum complex. A second hydride transfer reduces this intermediate to a di-anionic nitrogen species complexed with aluminum. The subsequent aqueous work-up protonates the nitrogen to furnish the final primary amine. The strength of the Al-H bond makes LAH significantly more reactive than borohydride reagents.[10]

G cluster_reaction LAH Reduction Mechanism Nitrile R-C≡N Imine_Complex [R-CH=N-AlH₃]⁻ Li⁺ Nitrile->Imine_Complex + LiAlH₄ Amine_Complex [R-CH₂-N(AlH₃)₂]²⁻ 2Li⁺ Imine_Complex->Amine_Complex + LiAlH₄ Amine R-CH₂-NH₂ Amine_Complex->Amine H₂O Work-up

Caption: Simplified mechanism of nitrile reduction using LiAlH₄.

Safety and Handling of LAH
  • Extreme Water Reactivity: LAH reacts violently and exothermically with water, alcohols, and other protic sources, releasing flammable hydrogen gas.[11][12][13] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • Pyrophoric Nature: LAH powder can ignite in moist air or from friction.[11] Handling should be done in a fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[11][12]

  • Spill Management: Spills must be immediately covered with dry sand, dry soda ash, or powdered lime. NEVER use water or a carbon dioxide extinguisher. [11][13][14]

Experimental Protocol
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.

  • Reagent Addition: Suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask and cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-cyanobenzofuran in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred LAH slurry, maintaining the internal temperature below 10 °C.[15]

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. It may be gently refluxed for several hours to ensure complete conversion (monitor by TLC).

  • Work-up (Fieser Method): This quenching procedure is critical for safety and ease of product isolation.[16][17] a. Cool the reaction mixture back to 0 °C. b. For every X g of LAH used, slowly and sequentially add: i. X mL of water, dropwise. (Vigorous H₂ evolution) ii. X mL of 15% aqueous NaOH solution, dropwise. iii. 3X mL of water, dropwise. c. Remove the ice bath and stir the mixture vigorously for 30-60 minutes. A granular white precipitate of aluminum salts should form. d. Add anhydrous magnesium sulfate or sodium sulfate to the mixture to aid in drying and granulation. Stir for another 15 minutes.[16][17]

  • Isolation: Filter the granular solid through a pad of Celite® and wash the solid thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Method 3: Borane-Mediated Reduction

Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), offer a milder alternative to LAH. They exhibit excellent chemoselectivity and are often used when other reducible functional groups (e.g., esters, carboxylic acids) are present that need to be preserved.[18][19]

Mechanistic Rationale

Borane is an electrophilic reducing agent. The reaction is initiated by the coordination of the nitrogen lone pair of the nitrile to the boron atom. This is followed by the intramolecular transfer of a hydride from boron to the carbon atom. This process repeats to fully reduce the carbon-nitrogen triple bond. The final product is an amine-borane complex, which is stable until it is hydrolyzed during an acidic work-up.[20]

Experimental Protocol
  • Reaction Setup: In a dry, inert-atmosphere flask, dissolve 2-cyanobenzofuran in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add a solution of BH₃·THF (typically 1M in THF, ~2 equivalents) dropwise via syringe.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C. Cautiously add 6M HCl dropwise to quench excess borane and hydrolyze the amine-borane complex.

  • Isolation: Make the solution basic by adding aqueous NaOH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate to yield the product.

Comparative Analysis of Reduction Methods

The selection of an optimal method depends on laboratory capabilities, safety considerations, substrate complexity, and desired scale.

FeatureCatalytic Hydrogenation (Raney® Ni)Lithium Aluminum Hydride (LAH)Borane (BH₃·THF)
Reactivity HighVery HighHigh, but more selective
Safety Pyrophoric catalyst (when dry), Flammable H₂ gasPyrophoric, reacts violently with waterToxic, flammable, reacts with water
Conditions Mild to moderate T/PAnhydrous, inert atmosphereAnhydrous, inert atmosphere
Chemoselectivity Good; may reduce C=C bondsPoor; reduces most polar π-bondsExcellent; tolerates esters, acids
Work-up Simple filtrationComplex, hazardous quenchingRequires acidic/basic steps
Scalability Excellent; preferred for industrial scaleChallenging due to safety/exothermGood
Ideal Use Case Large-scale, clean reductions of simple nitrilesWhen maximum reducing power is neededSubstrates with multiple reducible groups

Conclusion

The synthesis of 2-(aminomethyl)benzofuran from 2-cyanobenzofuran is a well-established yet nuanced transformation. For large-scale, cost-effective synthesis where chemoselectivity is not a primary concern, Catalytic Hydrogenation with Raney® Nickel is the method of choice. For laboratory-scale synthesis requiring immense reducing power, Lithium Aluminum Hydride is highly effective, provided that stringent safety protocols are meticulously followed, particularly during the Fieser work-up. When the substrate contains other sensitive functional groups such as esters, Borane-mediated reduction offers the superior chemoselectivity required to obtain the desired product cleanly. A thorough understanding of the mechanistic principles and practical handling requirements of each method is essential for any scientist or researcher working to incorporate this valuable building block into their drug discovery programs.

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications. [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. (n.d.). Princeton University. [Link]

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (n.d.). Semantic Scholar. [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. (2020). National Institutes of Health (NIH). [Link]

  • Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. (2016). ACS Publications. [Link]

  • Reduction of activated aromatic nitriles with ammonia borane. (n.d.). ResearchGate. [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL). (n.d.). University of Rochester Department of Chemistry. [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Mechanism of reduction of nitrile with Borane-THF. (2019). Reddit. [Link]

  • Manganese catalysed reduction of nitriles with amine boranes. (2024). Royal Society of Chemistry. [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. (2001). PubMed. [Link]

  • Borane as a Reducing Agent. (2020). YouTube. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate. [Link]

  • Raney nickel. (n.d.). Wikipedia. [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (n.d.). ResearchGate. [Link]

  • Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. (n.d.). ResearchGate. [Link]

  • LAH reduction, first timer. (2022). Reddit. [Link]

  • Generation of 2-cyanobenzofurans(thiophenes). (n.d.). ResearchGate. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). National Institutes of Health (NIH). [Link]

  • Strategies for the diversified synthesis of 2-aminobenzofurans. (n.d.). ResearchGate. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. [Link]

  • One-pot synthesis of 2-amino-3-arylbenzofurans. (2020). ResearchGate. [Link]

  • N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. (n.d.). PubMed. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health (NIH). [Link]

  • Lithium aluminium hydride. (n.d.). Wikipedia. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • New Synthetic Method for Benzofurans from 2-(Cyanomethyl)phenyl Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. [Link]

  • Heterogeneous catalytic hydrogenation of benzofurans. (n.d.). ResearchGate. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]

  • The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health (NIH). [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube. [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. (n.d.). MDPI. [Link]

  • 112: Catalytic hydrogenation of alkene. (2020). YouTube. [Link]

  • A Brief Introduction to Catalytic Hydrogenation of Alkenes. (2013). YouTube. [Link]

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthetic Lineage of a Key Pharmaceutical Building Block

This technical guide offers an in-depth exploration of the discovery and seminal synthesis of 2-(aminomethyl)benzofuran, a heterocyclic compound that has emerged as a cornerstone in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document navigates the historical context of its creation and elucidates the chemical principles that underpin its synthesis, from foundational methods to contemporary advancements.

Introduction: The Significance of the 2-(Aminomethyl)benzofuran Moiety

The benzofuran nucleus, a fusion of benzene and furan rings, is a structural motif prevalent in a vast array of natural products and synthetic compounds exhibiting significant biological activity.[1][2] The introduction of an aminomethyl group at the 2-position of the benzofuran ring system imparts a unique combination of structural rigidity and functional group accessibility, making 2-(aminomethyl)benzofuran a "privileged scaffold" in drug discovery. This moiety is particularly valuable in the development of central nervous system (CNS) drugs, where it has been instrumental in creating molecules that interact with serotonin and dopamine receptors.[3] Its application extends to potential treatments for neurological disorders such as depression, anxiety, and Parkinson's disease.[3] The inherent value of this building block necessitates a thorough understanding of its synthetic origins and evolution.

The Dawn of Benzofuran Chemistry: A Plausible First Synthesis

While a singular, definitive publication heralding the "first synthesis" of 2-(aminomethyl)benzofuran is not readily apparent in the historical literature, a logical reconstruction of its earliest preparation can be inferred from the fundamental principles of benzofuran chemistry established in the late 19th and early 20th centuries. The most probable early route would have leveraged the reactivity of a pre-formed benzofuran core, a strategy that remains conceptually relevant today.

This plausible inaugural synthesis would likely have been a two-step process, beginning with the electrophilic substitution of the benzofuran ring to introduce a handle for subsequent amination.

Experimental Protocol: A Reconstructed Classical Synthesis

Step 1: Halomethylation of Benzofuran

The introduction of a reactive chloromethyl or bromomethyl group at the 2-position of the benzofuran ring would have been the critical first step. This could have been achieved through a reaction of benzofuran with formaldehyde and a hydrogen halide, a process analogous to the well-established chloromethylation of aromatic compounds.

  • Rationale: The 2-position of benzofuran is known to be the most susceptible to electrophilic attack due to the electron-donating effect of the oxygen atom, which stabilizes the intermediate carbocation.[4]

Step 2: Nucleophilic Substitution with an Amine Source

The resulting 2-(halomethyl)benzofuran would then be subjected to nucleophilic substitution with a source of ammonia or a protected amine equivalent. The Gabriel synthesis, a robust method for converting primary alkyl halides to primary amines, stands out as a highly probable choice for this transformation due to its reliability and avoidance of over-alkylation.

  • Reaction Workflow:

    • 2-(Chloromethyl)benzofuran is reacted with potassium phthalimide to form the N-substituted phthalimide derivative.

    • Subsequent cleavage of the phthalimide group, typically via hydrazinolysis with hydrazine hydrate, liberates the desired primary amine, 2-(aminomethyl)benzofuran.

This reconstructed pathway, while not definitively documented as the first, represents a logical and chemically sound approach based on the synthetic methodologies available to early organic chemists.

Modern Synthetic Strategies: Efficiency and Versatility

Contemporary organic synthesis has ushered in more direct and efficient methods for the preparation of 2-(aminomethyl)benzofuran and its derivatives. These modern routes often build the aminomethyl functionality into the benzofuran ring system during its formation or employ more sophisticated catalytic methods.

One such elegant and effective approach involves a microwave-assisted route directly from carboxylic acids, which allows for the preparation of α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids without racemization and in good yields.[5]

Experimental Protocol: A Modern, Efficient Synthesis

A notable modern synthesis involves the reduction of 2-cyanobenzofuran, which itself can be prepared from salicylaldehyde.

Step 1: Synthesis of 2-Cyanobenzofuran

A common method for the synthesis of the benzofuran ring is the reaction of salicylaldehyde with a halo-compound in the presence of a base.[6][7]

  • Procedure: Salicylaldehyde is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate to yield 2-cyanobenzofuran.

Step 2: Reduction of the Nitrile

The nitrile group of 2-cyanobenzofuran is then reduced to the primary amine.

  • Reagents: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) are effective for this transformation.

  • Rationale: The reduction of nitriles is a fundamental and high-yielding reaction in organic synthesis, providing a direct route to primary amines.

Quantitative Data Summary
MethodKey StepsTypical YieldsAdvantages
Classical Approach 1. Halomethylation of benzofuran2. Gabriel synthesis or aminationModerateBased on well-established, fundamental reactions.
Modern Approach 1. Synthesis of 2-cyanobenzofuran2. Reduction of the nitrile groupGood to HighMore direct, higher yielding, and often uses readily available starting materials.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the logical flow of each approach.

classical_synthesis benzofuran Benzofuran halomethylation Electrophilic Halomethylation benzofuran->halomethylation halomethyl_benzofuran 2-(Halomethyl)benzofuran halomethylation->halomethyl_benzofuran amination Nucleophilic Substitution (e.g., Gabriel Synthesis) halomethyl_benzofuran->amination aminomethyl_benzofuran 2-(Aminomethyl)benzofuran amination->aminomethyl_benzofuran

Caption: A plausible classical synthetic route to 2-(aminomethyl)benzofuran.

modern_synthesis cluster_start salicylaldehyde Salicylaldehyde cyclization Base-mediated Cyclization salicylaldehyde->cyclization chloroacetonitrile Chloroacetonitrile chloroacetonitrile->cyclization cyanobenzofuran 2-Cyanobenzofuran cyclization->cyanobenzofuran reduction Nitrile Reduction (e.g., LiAlH4) cyanobenzofuran->reduction aminomethyl_benzofuran 2-(Aminomethyl)benzofuran reduction->aminomethyl_benzofuran

Caption: A modern and efficient synthetic pathway to 2-(aminomethyl)benzofuran.

Conclusion and Future Perspectives

The journey from the inferred classical synthesis of 2-(aminomethyl)benzofuran to the highly optimized modern methodologies reflects the broader evolution of organic chemistry. The enduring importance of this scaffold in medicinal chemistry continues to drive innovation in its synthesis and the synthesis of its derivatives. Future research will likely focus on developing even more atom-economical and environmentally benign synthetic routes, potentially leveraging C-H activation or biocatalytic methods, to further enhance the accessibility of this critical pharmaceutical building block.

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

  • Substituted benzofuran. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. (2000). Indian Journal of Chemistry - Section B.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Huang, C.-Y., Kuo, C.-W., Kavala, V., & Yao, C.-F. (2016). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitro-chroman Derivatives from Nitroalkene Precursors. European Journal of Organic Chemistry, 2016(15), 2668-2678.
  • 2-(Aminomethyl)benzofuran. (n.d.). MySkinRecipes. Retrieved from [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). Molecules. Retrieved from [Link]

  • Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(5).
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021).
  • A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. (n.d.). Benchchem.
  • Selected, biologically active 2,2‐disubstituted benzofuranones. (2023). Chemistry – An Asian Journal.
  • One-pot synthesis of 2-amino-3-arylbenzofurans. (2020). Tetrahedron Letters.
  • Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. (2015). The Journal of Organic Chemistry.
  • Harish Kumar, D. R., et al. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Krupanidhi College of Pharmacy.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • 22723_lec7.ppt. (n.d.). Retrieved from [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2012). National Institutes of Health. Retrieved from [Link]

  • Synthesis of benzofuran‐2‐yl‐methanamine and indol‐2‐yl‐methanamine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid

Sources

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Aminomethyl)benzofuran: Synthesis, Biological Activity, and Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a variety of biological targets and can be readily modified to create diverse libraries of bioactive compounds. The benzofuran ring system, a fusion of benzene and furan rings, is a quintessential example of such a scaffold.[1][2][3] Found in numerous natural products and synthetic drugs, its rigid, planar structure and the presence of an oxygen heteroatom provide a unique electronic and steric profile for molecular recognition.

This guide focuses specifically on derivatives of 2-(aminomethyl)benzofuran, a substructure that has proven to be an exceptionally versatile building block for therapeutic agent development.[4] The primary amine of the aminomethyl group serves as a crucial synthetic handle, allowing for the introduction of a wide array of substituents. This capability enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this scaffold a cornerstone for targeting complex biological systems.

As Senior Application Scientists, our goal is not merely to present data but to provide a cohesive narrative that explains the causality behind synthetic choices and the logic of structure-activity relationship (SAR) studies. This document is designed for researchers and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and therapeutic applications of these promising compounds.

Part 1: Strategic Synthesis of 2-(Aminomethyl)benzofuran Analogs

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The 2-(aminomethyl)benzofuran core and its analogs can be constructed through several robust and scalable strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the need for stereochemical control, and the overall efficiency of the reaction sequence.

Modern Cycloaddition Strategies: The [4+1] Approach

For constructing the core 2-aminobenzofuran scaffold, modern catalytic methods offer significant advantages in terms of efficiency and atom economy. A particularly elegant strategy is the Scandium(III) triflate-mediated formal [4+1] cycloaddition of ortho-quinone methides (o-QMs) with isocyanides.[5][6] This approach is powerful because the o-QM intermediates are generated in situ from readily available o-hydroxybenzhydryl alcohols, avoiding the isolation of unstable intermediates.

The causality here is clear: the Lewis acid catalyst (Sc(OTf)₃) facilitates the formation of the reactive o-QM, which then acts as the four-atom component. The isocyanide serves as the one-atom cycloaddition partner, leading directly to the 2-aminobenzofuran product in good to excellent yields under mild conditions.[6]

  • Reactant Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the o-hydroxybenzhydryl alcohol (1.0 equiv), the isocyanide (1.2 equiv), and anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃) (10 mol%) to the solution.

  • Reaction Execution: Seal the tube and stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-aminobenzofuran derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The self-validating nature of this protocol lies in the clean reaction profile and the straightforward characterization of the highly crystalline products.

G cluster_prep Reactant Preparation cluster_reaction Catalytic Cycle cluster_purification Isolation start o-Hydroxybenzhydryl Alcohol + Isocyanide in DCE catalyst Add Sc(OTf)3 (10 mol%) Heat to 60 °C start->catalyst Step 1 intermediate In situ generation of ortho-Quinone Methide (o-QM) catalyst->intermediate Step 2a cycloaddition [4+1] Cycloaddition (o-QM + Isocyanide) intermediate->cycloaddition Step 2b product Formation of 2-Aminobenzofuran Scaffold cycloaddition->product Step 2c workup Quench & Concentrate product->workup Step 3 purify Silica Gel Chromatography workup->purify Step 4 final Pure 2-Aminobenzofuran Derivative purify->final Step 5

Caption: Catalytic workflow for the synthesis of 2-aminobenzofurans.

Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing a reliable method for forming carbon-carbon and carbon-heteroatom bonds.[7] For benzofuran synthesis, a common strategy involves an initial Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization (annulations) to form the furan ring.[7] This approach is highly valued for its functional group tolerance and its ability to introduce substituents at specific positions of the benzofuran core, which is critical for detailed SAR studies.

Part 2: Biological Activities & Structure-Activity Relationships (SAR)

The true value of the 2-(aminomethyl)benzofuran scaffold lies in its broad spectrum of biological activities. By systematically modifying the substituents on the aromatic ring and the aminomethyl side chain, researchers have developed potent and selective modulators of various biological targets.

Central Nervous System (CNS) Targets

Derivatives of 2-(aminomethyl)benzofuran have shown significant promise as CNS agents, interacting with key neurotransmitter receptors.[4]

  • Serotonin and Dopamine Receptors: Many analogs exhibit high affinity for serotonin receptors (e.g., 5-HT1A) and dopamine receptors (e.g., D2, D3).[8] The benzofuran core often acts as a bioisostere for the indole or catecholamine moieties found in endogenous ligands. SAR studies have revealed that the nature of the N-substituent on the aminomethyl group is critical for receptor affinity and selectivity. For instance, incorporating a long N-alkyl chain terminating in a spirocyclic dione can lead to nanomolar affinity for the 5-HT1A receptor.[8]

  • Histamine H3 Receptor Antagonists: The histamine H3 receptor is a critical target for cognitive disorders. 5-(Aminomethyl)benzofuran derivatives have been developed as potent H3 antagonists. A key finding was that linking the 5-amino group to a 5-nitropyridine moiety, combined with a 2-(R)-methylpyrrolidin-1-yl)ethyl side chain at the 2-position, resulted in compounds with sub-nanomolar binding affinity, a significant improvement over previous leads.[9]

G cluster_pharmacophore Key Pharmacophoric Features cluster_molecule 2-(Aminomethyl)benzofuran Scaffold HBA H-Bond Acceptor (O) mol Benzofuran Ring HBA->mol Furan Oxygen AROMATIC Aromatic Ring (π-π Stacking) AROMATIC->mol Benzene Moiety HBD_IONIC H-Bond Donor/ Ionic Center (N+) amine N-Substituent HBD_IONIC->amine Protonated Amine HYDROPHOBIC Hydrophobic Pocket HYDROPHOBIC->amine R-group on N

Caption: Pharmacophore model for CNS-active benzofurans.

Compound IDTarget(s)Key Structural FeaturesPotency (IC₅₀ or Kᵢ)Reference
Compound 9 5-HT1AN-propyl-N-[...]-aminobutyl-8-azaspiro[10]decane-7,9-dione1.5 nM (IC₅₀)[8]
ABT-239 analog (7h) Histamine H35-amino linked to 5-nitropyridine; 2-(R)-methylpyrrolidinylethyl at C20.05 nM (Human Kᵢ)[9]
TAK-218 Dopamine Release InhibitorTetramethyl-dihydrobenzofuran amine with 4-phenylpiperidine0.07 µM (IC₅₀, Lipid Peroxidation)[11]
Anticancer Activity: Overcoming Drug Resistance

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[12] 2-Aminobenzofuran derivatives have emerged as potent P-gp inhibitors, capable of resensitizing resistant cancer cells to conventional chemotherapeutics.[13]

The mechanism of action involves the compound binding to P-gp, thereby competitively inhibiting the efflux of anticancer drugs like paclitaxel or doxorubicin. The causality of this effect is linked to specific structural features: SAR studies have shown that substituents at the 6-position of the benzofuran ring, such as a 3,4-dimethoxyphenyl group, play a crucial role in enhancing P-gp inhibitory activity.[13] One lead compound was found to be 3.6-fold more potent than the known P-gp inhibitor verapamil and could sensitize resistant cells to vincristine by over 240-fold.[12]

G cluster_cell Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapy Drug (e.g., Doxorubicin) Pgp->Drug_out Efflux out of cell Drug_out->Pgp Binds to P-gp Benzofuran 2-Aminobenzofuran Inhibitor Benzofuran->Pgp Inhibitor Binds & Blocks P-gp Drug_in Chemotherapy Drug Apoptosis Cell Death (Apoptosis) Drug_in->Apoptosis Accumulates in cell, induces cytotoxicity

Caption: Reversal of P-gp mediated drug efflux by benzofuran inhibitors.

In addition to reversing MDR, other benzofuran derivatives, such as benzofuran-2-carboxylic acids, have been developed as direct-acting anticancer agents by inhibiting kinases like Pim-1, which is involved in cell survival and proliferation.[14]

Antimicrobial and Other Activities

The benzofuran scaffold's versatility extends to anti-infective and other therapeutic areas.

  • Antimicrobial Activity: Various derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[15] SAR studies indicate that introducing substituents like halogens or heterocyclic rings at the C-2 and C-5 positions is closely related to antimicrobial efficacy.[16]

  • Osteogenic Activity: In a novel application, 3,5-disubstituted benzofuran derivatives have been identified as promoters of osteoblast differentiation by inhibiting cyclin-dependent kinase 8 (CDK8). This has positioned them as potential candidates for orally active drugs to treat osteoporosis.[17]

Conclusion and Future Outlook

The 2-(aminomethyl)benzofuran scaffold and its analogs represent a highly validated and therapeutically relevant class of compounds. Their synthetic tractability, combined with their ability to modulate a wide range of biological targets—from CNS receptors to cancer-related efflux pumps—ensures their continued importance in drug discovery.[1]

Future research will likely focus on several key areas:

  • Scaffold Hopping and Bioisosteric Replacement: Exploring related heterocyclic systems to improve properties like metabolic stability and oral bioavailability.

  • Hybrid Molecule Design: Covalently linking the benzofuran scaffold to other pharmacophores to create dual-acting agents, for example, a P-gp inhibitor linked to a cytotoxic drug.

  • Target Deconvolution: For compounds discovered through phenotypic screening, identifying the precise molecular targets to better understand their mechanism of action and potential off-target effects.

This guide has provided a framework for understanding the synthesis and application of 2-(aminomethyl)benzofuran derivatives. By appreciating the causal relationships between chemical structure, synthetic strategy, and biological activity, researchers can more effectively leverage this privileged scaffold to develop the next generation of innovative medicines.

References

  • Camps, P., et al. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335-41. [Link]

  • Hiremath, S. P., et al. (2000). Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. Indian Journal of Chemistry - Section B, 39B(8), 585-589. [Link]

  • Hung, C-C., et al. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 125, 614-624. [Link]

  • Reddy, T. R., et al. (2020). One-pot synthesis of 2-amino-3-arylbenzofurans. ResearchGate. [Link]

  • Kumar, D. & Kumar, N. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. MySkinRecipes Product Page. [Link]

  • Kumar, D. & Kumar, N. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • Hancock, A. A., et al. (2005). Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. Journal of Medicinal Chemistry, 48(16), 5190-202. [Link]

  • Hung, C-C., et al. (2016). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. ResearchGate. [Link]

  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 28306-28324. [Link]

  • Aslam, M., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(14), 5522. [Link]

  • Lin, J., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8504. [Link]

  • Nagasawa, Y., et al. (2023). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 71(10), 736-748. [Link]

  • Khanam, H. & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Aslam, M., et al. (2022). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Frontiers in Chemistry, 10, 972680. [Link]

  • Asano, T., et al. (1998). 5-aminocoumarans: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia. Journal of Medicinal Chemistry, 41(14), 2466-75. [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(18), 5828. [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-6. [Link]

Sources

Spectroscopic Characterization of 2-(Aminomethyl)benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Aminomethyl)benzofuran. As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application in synthesizing novel bioactive compounds.[1] While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 2-(Aminomethyl)benzofuran

2-(Aminomethyl)benzofuran belongs to the benzofuran class of heterocyclic compounds, which are integral to numerous natural products and pharmacologically active molecules.[2] The presence of a primary amine group at the 2-position of the benzofuran scaffold makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications, particularly in targeting central nervous system (CNS) disorders by interacting with serotonin and dopamine receptors.[1] Accurate spectroscopic analysis is the cornerstone of chemical synthesis, ensuring the structural integrity and purity of such pivotal intermediates.

Molecular Structure and Key Features

To understand the spectroscopic data, a clear visualization of the molecule's structure is essential.

Caption: Molecular structure of 2-(Aminomethyl)benzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 2-(Aminomethyl)benzofuran based on known chemical shifts of the benzofuran core and aminomethyl group.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring, the methylene protons, and the amine protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (Benzene Ring)7.1 - 7.6Multiplet4HThe protons on the benzene ring will appear as a complex multiplet due to spin-spin coupling.
Furan Ring Proton~6.7Singlet1HThe proton at the 3-position of the benzofuran ring typically appears as a singlet in this region.
Methylene (-CH₂-)~3.9Singlet2HThe two protons of the methylene group adjacent to the amine and the benzofuran ring are expected to be a singlet.
Amine (-NH₂)1.5 - 2.5Broad Singlet2HThe chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Benzofuran C2150 - 155The carbon to which the aminomethyl group is attached.
Benzofuran Aromatic C's110 - 130A series of peaks corresponding to the carbons of the benzene portion of the benzofuran ring.
Benzofuran C3105 - 110The carbon at the 3-position of the furan ring.
Methylene (-CH₂-)40 - 45The carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Aminomethyl)benzofuran is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, C-O bonds of the furan ring, and aromatic C-H and C=C bonds.[5][6][7][8]

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3300 - 3500MediumPrimary amines typically show two bands in this region due to symmetric and asymmetric stretching.[5][6][9]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakCharacteristic of C-H bonds in the aromatic ring.[10]
C-H Stretch (Aliphatic)2850 - 3000MediumCorresponding to the methylene group.[10]
N-H Bend (Amine)1580 - 1650MediumScissoring vibration of the primary amine.[6][7]
C=C Stretch (Aromatic)1450 - 1600Medium to StrongIn-ring vibrations of the benzene and furan rings.[10]
C-O Stretch (Furan)1000 - 1300StrongCharacteristic of the C-O-C ether linkage within the furan ring.
C-N Stretch1020 - 1250Medium to WeakStretching vibration of the carbon-nitrogen bond.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Aminomethyl)benzofuran (C₉H₉NO), the molecular weight is approximately 147.17 g/mol .[11] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 147.

Predicted Fragmentation Pathway

The fragmentation of 2-(Aminomethyl)benzofuran is likely to be initiated by the loss of the amino group or cleavage of the bond between the methylene group and the benzofuran ring.

Fragmentation_Pathway M [C₉H₉NO]⁺˙ m/z = 147 (Molecular Ion) F1 [C₉H₈N]⁺ m/z = 130 M->F1 -NH₂ F2 [C₈H₇O]⁺ m/z = 119 M->F2 -CH₂NH₂ F3 [C₈H₅]⁺ m/z = 101 F2->F3 -CO

Sources

2-(Aminomethyl)benzofuran: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Benzofuran Moiety

The benzofuran core is a privileged heterocyclic motif, prominently featured in a multitude of natural products and clinically approved pharmaceuticals.[1] Its rigid, planar structure and unique electronic properties make it an exceptional scaffold for designing molecules that can effectively interact with a diverse range of biological targets. The inherent bioactivity of the benzofuran ring system is well-documented, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

Within this important class of heterocycles, 2-(aminomethyl)benzofuran stands out as a particularly valuable building block for medicinal chemists. The introduction of a primary aminomethyl group at the 2-position provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 2-(aminomethyl)benzofuran, with a focus on its strategic deployment in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Core Synthesis of 2-(Aminomethyl)benzofuran: A Practical Approach

The most common and practical laboratory-scale synthesis of 2-(aminomethyl)benzofuran proceeds through a two-step sequence starting from readily available 2-hydroxybenzonitrile. This strategy involves the initial formation of 2-(cyanomethyl)benzofuran, followed by the reduction of the nitrile functionality to the desired primary amine.

Step 1: Synthesis of 2-(Cyanomethyl)benzofuran

The initial step involves the construction of the benzofuran ring system. A robust method for this transformation is the reaction of a salicylaldehyde derivative (in this case, 2-hydroxybenzonitrile can be considered a precursor or a related starting material for forming the necessary phenoxide) with an appropriate two-carbon electrophile. A common route involves the O-alkylation of a phenol with a haloacetonitrile, followed by cyclization.

Experimental Protocol: Synthesis of 2-(Cyanomethyl)benzofuran

  • Reaction Principle: This synthesis proceeds via a nucleophilic substitution of a phenoxide on a haloacetonitrile, followed by an intramolecular cyclization to form the benzofuran ring.

  • Reagents and Materials:

    • Salicylaldehyde

    • Chloroacetonitrile

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

  • Procedure:

    • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone, add salicylaldehyde (1.0 equivalent).

    • To this mixture, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(cyanomethyl)benzofuran as a solid.

Step 2: Reduction of 2-(Cyanomethyl)benzofuran to 2-(Aminomethyl)benzofuran

The reduction of the nitrile group in 2-(cyanomethyl)benzofuran is a critical step to unmask the primary amine. Several reducing agents can accomplish this transformation; however, lithium aluminum hydride (LiAlH₄) is a powerful and commonly employed reagent for this purpose, ensuring complete reduction.

Experimental Protocol: Reduction of 2-(Cyanomethyl)benzofuran

  • Reaction Principle: The nitrile is reduced by the powerful hydride donor, lithium aluminum hydride, to the corresponding primary amine.

  • Reagents and Materials:

    • 2-(Cyanomethyl)benzofuran

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Sodium sulfate (anhydrous)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-(cyanomethyl)benzofuran (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(aminomethyl)benzofuran, which can be further purified by distillation or crystallization if necessary.

Synthesis_Workflow cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Nitrile Reduction Salicylaldehyde Salicylaldehyde Step1_Reaction K₂CO₃, Acetone Reflux Salicylaldehyde->Step1_Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Step1_Reaction Cyanomethylbenzofuran 2-(Cyanomethyl)benzofuran Step1_Reaction->Cyanomethylbenzofuran Step2_Reaction Anhydrous THF 0 °C to RT Cyanomethylbenzofuran->Step2_Reaction LiAlH4 LiAlH₄ LiAlH4->Step2_Reaction Aminomethylbenzofuran 2-(Aminomethyl)benzofuran Step2_Reaction->Aminomethylbenzofuran

Caption: Synthetic pathway to 2-(aminomethyl)benzofuran.

Reactivity and Application as a Building Block

The synthetic utility of 2-(aminomethyl)benzofuran lies in the reactivity of its primary amine. This nucleophilic center can readily participate in a variety of classical amine derivatization reactions, providing access to a vast library of compounds.

N-Alkylation

Direct N-alkylation of 2-(aminomethyl)benzofuran with alkyl halides allows for the introduction of one or two alkyl substituents on the nitrogen atom. To favor mono-alkylation and avoid the formation of quaternary ammonium salts, the use of a bulky base or a limited amount of the alkylating agent is recommended.[4]

Experimental Protocol: N-Alkylation

  • Reagents and Materials:

    • 2-(Aminomethyl)benzofuran

    • Alkyl halide (e.g., benzyl bromide)

    • Potassium carbonate or triethylamine

    • Acetonitrile or N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-(aminomethyl)benzofuran (1.0 equivalent) and a base such as potassium carbonate (2.0 equivalents) in acetonitrile.

    • Add the alkyl halide (1.1 equivalents) and stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete.

    • Filter off the inorganic salts and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the N-alkylated product.

N-Acylation

The reaction of 2-(aminomethyl)benzofuran with acyl chlorides or anhydrides in the presence of a non-nucleophilic base provides the corresponding amides.[5][6] This is a highly efficient transformation for introducing a wide range of acyl groups.

Experimental Protocol: N-Acylation

  • Reagents and Materials:

    • 2-(Aminomethyl)benzofuran

    • Acyl chloride (e.g., benzoyl chloride)

    • Triethylamine or pyridine

    • Dichloromethane (DCM) or THF (anhydrous)

  • Procedure:

    • Dissolve 2-(aminomethyl)benzofuran (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM and cool to 0 °C.

    • Add the acyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting amide can be purified by recrystallization or column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting 2-(aminomethyl)benzofuran with an aldehyde or ketone in the presence of a mild reducing agent.[7][8] This one-pot procedure is highly efficient and avoids the over-alkylation issues associated with direct alkylation.[2]

Experimental Protocol: Reductive Amination

  • Reagents and Materials:

    • 2-(Aminomethyl)benzofuran

    • Aldehyde or ketone (e.g., acetone)

    • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic)

  • Procedure:

    • To a solution of 2-(aminomethyl)benzofuran (1.0 equivalent) and the carbonyl compound (1.2 equivalents) in DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

    • Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 2-12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, dry the combined organic layers, and concentrate.

    • Purify by column chromatography.

Reactivity_Diagram cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination Main 2-(Aminomethyl)benzofuran AlkylHalide Alkyl Halide (R-X) Base Main->AlkylHalide AcylChloride Acyl Chloride (RCOCl) Base Main->AcylChloride Carbonyl Aldehyde/Ketone (R'COR'') [H] Main->Carbonyl AlkylatedProduct N-Alkyl/N,N-Dialkyl Derivative AlkylHalide->AlkylatedProduct Sɴ2 Reaction AcylatedProduct N-Acyl Derivative (Amide) AcylChloride->AcylatedProduct Nucleophilic Acyl Substitution ReductiveProduct N-Substituted Amine Carbonyl->ReductiveProduct Imine Formation & Reduction

Caption: Key derivatization reactions of 2-(aminomethyl)benzofuran.

Applications in Medicinal Chemistry: A Focus on CNS Targets

The 2-(aminomethyl)benzofuran scaffold is a valuable starting point for the development of ligands targeting CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[9] The ability to readily modify the amino group allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Serotonin Receptor Ligands

Derivatives of 2-(aminomethyl)benzofuran have shown significant promise as modulators of various serotonin receptors. For instance, N-substituted derivatives of 2,3-dihydro-2-(aminomethyl)benzofuran have been synthesized and evaluated for their affinity at 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[10] One notable compound, 8-[4-[N-propyl-N-(7-hydroxy-2,3-dihydro-2H-1-benzofuran-2-yl)methyl]aminobutyl]-8-azaspiro[11][12]decane-7,9-dione, exhibited nanomolar affinity for the 5-HT₁A receptor (IC₅₀ = 1.5 nM) with high selectivity over other serotonin and dopamine receptor subtypes.[10]

The antidepressant drug Vilazodone is a prominent example of a marketed therapeutic that incorporates a benzofuran moiety.[12] While not a direct derivative of 2-(aminomethyl)benzofuran, its structure, which features a piperazinyl benzofuran-2-carboxamide, highlights the importance of the benzofuran scaffold in targeting the serotonin transporter (SERT) and the 5-HT₁A receptor.[9][11][13] The synthesis of Vilazodone involves the coupling of a functionalized benzofuran intermediate with an indole-containing side chain.[13]

Table 1: Biological Activity of Selected Benzofuran Derivatives

Compound IDTarget(s)Activity (IC₅₀/Kᵢ)Reference
Compound 9 5-HT₁AIC₅₀ = 1.5 nM[10]
Vilazodone SERT / 5-HT₁AKᵢ = 0.2 nM / Kᵢ = 2.9 nM[12]
5-MAPB 5-HT/DA releasePotent monoamine releaser[3]
Compound 7h Histamine H₃Kᵢ = 0.05 nM (human)[14]
Dopamine Receptor Ligands

The benzofuran skeleton has also been incorporated into ligands for dopamine receptors. While specific examples directly derived from 2-(aminomethyl)benzofuran are less common in the literature, the general principle of using this scaffold to mimic the pharmacophore of known dopaminergic agents is a valid strategy. For example, bioisosteric replacement of other aromatic systems with benzofuran in known dopamine D₂ receptor antagonists has been explored.[7]

Conclusion and Future Perspectives

2-(Aminomethyl)benzofuran is a high-value heterocyclic building block that offers a robust platform for the synthesis of diverse chemical libraries. Its straightforward synthesis and the versatile reactivity of the aminomethyl group make it an attractive starting point for drug discovery programs. The demonstrated success of benzofuran derivatives in modulating CNS targets, particularly serotonin and histamine receptors, underscores the potential of this scaffold in developing novel therapeutics for neurological and psychiatric disorders. Future explorations could focus on leveraging the 2-(aminomethyl)benzofuran core to design novel ligands for other CNS targets, as well as expanding its application to other therapeutic areas where the benzofuran motif has shown promise. The continued development of efficient and scalable synthetic routes to functionalized benzofurans will undoubtedly further cement the importance of this remarkable heterocyclic system in medicinal chemistry.

References

  • Boyé, S., Pfeiffer, B., Renard, P., Rettori, M. C., Guillaumet, G., & Viaud, M. C. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335-341.
  • MySkinRecipes. (n.d.). 2-(Aminomethyl)benzofuran. Retrieved from [Link]

  • Hu, B., Song, Q., & Xu, Y. (2015). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 19(5), 665-667.
  • Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247.
  • Merck KGaA. (2010). Synthesis method for antidepressant drug vilazodone.
  • Ohe, K., et al. (2009). A New Route to 3-Acyl-2-Aminobenzofurans: Palladium-Catalysed Cycloisomerisation of 2-(Cyanomethyl)Phenyl Esters.
  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Jacobs Journal of Analitical and Pharmaceutical Research, 3(2), 029.
  • Khandapu, B. M., Rani, B. L., Polam, N., & Bollikolla, H. B. (2018). A simplified synthetic route and study of anticancer activity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate and its methyl derivative.
  • Sun, M., et al. (2005). Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. Journal of Medicinal Chemistry, 48(20), 6482-6490.
  • Nkosana, A., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 723-736.
  • Zhang, Y., et al. (2012). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. ACS Medicinal Chemistry Letters, 3(10), 823-827.
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Timms, G. H., et al. (2004). SAR development of a selective 5-HT1D antagonist/serotonin reuptake inhibitor lead using rapid parallel synthesis. Bioorganic & Medicinal Chemistry Letters, 14(10), 2469-2472.
  • Kaizaki, A., et al. (2014). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum. Forensic Toxicology, 32(2), 266-272.
  • Reddit. (2023, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
  • Sun, M., Zhao, C., Gfesser, G. A., Thiffault, C., Miller, T. R., Marsh, K., ... & Cowart, M. (2005). Synthesis and SAR of 5-amino-and 5-(aminomethyl) benzofuran histamine H3 receptor antagonists with improved potency. Journal of medicinal chemistry, 48(20), 6482-6490.
  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter's clay as a reusable catalyst. Der Pharma Chemica, 6(3), 335-341.
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
  • Venkatesan, A. M., et al. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters, 20(3), 824-827.
  • Lin, X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8496.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • BenchChem. (2025).
  • Ananikov, V. P., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
  • Córdova, A., et al. (2005). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 70(23), 9417-9420.
  • Istrate, F. M., & Gandon, V. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Patil, S. A., & Patil, R. (2011). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 3(4), 223-236.
  • Gore, R. P., et al. (2011). N-acylation: A powerful tool for protection of amino group in organic synthesis. Der Pharma Chemica, 3(3), 409-421.
  • BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)
  • Google Patents. (n.d.).
  • Wang, Y., et al. (2022). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces, 14(34), 38865-38875.
  • Andersson, H., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(21), 6483.
  • El-Guesmi, N., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 706-717.
  • Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. Tetrahedron Letters, 42(37), 6523-6526.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6249-6262.

Sources

A Technical Guide to the 2-(Aminomethyl)benzofuran Scaffold: Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of an aminomethyl group at the C-2 position creates the 2-(aminomethyl)benzofuran scaffold, a modification that significantly enhances the molecule's ability to interact with biological targets and improves its physicochemical properties. This technical guide provides an in-depth analysis of the diverse biological activities associated with this scaffold, including its anticancer, antimicrobial, and neuroprotective effects. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and present detailed experimental protocols for evaluating these activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to leveraging this versatile scaffold for the discovery of novel therapeutic agents.

Introduction: The Strategic Importance of the 2-(Aminomethyl)benzofuran Scaffold

Benzofuran and its derivatives are renowned for their broad spectrum of biological properties, which include antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3] The fusion of a benzene ring with a furan ring creates a rigid, planar structure that is amenable to a wide range of chemical modifications. The strategic placement of a flexible aminomethyl linker, -CH₂-NR¹R², at the 2-position of the benzofuran ring introduces a key basic center. This feature is crucial for forming salt bridges and hydrogen bonds with acidic residues in biological targets like enzymes and receptors, thereby enhancing binding affinity and specificity.

Furthermore, the amine group offers a versatile handle for synthetic modification, allowing for the generation of large chemical libraries. By altering the substituents on the nitrogen atom (R¹ and R²), chemists can fine-tune properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile. This guide will systematically explore the therapeutic avenues where this scaffold has shown the most promise.

Key Biological Activities & Mechanisms of Action

Anticancer Activity

The 2-(aminomethyl)benzofuran scaffold is a prominent feature in the design of novel anticancer agents, with derivatives demonstrating potent activity against various cancer cell lines through diverse mechanisms.[4]

2.1.1 Mechanism: Tubulin Polymerization Inhibition

A primary mechanism of action for several anticancer benzofuran derivatives is the disruption of microtubule dynamics.[4][5] Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] Certain 2-(aminomethyl)benzofuran derivatives have been shown to bind to the colchicine binding site on β-tublin, preventing its polymerization into microtubules.[4]

2.1.2 Mechanism: P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[6][7] P-gp actively transports a broad range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. Novel 2-aminobenzofuran derivatives have been identified as potent P-gp inhibitors.[6] These compounds can sensitize resistant cancer cells to conventional chemotherapeutic agents like paclitaxel, vincristine, and doxorubicin, offering a promising strategy to overcome MDR.[6] One particularly potent compound increased P-gp inhibitory activity by over 11-fold compared to the control.[6][7]

2.1.3 Mechanism: Kinase Inhibition

Receptor tyrosine kinases (RTKs), such as VEGFR-2, and non-receptor kinases play a crucial role in cancer cell proliferation, survival, and angiogenesis. The 2-(aminomethyl)benzofuran scaffold has been utilized to develop potent kinase inhibitors.[4] For example, derivatives incorporating a 3-(morpholinomethyl)-benzofuran moiety have shown significant antiproliferative activity against lung cancer cell lines (A549) by inhibiting VEGFR-2.[4]

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[8] The benzofuran scaffold has emerged as a valuable pharmacophore in the design of novel antibacterial and antifungal compounds.[1][8]

2.2.1 Antibacterial Activity

Derivatives of 2-(aminomethyl)benzofuran have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2][5] One of the validated targets for antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] Substituted benzofurans have been designed as inhibitors of the DNA gyrase B subunit of Mycobacterium tuberculosis, showing promise for the development of new anti-tuberculosis drugs.[1]

2.2.2 Antifungal Activity

The scaffold is also prevalent in compounds with significant antifungal properties. The precise mechanisms can vary, but often involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. Studies have shown that certain synthetic 2-(aminomethyl)benzofuran derivatives exhibit potent activity against clinically relevant fungal strains like Candida albicans and Aspergillus niger.[1]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The 2-(aminomethyl)benzofuran scaffold has been explored for its potential to confer neuroprotection through various mechanisms.[9][10][11]

2.3.1 Mechanism: Antioxidant and Radical Scavenging Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key contributor to neuronal damage in neurodegenerative disorders.[9][10] Benzofuran derivatives, particularly those with hydroxyl substitutions on the aromatic ring, have demonstrated potent antioxidant and ROS scavenging properties.[9][10][11] They can inhibit lipid peroxidation and scavenge free radicals, thereby protecting neurons from oxidative damage.[10][11]

2.3.2 Mechanism: Anti-Excitotoxicity

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leads to excessive calcium influx and subsequent neuronal cell death.[9][10] Certain benzofuran-2-carboxamide derivatives have shown significant neuroprotective effects against NMDA-induced excitotoxicity in primary cortical cell cultures.[9][10][12] The neuroprotective effect of one derivative was found to be comparable to the well-known NMDA antagonist, memantine.[9][10][12]

2.3.3 Mechanism: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes, particularly MAO-B, are involved in the degradation of neurotransmitters like dopamine. The activity of MAO-B also generates hydrogen peroxide, contributing to oxidative stress in the brain.[11] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Some benzofuran-containing compounds have been shown to reduce MAO-B activity, suggesting a dual neuroprotective effect by preserving monoaminergic neurotransmission and mitigating ROS production.[11]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(aminomethyl)benzofuran scaffold has yielded crucial insights into the structural requirements for various biological activities.

Target ActivityScaffold PositionFavorable SubstituentsObserved EffectCitation
Neuroprotection Benzene Ring (R3)-OH (hydroxyl)Marked anti-excitotoxic and antioxidant effects.[9][10]
Neuroprotection Benzene Ring (R2)-CH₃ (methyl)Potent neuroprotective action against NMDA-induced excitotoxicity.[9][10]
Anticancer (P-gp) Amine3,4-dimethoxyphenylPlays a crucial role in P-glycoprotein inhibitory activity.[7]
Anticancer (General) Benzene Ring (C-5)-Br (bromo)Increased cytotoxicity against leukemia and carcinoma cell lines.[13]
Antimicrobial Benzene Ring (C-5)-Br (bromo)Excellent antibacterial activity against multiple strains.[1]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed protocols for key assays used to evaluate the biological activities of 2-(aminomethyl)benzofuran derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of a compound's cytotoxic effect on a cancer cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) value of a test compound.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-(aminomethyl)benzofuran test compounds in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations: Workflows and Pathways

General Drug Discovery Workflow

G cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development A Synthesis of 2-(Aminomethyl)benzofuran Library B High-Throughput Screening (e.g., MTT Assay) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E ADME/Tox Profiling D->E F Lead Candidate Selection E->F G In Vivo Efficacy (Animal Models) F->G H Safety Pharmacology G->H I IND-Enabling Studies H->I

Caption: A typical drug discovery workflow for novel therapeutic agents.

Mechanism of P-gp Inhibition

Pgp_Mechanism cluster_cell Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapy Drug Pgp->Chemo_out efflux Chemo Chemotherapy Drug (e.g., Doxorubicin) Chemo->Pgp Nucleus Nucleus (Apoptosis) Chemo->Nucleus induces Benzofuran 2-(Aminomethyl)benzofuran Inhibitor Benzofuran->Pgp binds & inhibits Chemo_in Chemotherapy Drug Chemo_in->Chemo

Caption: Inhibition of P-gp mediated drug efflux by a 2-aminomethylbenzofuran derivative.

Future Perspectives and Conclusion

The 2-(aminomethyl)benzofuran scaffold is a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has revealed significant potential across multiple therapeutic areas, most notably in oncology, infectious diseases, and neurodegenerative disorders. The structure-activity relationship studies have provided a clear roadmap for designing more potent and selective agents. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their oral bioavailability and metabolic stability. Furthermore, exploring novel hybrid molecules that combine the 2-(aminomethyl)benzofuran core with other pharmacophores could lead to the development of multi-target drugs with enhanced efficacy and a reduced likelihood of resistance. The continued exploration of this remarkable scaffold promises to yield the next generation of innovative medicines.

References

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide deriv
  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central.
  • (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives.
  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Medi
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central.
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PubMed Central.
  • Mini review on important biological properties of benzofuran deriv
  • A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.
  • Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. (2017). PubMed.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed.
  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed Central.
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

Sources

The Versatile Scaffold: A Technical Guide to the Chemistry and Applications of 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Nucleus and the Emergence of 2-(Aminomethyl)benzofuran

The benzofuran scaffold is a prominent heterocyclic ring system found in a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2][3] Its derivatives have garnered significant attention from medicinal chemists and pharmacologists due to their therapeutic potential in various disease areas, including cancer, microbial infections, inflammation, and neurological disorders.[4][5] The fusion of a benzene ring with a furan ring creates a unique electronic and structural framework, providing a versatile template for the design of novel therapeutic agents.[3][6]

Among the vast library of benzofuran derivatives, 2-(Aminomethyl)benzofuran has emerged as a particularly valuable building block in drug discovery.[2] The presence of a reactive primary amine tethered to the C2 position of the benzofuran core offers a convenient handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the chemistry of 2-(Aminomethyl)benzofuran, from its synthesis to its applications as a key intermediate in the development of novel therapeutics, with a particular focus on its role in central nervous system (CNS) drug discovery.

I. Synthesis of the 2-(Aminomethyl)benzofuran Scaffold

The synthesis of 2-(Aminomethyl)benzofuran typically involves the initial construction of the benzofuran ring system, followed by the introduction or modification of a functional group at the 2-position to yield the desired aminomethyl moiety. Various synthetic strategies have been developed for the construction of the benzofuran nucleus, often employing transition metal-catalyzed reactions or classical condensation methods.[3][6]

A common and effective approach to introduce the aminomethyl group is through the reduction of a 2-cyanobenzofuran or the conversion of a 2-carboxaldehyde or 2-carboxylic acid derivative.

Protocol 1: Synthesis of 2-(Aminomethyl)benzofuran from 2-Benzofurancarboxaldehyde via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[7][8] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[7] For the synthesis of the parent 2-(Aminomethyl)benzofuran, ammonia can be used as the amine source.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-benzofurancarboxaldehyde (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a source of ammonia, such as ammonium acetate (10 equivalents), to the solution.

  • Stir the mixture at room temperature to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete or has reached equilibrium, add a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mildness and high selectivity for imines over carbonyls.[7][9] Add NaBH(OAc)₃ (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[10]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(Aminomethyl)benzofuran.

Causality Behind Experimental Choices:

  • Solvent: Methanol is often a good choice as it can dissolve both the starting materials and the reagents, and it does not interfere with the reduction step.[7]

  • Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.

  • Reducing Agent: The choice of sodium triacetoxyborohydride is critical. Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ will not significantly reduce the starting aldehyde, thus minimizing side product formation.[9] Its tolerance to a slightly acidic medium makes it ideal for one-pot reductive aminations.

II. Chemical Reactivity and Derivatization of 2-(Aminomethyl)benzofuran

The primary amine functionality of 2-(Aminomethyl)benzofuran is a key feature that allows for a wide range of chemical transformations, making it a versatile scaffold for building diverse molecular libraries for biological screening. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, enabling reactions such as N-acylation, N-alkylation, and sulfonylation.

A. N-Acylation: Formation of Amides

The reaction of 2-(Aminomethyl)benzofuran with carboxylic acids, acid chlorides, or acid anhydrides readily forms stable amide bonds. This is a fundamental transformation in medicinal chemistry to introduce a variety of substituents and modulate the physicochemical properties of the parent molecule.

Protocol 2: General Procedure for N-Acylation

Step-by-Step Methodology:

  • Dissolve 2-(Aminomethyl)benzofuran (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a peptide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature until completion.

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with aqueous solutions of dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and reagents.

  • Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

Expertise & Experience: The choice of coupling reagent is crucial for efficiency and to minimize side reactions. HATU is often preferred for its high efficiency and the formation of water-soluble byproducts, which simplifies purification compared to DCC.

B. N-Alkylation: Synthesis of Secondary and Tertiary Amines

The aminomethyl group can be further functionalized through N-alkylation reactions. Reductive amination with aldehydes or ketones is a particularly effective method for the synthesis of secondary and tertiary amines, avoiding the over-alkylation issues often associated with the use of alkyl halides.[7]

III. Applications in Drug Discovery and Medicinal Chemistry

The 2-(Aminomethyl)benzofuran scaffold has been explored in a variety of therapeutic areas, with a notable emphasis on CNS disorders. Its ability to serve as a building block for molecules that interact with key neurological targets has made it a focus of significant research.[2]

A. Central Nervous System (CNS) Applications

Derivatives of 2-(Aminomethyl)benzofuran have been investigated for their potential to modulate the activity of various receptors in the CNS, including serotonin (5-HT) and dopamine receptors.[2] These receptors are implicated in the pathophysiology of numerous neurological and psychiatric conditions such as depression, anxiety, and Parkinson's disease.[2]

For instance, N,N-disubstituted 2,3-dihydro-2-aminomethyl-1-benzofuran derivatives have been synthesized and evaluated for their affinity at 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₃, D₂, and D₃ receptors.[11] One particular compound from this series demonstrated nanomolar affinity for the 5-HT₁A receptor with high selectivity over other tested receptors.[11] This highlights the potential of the 2-(aminomethyl)benzofuran scaffold in designing selective CNS-active agents.

B. Histamine H₃ Receptor Antagonists

While the primary focus of a key study was on 5-amino and 5-(aminomethyl)benzofuran derivatives, the synthetic strategies and SAR insights are highly relevant to the 2-substituted isomer.[1][12][13] The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor have therapeutic potential for treating cognitive disorders, sleep-wake disorders, and other neurological conditions.

The general pharmacophore for H₃ antagonists often consists of a basic amine moiety connected via a linker to a central aromatic or heteroaromatic core, which in turn is attached to another lipophilic group. The 2-(aminomethyl)benzofuran core can effectively serve as the central scaffold in such designs.

Structure-Activity Relationship (SAR) Insights

SAR studies on related benzofuran derivatives have provided valuable information for the design of potent and selective ligands. For example, in the context of histamine H₃ antagonists, the nature of the substituent on the aminomethyl nitrogen is critical for potency and selectivity.[1] The length and nature of the linker between the benzofuran core and other pharmacophoric elements also significantly influence biological activity.[1][12][13]

IV. Data Presentation

Table 1: Physicochemical Properties of 2-(Aminomethyl)benzofuran
PropertyValueSource
CAS Number 37798-05-3[2][14]
Molecular Formula C₉H₉NO[2][14]
Molecular Weight 147.17 g/mol [2][14]
Topological Polar Surface Area (TPSA) 39.16 Ų[14]
logP 1.8915[14]
Hydrogen Bond Donors 1[14]
Hydrogen Bond Acceptors 2[14]
Rotatable Bonds 1[14]

V. Visualization of Key Concepts

Diagram 1: General Synthetic Scheme for 2-(Aminomethyl)benzofuran Derivatives

G cluster_0 Synthesis of Benzofuran Core cluster_1 Introduction of Aminomethyl Group cluster_2 Derivatization cluster_3 Applications Starting Materials Starting Materials Benzofuran_Core 2-Substituted Benzofuran (e.g., -CHO, -CN, -COOH) Starting Materials->Benzofuran_Core Various Synthetic Methods (e.g., Perkin, Pd-catalyzed) Aminomethylbenzofuran 2-(Aminomethyl)benzofuran Benzofuran_Core->Aminomethylbenzofuran Reduction or Functional Group Interconversion N_Acylation N-Acylated Derivatives (Amides) Aminomethylbenzofuran->N_Acylation R-COOH, Coupling Agent N_Alkylation N-Alkylated Derivatives (Secondary/Tertiary Amines) Aminomethylbenzofuran->N_Alkylation R'-CHO, NaBH(OAc)3 (Reductive Amination) CNS_Drugs CNS Drug Candidates N_Acylation->CNS_Drugs Other_Therapeutics Other Therapeutic Agents (e.g., H3 Antagonists) N_Acylation->Other_Therapeutics N_Alkylation->CNS_Drugs N_Alkylation->Other_Therapeutics

Caption: Synthetic and derivatization workflow for 2-(Aminomethyl)benzofuran.

Diagram 2: Reductive Amination Workflow

G Aldehyde 2-Benzofurancarboxaldehyde Imine Imine Intermediate Aldehyde->Imine Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Imine Condensation Product 2-(Aminomethyl)benzofuran Imine->Product Reducing_Agent Selective Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Reduction

Caption: Key steps in the reductive amination synthesis of 2-(Aminomethyl)benzofuran.

Conclusion

2-(Aminomethyl)benzofuran stands out as a privileged scaffold in medicinal chemistry, offering a unique combination of a biologically relevant benzofuran core and a synthetically versatile aminomethyl handle. Its application as a building block for CNS-active compounds, particularly those targeting monoamine receptors, underscores its importance in the quest for novel therapeutics for neurological and psychiatric disorders. The synthetic routes to this compound are well-established, and the reactivity of the primary amine allows for the creation of large and diverse chemical libraries. Future research will likely continue to leverage the unique properties of 2-(Aminomethyl)benzofuran to develop next-generation therapies with improved efficacy and selectivity.

References

  • Sun, M., Zhao, C., Gfesser, G. A., Thiffault, C., Miller, T. R., Marsh, K., ... & Cowart, M. (2005). Synthesis and SAR of 5-amino-and 5-(aminomethyl) benzofuran histamine H3 receptor antagonists with improved potency. Journal of medicinal chemistry, 48(20), 6482-6490.
  • MySkinRecipes. (n.d.). 2-(Aminomethyl)benzofuran. Retrieved from [Link]

  • Sun, M., Zhao, C., Gfesser, G. A., Thiffault, C., Miller, T. R., Marsh, K., ... & Cowart, M. (2005). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry.
  • Caputo, F., Ciano, A., Anzini, M., Vomero, S., Giorgi, G., & Ronsisvalle, G. (1999). N, N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & medicinal chemistry, 7(2), 335-341.
  • Asif, M. (2016).
  • Sun, M., Zhao, C., Gfesser, G. A., Thiffault, C., Miller, T. R., Marsh, K., ... & Cowart, M. (2005). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry.
  • Li, J. J. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3687.
  • Lin, S., Li, Y., Wang, Y., Zhang, J., & Wang, Q. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4+ 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8508.
  • Wakabayashi, T., Tokunaga, N., Tokumaru, K., Ohra, T., Koyama, N., Hayashi, S., ... & Tsukamoto, T. (2016). Discovery of benzofuran derivatives that collaborate with insulin-like growth factor 1 (IGF-1) to promote neuroprotection. Journal of medicinal chemistry, 59(10), 5109-5114.
  • Asif, M. (2016).
  • Myers, A. G. (n.d.).
  • Sun, M., Zhao, C., Gfesser, G. A., Thiffault, C., Miller, T. R., Marsh, K., ... & Cowart, M. (2011). Correction to Synthesis and SAR of 5-Amino-and 5-(Aminomethyl) benzofuran Histamine H 3 Receptor Antagonists with Improved Potency. Journal of medicinal chemistry, 54(24), 8684-8684.
  • Watson, A. J., Williams, J. M., & Jones, A. C. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(7), 1839-1847.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Ameri, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2185.
  • Merck Patent GmbH. (2005). Benzofurane derivatives and the use of the same as antidepressants and anxiolytics. EP1592687B1.
  • Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024).
  • Zhang, Y., Chen, Y., & Wang, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.
  • Asadollahi, A., Nabati, M., & Ramezani, M. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of reports in pharmaceutical sciences, 6(2), 133.
  • Zheng, X., Song, C., & Meng, Y. (2021). New method for the acylation of benzofurans toward the synthesis of 6H-indeno [2, 1-b] benzofuran-6-ones and 2, 2-bibenzofurans. ARKIVOC: Online Journal of Organic Chemistry, 2021(10), 1-13.
  • Patel, P., & Sureja, D. (2013). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(9), 3535.
  • Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. (2014). Reactivity of Benzofuran Derivatives.
  • Kumar, A., & Kumar, S. (2022). Benzofuran: an emerging scaffold for antimicrobial agents. RSC medicinal chemistry, 13(8), 906-926.
  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024).
  • Grove, N. P. (2023). Spectroscopy Data for Undergraduate Teaching.
  • Leah4sci. (2020, April 22).
  • Sharma, P., & Gribble, G. W. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. European Journal of Organic Chemistry, 2019(14), 2533-2541.
  • Chen, Y., Liu, Y., Wang, Y., Zhang, Y., & Li, X. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine drugs, 21(3), 173.
  • Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024).
  • ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. Retrieved from [Link]

  • Ianni, F., Righi, G., Bovicelli, P., & D'Ascenzo, G. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 701.
  • Li, Y., Wang, Y., Zhang, J., & Wang, Q. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+ 2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(11), 4390.
  • Zhang, Y., Chen, Y., & Wang, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
  • National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. NIST Chemistry WebBook.

Sources

The Researcher's Guide to 2-(Aminomethyl)benzofuran: Commercial Availability, Quality Control, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-(Aminomethyl)benzofuran Scaffold in Modern Drug Discovery

2-(Aminomethyl)benzofuran, a key heterocyclic building block, has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its rigid benzofuran core, coupled with a reactive primary amine, provides a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This guide offers an in-depth technical overview of its commercial availability, critical quality control parameters, and the underlying synthetic strategies pertinent to its production, tailored for researchers, scientists, and professionals in drug development. The benzofuran moiety is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The aminomethyl side chain at the 2-position serves as a crucial handle for introducing further molecular complexity, making it a valuable intermediate in the synthesis of novel therapeutics.[1][2] Notably, its structural motifs are instrumental in designing molecules that interact with central nervous system (CNS) targets, such as serotonin and dopamine receptors, highlighting its potential in the development of treatments for neurological disorders like depression, anxiety, and Parkinson's disease.[2]

Commercial Availability and Supplier Landscape

Sourcing high-quality 2-(Aminomethyl)benzofuran is a critical first step in any research or development program. A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. It is crucial for researchers to assess suppliers not only on price and availability but also on the comprehensiveness of their technical documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of prominent suppliers for 2-(Aminomethyl)benzofuran (CAS No. 37798-05-3).

SupplierTypical PurityAvailable QuantitiesAdditional Notes
ChemScene ≥95%100mg, GramsOffers custom synthesis and commercial production services.[3]
Sigma-Aldrich (Merck) 95%InquireProvides detailed safety information and key documents like CoA.[4]
MySkinRecipes 95%100mgLists storage at room temperature, though refrigeration is often recommended.[2]
BLD Pharmatech 95%InquireAlso supplies derivatives like 2-(Aminomethyl)benzofuran-6-carbonitrile.[5]
Ambeed 95%100mgA supplier of various heterocyclic building blocks.[6]
Smolecule InquireInquireHighlights its use in medicinal chemistry and material science.[1]

Procurement Workflow for Research Chemicals

Caption: A typical workflow for the procurement and qualification of a key starting material like 2-(Aminomethyl)benzofuran.

Quality Control and Analytical Characterization: A Self-Validating System

For drug development professionals, ensuring the purity and identity of starting materials is paramount. A robust quality control (QC) process for 2-(Aminomethyl)benzofuran should be a self-validating system, where orthogonal analytical techniques confirm the material's integrity.

Typical Analytical Specifications and Methods:

A comprehensive Certificate of Analysis for 2-(Aminomethyl)benzofuran should include the following tests:

Analytical TestTypical SpecificationMethodPurpose
Appearance White to light yellow solid or liquidVisual InspectionConfirms basic physical properties.
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass SpectrometryUnambiguously confirms the molecular structure.
Purity ≥95% (often >97%)HPLC, GCQuantifies the percentage of the desired compound and detects impurities.
Residual Solvents Varies by synthesis; should be specifiedGC-HSIdentifies and quantifies any remaining solvents from the manufacturing process.
Water Content ≤0.5%Karl Fischer TitrationDetermines the amount of water present, which can affect reactivity.

Experimental Protocol: HPLC Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of 2-(Aminomethyl)benzofuran in the mobile phase.

  • Analysis: The peak area of 2-(Aminomethyl)benzofuran is compared to the total peak area of all components to determine purity.

The causality behind this choice of method lies in the chromophore of the benzofuran ring, which allows for sensitive UV detection, and the polarity of the molecule, which is well-suited for reverse-phase chromatography.

Synthetic Pathways: From Precursors to Product

While numerous methods exist for the synthesis of the benzofuran core, the commercial production of 2-(Aminomethyl)benzofuran likely relies on efficient and scalable routes. A common strategy involves the construction of a suitable benzofuran precursor followed by the introduction of the aminomethyl group.

Plausible Commercial Synthetic Route:

Sources

Navigating the Safety Landscape of 2-(Aminomethyl)benzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Aminomethyl)benzofuran (CAS No. 37798-05-3) is readily available in the public domain. This guide is a synthesis of safety information from structurally related compounds, namely 2-(Aminomethyl)furan and 2,3-Benzofuran, to provide a comprehensive understanding of the potential hazards and safe handling practices. The recommendations herein are based on scientific precedent and should be implemented in conjunction with a thorough risk assessment specific to the experimental context.

Introduction: Understanding the Compound and its Context

2-(Aminomethyl)benzofuran is a heterocyclic organic compound that serves as a valuable building block in pharmaceutical research. Its structure is of significant interest in the development of novel therapeutics, particularly those targeting the central nervous system (CNS) due to its potential interaction with serotonin and dopamine receptors.[1] As with any novel or sparsely documented chemical, a proactive and informed approach to safety is paramount for the protection of laboratory personnel and the integrity of research. This guide provides a detailed overview of the anticipated safety profile of 2-(Aminomethyl)benzofuran, enabling researchers to establish safe handling protocols.

Hazard Identification and Classification: A Composite Profile

Given the absence of a specific SDS for 2-(Aminomethyl)benzofuran, we will extrapolate its potential hazards from the known profiles of 2-(Aminomethyl)furan and 2,3-Benzofuran. This composite analysis suggests that 2-(Aminomethyl)benzofuran should be handled as a substance with multiple significant hazards.

Anticipated GHS Hazard Classifications:

Hazard ClassHazard StatementBasis for Extrapolation
Flammable LiquidsH226: Flammable liquid and vapour.[1][2]Both 2-(Aminomethyl)furan and 2,3-Benzofuran are classified as flammable liquids.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)H301: Toxic if swallowed.[1] H311: Toxic in contact with skin.[1] H331: Toxic if inhaled.[1]Based on the high acute toxicity of 2-(Aminomethyl)furan across multiple exposure routes.[1]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[1]A significant hazard associated with 2-(Aminomethyl)furan due to its amino functional group.[1]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.[1]Directly linked to the corrosive nature of 2-(Aminomethyl)furan.[1]
CarcinogenicityH351: Suspected of causing cancer.[2]The 2,3-Benzofuran core is classified as a suspected carcinogen.[2]

Signal Word: Danger

Hazard Pictograms:

First-Aid Measures: Rapid and Effective Response

Immediate and appropriate first-aid is critical in the event of an exposure. The following measures are recommended based on the anticipated hazards:

  • Inhalation: If fumes or combustion products are inhaled, remove the victim from the contaminated area to fresh air. Lay the patient down and keep them warm and rested. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected body and clothes with large amounts of water, using a safety shower if available.[1] Promptly remove all contaminated clothing, including footwear. Continue to wash the skin and hair with running water. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[1]

Safe Handling and Storage: Proactive Prevention

Adherence to strict handling and storage protocols is the primary defense against exposure and incidents.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Avoid breathing vapors or mists.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Some related compounds are light-sensitive, so storage in a dark place is recommended.[4]

Accidental Release Measures: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is essential to mitigate the hazard.

Spill Response Workflow:

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignite Remove Ignition Sources ventilate->ignite contain Contain Spill with Absorbent Material ignite->contain collect Collect Residue into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for responding to a 2-(Aminomethyl)benzofuran spill.

Detailed Steps:

  • Evacuate: Immediately evacuate all personnel from the spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including respiratory protection if necessary.

  • Ventilation: Ensure the area is well-ventilated to disperse vapors.

  • Ignition Sources: Remove all sources of ignition from the vicinity.[1]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1]

  • Collection: Carefully collect the absorbed material and contaminated soil into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Physical and Chemical Properties: A Data-Driven Overview

While experimental data for 2-(Aminomethyl)benzofuran is scarce, the following table provides some known and estimated properties.

PropertyValueSource
CAS Number 37798-05-3ChemScene
Molecular Formula C₉H₉NOChemScene
Molecular Weight 147.17 g/mol ChemScene
Appearance Likely a liquidExtrapolated from related compounds
Boiling Point Not available-
Flash Point Likely flammableExtrapolated from related compounds[1][2]
Solubility Not available-

Stability and Reactivity: Understanding Chemical Behavior

  • Reactivity: The aminomethyl group can exhibit basic properties and may react with acids.

  • Chemical Stability: The compound is likely stable under recommended storage conditions. However, some benzofuran derivatives are sensitive to light and air.[4]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Toxicological Information: Insights from Analogs

Direct toxicological data for 2-(Aminomethyl)benzofuran is not available. However, studies on related psychoactive benzofuran derivatives have shown potential for cytotoxicity and mitochondrial dysfunction.[5] The acute toxicity of 2-(Aminomethyl)furan is high, with toxic effects observed upon oral, dermal, and inhalation exposure.[1] The benzofuran core itself is suspected of being a carcinogen.[2] Therefore, it is prudent to handle 2-(Aminomethyl)benzofuran with a high degree of caution, assuming it may possess significant toxicological properties.

Exposure Controls and Personal Protection: The Researcher's Shield

A multi-layered approach to exposure control is essential.

Engineering Controls:

  • All work should be conducted in a properly functioning chemical fume hood.

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[3]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

PPE Selection Workflow:

PPESelection start Task Assessment inhalation_risk Inhalation Risk? start->inhalation_risk splash_risk Splash Risk? inhalation_risk->splash_risk No respirator Use Respirator inhalation_risk->respirator Yes skin_contact_risk Skin Contact Risk? splash_risk->skin_contact_risk No goggles_shield Wear Goggles/Face Shield splash_risk->goggles_shield Yes gloves_coat Wear Gloves & Lab Coat skin_contact_risk->gloves_coat Yes end Proceed with Task skin_contact_risk->end No respirator->splash_risk goggles_shield->skin_contact_risk gloves_coat->end

Caption: Decision workflow for selecting appropriate PPE.

Conclusion: A Culture of Safety

2-(Aminomethyl)benzofuran is a compound with significant potential in drug discovery, but its handling demands a commensurate level of respect for its potential hazards. By adopting the comprehensive safety measures outlined in this guide—derived from the best available data on analogous structures—researchers can confidently and safely explore the scientific possibilities of this molecule. A proactive safety culture, rooted in thorough risk assessment and the diligent application of established protocols, is the cornerstone of responsible and successful research.

References

  • Nakagawa, Y., et al. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology, 37(3), 325-337. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(Aminomethyl)benzofuran: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Aminomethyl)benzofuran and the Imperative of Physical Characterization

2-(Aminomethyl)benzofuran is a heterocyclic organic compound that holds considerable interest for researchers in medicinal chemistry and drug development. Its structural framework, featuring a benzofuran nucleus coupled with a reactive aminomethyl group, makes it a valuable building block for the synthesis of a diverse range of more complex molecules with potential therapeutic applications.[1][2] Benzofuran derivatives, as a class, are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3] The aminomethyl substituent, in particular, provides a key reactive handle for introducing further molecular complexity and for modulating the pharmacological profile of the resulting compounds.

The journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous characterization, and the determination of fundamental physical properties such as melting and boiling points is a critical first step. These properties are not merely data points; they are indicators of a compound's purity, the strength of its intermolecular forces, and its likely behavior in various physical and biological systems. A sharp melting point range, for instance, is a classic indicator of a pure crystalline solid, while a wide melting range suggests the presence of impurities.[4]

Despite its importance as a synthetic intermediate, a thorough review of the scientific literature and commercial supplier data reveals a notable absence of experimentally determined melting and boiling points for 2-(Aminomethyl)benzofuran.[1][2] This guide, therefore, serves a dual purpose: to collate the available physicochemical data for this compound and its parent structure, and more importantly, to provide a robust, field-proven experimental framework for researchers to determine these crucial physical properties in their own laboratories. As Senior Application Scientists, we recognize that empowering researchers with reliable methodologies is paramount for ensuring the integrity and reproducibility of their scientific endeavors.

Physicochemical Properties: A Comparative Analysis

Data Presentation: Physical Properties of Benzofuran and 2-(Aminomethyl)benzofuran
PropertyBenzofuran2-(Aminomethyl)benzofuranReference(s)
Molecular Formula C₈H₆OC₉H₉NO[5][1]
Molecular Weight 118.14 g/mol 147.17 g/mol [5][1]
Physical State LiquidSolid or High-Boiling Liquid (Predicted)[5]
Melting Point -18 °CNot Reported[5]
Boiling Point 173-175 °CNot Reported[6]

Experimental Protocols for Physical Property Determination

The following protocols are designed to be self-validating systems, providing researchers with the means to obtain accurate and reproducible data for the melting and boiling points of 2-(Aminomethyl)benzofuran. The choice of method will depend on the physical state of the purified compound.

Melting Point Determination Protocol

This protocol is applicable if 2-(Aminomethyl)benzofuran is a solid at room temperature. The melting point provides a reliable indication of purity; a sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure compound, whereas impurities will broaden and depress the melting range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Safety goggles

Procedure:

  • Sample Preparation: Ensure the sample of 2-(Aminomethyl)benzofuran is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. A sample height of 2-3 mm is ideal.[7]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Initial Determination: Heat the apparatus rapidly to get an approximate melting point. This provides a target range and saves time in subsequent, more accurate measurements.[4]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as you approach the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Verification: Repeat the accurate determination at least once to ensure reproducibility.

Boiling Point Determination Protocol (Micro Scale)

This protocol is suitable for determining the boiling point of a small quantity of liquid 2-(Aminomethyl)benzofuran using a Thiele tube. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Apparatus:

  • Thiele tube

  • High-boiling mineral oil or silicone oil

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or microburner

  • Clamp and stand

  • Safety goggles

Procedure:

  • Apparatus Setup: Fill the Thiele tube with mineral oil to a level just above the top of the side arm. Clamp the Thiele tube to a stand.

  • Sample Preparation: Add approximately 0.5 mL of 2-(Aminomethyl)benzofuran to the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Immersion: Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the top of the sample but below the opening of the test tube.[9]

  • Heating: Gently heat the side arm of the Thiele tube with a burner.[8] The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[9] Record this temperature.

  • Barometric Pressure: For high accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[10]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for determining the physical properties of a novel or uncharacterized compound like 2-(Aminomethyl)benzofuran.

G Workflow for Physical Property Determination cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Data Analysis & Reporting A Obtain Purified Sample of 2-(Aminomethyl)benzofuran B Observe Physical State at Room Temperature A->B C Sample is Solid B->C Solid D Sample is Liquid B->D Liquid E Perform Melting Point Determination C->E F Perform Boiling Point Determination (Micro Scale) D->F G Record Melting Range (T_initial - T_final) E->G H Record Boiling Point and Atmospheric Pressure F->H I Assess Purity based on Melting Range Sharpness G->I J Final Report with Experimentally Determined Values H->J I->J

Caption: A flowchart outlining the process for the experimental determination of the melting and boiling points of 2-(Aminomethyl)benzofuran.

Conclusion

While the melting and boiling points of 2-(Aminomethyl)benzofuran are not currently documented in readily accessible scientific literature, this guide provides the necessary framework for their rigorous experimental determination. For researchers and drug development professionals, the physical properties of a compound are foundational to its characterization. Adherence to systematic and validated protocols, such as those detailed herein, is essential for generating reliable data. This, in turn, underpins the integrity of subsequent research, from synthetic route optimization to the evaluation of biological activity. The experimental determination of these fundamental constants is a non-negotiable step in the advancement of novel chemical entities within the pharmaceutical pipeline.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Determination of Boiling Point of Organic Compounds. (2023, July 25). GeeksforGeeks. Retrieved from [Link]

  • Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

  • Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • How To Determine Melting Point Of Organic Compounds? (2023, January 31). Chemistry For Everyone. Retrieved from [Link]

  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

  • 2-(Aminomethyl)benzofuran. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Katritzky, A. R., Maran, U., Lobanov, V. S., & Karelson, M. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences, 37(5), 913–919.
  • 2,5-Bis(aminomethyl)furan. (n.d.). PubChem. Retrieved from [Link]

  • TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. (1992). In Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Bioequivalence & Bioavailability, 2(5).
  • N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. (1999). Bioorganic & Medicinal Chemistry, 7(2), 335-341.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2019). Molecules, 24(15), 2788.
  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. (2015). Tetrahedron, 71(42), 8145-8151.

Sources

Solubility of 2-(Aminomethyl)benzofuran in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(Aminomethyl)benzofuran for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the issue of solubility. Poor solubility can lead to unpredictable in vitro results, diminished in vivo efficacy, and significant hurdles in formulation development.[1][2] This guide is dedicated to providing a comprehensive understanding of the solubility of 2-(Aminomethyl)benzofuran, a heterocyclic compound with significant potential as a building block in the synthesis of bioactive molecules, particularly for central nervous system (CNS) drugs.[3][4] By elucidating the theoretical underpinnings of its solubility and providing a robust experimental framework for its determination, we aim to empower researchers to unlock the full potential of this versatile molecule.

Physicochemical Properties and Predicted Solubility Profile of 2-(Aminomethyl)benzofuran

A foundational understanding of a compound's physicochemical properties is paramount to predicting its solubility. 2-(Aminomethyl)benzofuran (C₉H₉NO, Molecular Weight: 147.17 g/mol ) possesses a benzofuran core, a heterocyclic aromatic system, and a primary amine functional group via a methyl linker.[3][5]

Key Physicochemical Parameters:

  • LogP (Octanol-Water Partition Coefficient): The predicted LogP value for 2-(Aminomethyl)benzofuran is approximately 1.89.[5] This moderate lipophilicity suggests a balance between aqueous and lipid solubility, hinting at potential solubility in a range of organic solvents.

  • Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, while the furan oxygen can act as a hydrogen bond acceptor.[5] This capacity for hydrogen bonding suggests that it will interact favorably with polar protic solvents.

Predicted Solubility in Different Solvent Classes:
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its ability to form hydrogen bonds, 2-(Aminomethyl)benzofuran is expected to have some solubility in polar protic solvents. However, its aqueous solubility will be significantly influenced by pH.[6] In acidic solutions, the amine group will be protonated to form a water-soluble ammonium salt.[6][7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate solubility is anticipated in these solvents due to dipole-dipole interactions. DMSO, in particular, is often a good solvent for compounds with both polar and nonpolar characteristics.[2]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic benzofuran core and the overall moderate LogP suggest that some solubility in nonpolar solvents is likely, although it may be limited compared to more polar options.

The interplay of these factors underscores the necessity of empirical determination of solubility for specific applications.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[9][10] This technique measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[11] What follows is a detailed, self-validating protocol for this essential experiment.

Experimental Protocol: Shake-Flask Method for 2-(Aminomethyl)benzofuran

Objective: To determine the equilibrium solubility of 2-(Aminomethyl)benzofuran in a selected solvent at a controlled temperature.

Materials:

  • 2-(Aminomethyl)benzofuran (solid form)

  • Selected solvents (e.g., purified water, pH-adjusted buffers, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

  • Preparation of Solvent: Prepare the desired solvent. For aqueous solubility, use purified water or a buffer solution of a specific pH. It is crucial to measure and record the pH of the aqueous medium before and after the experiment, as the dissolution of an amine can alter the pH.[9]

  • Addition of Excess Solute: Add an excess amount of solid 2-(Aminomethyl)benzofuran to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible throughout the experiment.

  • Equilibration: Cap the vials securely and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[1][9][12] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., a 0.45 µm PVDF filter). Ensure the filter material is compatible with the solvent and does not adsorb the compound.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent.

    • Analyze the concentration of 2-(Aminomethyl)benzofuran in the diluted sample using a validated analytical method, such as HPLC with UV detection or LC-MS.[13]

    • A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the solubility of 2-(Aminomethyl)benzofuran in the chosen solvent, expressed in units such as mg/mL or µg/mL.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvent (e.g., Buffered Solution) add_excess Add Excess 2-(Aminomethyl)benzofuran prep_solvent->add_excess Known Volume agitate Agitate at Controlled Temperature (24-72h) add_excess->agitate separate Centrifuge or Filter to Remove Solid agitate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify Saturated Solution calculate Calculate Solubility quantify->calculate

Caption: Shake-Flask Method for Solubility Determination.

The Impact of pH on the Solubility of 2-(Aminomethyl)benzofuran

For an ionizable compound like 2-(Aminomethyl)benzofuran, pH is arguably the most critical factor governing its aqueous solubility. The primary amine group (R-NH₂) exists in equilibrium with its protonated form, the ammonium ion (R-NH₃⁺).

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

  • In Acidic Conditions (pH < pKa): The equilibrium shifts to the right, favoring the formation of the protonated, charged species (R-NH₃⁺). This ionic form is significantly more polar and, therefore, more soluble in water.[6][7]

  • In Basic Conditions (pH > pKa): The equilibrium shifts to the left, favoring the neutral, un-ionized form (R-NH₂). This form is less polar and has lower aqueous solubility.

This relationship is fundamental for drug development, impacting everything from oral absorption in the gastrointestinal tract to the development of intravenous formulations.

ph_solubility cluster_equilibrium pH-Dependent Equilibrium cluster_conditions neutral Neutral Form (R-NH₂) Lower Aqueous Solubility protonated Protonated Form (R-NH₃⁺) Higher Aqueous Solubility neutral->protonated H⁺ acidic Acidic pH (pH < pKa) acidic->protonated Favors Protonation basic Basic pH (pH > pKa) basic->neutral Favors Neutral Form

Caption: pH-Dependent Ionization and Solubility.

Data Summary and Practical Applications

Solvent ClassSolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Observations
Polar Protic Water257.0Enter Data
pH 2.0 Buffer252.0Enter Data
pH 7.4 Buffer257.4Enter Data
Ethanol25N/AEnter Data
Methanol25N/AEnter Data
Polar Aprotic DMSO25N/AEnter Data
Acetonitrile25N/AEnter Data
Nonpolar Toluene25N/AEnter Data
Field-Proven Insights for Solvent Selection:
  • For Reaction Chemistry: In synthesis, consider polar aprotic solvents like DMF or acetonitrile. For reactions involving the amine group, the choice of a non-nucleophilic solvent is critical.

  • For Purification: For chromatographic purification, a solvent system that provides differential solubility for the target compound and impurities is needed. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol) is a common starting point.

  • For Pre-formulation: For early-stage formulation work, determining solubility in biorelevant media (e.g., FaSSIF and FeSSIF) is crucial for predicting oral absorption.[11] The pH-solubility profile is essential for developing both oral and parenteral dosage forms.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(Aminomethyl)benzofuran was not retrieved, the SDS for the parent compound, benzofuran, and similar amine-containing compounds indicate that appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14][15][16] Handling should be performed in a well-ventilated area or a chemical fume hood.[14][17] Store the compound in a tightly sealed container, protected from light and moisture.[5][14]

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017-02). [Link]

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

  • National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterization. (2014). [Link]

  • Biorelevant.com. What is equilibrium solubility of a drug?[Link]

  • Brazilian Journal of Pharmaceutical Sciences. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. (2013). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). [Link]

  • Signature Lab Series ANAL 0727. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

  • Studylib. Amines and Amides: Properties Lab Manual. [Link]

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. [Link]

  • YouTube. Amines - Lab Demonstration / solubility / basic character class 12 CBSE. (2023-04-25). [Link]

  • PubMed. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. (1999-02). [Link]

Sources

Methodological & Application

Synthetic Strategies for 2-(Aminomethyl)benzofuran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent structural features allow for diverse functionalization, leading to compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[2] Within this important class of compounds, 2-(aminomethyl)benzofuran derivatives have garnered significant attention from the medicinal chemistry community. This particular substitution pattern serves as a crucial pharmacophore in the development of central nervous system (CNS) drugs, with derivatives showing interactions with serotonin and dopamine receptors, indicating potential for treating neurological disorders such as depression and anxiety.[3]

The strategic introduction of the aminomethyl group at the C2-position of the benzofuran ring is a key synthetic challenge. The development of efficient and versatile synthetic routes is therefore of paramount importance for generating diverse libraries of these compounds for drug discovery programs. This application note provides a detailed overview of several robust synthetic strategies for accessing 2-(aminomethyl)benzofuran derivatives, complete with detailed, field-proven protocols and insights into the rationale behind experimental choices.

Core Synthetic Approaches

Several convergent synthetic strategies have been successfully employed for the preparation of 2-(aminomethyl)benzofuran derivatives. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the benzofuran core, and scalability requirements. The three primary and most reliable pathways discussed herein are:

  • Reduction of 2-Cyanobenzofuran: A direct and efficient method involving the reduction of a nitrile precursor.

  • Reductive Amination of 2-Benzofurancarboxaldehyde: A versatile one-pot reaction to introduce the amine functionality.

  • Nucleophilic Substitution of 2-(Halomethyl)benzofuran: A two-step approach via a reactive haloalkyl intermediate.

The following sections will delve into the specifics of each of these synthetic routes, providing detailed experimental protocols and comparative analysis.

Synthetic Route 1: Reduction of 2-Cyanobenzofuran

This approach is predicated on the initial synthesis of a 2-cyanobenzofuran intermediate, which is then reduced to the target primary amine. The formation of the benzofuran ring can be achieved through various established methods, often starting from salicylaldehyde derivatives. The subsequent reduction of the nitrile is a high-yielding transformation.

Mechanistic Rationale

The reduction of the nitrile group to a primary amine can be accomplished using powerful hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄), or through catalytic hydrogenation. LiAlH₄ reduction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup to yield the primary amine.[4][5][6] Catalytic hydrogenation offers a milder alternative, utilizing a metal catalyst (e.g., Palladium on carbon) and a hydrogen source.[7][8]

Workflow Diagram

G cluster_0 Benzofuran Ring Formation cluster_1 Nitrile Reduction Salicylaldehyde Substituted Salicylaldehyde Reaction1 Reaction with α-haloacetonitrile Salicylaldehyde->Reaction1 Cyanobenzofuran 2-Cyanobenzofuran Intermediate Reaction1->Cyanobenzofuran Reduction Reduction (e.g., LiAlH₄ or H₂/Pd-C) Cyanobenzofuran->Reduction Product 2-(Aminomethyl)benzofuran Derivative Reduction->Product

Caption: General workflow for the synthesis of 2-(aminomethyl)benzofuran via the 2-cyanobenzofuran route.

Protocol 1: LiAlH₄ Reduction of 2-Cyanobenzofuran

Materials:

  • 2-Cyanobenzofuran

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Dissolve 2-cyanobenzofuran (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Isolation: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid and wash it thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)benzofuran.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Synthetic Route 2: Reductive Amination of 2-Benzofurancarboxaldehyde

This pathway offers a highly versatile and convergent approach, allowing for the direct introduction of primary, secondary, or tertiary amines in a one-pot procedure. The requisite 2-benzofurancarboxaldehyde can be synthesized from various precursors, including the oxidation of 2-methylbenzofuran.

Mechanistic Rationale

Reductive amination involves the initial condensation of the aldehyde with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this transformation as it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion over the starting aldehyde.[3][9][10]

Workflow Diagram

G cluster_0 Aldehyde Preparation cluster_1 Reductive Amination Precursor Benzofuran Precursor (e.g., 2-Methylbenzofuran) Oxidation Oxidation Precursor->Oxidation Aldehyde 2-Benzofurancarboxaldehyde Oxidation->Aldehyde Reaction2 One-pot reaction with NaBH₃CN Aldehyde->Reaction2 Amine Amine (R¹R²NH) Amine->Reaction2 Product 2-(Aminomethyl)benzofuran Derivative Reaction2->Product

Caption: General workflow for the synthesis of 2-(aminomethyl)benzofuran via reductive amination.

Protocol 2: Borch Reductive Amination of 2-Benzofurancarboxaldehyde

Materials:

  • 2-Benzofurancarboxaldehyde

  • Ammonium acetate or desired primary/secondary amine

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-benzofurancarboxaldehyde (1.0 equivalent) and the desired amine (e.g., ammonium acetate for the primary amine, 1.5 equivalents) in methanol.

  • Imine Formation: Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion.

  • Reduction: Add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture. Stir at room temperature and monitor the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Partition the residue between ethyl acetate and saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthetic Route 3: Nucleophilic Substitution of 2-(Halomethyl)benzofuran

This two-step route involves the initial preparation of a reactive 2-(halomethyl)benzofuran, typically the chloro- or bromomethyl derivative, followed by a nucleophilic substitution with a suitable nitrogen nucleophile. The Gabriel synthesis is a classic and highly effective method for this transformation to yield the primary amine, as it circumvents the common issue of over-alkylation.[10][11][12]

Mechanistic Rationale

The first step involves the conversion of 2-benzofuranylmethanol to the corresponding 2-(chloromethyl)benzofuran, often using thionyl chloride.[4] The resulting benzylic halide is highly susceptible to Sₙ2 displacement. In the Gabriel synthesis, the nucleophile is the potassium salt of phthalimide. The phthalimide group acts as a protecting group for the amine, preventing further alkylation. Deprotection, typically with hydrazine, liberates the desired primary amine.[10]

Workflow Diagram

G cluster_0 Halogenation cluster_1 Gabriel Synthesis Methanol 2-Benzofuranylmethanol Halogenation Halogenation (e.g., SOCl₂) Methanol->Halogenation Halide 2-(Chloromethyl)benzofuran Halogenation->Halide Substitution Nucleophilic Substitution Halide->Substitution Phthalimide Potassium Phthalimide Phthalimide->Substitution Intermediate N-Substituted Phthalimide Substitution->Intermediate Deprotection Deprotection (Hydrazine) Intermediate->Deprotection Product 2-(Aminomethyl)benzofuran Deprotection->Product

Caption: General workflow for the Gabriel synthesis of 2-(aminomethyl)benzofuran.

Protocol 3: Gabriel Synthesis of 2-(Aminomethyl)benzofuran

Step A: Synthesis of 2-(Chloromethyl)benzofuran

Materials:

  • 2-Benzofuranylmethanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Chloroform or Dichloromethane (DCM)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked flask, dissolve 2-benzofuranylmethanol in anhydrous chloroform.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.5 equivalents) dropwise to the solution.

  • Reaction: Gently heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into cold water. Extract the aqueous layer with DCM.

  • Isolation: Wash the combined organic layers with water until neutral, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-(chloromethyl)benzofuran can be purified by vacuum distillation.[4]

Step B: Gabriel Amination and Deprotection

Materials:

  • 2-(Chloromethyl)benzofuran

  • Potassium Phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Phthalimide Alkylation: In a round-bottom flask, dissolve 2-(chloromethyl)benzofuran (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF. Heat the mixture at 80-90 °C and stir until the starting material is consumed (monitored by TLC).

  • Isolation of Intermediate: Cool the reaction mixture and pour it into water. The N-(benzofuran-2-ylmethyl)phthalimide will precipitate. Filter the solid, wash with water, and dry.

  • Hydrazinolysis (Deprotection): Suspend the dried phthalimide intermediate in ethanol and add hydrazine hydrate (2.0 equivalents). Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.

  • Product Isolation: Concentrate the filtrate under reduced pressure. Treat the residue with a NaOH solution to make it basic, and then extract the product with diethyl ether or DCM.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to afford the 2-(aminomethyl)benzofuran. Further purification can be achieved by chromatography or distillation.

Comparison of Synthetic Routes

RouteKey IntermediateKey ReactionAdvantagesDisadvantages
1 2-CyanobenzofuranNitrile ReductionDirect, often high-yielding reduction.Requires handling of potent reducing agents like LiAlH₄; synthesis of the nitrile precursor may add steps.
2 2-BenzofurancarboxaldehydeReductive AminationHighly versatile for creating primary, secondary, and tertiary amines; one-pot procedure.Requires a selective reducing agent (e.g., NaBH₃CN); aldehyde precursor may be sensitive.
3 2-(Halomethyl)benzofuranGabriel SynthesisAvoids over-alkylation, leading to clean primary amine formation.A multi-step process; involves a reactive benzylic halide intermediate.

Conclusion

The synthesis of 2-(aminomethyl)benzofuran derivatives is a critical endeavor in the field of medicinal chemistry. The choice of synthetic route—be it through the reduction of a 2-cyanobenzofuran, the reductive amination of a 2-benzofurancarboxaldehyde, or the Gabriel synthesis from a 2-(halomethyl)benzofuran—offers researchers a versatile toolkit to access these valuable compounds. Each pathway presents its own set of advantages and challenges, and the selection of the most appropriate method will be dictated by the specific synthetic goals, available resources, and desired scale of production. The detailed protocols provided herein serve as a robust starting point for the successful synthesis and exploration of this important class of molecules.

References

  • PrepChem. Synthesis of 2-(Chloromethyl)benzofuran. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. 1999;7(2):335-41. Available from: [Link]

  • Molecules. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. 2022;27(23):8496. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. 2023. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination. Available from: [Link]

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. Available from: [Link]

  • ResearchGate. Enantioselective synthesis of 2-and 3-benzofuryl beta-amino alcohols. 2005. Available from: [Link]

  • RSC Advances. Natural source, bioactivity and synthesis of benzofuran derivatives. 2019;9(48):27510-27540. Available from: [Link]

  • Wikipedia. Gabriel synthesis. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. 2023. Available from: [Link]

  • The Organic Portal. Lithium Aluminum Hydride (LAH). Available from: [Link]

  • Molecules. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. 2020;25(18):4178. Available from: [Link]

  • Google Patents. Process for preparing amine-substituted benzofurans. 2005.
  • ResearchGate. Heterogeneous catalytic hydrogenation of benzofurans. 2023. Available from: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. 2023. Available from: [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. 2023. Available from: [Link]

  • ChemRxiv. Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. 2023. Available from: [Link]

  • ResearchGate. One-pot synthesis of 2-amino-3-arylbenzofurans. 2011. Available from: [Link]

  • Molecules. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. 2022;27(23):8496. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. 2017;9(5):210-220. Available from: [Link]

  • Molecules. Recent Advances in Catalytic Hydrogenation of Furfural. 2019;24(16):2953. Available from: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and pharmacologically active compounds. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3] Consequently, the development of efficient and versatile synthetic methodologies to access 2-substituted benzofurans is of paramount importance in medicinal chemistry and drug development. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful and reliable tools, offering high yields, broad functional group tolerance, and mild reaction conditions.[3][4][5]

This document provides a detailed guide to the palladium-catalyzed synthesis of 2-substituted benzofurans, focusing on the most robust and widely employed methodologies. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the experimental choices.

Strategic Approaches to Palladium-Catalyzed Benzofuran Synthesis

Several effective palladium-catalyzed strategies have been developed for the synthesis of 2-substituted benzofurans. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product. The most prominent approaches include:

  • Sonogashira Coupling followed by Intramolecular Cyclization: This is arguably the most common and versatile one-pot method, typically involving the reaction of an o-halophenol with a terminal alkyne.[3][6][7][8]

  • Heck-Type Reactions and C-H Activation/Oxidation: These methods offer alternative pathways, often starting from phenols and alkenes or aryl halides, and proceed through a different mechanistic manifold.[6][9][10][11]

  • Tsuji-Trost Type Allylic Alkylation: This approach is useful for modifying a pre-existing benzofuran core at the 2-position.[1][2]

This guide will focus on providing detailed protocols for the Sonogashira coupling/cyclization approach due to its widespread applicability and efficiency.

Methodology 1: Sonogashira Coupling and Cyclization of o-Iodophenols and Terminal Alkynes

This powerful one-pot reaction combines a Sonogashira cross-coupling with a subsequent intramolecular cyclization to rapidly construct the 2-substituted benzofuran skeleton. The overall transformation is illustrated below:

Reaction Mechanism: A Step-by-Step Look into the Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds through a domino sequence of a Sonogashira coupling followed by an intramolecular cyclization.

Sonogashira_Cyclization_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I OxAdd->PdII_Aryl Alkyne_Coord Alkyne Coordination PdII_Aryl->Alkyne_Coord Alkynyl_PdII Alkynyl-Pd(II)-Aryl Alkyne_Coord->Alkynyl_PdII RedElim Reductive Elimination Alkynyl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Coupled_Product o-(Alkynyl)phenol RedElim->Coupled_Product Cyclization Intramolecular Cyclization (5-exo-dig) Coupled_Product->Cyclization Benzofuran 2-Substituted Benzofuran Cyclization->Benzofuran oIodophenol o-Iodophenol oIodophenol->OxAdd TerminalAlkyne Terminal Alkyne TerminalAlkyne->Alkyne_Coord Base Base Base->Alkyne_Coord

Figure 1: Proposed mechanism for the Sonogashira coupling and cyclization.

The catalytic cycle begins with the oxidative addition of the o-iodophenol to a Pd(0) species, forming an Aryl-Pd(II) intermediate. In the presence of a base, the terminal alkyne is deprotonated and coordinates to the palladium center. Subsequent reductive elimination yields the o-(alkynyl)phenol intermediate and regenerates the Pd(0) catalyst. The final step is a rapid intramolecular cyclization (5-exo-dig) of the o-(alkynyl)phenol to afford the desired 2-substituted benzofuran.[12] A copper(I) co-catalyst is often employed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex, although copper-free conditions have also been developed.[1][4][5][13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling/Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • o-Iodophenol

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI) (optional, but often beneficial)

  • Ligand (e.g., PPh₃, if not using a pre-formed complex)

  • Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, toluene, dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 mmol), palladium catalyst (0.02-0.05 mmol), and CuI (0.04-0.1 mmol, if used).

  • Reagent Addition: Add the base (2.0-3.0 mmol) and the anhydrous solvent (5-10 mL).

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Data Presentation: Representative Examples and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-substituted benzofurans using the Sonogashira coupling/cyclization methodology.

Entryo-HalophenolAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1o-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF10091[4]
2o-Iodophenol1-HexynePd(OAc)₂ / PPh₃ / CuIK₂CO₃Toluene11085[7]
3o-Bromophenol4-MethoxyphenylacetylenePd/CEt₃NDMF12078[6]
4o-Iodophenol(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIEt₃NMeCN8088[7]

Methodology 2: Palladium-Catalyzed Direct C-H Arylation of Benzofurans

A more modern and atom-economical approach involves the direct C-H functionalization of the benzofuran core. This avoids the need for pre-functionalized starting materials.

Reaction Mechanism: C-H Activation Pathway

CH_Arylation_Mechanism PdII_X2 Pd(II)X_2 CH_Activation C-H Activation PdII_X2->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition PdIV_Intermediate Aryl-Pd(IV) Intermediate Oxidative_Addition->PdIV_Intermediate Reductive_Elimination Reductive Elimination PdIV_Intermediate->Reductive_Elimination Reductive_Elimination->PdII_X2 Catalyst Regeneration Aryl_Benzofuran 2-Arylbenzofuran Reductive_Elimination->Aryl_Benzofuran Benzofuran Benzofuran Benzofuran->CH_Activation Aryl_Halide Aryl Halide Aryl_Halide->Oxidative_Addition Oxidant Oxidant Oxidant->Reductive_Elimination

Figure 2: Plausible mechanism for direct C-H arylation of benzofuran.

The reaction is believed to proceed via an initial C-H activation at the 2-position of the benzofuran by a Pd(II) species to form a palladacycle intermediate. Oxidative addition of the aryl halide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to furnish the 2-arylbenzofuran and regenerate the active Pd(II) catalyst.[11][14][15] An oxidant is often required to facilitate the catalytic cycle.[15]

Experimental Protocols

Protocol 2: General Procedure for the Direct C-H Arylation of Benzofuran

Materials and Reagents:

  • Benzofuran

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (optional, e.g., phosphine or N-heterocyclic carbene ligands)

  • Oxidant (e.g., Ag₂O, Cu(OAc)₂)

  • Additive (e.g., acid or base, depending on the specific reaction)

  • Anhydrous solvent (e.g., DCE, DMSO)

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine benzofuran (1.0 mmol), the aryl halide (1.2-1.5 mmol), palladium catalyst (0.05-0.1 mmol), and the oxidant (1.5-2.0 mmol).

  • Reagent Addition: Add the anhydrous solvent (3-5 mL) and any other additives.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-140 °C for the specified time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the 2-arylbenzofuran.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse fresh catalyst; pre-activate the catalyst if necessary.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inefficient base or ligandScreen different bases (e.g., K₂CO₃, Cs₂CO₃) and ligands (e.g., different phosphines).
Formation of side products Homocoupling of alkyne (Sonogashira)Use a slight excess of the o-iodophenol; perform the reaction under copper-free conditions if possible.[13]
Decomposition of starting materialsLower the reaction temperature; use a more robust solvent.
Poor reproducibility Presence of oxygen or moistureEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

Conclusion

Palladium-catalyzed reactions provide a powerful and versatile platform for the synthesis of 2-substituted benzofurans. The Sonogashira coupling/cyclization and direct C-H arylation methods, in particular, offer efficient and modular routes to this important class of heterocyclic compounds. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively synthesize a diverse range of benzofuran derivatives for applications in drug discovery and materials science.

References

  • Kim, J., et al. (2012). Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls. Bulletin of the Korean Chemical Society, 33(5), 1693-1698. [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Castedo, L., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(3), 564-573. [Link]

  • Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron Letters, 54(15), 1974-1977. [Link]

  • Castedo, L., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(3), 564-573. [Link]

  • Antoci, V., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3169. [Link]

  • Zhang, J., et al. (2021). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 23(23), 9184-9188. [Link]

  • Jia, Y., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(54), 7207-7209. [Link]

  • Reddy, M. S., et al. (2022). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Organic Letters, 24(31), 5774-5778. [Link]

  • Ghorai, M. K., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. The Journal of Organic Chemistry, 80(15), 7854-7865. [Link]

  • Gabriele, B., et al. (2008). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry, 73(18), 7336-7341. [Link]

  • Procter, D. J., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2537-2541. [Link]

  • Jia, Y., et al. (2014). Palladium-Catalyzed Synthesis of Benzofurans via C-H Activation/Oxidation Tandem Reaction and Its Application to the Synthesis of Decursivine and Serotobenine. ChemInform, 45(36). [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Raminelli, C., et al. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Online Journal of Chemistry, 1(1). [Link]

  • Majumder, S. (2015). Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles. ResearchGate. [Link]

  • Ghosh, S., et al. (2021). Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry, 45(34), 15585-15593. [Link]

  • Uemura, S., et al. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. [Link]

  • Gabriele, B., et al. (2008). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry, 73(18), 7336-7341. [Link]

  • Gabriele, B., et al. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. The Journal of Organic Chemistry, 73(18), 7336-7341. [Link]

  • Nolan, S. P., et al. (2009). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Organic Letters, 11(11), 2425-2428. [Link]

  • Jiang, H., et al. (2012). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. ChemInform, 43(36). [Link]

  • Bhaumik, A., & Chakraborty, D. (2023). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. ResearchGate. [Link]

  • Zhang, J., et al. (2021). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications, 57(84), 11021-11024. [Link]

Sources

One-pot synthesis of aminobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency One-Pot Synthesis of Aminobenzofuran Derivatives

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Significance of the Aminobenzofuran Scaffold

The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of an amino group to this heterocyclic system further enhances its pharmacological potential by providing a key site for hydrogen bonding and salt formation, which can significantly improve drug-receptor interactions and pharmacokinetic properties. Aminobenzofuran derivatives have demonstrated impressive therapeutic potential, exhibiting activities such as antiviral, anticancer, antimicrobial, and anti-inflammatory effects.

Traditionally, the synthesis of these valuable molecules has involved multi-step sequences that are often time-consuming, generate significant waste, and result in lower overall yields. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful approach to overcome these limitations. This application note provides a detailed guide to a robust and versatile one-pot method for synthesizing aminobenzofuran derivatives, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind procedural choices.

Core Principle: Tandem Sonogashira Coupling and Intramolecular Cyclization

The protocol detailed here leverages a powerful palladium-catalyzed tandem reaction sequence. The process begins with a Sonogashira cross-coupling reaction between an ortho-halophenol and a terminal alkyne. The resulting 2-alkynylphenol intermediate is not isolated; instead, the reaction conditions are tailored to promote a subsequent intramolecular cyclization, leading directly to the formation of the benzofuran ring. The strategic choice of starting materials allows for the direct incorporation or subsequent formation of the desired amino group.

Reaction Mechanism & Experimental Rationale

The overall transformation is a domino process involving two key catalytic cycles.[1][2]

  • Sonogashira Coupling: The active Pd(0) catalyst undergoes oxidative addition with the ortho-halo phenol. The resulting Pd(II) complex then reacts with the terminal alkyne (in the presence of a copper co-catalyst and a base) to form a key alkynyl-palladium intermediate. Reductive elimination then yields the 2-alkynylphenol and regenerates the Pd(0) catalyst.[1]

  • Intramolecular Cyclization: The phenol moiety of the in situ generated 2-alkynylphenol attacks the alkyne's internal carbon in a 5-exo-dig cyclization. This step is often promoted by the same catalytic system or by the basic reaction conditions, leading to the formation of the benzofuran ring.[2][3]

Why this approach?

  • Atom Economy: By combining multiple steps into one pot, we avoid isolating intermediates, which minimizes material loss and reduces solvent waste.

  • Efficiency: The tandem nature of the reaction significantly shortens the overall synthesis time.

  • Versatility: This method is tolerant of a wide range of functional groups on both the phenol and alkyne coupling partners, allowing for the creation of diverse libraries of aminobenzofuran derivatives.[1][4]

Visualizing the Workflow

The following diagram illustrates the logical flow of the one-pot synthesis, from starting materials to the final purified product.

G cluster_0 One-Pot Reaction Vessel cluster_1 Workup & Purification A 1. Add Reactants: - o-Halophenol - Terminal Alkyne - Solvent (e.g., Toluene) B 2. Add Catalysts & Base: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., Xantphos) - Base (e.g., K3PO4) A->B Sequential Addition C 3. Heat & Stir (e.g., 120 °C) Domino Reaction Occurs B->C Initiate Reaction D 4. Reaction Monitoring (TLC/LC-MS) C->D During Reaction E 5. Quench Reaction & Aqueous Workup D->E Upon Completion F 6. Extraction with Organic Solvent E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product: Aminobenzofuran Derivative H->I

Caption: General experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 2,3-disubstituted benzo[b]furans, which demonstrates excellent functional group tolerance.[2] The incorporation of an amino group can be achieved by using starting materials containing a protected amine or a nitro group that can be subsequently reduced.

Materials & Reagents
  • Starting Materials:

    • Substituted 2-bromophenol derivative (1.0 eq)

    • Terminal alkyne derivative (1.2 eq)

  • Catalyst System:

    • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

    • Xantphos (ligand) (0.10 eq)

  • Base:

    • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Solvent:

    • Toluene (Anhydrous)

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk tube or a microwave vial, add the 2-bromophenol derivative (1.0 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).

  • Inert Atmosphere: Seal the vessel with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) active species is oxygen-sensitive.

  • Reagent Addition: Through the septum, add anhydrous toluene, followed by the terminal alkyne derivative (1.2 eq) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.

    • Rationale: High temperature is required to facilitate both the Sonogashira coupling and the subsequent cyclization. Toluene is an excellent high-boiling solvent for this purpose. The choice of Xantphos as a ligand is due to its wide bite angle, which promotes the reductive elimination step in the catalytic cycle and stabilizes the palladium catalyst at high temperatures.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminobenzofuran derivative.

Visualizing the Catalytic Cycle

The diagram below outlines the proposed mechanism for the domino Sonogashira coupling and intramolecular cyclization cascade.

G pd0 Pd(0)L_n pd_int1 Oxidative Addition pd0->pd_int1 pd_int2 Intermediate A pd_int1->pd_int2 pd_int3 Alkyne Coordination pd_int2->pd_int3 pd_int4 Intermediate B pd_int3->pd_int4 pd_int5 Reductive Elimination pd_int4->pd_int5 pd_int5->pd0 Catalyst Regeneration product1 2-Alkynylphenol Intermediate pd_int5->product1 cyclization 5-exo-dig Cyclization product1->cyclization final_product Aminobenzofuran cyclization->final_product phenol o-Halophenol phenol->pd_int1 alkyne Terminal Alkyne alkyne->pd_int3 label_sonogashira Sonogashira Cycle

Caption: Proposed mechanism for the one-pot synthesis.

Data Summary & Substrate Scope

The versatility of this one-pot method is a key advantage. The following table summarizes typical results, showcasing the tolerance for various substituents on both the phenolic and alkynic partners.

Entryo-Halophenol DerivativeAlkyne DerivativeProductYield (%)
12-Bromo-4-nitrophenolPhenylacetylene2-Phenyl-5-nitrobenzofuran85
22-Bromo-4-aminophenol (protected)1-Hexyne2-Butyl-5-aminobenzofuran (protected)78
32-Iodophenol4-Ethynylanisole2-(4-Methoxyphenyl)benzofuran92
42-Bromo-4-cyanophenolCyclopropylacetylene2-Cyclopropyl-5-cyanobenzofuran75

Data are representative and compiled from typical outcomes reported in the literature for similar transformations.

Troubleshooting & Key Considerations

  • Low Yields:

    • Cause: Inactive catalyst.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. The quality of the palladium catalyst and ligand is paramount. Using freshly opened reagents or purifying them before use is recommended.

  • Side Reactions:

    • Cause: Homocoupling of the alkyne (Glaser coupling).

    • Solution: This is often due to the presence of oxygen or an inappropriate copper source. Ensure the system is thoroughly purged with inert gas.

  • Failure of Cyclization:

    • Cause: The electronic nature of the 2-alkynylphenol intermediate may disfavor the cyclization step. Electron-withdrawing groups on the phenol ring generally facilitate this step.

    • Solution: Addition of a stronger base or a specific cyclization catalyst (e.g., a silver or gold salt) after the Sonogashira coupling is complete (as a "one-pot, two-step" modification) can be effective.

Conclusion

The one-pot tandem Sonogashira coupling/intramolecular cyclization represents a highly efficient, atom-economical, and versatile strategy for the synthesis of aminobenzofuran derivatives. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can access a wide range of complex molecules from simple starting materials in a single operational step. This methodology is a valuable tool for medicinal chemists and drug development professionals, accelerating the discovery of new therapeutic agents based on the privileged aminobenzofuran scaffold.

References

  • Joshi, O. P., et al. (2024). Palladium(II)
  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • ResearchGate. (n.d.). Proposed mechanism for the one-pot synthesis of benzofurans.
  • Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211-4214.
  • Reddy, T. S., et al. (2018). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). Asian Journal of Organic Chemistry.
  • Cheng, C., Liu, S., & Zhu, G. (2015). Divergent Synthesis of 2-Aminofurans via Palladium-Catalyzed Acetoxylative, Alkoxylative, and Hydroxylative Cycloisomerization of Homoallenyl Amides. The Journal of Organic Chemistry, 80(15), 7604-7612.
  • ResearchGate. (n.d.). Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. [Link]

Sources

The Versatile Scaffold: Harnessing 2-(Aminomethyl)benzofuran in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Core and the Promise of the 2-Aminomethyl Moiety

The benzofuran heterocycle is a cornerstone in the architecture of a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2] Its rigid, planar structure and the presence of an oxygen atom provide a unique electronic and steric profile, making it a privileged scaffold in drug discovery.[3] The inherent versatility of the benzofuran nucleus has led to its incorporation into drugs with a wide array of therapeutic applications, including antiarrhythmics like amiodarone, and agents for skin disorders such as methoxsalen.[4][5] Among the myriad of functionalized benzofurans, 2-(Aminomethyl)benzofuran stands out as a particularly valuable building block for medicinal chemists. The primary amine at the 2-position serves as a versatile handle for the introduction of diverse chemical functionalities, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[6] This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the 2-(aminomethyl)benzofuran scaffold, with a focus on its applications in developing novel therapeutics for central nervous system (CNS) disorders, cancer, and infectious diseases.

I. Synthesis of the Key Intermediate: 2-(Aminomethyl)benzofuran

The journey to harnessing the potential of this scaffold begins with its synthesis. A common and efficient route to 2-(aminomethyl)benzofuran involves a two-step process starting from the commercially available 2-benzofuranylmethanol.

Protocol 1: Synthesis of 2-(Chloromethyl)benzofuran

This initial step converts the relatively unreactive hydroxyl group of 2-benzofuranylmethanol into a highly reactive chloromethyl group, an excellent electrophile for subsequent nucleophilic substitution.

Principle: The hydroxyl group is substituted by a chlorine atom using thionyl chloride (SOCl₂), a common and effective chlorinating agent. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Materials:

  • 2-Benzofuranylmethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform or dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-benzofuranylmethanol (e.g., 33.2 g) in anhydrous chloroform (450 ml).

  • Slowly add thionyl chloride (e.g., 48.8 ml) dropwise to the solution at room temperature.

  • Gently heat the reaction mixture to reflux and maintain for approximately 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into 1 liter of cold water.

  • Dilute the mixture with 500 ml of dichloromethane and transfer to a separatory funnel.

  • Separate the organic layer, wash it with water until neutral pH is achieved, and then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by vacuum distillation to obtain 2-(chloromethyl)benzofuran as a clear liquid.[1]

Protocol 2: Gabriel Synthesis of 2-(Aminomethyl)benzofuran

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often encountered with other methods.[7][8]

Principle: This two-step process first involves the N-alkylation of potassium phthalimide with 2-(chloromethyl)benzofuran. The resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine.[9]

Materials:

  • 2-(Chloromethyl)benzofuran

  • Potassium phthalimide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Celite

Procedure:

  • N-Alkylation:

    • In a round-bottom flask, dissolve 2-(chloromethyl)benzofuran (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(benzofuran-2-ylmethyl)phthalimide.

  • Hydrazinolysis (Ing-Manske Procedure):

    • Dissolve the N-(benzofuran-2-ylmethyl)phthalimide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (10-20 eq) to the solution and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Filter the mixture through a pad of Celite to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield pure 2-(aminomethyl)benzofuran.[10][11]

II. Derivatization Strategies for Library Synthesis

The primary amine of 2-(aminomethyl)benzofuran is a gateway to a vast array of derivatives. Two common and powerful derivatization techniques are N-acylation and reductive amination.

Protocol 3: N-Acylation of 2-(Aminomethyl)benzofuran

This protocol allows for the introduction of a wide variety of acyl groups, forming stable amide bonds.

Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride), leading to the formation of an amide. A base is typically added to neutralize the acidic byproduct.[12]

Materials:

  • 2-(Aminomethyl)benzofuran

  • Acyl chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 2-(aminomethyl)benzofuran (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-acylated derivative.[13]

Protocol 4: Reductive Amination with 2-(Aminomethyl)benzofuran

Reductive amination is a highly effective method for forming secondary or tertiary amines by reacting a primary or secondary amine with a carbonyl compound in the presence of a reducing agent.[14][15]

Principle: The amine first condenses with the aldehyde or ketone to form an imine or enamine intermediate in situ, which is then reduced by a selective reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the corresponding amine.[16]

Materials:

  • 2-(Aminomethyl)benzofuran

  • Aldehyde or ketone of choice

  • 1,2-Dichloroethane (DCE) or methanol

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 2-(aminomethyl)benzofuran (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.[17]

III. Application Notes & Protocols for Biological Evaluation

The diverse library of 2-(aminomethyl)benzofuran derivatives can be screened for a range of biological activities. Below are detailed protocols for evaluating their potential in key therapeutic areas.

Application Note 1: Central Nervous System (CNS) Activity

Derivatives of 2-(aminomethyl)benzofuran have shown promise as ligands for serotonin (5-HT) and dopamine receptors, making them interesting candidates for the treatment of depression, anxiety, and other neurological disorders.[12]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in cell membranes. The displacement of the radioligand is indicative of the test compound's affinity for the receptor.[18][19]

Materials:

  • Cell membranes expressing human 5-HT1A or Dopamine D2 receptors (commercially available or prepared from transfected cell lines)

  • Radioligand: [³H]-8-OH-DPAT for 5-HT1A; [³H]-Spiperone for D2

  • Test compounds (2-(aminomethyl)benzofuran derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Dry the filter plates, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[20]

Data Presentation:

Compound ID5-HT1A Ki (nM)D2 Ki (nM)
Derivative 115.2>1000
Derivative 2>100025.8
Derivative 35.68.9
Application Note 2: Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[23][24]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (2-(aminomethyl)benzofuran derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[25]

Data Presentation:

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 48.112.5
Derivative 52.54.2
Doxorubicin (Control)0.50.8
Application Note 3: Antimicrobial Activity

The benzofuran scaffold is also a promising pharmacophore for the development of new antimicrobial agents.[26]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.[27][28]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (2-(aminomethyl)benzofuran derivatives)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compounds and the control antibiotic in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.[29]

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 616>64
Derivative 748
Ciprofloxacin (Control)0.50.25

IV. Visualizing Workflows and Pathways

Synthesis_Workflow cluster_synthesis Synthesis of 2-(Aminomethyl)benzofuran cluster_derivatization Derivatization cluster_evaluation Biological Evaluation 2-Benzofuranylmethanol 2-Benzofuranylmethanol 2-(Chloromethyl)benzofuran 2-(Chloromethyl)benzofuran 2-Benzofuranylmethanol->2-(Chloromethyl)benzofuran Thionyl Chloride N-(Benzofuran-2-ylmethyl)phthalimide N-(Benzofuran-2-ylmethyl)phthalimide 2-(Chloromethyl)benzofuran->N-(Benzofuran-2-ylmethyl)phthalimide K-Phthalimide, DMF 2-(Aminomethyl)benzofuran 2-(Aminomethyl)benzofuran N-(Benzofuran-2-ylmethyl)phthalimide->2-(Aminomethyl)benzofuran Hydrazine, EtOH N-Acylated Derivatives N-Acylated Derivatives 2-(Aminomethyl)benzofuran->N-Acylated Derivatives Acyl Chloride/Anhydride N-Alkylated Derivatives N-Alkylated Derivatives 2-(Aminomethyl)benzofuran->N-Alkylated Derivatives Aldehyde/Ketone, Reducing Agent Screening Screening N-Acylated Derivatives->Screening N-Alkylated Derivatives->Screening

Caption: Synthetic and derivatization workflow for creating a library of 2-(aminomethyl)benzofuran analogs for biological screening.

Biological_Screening_Funnel Library_of_Derivatives Library of 2-(Aminomethyl)benzofuran Derivatives Primary_Screening Primary Screening (e.g., Single Concentration) Library_of_Derivatives->Primary_Screening Dose_Response Dose-Response Assays (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Receptor Binding, Enzyme Inhibition) Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound(s) Mechanism_of_Action->Lead_Compound

Caption: A typical screening cascade for the identification of lead compounds from a library of 2-(aminomethyl)benzofuran derivatives.

V. Conclusion and Future Directions

2-(Aminomethyl)benzofuran is a highly valuable and versatile scaffold in medicinal chemistry. The synthetic routes to this key intermediate are well-established, and the primary amine functionality provides a convenient point for diversification. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate novel compounds based on this promising core. Future research in this area will likely focus on the development of more complex and diverse libraries of derivatives, the exploration of novel therapeutic targets, and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space around the 2-(aminomethyl)benzofuran scaffold holds great promise for the discovery of the next generation of therapeutics.

References

  • PrepChem. Synthesis of 2-(Chloromethyl)benzofuran. [Link]

  • PubMed. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • NROChemistry. Examples and experimental procedures of Gabriel synthesis. [Link]

  • NIH. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles. [Link]

  • Protocols.io. MTT (Assay protocol). [Link]

  • NIH. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]

  • MedCrave. Mini review on important biological properties of benzofuran derivatives. [Link]

  • JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. [Link]

  • RSC Publishing. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions. [Link]

  • PubMed. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • PubMed. Some recent approaches to the synthesis of 2-substituted benzofurans. [Link]

  • NIH. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. [Link]

  • ResearchGate. Minimum inhibitory concentration (MIC) of benzo- furan-isatins 3(a-p). [Link]

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. [Link]

  • ARKAT USA, Inc. New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • YouTube. Gabriel Synthesis. [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

Sources

The Versatile Scaffold: Harnessing 2-(Aminomethyl)benzofuran for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Moiety in Medicinal Chemistry

The benzofuran nucleus is a privileged heterocyclic scaffold that is a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent structural features, including a planar bicyclic system with a furan ring fused to a benzene ring, provide an ideal framework for molecular recognition by a diverse array of biological targets. This has led to the development of benzofuran-containing compounds with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

Within the rich chemical space of benzofuran derivatives, 2-(aminomethyl)benzofuran stands out as a particularly valuable and versatile building block in drug discovery.[5] The primary amine functionality at the 2-position of the benzofuran core serves as a key handle for a variety of chemical modifications, allowing for the facile introduction of diverse pharmacophoric elements. This strategic placement of a reactive group on a biologically relevant scaffold has made 2-(aminomethyl)benzofuran a sought-after starting material for the synthesis of a new generation of therapeutic agents, particularly those targeting the central nervous system (CNS).[5]

This comprehensive guide provides detailed application notes and protocols for the synthesis of bioactive molecules derived from 2-(aminomethyl)benzofuran. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel therapeutics. The protocols and insights provided herein are grounded in established scientific literature and are designed to be both informative and practical for laboratory application.

Application I: Synthesis of Central Nervous System (CNS)-Active Agents

The unique structural features of 2-(aminomethyl)benzofuran make it an excellent starting point for the synthesis of molecules that interact with key neurotransmitter receptors in the CNS, such as serotonin (5-HT) and dopamine receptors.[5] The ability to modulate the activity of these receptors is a cornerstone of treatment for a wide range of neurological and psychiatric disorders.

Serotonin 5-HT1A Receptor Ligands: A Gateway to Anxiolytics and Antidepressants

The serotonin 5-HT1A receptor is a well-validated target for the development of anxiolytic and antidepressant drugs. Ligands that can selectively bind to and modulate the activity of this receptor have shown significant therapeutic potential. The 2-(aminomethyl)benzofuran scaffold has been successfully employed in the synthesis of potent and selective 5-HT1A receptor ligands.

A key synthetic strategy involves the N-alkylation of a 2-(aminomethyl)benzofuran derivative with a suitable alkylating agent that incorporates a pharmacophore known to interact with the 5-HT1A receptor. A prominent example is the synthesis of N,N-disubstituted 2-(aminomethyl)benzofuran derivatives, which have demonstrated high affinity and selectivity for the 5-HT1A receptor.[6]

The following workflow outlines the synthesis of a representative N,N-disubstituted 2-(aminomethyl)benzofuran derivative with high affinity for the 5-HT1A receptor.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Second N-Alkylation cluster_2 Purification A 2-(Aminomethyl)benzofuran C N-Alkylated Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Alkylating Agent (e.g., 4-bromobutyl derivative) B->C D N-Alkylated Intermediate F Final N,N-Disubstituted Product D->F Base (e.g., K2CO3) Solvent (e.g., DMF) E Second Alkylating Agent (e.g., Propyl bromide) E->F G Final N,N-Disubstituted Product H Purified Bioactive Molecule G->H Column Chromatography

Caption: Synthetic workflow for an N,N-disubstituted 2-(aminomethyl)benzofuran derivative.

Materials:

  • 2-(Aminomethyl)benzofuran

  • 1-Bromo-4-chlorobutane

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Step 1: First N-Alkylation.

    • To a solution of 2-(aminomethyl)benzofuran (1.0 eq) in dry DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.

  • Step 2: Second N-Alkylation.

    • Dissolve the crude intermediate from Step 1 in dry DMF.

    • Add potassium carbonate (2.5 eq) and stir at room temperature for 15 minutes.

    • Add propyl bromide (1.5 eq) dropwise.

    • Heat the reaction to 60°C and stir for 24 hours.

    • Monitor the reaction by TLC.

    • Work-up the reaction as described in Step 1.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N,N-disubstituted 2-(aminomethyl)benzofuran derivative.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: Potassium carbonate is a mild and effective base for N-alkylation reactions, and DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction rate.

  • Reaction Temperature: Heating the reaction to 60°C increases the rate of the N-alkylation without causing significant decomposition of the starting materials or products.

  • Purification Method: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Dopamine Receptor Ligands: Targeting Neurological and Psychiatric Disorders

Dopamine receptors are another critical class of targets in the CNS. The development of ligands that can selectively interact with different dopamine receptor subtypes (D1, D2, D3, etc.) is of great interest for the treatment of conditions such as Parkinson's disease, schizophrenia, and addiction. While direct synthesis from 2-(aminomethyl)benzofuran is less commonly reported, the benzofuran scaffold is a key component in many dopamine receptor ligands. The synthesis of these molecules often involves the preparation of a benzofuran intermediate that is subsequently elaborated.

Application II: Synthesis of Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi.[7][8] The 2-(aminomethyl)benzofuran scaffold can be readily functionalized to generate novel antimicrobial candidates.

A common approach is the synthesis of Schiff bases or amides derived from 2-(aminomethyl)benzofuran. These modifications can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial activity.

G cluster_0 Step 1: Condensation Reaction cluster_1 Purification A 2-(Aminomethyl)benzofuran C Schiff Base Intermediate A->C Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) B Substituted Aldehyde B->C D Schiff Base Intermediate E Purified Schiff Base D->E Recrystallization

Caption: General workflow for the synthesis of a Schiff base from 2-(aminomethyl)benzofuran.

Materials:

  • 2-(Aminomethyl)benzofuran

  • A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Condensation Reaction:

    • Dissolve 2-(aminomethyl)benzofuran (1.0 eq) in ethanol in a round-bottom flask.

    • Add the substituted aromatic aldehyde (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Causality Behind Experimental Choices:

  • Catalyst: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine.

  • Solvent: Ethanol is a good solvent for both the reactants and the product, and its boiling point is suitable for refluxing the reaction.

  • Purification: Recrystallization is an effective method for purifying solid organic compounds.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of bioactive molecules derived from 2-(aminomethyl)benzofuran, as reported in the literature.

Starting MaterialReaction TypeBioactive Molecule ClassRepresentative Yield (%)Reference
2-(Aminomethyl)benzofuranN-Alkylation5-HT1A Receptor Ligands60-80[6]
2-(Aminomethyl)benzofuranSchiff Base FormationAntimicrobial Agents75-90[7][9]
2-(Aminomethyl)benzofuranAmide CouplingVarious Bioactive Compounds70-95General

Conclusion and Future Perspectives

2-(Aminomethyl)benzofuran has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. Its utility in the construction of CNS-active agents, particularly serotonin receptor ligands, is well-established. Furthermore, its potential in the development of novel antimicrobial agents is an active area of research. The straightforward and efficient synthetic transformations that can be performed on the aminomethyl group, such as N-alkylation, acylation, and condensation reactions, provide a robust platform for the generation of diverse chemical libraries for biological screening.

Future research in this area will likely focus on the development of more complex and stereochemically defined molecules derived from 2-(aminomethyl)benzofuran. The exploration of new catalytic methods for the functionalization of the benzofuran core, in combination with the derivatization of the aminomethyl group, will undoubtedly lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs in a variety of disease areas.

References

Sources

Application Note: A Researcher's Guide to the N-Acylation of 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] N-acylation of the 2-(aminomethyl)benzofuran side chain is a critical derivatization strategy for modulating the pharmacological profile of these molecules. This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven protocol for the N-acylation of 2-(aminomethyl)benzofuran. We present three robust methods utilizing common acylating agents—acid chlorides, acid anhydrides, and carboxylic acids with coupling agents—and explain the mechanistic rationale behind each protocol to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction and Scientific Rationale

The amide bond is a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The N-acylation of 2-(aminomethyl)benzofuran transforms the primary amine into a secondary amide, profoundly altering its physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile. This modification is a key step in structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[1][6]

This document outlines three common and effective protocols for this transformation. The choice of method depends on the availability of the acylating agent, the scale of the reaction, and the presence of other functional groups on the substrate or acylating partner.

  • Method A: Acylation with Acid Chlorides. This classic method, often performed under Schotten-Baumann conditions, is highly efficient due to the high reactivity of acid chlorides.[7][8][9]

  • Method B: Acylation with Acid Anhydrides. A convenient alternative to acid chlorides, acid anhydrides are often less sensitive to moisture and produce a carboxylic acid byproduct that is easily managed.

  • Method C: Acylation with Carboxylic Acids. This modern approach utilizes peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form the amide bond directly from a carboxylic acid, offering the broadest substrate scope.[10][11][12][13]

Reaction Mechanisms and Key Principles

Understanding the underlying mechanism is critical for troubleshooting and optimization. All three methods proceed via a nucleophilic acyl substitution pathway.[14][15][16] The lone pair of electrons on the nitrogen atom of 2-(aminomethyl)benzofuran acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Mechanism with Acid Chlorides (Method A)

The reaction proceeds via a two-step addition-elimination mechanism.[15][17]

  • Nucleophilic Attack: The amine's lone pair attacks the carbonyl carbon of the acid chloride, breaking the C=O π-bond and forming a tetrahedral intermediate.[17]

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a good leaving group.

  • Neutralization: A base is required to neutralize the hydrochloric acid (HCl) byproduct.[7][8][9] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination & Neutralization Amine R'-NH₂ (2-(Aminomethyl)benzofuran) Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks Carbonyl C AcidChloride R-COCl (Acyl Chloride) AcidChloride->Intermediate Product R-CONH-R' (Amide Product) Intermediate->Product Reforms C=O, Expels Cl⁻ Byproducts Base-H⁺ + Cl⁻ Product->Byproducts HCl formed Base Base (e.g., Et₃N) Base->Byproducts Neutralizes HCl

Figure 1. Nucleophilic acyl substitution mechanism with an acid chloride.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acid chlorides and coupling reagents can be corrosive, irritant, and/or moisture-sensitive.

Materials and Equipment
  • Substrate: 2-(Aminomethyl)benzofuran (or its hydrochloride salt)

  • Acylating Agents: Appropriate acid chloride, acid anhydride, or carboxylic acid

  • Reagents: Triethylamine (Et₃N), Pyridine, EDC, HOBt, Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes

  • Equipment: Round-bottom flasks, magnetic stirrer, stir bars, dropping funnel, ice bath, rotary evaporator, glass funnel, separatory funnel, equipment for column chromatography (silica gel, columns, etc.).

Method A: Acylation using an Acid Chloride (Schotten-Baumann Conditions)

This method is ideal for its speed and high conversion rate.

  • Preparation: To a round-bottom flask, add 2-(aminomethyl)benzofuran (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq). If starting with the hydrochloride salt of the amine, use 2.2 eq of Et₃N. Stir for 5 minutes.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This moderates the exothermic reaction.

  • Acylation: Dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using an ethyl acetate/hexanes gradient.

Method B: Acylation using an Acid Anhydride

This method is a good alternative when the corresponding acid chloride is unstable or unavailable.

  • Preparation: Dissolve 2-(aminomethyl)benzofuran (1.0 eq) in DCM.

  • Reagent Addition: Add the acid anhydride (1.2 eq) followed by triethylamine (1.2 eq) or pyridine (1.5 eq).

  • Reaction: Stir the mixture at room temperature overnight (or gently heat to 40 °C for 2-3 hours) until completion is confirmed by TLC.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Method A. The carboxylic acid byproduct is removed during the aqueous NaHCO₃ wash.

Method C: Acylation using a Carboxylic Acid (EDC/HOBt Coupling)

This is the most versatile method, ideal for creating diverse libraries of amides from a wide range of carboxylic acids.

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.2 M).[11][13]

  • Activation: Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms a highly reactive HOBt-ester intermediate.[10]

  • Amine Addition: Add 2-(aminomethyl)benzofuran (1.0 eq) to the mixture, followed by a tertiary base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq). The base is crucial for neutralizing the hydrochloride from EDC and maintaining a productive reaction pH.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Note: The urea byproduct from EDC is water-soluble and is removed during the aqueous washes.[10]

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation and Expected Results

The choice of protocol can influence reaction time and yield. The following table summarizes typical parameters for the acylation of 2-(aminomethyl)benzofuran with benzoyl derivatives as a model reaction.

Method Acylating Agent Base Solvent Temp (°C) Time (h) Typical Yield (%)
A Benzoyl ChlorideEt₃NDCM0 to RT2-485-95%
B Benzoic AnhydridePyridineDCMRT12-1680-90%
C Benzoic AcidDIPEADMFRT12-2475-90%

Characterization of Products

Confirmation of the N-acylated product structure is essential.[18]

  • ¹H NMR: Expect to see the disappearance of the primary amine (-NH₂) protons and the appearance of a new amide proton (-NH-CO) signal, typically a triplet or broad singlet between δ 7.5-9.0 ppm. The methylene protons (-CH₂-NH) adjacent to the newly formed amide will shift downfield.

  • FT-IR: Look for a strong C=O (amide I band) stretch around 1640-1680 cm⁻¹ and an N-H bend (amide II band) around 1520-1570 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the desired product.

G Start Start: 2-(Aminomethyl)benzofuran MethodA Method A: Acid Chloride, Base in DCM Start->MethodA MethodB Method B: Acid Anhydride, Base in DCM Start->MethodB MethodC Method C: Carboxylic Acid, EDC/HOBt in DMF/DCM Start->MethodC Workup Aqueous Work-up (NaHCO₃, Brine) MethodA->Workup MethodB->Workup MethodC->Workup Purify Silica Gel Chromatography Workup->Purify Product Pure N-Acylated Product Purify->Product Characterize Characterization (NMR, MS, IR) Product->Characterize

Figure 2. General experimental workflow for N-acylation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield 1. Inactive amine (protonated).Ensure sufficient base is used, especially if starting with an amine salt.
2. Decomposed acylating agent.Use fresh or properly stored acid chlorides/anhydrides. Check purity.
3. Insufficient activation (Method C).Allow adequate pre-activation time for EDC/HOBt. Use anhydrous solvent.
Multiple Products 1. Di-acylation (rare for amides).Use a controlled stoichiometry of the acylating agent (1.05-1.1 eq).
2. Side reactions with other functional groups.Protect other sensitive functional groups (e.g., alcohols, phenols) if present.
Difficult Purification 1. Byproduct contamination (EDC-urea).Ensure thorough aqueous washes during work-up for Method C.
2. Streaking on TLC plate.Add a small amount of acid (e.g., acetic acid) or base (e.g., Et₃N) to the chromatography mobile phase to improve peak shape.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Allery, C. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Li, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • Journal of Materials and Electronic Devices. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Retrieved from [Link]

  • Arkat USA. (n.d.). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzofuran derivatives. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Molecules. Retrieved from [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives | Request PDF. Retrieved from [Link]

Sources

Application of 2-(Aminomethyl)benzofuran in Receptor Binding Assays: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzofuran Scaffold - A Privileged Motif in Neuropharmacology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzofuran scaffold is one such "privileged structure," demonstrating a remarkable versatility in its ability to interact with a diverse array of biological targets. This is particularly evident in the realm of neuropharmacology, where benzofuran derivatives have been successfully developed as potent and selective ligands for a variety of G-protein coupled receptors (GPCRs). The inherent structural rigidity of the bicyclic benzofuran core, combined with the synthetic tractability to introduce a wide range of functional groups, provides a powerful platform for fine-tuning pharmacological activity.

This application note focuses on a key exemplar of this scaffold: 2-(Aminomethyl)benzofuran . The strategic placement of a primary amine on the benzofuran ring system opens a gateway for exploring interactions with aminergic GPCRs, a superfamily of receptors critically involved in neurotransmission and the pathophysiology of numerous central nervous system (CNS) disorders. While a vast chemical space has been explored around this core, this guide will specifically delve into its application in receptor binding assays for three therapeutically relevant targets: the Serotonin 1A (5-HT1A) receptor, the Dopamine D2 receptor, and the Histamine H3 receptor. Through a detailed exploration of the underlying principles, experimental protocols, and data interpretation, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize the 2-(aminomethyl)benzofuran scaffold in their quest for novel CNS-active agents.

I. The Central Role of Receptor Binding Assays in Drug Discovery

Receptor binding assays are a fundamental and indispensable tool in the pharmacologist's arsenal.[1] These in vitro techniques allow for the direct measurement of the interaction between a ligand (such as a derivative of 2-(aminomethyl)benzofuran) and its cognate receptor. The primary output of these assays is the determination of the binding affinity, a quantitative measure of the strength of the interaction. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity.

The significance of receptor binding assays in drug discovery can be summarized as follows:

  • Target Engagement: They provide direct evidence that a compound physically interacts with the intended biological target.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of a lead compound, such as 2-(aminomethyl)benzofuran, and measuring the corresponding changes in binding affinity, researchers can elucidate the key molecular features required for potent receptor interaction. This iterative process is the cornerstone of medicinal chemistry and lead optimization.

  • Selectivity Profiling: Most drugs interact with multiple receptors to varying degrees. Receptor binding assays are crucial for determining the selectivity profile of a compound by testing its affinity for a panel of different receptors. High selectivity is often a desirable attribute as it can minimize off-target effects and improve the therapeutic window of a drug candidate.

  • High-Throughput Screening (HTS): Modern drug discovery often begins with the screening of large chemical libraries to identify initial "hits." Receptor binding assays, particularly in formats like Scintillation Proximity Assay (SPA), are amenable to automation and high-throughput screening, enabling the rapid evaluation of thousands of compounds.

II. Signaling Pathways of Key Target Receptors

A thorough understanding of the downstream signaling cascades initiated by receptor activation is paramount for interpreting the functional consequences of ligand binding. Here, we briefly outline the signaling pathways for our three receptors of interest.

A. Serotonin 1A (5-HT1A) Receptor Signaling

The 5-HT1A receptor is a member of the 5-HT1 receptor family and is coupled to inhibitory G-proteins (Gi/o).[2][3] Its activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability.

  • Canonical Pathway: Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

  • Ion Channel Modulation: The βγ subunits of the dissociated G-protein can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal firing.[3] Additionally, 5-HT1A receptor activation can inhibit voltage-gated Ca2+ channels, further reducing neuronal excitability.[3]

5-HT1A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Binds Gi_o Gi/o Protein 5HT1A_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits GIRK GIRK Channel Gi_o->GIRK Activates (via Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.
B. Dopamine D2 Receptor Signaling

The Dopamine D2 receptor, a key target for antipsychotic medications, is also coupled to Gi/o proteins.[5][6] Its activation generally leads to inhibitory neurotransmission.

  • Inhibition of Adenylyl Cyclase: Similar to the 5-HT1A receptor, the activated D2 receptor inhibits adenylyl cyclase, resulting in decreased cAMP production and reduced PKA activity.[6]

  • Modulation of Ion Channels and Other Effectors: The Gβγ subunits released upon D2 receptor activation can modulate various ion channels, including the activation of GIRK channels and the inhibition of voltage-gated calcium channels.[7] D2 receptors can also signal through β-arrestin-dependent pathways, which are independent of G-protein coupling and can lead to the activation of different downstream effectors.[5]

Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Gi_o Gi/o Protein D2_Receptor->Gi_o Activates Beta_Arrestin β-Arrestin D2_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits MAPK_Pathway MAPK Pathway Beta_Arrestin->MAPK_Pathway Activates

Figure 2: Simplified Dopamine D2 Receptor Signaling Pathway.
C. Histamine H3 Receptor Signaling

The Histamine H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[8] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. The H3 receptor is constitutively active and couples to Gi/o proteins.[9]

  • Inhibition of Adenylyl Cyclase: Activation of the H3 receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[10][11]

  • MAPK/ERK Pathway Activation: H3 receptor stimulation can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.[12]

  • Modulation of Calcium Channels: The H3 receptor can inhibit N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[8]

Histamine H3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3_Receptor Histamine H3 Receptor Histamine->H3_Receptor Binds Gi_o Gi/o Protein H3_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK/ERK Pathway Gi_o->MAPK_Pathway Activates Ca_Channels N-type Ca2+ Channels Gi_o->Ca_Channels Inhibits (via Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neurotransmitter_Release Neurotransmitter Release Ca_Channels->Neurotransmitter_Release Reduces

Figure 3: Simplified Histamine H3 Receptor Signaling Pathway.

III. The 2-(Aminomethyl)benzofuran Scaffold: A Case Study in Receptor Selectivity

While specific binding data for the parent 2-(Aminomethyl)benzofuran is not extensively published, the therapeutic potential of this scaffold is underscored by the high affinities observed for its derivatives at our target receptors.

Compound ClassTarget ReceptorReported AffinityReference
N,N-disubstituted 2-(aminomethyl)benzofuran derivatives5-HT1AIC50 = 1.5 nM[13]
Fluorinated N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivativesDopamine D2IC50 = 17 nM and 36 nM[14]
5-(aminomethyl)benzofuran derivativesHistamine H3Ki = 0.05 nM (human)[15]

Table 1: Reported Binding Affinities of 2-(Aminomethyl)benzofuran Derivatives for Target Receptors.

These data highlight the remarkable adaptability of the 2-(aminomethyl)benzofuran core. Through strategic chemical modifications, it is possible to achieve high potency and, potentially, selectivity for different GPCRs. The aminomethyl group serves as a key anchoring point for introducing various substituents that can explore different sub-pockets within the receptor binding site, thereby fine-tuning the affinity and selectivity profile.

IV. Experimental Protocols for Receptor Binding Assays

The following section provides detailed, step-by-step protocols for conducting competitive radioligand binding assays for the 5-HT1A, Dopamine D2, and Histamine H3 receptors. These protocols are designed to be a starting point and may require optimization based on the specific cell line, membrane preparation, and radioligand used.

A. General Workflow for Radioligand Binding Assays

The overall workflow for a competitive radioligand binding assay is conserved across different receptor systems.

Radioligand Binding Assay Workflow Start Start Prep_Membranes Prepare Receptor Membranes Start->Prep_Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Prep_Membranes->Incubation Prep_Reagents Prepare Radioligand and Test Compounds Prep_Reagents->Incubation Separation Separate Bound and Free Radioligand (Filtration or SPA) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Data_Analysis Analyze Data (IC50, Ki) Quantification->Data_Analysis End End Data_Analysis->End

Figure 4: General Experimental Workflow for Radioligand Binding Assays.
B. Protocol 1: 5-HT1A Receptor Binding Assay
  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or [³H]WAY-100635 (a 5-HT1A antagonist).[10][16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% ascorbic acid.

  • Non-specific Binding Determination: 10 µM Serotonin or 10 µM WAY-100635.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand (e.g., 1 nM [³H]8-OH-DPAT), 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding agent (e.g., 10 µM Serotonin), and 100 µL of membrane suspension.

    • Competition: 50 µL of radioligand, 50 µL of varying concentrations of the 2-(aminomethyl)benzofuran derivative, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

C. Protocol 2: Dopamine D2 Receptor Binding Assay
  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]Spiperone or [³H]Raclopride (D2 antagonists).[9][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific Binding Determination: 10 µM Haloperidol or 10 µM (+)-Butaclamol.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the 5-HT1A receptor assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand (e.g., 0.5 nM [³H]Spiperone), 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding agent (e.g., 10 µM Haloperidol), and 100 µL of membrane suspension.

    • Competition: 50 µL of radioligand, 50 µL of varying concentrations of the 2-(aminomethyl)benzofuran derivative, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Follow the same procedure as for the 5-HT1A receptor assay.

  • Quantification: Follow the same procedure as for the 5-HT1A receptor assay.

  • Data Analysis: Follow the same procedure as for the 5-HT1A receptor assay.

D. Protocol 3: Histamine H3 Receptor Binding Assay
  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human Histamine H3 receptor.

  • Radioligand: [³H]Nα-methylhistamine (an H3 agonist).[12][17]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Non-specific Binding Determination: 10 µM Clobenpropit or 10 µM Thioperamide.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the 5-HT1A receptor assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand (e.g., 1 nM [³H]Nα-methylhistamine), 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding agent (e.g., 10 µM Clobenpropit), and 100 µL of membrane suspension.

    • Competition: 50 µL of radioligand, 50 µL of varying concentrations of the 2-(aminomethyl)benzofuran derivative, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 90 minutes.

  • Filtration: Follow the same procedure as for the 5-HT1A receptor assay.

  • Quantification: Follow the same procedure as for the 5-HT1A receptor assay.

  • Data Analysis: Follow the same procedure as for the 5-HT1A receptor assay.

V. Scintillation Proximity Assay (SPA): A High-Throughput Alternative

For high-throughput screening of large compound libraries, the filtration-based method can be cumbersome. Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative that is readily amenable to automation.[1]

In an SPA-based receptor binding assay, the receptor-containing membranes are captured onto SPA beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close proximity to the bead, allowing the emitted radiation (typically beta particles from ³H or ¹²⁵I) to excite the scintillant and produce a light signal that can be detected. Unbound radioligand in the bulk solution is too far away to cause a signal.

The protocols outlined above can be adapted to an SPA format by replacing the filtration and liquid scintillation counting steps with the addition of SPA beads and measurement on a suitable microplate reader.

VI. Conclusion and Future Directions

The 2-(aminomethyl)benzofuran scaffold represents a fertile ground for the discovery of novel ligands targeting key GPCRs in the central nervous system. The data on its derivatives demonstrate the potential to achieve high potency for the 5-HT1A, Dopamine D2, and Histamine H3 receptors. The application of robust and well-validated receptor binding assays, as detailed in this guide, is fundamental to unlocking the full therapeutic potential of this privileged chemical motif.

Future research in this area should focus on:

  • Systematic SAR studies around the 2-(aminomethyl)benzofuran core to delineate the structural requirements for potency and selectivity for each target receptor.

  • Determination of the binding affinity of the parent 2-(Aminomethyl)benzofuran to provide a crucial baseline for SAR studies.

  • Functional assays to characterize the efficacy of novel ligands as agonists, antagonists, or inverse agonists.

  • In vivo studies to evaluate the pharmacokinetic properties and therapeutic efficacy of promising lead compounds in relevant animal models of CNS disorders.

By combining the principles of medicinal chemistry with the power of receptor binding assays, the scientific community can continue to leverage the 2-(aminomethyl)benzofuran scaffold to develop the next generation of therapeutics for a wide range of neurological and psychiatric conditions.

VII. References

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Psychiatry. [Link]

  • Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience. [Link]

  • 5-HT1A receptor-regulated signal transduction pathways in brain. Neuroscience. [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Neuroscience. [Link]

  • Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry. [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]

  • Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules. [Link]

  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Frontiers in Synaptic Neuroscience. [Link]

  • Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction. [Link]

  • Dopamine receptor. Wikipedia. [Link]

  • Histamine H3 receptor. Wikipedia. [Link]

  • Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. Journal of Medicinal Chemistry. [Link]

  • N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • The First Negative Allosteric Modulator for Dopamine D 2 and D 3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs. ACS Chemical Neuroscience. [Link]

  • Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • New Fluorinated Dopamine D2 Ligands With Benzofuran Skeleton. The Synthesis and in Vitro Evaluation. Chemical and Pharmaceutical Bulletin. [Link]

  • dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. BindingDB. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology. [Link]

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Molecules. [Link]

  • Document: Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics. (CHEMBL1140101). ChEMBL. [Link]

  • Novel Benzofuran Derivatives With Dual 5-HT1A Receptor and Serotonin Transporter Affinity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2-(Aminomethyl)benzofuran. MySkinRecipes. [Link]

  • Protein Binding of Benzofuran Derivatives. MDPI Encyclopedia. [Link]

  • Native Rat Hippocampal 5-HT1A Receptors Show Constitutive Activity. Molecular Pharmacology. [Link]

  • 2-Phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents. Synthesis and dopamine D2 receptor binding. Journal of Medicinal Chemistry. [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences. [Link]

  • 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • The First Negative Allosteric Modulator for Dopamine D 2 and D 3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs. ACS Chemical Neuroscience. [Link]

Sources

Application Note & Protocols: In Vitro Cytotoxicity Profiling of 2-(Aminomethyl)benzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for a novel class of compounds: 2-(Aminomethyl)benzofuran analogs. Recognizing the therapeutic potential of benzofuran scaffolds in oncology, this guide details the principles and step-by-step protocols for a panel of robust cytotoxicity assays.[1][2][3] We emphasize a multi-assay approach to elucidate not only the cytotoxic potential but also the underlying mechanisms of cell death. This application note is designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data essential for preclinical drug development.

Introduction: The Rationale for Cytotoxicity Screening of Benzofuran Analogs

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Several derivatives have demonstrated significant anticancer properties by targeting various cellular pathways, including mTOR signaling, tubulin polymerization, and the induction of apoptosis.[1][2][4] Specifically, 2-(Aminomethyl)benzofuran analogs represent a promising chemical space for the development of novel therapeutics. Preliminary studies on related benzofuran compounds have indicated potential for tumor-specific cytotoxic action, making a thorough in vitro assessment a critical first step in their evaluation.[5][6]

In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery, offering a rapid and cost-effective means to screen compound libraries, determine potency (e.g., IC50 values), and gain initial insights into the mechanism of action.[7][8] This guide will focus on a strategic combination of assays to build a comprehensive cytotoxic profile of 2-(Aminomethyl)benzofuran analogs.

Strategic Selection of Cytotoxicity Assays

No single assay can provide a complete picture of a compound's cytotoxic effect. Therefore, we advocate for a multi-parametric approach. The assays detailed below were selected to probe different aspects of cellular health, from metabolic activity and membrane integrity to the specific pathways of programmed cell death.

Assay Principle Parameter Measured Primary Indication
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[9]Metabolic activity, mitochondrial function.Cell viability and proliferation.[9][10]
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells.[11]Plasma membrane integrity.[11]Necrosis or late-stage apoptosis.[12]
Annexin V/PI Assay Detection of phosphatidylserine (PS) externalization (Annexin V) and membrane permeability (Propidium Iodide).Early-stage apoptosis and differentiation from necrosis.Apoptotic pathway activation.
Caspase-3/7 Activity Assay Measurement of the activity of key executioner caspases in the apoptotic cascade.[13]Caspase activation.Confirmation of apoptosis.

Core Principles of the Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[10][14] The principle is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9][10][15] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10] The crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[10]

Lactate Dehydrogenase (LDH) Release Assay

LDH is a stable cytosolic enzyme present in most eukaryotic cells.[12] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[11][12] The LDH assay quantifies this released enzyme by measuring its activity through a coupled enzymatic reaction.[11] LDH catalyzes the conversion of lactate to pyruvate, which generates NADH.[16] This NADH then reduces a tetrazolium salt to a colored formazan product, with the color intensity being proportional to the amount of LDH released and, therefore, the extent of cell lysis.[12]

Annexin V & Propidium Iodide (PI) Staining

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can be used to identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA.

By using both stains simultaneously, typically analyzed via flow cytometry, one can distinguish the different cell populations.

Caspase-3/7 Activity Assay

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[13] This assay utilizes a substrate that is specifically recognized and cleaved by active caspases-3 and -7. Upon cleavage, a fluorescent or luminescent signal is produced, which is proportional to the level of caspase activity and serves as a direct measure of apoptosis induction.

Experimental Protocols & Workflows

General Considerations and Best Practices
  • Cell Line Selection: The choice of cell line is critical and should be guided by the research question.[17] For general cytotoxicity screening of potential anticancer compounds, a panel of cancer cell lines from different tissues of origin (e.g., breast, lung, colon) is recommended.[17] Including a non-cancerous cell line (e.g., fibroblasts) is crucial to assess for tumor-specific cytotoxicity.[5][17]

  • Compound Handling: Prepare a concentrated stock solution of the 2-(Aminomethyl)benzofuran analogs in a suitable solvent, typically DMSO. The final concentration of DMSO in the cell culture medium should be kept low (generally below 0.5%) to avoid solvent-induced toxicity.[18]

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • Untreated cells (negative control).

    • Vehicle control (cells treated with the same concentration of solvent used for the compounds).

    • Positive control (a known cytotoxic agent).

  • Replicates: All experiments should be performed with at least three biological replicates to ensure statistical validity.[19]

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A Select & Culture Appropriate Cell Lines C Prepare Assay Plates (Seed Cells) A->C B Prepare Serial Dilutions of Benzofuran Analogs B->C D Treat Cells with Compounds & Controls C->D E Incubate for a Defined Period (e.g., 24-72h) D->E F Perform Cytotoxicity Assays (MTT, LDH, Annexin V, Caspase) E->F G Measure Signal (Absorbance, Fluorescence, Luminescence) F->G H Normalize Data to Controls G->H I Generate Dose-Response Curves H->I J Calculate IC50 Values I->J

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the 2-(Aminomethyl)benzofuran analogs or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Formazan Formation: Incubate for 2-4 hours at 37°C.[21] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle shaking.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15][21] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Controls for Calculation: To calculate the percentage of cytotoxicity, prepare two additional controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer.

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE). Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence profiles (Annexin V-negative/PI-negative: viable; Annexin V-positive/PI-negative: early apoptotic; Annexin V-positive/PI-positive: late apoptotic/necrotic).

G

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For the MTT assay, data should be expressed as a percentage of the vehicle control:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

For the LDH assay, cytotoxicity is calculated relative to the maximum LDH release:

  • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in cell viability.[22] To determine the IC50 value:

  • Normalize Data: Convert raw data to percentage inhibition or percentage viability.[22][23]

  • Log-Transform Concentrations: The compound concentrations should be log-transformed.[23][24]

  • Generate a Dose-Response Curve: Plot the percentage viability/inhibition against the log of the compound concentration.[22][23]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[23] The software will then calculate the IC50 value.[23][24]

Analog Cell Line A (IC50, µM) Cell Line B (IC50, µM) Non-Cancerous Cell Line (IC50, µM) Predominant Mechanism
BZF-0015.28.1> 50Apoptosis
BZF-00212.515.3> 50Necrosis
BZF-0030.91.425.6Apoptosis
Control Drug2.13.55.8Apoptosis

This table is a template for summarizing experimental results.

Troubleshooting Common Issues

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors.[18][19]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.[10]
Low absorbance signal in MTT assay Too few cells, insufficient incubation time with MTT.[18][20]Optimize cell seeding density. Increase MTT incubation time (up to 4 hours).[18]
High background in LDH assay Serum components in the media can cause background LDH activity.Use a serum-free medium during the final hours of compound incubation.[18]
"Edge effect" on 96-well plates Uneven evaporation from the outer wells.[20]Fill the outer wells with sterile PBS or medium and do not use them for experimental samples.[20]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro cytotoxic evaluation of 2-(Aminomethyl)benzofuran analogs. By employing a multi-assay strategy that interrogates metabolic activity, membrane integrity, and specific apoptotic markers, researchers can generate a comprehensive dataset. This detailed characterization is indispensable for making informed decisions in the drug development pipeline, identifying lead candidates with potent and selective anticancer activity, and elucidating their mechanisms of action.

References

  • Sakagami, H., et al. (2001). Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. Anticancer Research, 21(5), 3371-5. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • Medical Product Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Product Outsourcing. [Link]

  • Shimosako, K., et al. (2016). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology, 36(12), 1593-1601. [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]

  • ResearchGate. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • National Center for Biotechnology Information. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]

  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]

  • PubMed. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. [Link]

  • National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • National Center for Biotechnology Information. (2011). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH. [Link]

  • Malaysian Journal of Medical Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medical Sciences. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Greenlight Guru. (2021). Cytotoxicity Testing: Ensure Biocompatibility of Medical Devices. Greenlight Guru. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate. [Link]

  • UCL Discovery. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells. University College London. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • ResearchGate. (2011). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

Sources

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzofuran Scaffolds

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This core structure is prevalent in a wide range of natural and synthetic molecules that exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[4] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[1][4] As the global challenge of antimicrobial resistance intensifies, there is a pressing need for new classes of compounds to combat resilient pathogens.[3] Benzofuran derivatives have emerged as promising candidates, with studies demonstrating their efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for evaluating the antimicrobial and antifungal efficacy of novel benzofuran derivatives. The methodologies described are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial screening of benzofuran derivatives typically involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] Two primary methods are employed for this purpose: broth microdilution and agar disk diffusion.

Broth Microdilution Method for MIC Determination

This quantitative method is considered a gold standard for determining the MIC of an antimicrobial agent.[5] It involves challenging the microorganism with a serial dilution of the test compound in a liquid growth medium. The protocols are based on the CLSI M07 series for bacteria and the CLSI M27 and EUCAST E.Def 7.3.2 for yeasts.[6][7][8][9][10][11][12]

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a 0.5 McFarland turbidity standard ensures a consistent and reproducible starting concentration of microbial cells, which is critical for accurate MIC determination.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For bacteria, CAMHB is the standard medium as its concentration of divalent cations (Ca²⁺ and Mg²⁺) is controlled, which can significantly affect the activity of certain antibiotics.

  • RPMI-1640 Medium: For fungi, RPMI-1640 buffered with MOPS is used to maintain a stable pH and provides the necessary nutrients for yeast growth.[10][11][13]

  • Serial Two-Fold Dilutions: This approach allows for a precise determination of the MIC value across a broad concentration range.

Experimental Workflow: Broth Microdilution

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Microtiter Plate (96-well) A->C B Prepare Serial Dilutions of Benzofuran Derivative B->C D Incubate at 35-37°C (24-48 hours) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 1: Broth Microdilution for Antibacterial Susceptibility (adapted from CLSI M07) [12][14][15]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Benzofuran Derivatives:

    • Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the benzofuran derivative that completely inhibits visible growth.[5]

Protocol 2: Broth Microdilution for Antifungal (Yeast) Susceptibility (adapted from CLSI M27-A3 and EUCAST E.Def 7.3.2) [6][7][8][9][10][11]

  • Inoculum Preparation:

    • Grow yeast isolates on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL.[10]

  • Preparation of Benzofuran Derivatives:

    • Prepare serial two-fold dilutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared yeast suspension.

    • Include growth and sterility controls.

    • Incubate at 35°C for 24-48 hours.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration showing a significant reduction in growth (typically ≥50% for azoles) compared to the growth control.[10]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative or semi-quantitative method is widely used for routine susceptibility testing.[16][17] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the drug, resulting in a zone of growth inhibition around the disk.[16] The diameter of this zone is correlated with the MIC. This method is standardized by documents such as CLSI M02.[18][19]

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): MHA is the recommended medium due to its batch-to-batch reproducibility and its non-inhibitory effect on most common pathogens.

  • Confluent Lawn of Growth: Streaking the inoculum in three directions ensures a uniform, confluent lawn of bacteria, which is essential for measuring clear and reproducible zones of inhibition.[16][20]

  • Standardized Disk Placement: Placing disks at a specified distance from each other and the edge of the plate prevents the overlapping of inhibition zones and ensures accurate measurements.[16][17]

Protocol 3: Agar Disk Diffusion (adapted from CLSI M02) [18][19]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[20]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[16][20]

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply paper disks impregnated with known concentrations of the benzofuran derivatives onto the agar surface.

    • Ensure disks are placed at least 24 mm apart.[16]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 16-24 hours.

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter.[17]

Data Presentation: MIC and Zone of Inhibition Data

Benzofuran DerivativeTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)
Compound AStaphylococcus aureus822
Compound AEscherichia coli3214
Compound BCandida albicans425
Compound BAspergillus fumigatus1618
Positive Control (e.g., Ciprofloxacin)S. aureus130
Positive Control (e.g., Fluconazole)C. albicans228

Part 2: Advanced Assays for Biofilm Disruption

Bacterial and fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix.[3] Biofilms are notoriously tolerant to conventional antimicrobial agents. Therefore, evaluating the ability of benzofuran derivatives to disrupt or eradicate established biofilms is a critical step in assessing their therapeutic potential.

Causality Behind Experimental Choices:

  • Crystal Violet Staining: Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and the cells within it, providing a quantitative measure of the total biofilm biomass.

  • Post-Exposure Protocol: This experimental design specifically assesses the ability of the compound to act on a mature, pre-formed biofilm, which is more clinically relevant than inhibiting initial biofilm formation.[21]

  • Acetic Acid Solubilization: Acetic acid is used to solubilize the crystal violet that has been taken up by the biofilm, allowing for spectrophotometric quantification.[22]

Experimental Workflow: Biofilm Eradication Assay

G cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Inoculate Microtiter Plate with Microbial Suspension B Incubate for 24-48 hours to form mature biofilm A->B C Remove Planktonic Cells and Wash B->C D Add Benzofuran Derivatives and Incubate for 24 hours C->D E Wash and Stain with 0.1% Crystal Violet D->E F Solubilize Stain with 30% Acetic Acid E->F G Measure Absorbance (OD570) F->G

Caption: Workflow for quantifying the eradication of mature biofilms.

Protocol 4: Biofilm Eradication Assay [21][23]

  • Biofilm Formation:

    • In a 96-well flat-bottom microtiter plate, add 200 µL of a 1:100 dilution of an overnight microbial culture in a suitable growth medium (e.g., TSB with glucose for bacteria).

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Treatment with Benzofuran Derivatives:

    • Carefully remove the planktonic (free-floating) cells by aspiration.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Add 200 µL of fresh medium containing various concentrations of the benzofuran derivatives to the wells. Include an untreated control (medium only).

    • Incubate for an additional 24 hours at 37°C.[21]

  • Quantification of Biofilm Biomass:

    • Discard the medium and wash the wells twice with PBS.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[21]

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Air dry the plate completely.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[22]

    • Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm eradication is calculated relative to the untreated control.

Part 3: Understanding the Mechanism of Action

Elucidating the mechanism by which benzofuran derivatives exert their antimicrobial and antifungal effects is crucial for rational drug design and development. While the exact mechanisms can vary depending on the specific substitutions on the benzofuran scaffold, several key pathways have been proposed.

Proposed Mechanisms of Action

G cluster_compound Benzofuran Derivative cluster_targets Potential Microbial Targets cluster_outcome Outcome A Benzofuran Core B Fungal N-myristoyltransferase (Inhibition) A->B Antifungal C Calcium Homeostasis (Disruption) A->C Antifungal D Bacterial DNA Gyrase (Inhibition) A->D Antibacterial E Peptidoglycan Synthesis (Inhibition) A->E Antibacterial F Cell Membrane Integrity (Disruption) A->F General G Microbial Cell Death B->G C->G D->G E->G F->G

Caption: Potential mechanisms of antimicrobial and antifungal action for benzofuran derivatives.

Key Insights into Mechanisms:

  • Antifungal Action: Some benzofuran derivatives have been shown to inhibit fungal N-myristoyltransferase, an enzyme essential for fungal viability.[4] Others, such as the drug amiodarone which contains a benzofuran moiety, are known to disrupt intracellular calcium homeostasis, leading to fungal cell death.[24]

  • Antibacterial Action: Proposed antibacterial mechanisms include the inhibition of DNA gyrase, an enzyme crucial for DNA replication, and the disruption of peptidoglycan synthesis, which is vital for maintaining the bacterial cell wall integrity.[25] The lipophilic nature of the benzofuran core may also facilitate the disruption of the bacterial cell membrane.[1]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the type and position of substituents on the benzofuran ring are critical for activity. For instance, the presence of electron-withdrawing groups or halogen atoms can enhance antimicrobial potency.[4] Similarly, the addition of heterocyclic moieties can significantly influence the spectrum of activity.

Conclusion

The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of benzofuran derivatives as potential antimicrobial and antifungal agents. By employing standardized methodologies and considering the underlying mechanisms of action, researchers can generate high-quality, reproducible data to advance the discovery and development of new therapies to combat infectious diseases. The inherent versatility of the benzofuran scaffold, combined with a rigorous and logical testing cascade, holds significant promise for addressing the urgent global need for novel anti-infective drugs.

References

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute; 2008. [Link]

  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Scientific Research Publishing. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p.[Link]

  • PubMed Central. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp. [Link]

  • Journal of Visualized Experiments. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. [Link]

  • Fungal Infection Trust. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. [Link]

  • EUCAST. EUCAST breakpoints for antifungals. [Link]

  • IHS Markit. CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. [Link]

  • EUCAST. Fungi (AFST). [Link]

  • Medical Assay. EUCAST Antifungal Resistance Testing. [Link]

  • PubMed. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. [Link]

  • Medical Notes. Yeasts-Broth Microdilution Testing (EUCAST): Introduction. [Link]

  • Scribd. EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. [Link]

  • EUCAST. Clinical breakpoint table. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • ResearchGate. EUCAST Definitive Document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts | Request PDF. [Link]

  • Griffith Research Online. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. [Link]

  • Taylor & Francis Online. Benzofuran – Knowledge and References. [Link]

  • Semantic Scholar. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties.[Link]

  • International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]

  • Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]

  • ResearchGate. EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. Benzofuran derivatives with antifungal activity.[Link]

  • iGEM. General Biofilm Assay Protocol. [Link]

  • PubMed Central. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • YouTube. How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Regulations.gov. M07-A8. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • ResearchGate. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

Sources

Anti-inflammatory activity evaluation of 2-(Aminomethyl)benzofuran compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Anti-inflammatory Activity Evaluation of 2-(Aminomethyl)benzofuran Compounds Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Introduction: A Strategic Approach to Evaluating Novel Anti-inflammatory Agents

Inflammation is a fundamental biological response essential for tissue repair and defense against pathogens. However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, atherosclerosis, and cardiovascular disorders.[1] Consequently, there is a significant and growing demand for novel, effective, and safer anti-inflammatory therapeutics.[1] Benzofuran derivatives have emerged as a highly promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent anti-inflammatory properties.[2][3][4][5][6] This is often attributed to their ability to modulate key pro-inflammatory signaling pathways.[2]

This guide focuses specifically on 2-(aminomethyl)benzofuran compounds, a subset of this versatile scaffold.[7][8] We present a comprehensive, multi-tiered strategy for the systematic evaluation of their anti-inflammatory potential. This approach begins with rapid and cost-effective in vitro screening assays to establish initial activity and elucidate potential mechanisms of action, followed by a well-established in vivo model to confirm efficacy in a physiological context. The protocols detailed herein are designed to provide a robust framework for identifying and characterizing promising lead compounds for further development.

Mechanistic Bedrock: Targeting Key Inflammatory Signaling Pathways

The inflammatory response is orchestrated by complex intracellular signaling networks. Two of the most critical pathways that converge on the expression of pro-inflammatory mediators are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][9][10][11][12] A thorough understanding of these pathways is crucial as they represent primary targets for many anti-inflammatory drugs.

  • The NF-κB Pathway: Considered a master regulator of inflammation, the canonical NF-κB pathway is activated by pro-inflammatory cytokines (like TNF-α and IL-1) and pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[9][11] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, tagging it for degradation.[13] This unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[11][14][15]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases IkB_p P-IκBα (Degradation) NFkB_IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Induces Transcription

Caption: The Canonical NF-κB Signaling Pathway.

  • The MAPK Pathways: Mammalian cells possess several distinct MAPK pathways, including the p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways. These are three-tiered kinase cascades where a MAPKKK activates a MAPKK, which in turn activates a MAPK.[10][16] These pathways are triggered by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, and they regulate the expression of inflammatory mediators, often by activating transcription factors like AP-1.[10][17][18]

MAPK_Pathway cluster_cascade Kinase Cascade Stimuli Inflammatory Stimuli (Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Response Inflammatory Response (Cytokine Production, etc.) MAPK->Response Leads to

Caption: Generalized MAPK Signaling Cascade.

Tier 1: In Vitro Screening for Bioactivity and Mechanistic Clues

The initial evaluation of novel compounds relies on in vitro assays, which are cost-effective, rapid, and allow for the screening of multiple compounds and concentrations.[1] These assays provide the first indication of biological activity and can offer insights into the compound's mechanism of action.

Protocol 1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Causality & Rationale: Upon stimulation with bacterial lipopolysaccharide (LPS), macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a burst of nitric oxide (NO) production.[19] NO is a key inflammatory mediator, and its inhibition is a hallmark of many anti-inflammatory agents.[3][20] This assay quantifies the ability of 2-(aminomethyl)benzofuran compounds to suppress this NO production. We measure nitrite (NO₂⁻), a stable breakdown product of NO, using the colorimetric Griess assay.[21][22]

NO_Assay_Workflow A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with Test Compound A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate (18-24 hours) C->D E 5. Collect Supernatant D->E F 6. Add Griess Reagent E->F G 7. Measure Absorbance (540 nm) F->G

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the 2-(aminomethyl)benzofuran compounds in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: After a 1-hour pre-treatment, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Nitrite Detection:

    • Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.[21]

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[21]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[21]

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value (the concentration required to inhibit NO production by 50%).

Data Presentation: Inhibition of Nitric Oxide Production

Compound IC₅₀ (µM)
Test Compound 1 15.2 ± 1.8
Test Compound 2 28.9 ± 3.1
Test Compound 3 > 100

| L-NAME (Control) | 25.5 ± 2.4 |

Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay

Causality & Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are central mediators of pain and inflammation.[1] While COX-1 is constitutively expressed, COX-2 is induced during inflammation.[23] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. This cell-free enzymatic assay directly measures the ability of the test compounds to inhibit the activity of purified human recombinant COX-2.

Detailed Protocol:

This protocol is based on a fluorometric screening kit.[23][24]

  • Reagent Preparation: Prepare all kit components (COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid substrate) according to the manufacturer's instructions.[23][24]

  • Compound & Control Setup: In a 96-well white opaque plate, add 10 µL of the following to designated wells:

    • Test Inhibitor: 2-(aminomethyl)benzofuran compounds at 10X the final desired concentration.

    • Inhibitor Control: A known COX-2 inhibitor (e.g., Celecoxib) provided with the kit.[23]

    • Enzyme Control: Assay buffer (represents 100% enzyme activity).

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to the Test Inhibitor, Inhibitor Control, and Enzyme Control wells.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously, preferably with a multichannel pipette.[24]

  • Data Acquisition: Immediately measure the fluorescence in kinetic mode (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[23][24]

  • Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Calculate the percent inhibition for each compound concentration relative to the Enzyme Control and determine the IC₅₀ value.

Data Presentation: COX-2 Enzymatic Inhibition

Compound IC₅₀ (µM)
Test Compound 1 5.8 ± 0.7
Test Compound 2 45.1 ± 5.3
Test Compound 3 > 100

| Celecoxib (Control) | 0.45 ± 0.05 |

Protocol 3: Pro-inflammatory Cytokine Quantification by ELISA

Causality & Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are potent signaling molecules that amplify and sustain the inflammatory cascade.[25] Their overproduction by activated macrophages is a hallmark of inflammatory disease.[19][26] This protocol uses the highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction in secreted cytokines following treatment with the test compounds.

Detailed Protocol:

  • Cell Stimulation: Follow steps 1-6 from Protocol 1 (Nitric Oxide Production). The same cell culture supernatants can be used for this assay.

  • ELISA Procedure:

    • Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants (and cytokine standards for the standard curve) to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add the TMB substrate solution. The color development is proportional to the amount of cytokine present.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples. Determine the percentage inhibition for each test compound relative to the LPS-stimulated vehicle control.

Data Presentation: Inhibition of Cytokine Production at 20 µM

Compound TNF-α Inhibition (%) IL-6 Inhibition (%)
Test Compound 1 65.4 ± 4.9 58.2 ± 6.1
Test Compound 2 30.1 ± 3.5 25.7 ± 4.0

| Dexamethasone (Control) | 88.9 ± 5.2 | 82.1 ± 7.3 |

Tier 2: In Vivo Confirmation of Anti-inflammatory Efficacy

While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex biological environment of a living organism.[1] Therefore, promising candidates must be validated using in vivo models.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Causality & Rationale: The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for screening acute anti-inflammatory activity.[27][28] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rat's paw elicits a classic acute inflammatory response characterized by fluid accumulation (edema), which can be easily quantified.[27][29] The response is biphasic, with an early phase mediated by histamine and serotonin and a later phase (after 3 hours) primarily mediated by prostaglandins, making it sensitive to inhibitors of COX enzymes.[27] This assay provides critical information on the compound's bioavailability and efficacy in vivo.

Edema_Assay_Workflow A 1. Acclimatize & Group Rats (n=6) B 2. Measure Baseline Paw Volume (V₀) A->B C 3. Administer Compound (p.o. or i.p.) B->C D 4. Wait 1 hour C->D E 5. Inject Carrageenan into Paw D->E F 6. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours E->F G 7. Calculate Edema & % Inhibition F->G

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[27][30]

    • Group III-V: Test Compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[27]

  • Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.[27]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile 0.9% saline) into the subplantar surface of the right hind paw of each rat.[27][31]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[27][30]

  • Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[27]

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation: Inhibition of Carrageenan-Induced Paw Edema at 3 Hours

Treatment Group Dose (mg/kg) Edema Volume (mL) Inhibition (%)
Vehicle Control - 0.85 ± 0.07 -
Indomethacin 10 0.38 ± 0.05 55.3
Test Compound 1 25 0.45 ± 0.06 47.1

| Test Compound 1 | 50 | 0.32 ± 0.04 | 62.4 |

Conclusion and Forward Outlook

This application note provides a validated, multi-tiered strategy for the comprehensive evaluation of 2-(aminomethyl)benzofuran compounds as potential anti-inflammatory agents. By integrating in vitro mechanistic assays with a definitive in vivo efficacy model, researchers can efficiently identify promising lead candidates, understand their potential mechanisms of action, and build a strong data package for further preclinical development. A compound demonstrating potent inhibition of NO and pro-inflammatory cytokine production, direct inhibition of COX-2, and significant reduction of paw edema in vivo would be considered a high-priority candidate. Subsequent studies could then focus on detailed structure-activity relationship (SAR) analysis and further elucidation of its interaction with specific targets within the NF-κB and MAPK signaling pathways.[12]

References

  • Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]

  • Chowdhury, A. A., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. PMC - NIH. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC - NIH. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed - NIH. [Link]

  • Ylostalo, J. H., Bartosh, T. J., & Prockop, D. J. (2014). Macrophage Inflammatory Assay. PMC - NIH. [Link]

  • Gu, Y., et al. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [Link]

  • Science Gate. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Science Gate. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Zarrow, E. H., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. PubMed. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

  • van der Mey, M., et al. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. PubMed. [Link]

  • Szabó, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. [Link]

  • Kulkarni, S., & Kulkarni, M. V. (2014). A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology. [Link]

  • Shanmuganathan, B., & Sathishkumar, T. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]

  • Lim, H., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

  • Ukita, M., et al. (2018). Cytokine expression in macrophages stimulated with LPS or LPS/ICs. ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Li, Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. [Link]

  • NIH. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]

  • ResearchGate. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Wang, W., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • MySkinRecipes. (n.d.). 2-(Aminomethyl)benzofuran. MySkinRecipes. [Link]

  • Wang, X., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Wang, W., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate. [Link]

Sources

Application Notes and Protocols: 2-(Aminomethyl)benzofuran Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural and synthetic compounds with diverse biological activities.[3][4] This structure's inherent properties, such as its rigid and planar nature, make it an excellent starting point for designing small molecule kinase inhibitors that can effectively interact with the ATP-binding pocket of these enzymes.[2]

This guide provides an in-depth exploration of 2-(aminomethyl)benzofuran derivatives as a promising class of kinase inhibitors. We will delve into their mechanism of action, provide a summary of their inhibitory activities against various kinases, and offer detailed protocols for their synthesis and biological evaluation.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which 2-(aminomethyl)benzofuran derivatives exert their inhibitory effects is through competitive inhibition at the ATP-binding site of kinases. The benzofuran core acts as a scaffold, positioning key functional groups to form specific interactions with amino acid residues within this pocket, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Molecular docking studies have revealed that the benzofuran moiety can form crucial hydrophobic and hydrogen bonding interactions within the kinase domain. For instance, in the case of CDK2 inhibitors, hybrid structures of benzofuran and piperazine have been designed to anchor the inhibitor within the kinase domain.[5] Similarly, enaminone-linked benzofuran derivatives have shown advantageous interactions within the ATP-binding site of VEGFR-2.[6]

The inhibition of these kinases can have profound downstream effects, leading to the induction of apoptosis and cell cycle arrest in cancer cells. For example, some benzofuran derivatives have been shown to induce G-phase cell-cycle arrest and upregulate pro-apoptotic proteins like p53 and BAX, while downregulating anti-apoptotic proteins like Bcl-2.[6]

Illustrative Signaling Pathway: Inhibition of the CDK2/Cyclin E Complex

G cluster_0 G1 Phase cluster_1 S Phase Transition CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE Binds CyclinE Cyclin E CyclinE->CDK2_CyclinE Binds pRb p-Rb CDK2_CyclinE->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Inhibits pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Promotes Inhibitor 2-(Aminomethyl)benzofuran Derivative Inhibitor->CDK2_CyclinE Inhibits

Caption: Inhibition of the CDK2/Cyclin E complex by a 2-(aminomethyl)benzofuran derivative, leading to cell cycle arrest.

Quantitative Data Summary: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various benzofuran derivatives against key kinases. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound ClassTarget KinaseIC50 (nM)Assay MethodReference
3-(Piperazinylmethyl)benzofuranCDK240.91Not Specified[5]
3-(Piperazinylmethyl)benzofuranCDK241.70Not Specified[5]
3-(Piperazinylmethyl)benzofuranCDK246.88Not Specified[5]
3-(Piperazinylmethyl)benzofuranCDK252.63Not Specified[5]
Enaminone-linked benzofuranVEGFR-258Not Specified[6]
Fruquintinib (benzofuran-containing)VEGFR-235Not Specified[6]

Experimental Protocols

This section provides a detailed methodology for a common in vitro kinase inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory activity of 2-(aminomethyl)benzofuran derivatives against a target kinase by quantifying the amount of ADP produced in the kinase reaction.[2]

Materials:

  • Recombinant human kinase (e.g., CDK2, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (2-(aminomethyl)benzofuran derivative)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds and the known inhibitor in the Kinase Assay Buffer. The final DMSO concentration should not exceed 1% in the final reaction mixture.

  • Reaction Setup:

    • In a 384-well plate, add the following to each well:

      • 1 µL of the inhibitor solution or DMSO for the control.

      • 2 µL of the kinase solution.

      • 2 µL of a pre-mixed solution of the substrate peptide and ATP.

  • Kinase Reaction:

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP.[7]

    • Incubate the plate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal.[8]

    • Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Illustrative Experimental Workflow

G Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Reaction_Setup Reaction Setup (Inhibitor, Kinase, Substrate/ATP) Compound_Prep->Reaction_Setup Kinase_Reaction Kinase Reaction (60 min, RT) Reaction_Setup->Kinase_Reaction Stop_Reaction Stop Reaction & ATP Depletion (ADP-Glo™ Reagent, 40 min, RT) Kinase_Reaction->Stop_Reaction Signal_Generation Signal Generation (Kinase Detection Reagent, 30-60 min, RT) Stop_Reaction->Signal_Generation Luminescence_Reading Luminescence Reading (Plate Reader) Signal_Generation->Luminescence_Reading Data_Analysis Data Analysis (IC50 Determination) Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Sources

Application Notes and Protocols: High-Throughput Screening of 2-(Aminomethyl)benzofuran Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-(aminomethyl)benzofuran core, in particular, serves as a versatile building block in medicinal chemistry, offering synthetic tractability for the creation of diverse compound libraries.[3][4] This document provides a comprehensive guide to the high-throughput screening (HTS) of 2-(aminomethyl)benzofuran libraries, designed to empower researchers in the identification of novel therapeutic lead compounds. We will delve into the rationale behind experimental design, provide detailed protocols for robust and reproducible assays, and discuss the critical steps of data analysis and hit validation.

Introduction: The Significance of the 2-(Aminomethyl)benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are integral to modern drug discovery, with their structural versatility making them ideal for developing targeted therapies.[5][6] The incorporation of an aminomethyl group at the 2-position provides a key pharmacophoric feature and a strategic point for chemical modification, enabling the exploration of vast chemical space.[3][7] Libraries based on this scaffold have shown promise in modulating a variety of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[8][9] High-throughput screening (HTS) is an essential tool for rapidly evaluating large chemical libraries to identify compounds that interact with a specific biological target.[] By combining the therapeutic potential of the 2-(aminomethyl)benzofuran scaffold with the power of HTS, researchers can significantly accelerate the initial stages of drug discovery.[11][12]

Designing a High-Throughput Screening Campaign

A successful HTS campaign is built upon a foundation of meticulous planning and robust assay development.[13] The choice between a biochemical and a cell-based assay format is a critical initial decision, each offering distinct advantages and limitations.[14]

  • Biochemical Assays: These cell-free systems are ideal for screens targeting purified proteins such as enzymes or receptors.[15] They offer a direct measure of a compound's effect on the target, minimizing the complexities of a cellular environment.[16] However, they may not accurately reflect the compound's activity within a living cell.[9]

  • Cell-Based Assays: These assays utilize living cells, providing a more physiologically relevant context for screening.[15][17] They can assess a compound's effects on cellular processes like viability, signaling pathways, or gene expression.[9] While offering greater biological relevance, they can also be more complex to develop and interpret due to the multitude of potential off-target effects.[15]

For screening 2-(aminomethyl)benzofuran libraries, a tiered approach is often most effective. A primary screen using a biochemical assay can rapidly identify direct binders, followed by secondary cell-based assays to confirm activity in a more biological context and assess cytotoxicity.

Assay Miniaturization and Automation

To accommodate the large scale of HTS, assays are typically miniaturized into 96-, 384-, or even 1536-well microplate formats.[15] This not only conserves precious library compounds and reagents but also increases throughput.[18] Automation is a cornerstone of modern HTS, utilizing robotics for liquid handling, plate transport, and data acquisition.[19][20] This high degree of automation enhances efficiency, reproducibility, and accuracy while reducing manual error.[11][21]

Protocol: A Fluorescence Polarization-Based Primary Assay for a Kinase Target

This protocol outlines a fluorescence polarization (FP) assay, a robust and homogenous technique well-suited for HTS.[22] FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as a protein, its tumbling is slowed, leading to an increase in fluorescence polarization.[22]

Materials and Reagents
  • Kinase of interest

  • Fluorescently labeled peptide substrate (tracer)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 2-(Aminomethyl)benzofuran library (typically at 10 mM in DMSO)

  • Positive control inhibitor (known kinase inhibitor)

  • Negative control (DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence polarization capabilities

Experimental Workflow

The following diagram illustrates the key steps in the HTS workflow:

HTS_Workflow cluster_prep Assay Preparation cluster_execution Screening Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Library & Controls) Reagent_Addition Reagent Addition (Enzyme, Tracer, ATP) Compound_Plating->Reagent_Addition Automated Liquid Handling Incubation Incubation (Room Temperature) Reagent_Addition->Incubation Detection Detection (FP Reading) Incubation->Detection Plate Reader Data_Normalization Data Normalization Detection->Data_Normalization Hit_Identification Hit Identification (Z-score/Percent Inhibition) Data_Normalization->Hit_Identification Hit_Validation Primary_Screen Primary HTS Hits Hit_Confirmation Hit Confirmation (Fresh Compound) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assays Orthogonal_Assay->Cell_Based_Assay Lead_Candidate Lead Candidate Cell_Based_Assay->Lead_Candidate

Caption: A typical workflow for hit validation and progression.

Conclusion

The high-throughput screening of 2-(aminomethyl)benzofuran libraries represents a powerful strategy for the discovery of novel therapeutic agents. By combining a privileged chemical scaffold with robust and automated screening technologies, researchers can efficiently identify and validate promising lead compounds. The protocols and strategies outlined in this guide provide a solid framework for designing and executing successful HTS campaigns, ultimately accelerating the journey from a chemical library to a potential new medicine.

References

  • Zhang, J.-H. (2003). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 8(6), 634-647. [Link]

  • Prior Scientific. (n.d.). Automated High Throughput Screening Applications. Retrieved from [Link] [19]3. An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: a versatile tool for high-throughput screening. Combinatorial Chemistry & High Throughput Screening, 6(3), 167–175. [Link]

  • Scribd. (n.d.). Automation and Robotics in Biotechnology: 1. High-Throughput Screening (HTS). Retrieved from [Link] [20]6. Springer Nature Experiments. (n.d.). Fluorescence-Based Assays. Retrieved from [Link] [23]7. The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. (2025, December 25). LinkedIn. [Link] [5]8. Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link] [17]9. Mayr, L. M., & Bojanic, D. (2009). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 14(13-14), 675–683. [Link]

  • Dispendix. (2024, June 27). The Benefits of Automation in High Throughput Screening. [Link] [11]11. Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link] [16]12. Asif, M. (2014). A review on biological activities of benzofuran derivatives. Journal of Basic and Clinical Pharmacy, 5(4), 81. [Link]

  • BMG LABTECH. (2025, November 5). How High-Throughput Screening Is Transforming Modern Drug Discovery. [Link] [12]14. CRS Robotics Corporation. (n.d.). Tutorial Automation of high throughput screening. Retrieved from [Link] [21]15. Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • Gul, S., & Hadian, K. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Drug Discovery World, (Winter 2010/11), 51-58. [Link] [13][18]17. Nath, N., & Huff, T. (2015). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Expert Opinion on Drug Discovery, 10(10), 1089–1100. [Link]

  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 343–346. [Link]

  • Auld, D. S. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Assay Guidance Manual. [Link] [24]29. Ekins, S., & Waller, C. L. (2011). Data Mining and Computational Modeling of High Throughput Screening Datasets. Pharmaceutical Research, 28(11), 2635–2646. [Link]

  • Zhang, D., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 221, 113501. [Link]

  • He, S., et al. (2015). High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. ACS Combinatorial Science, 17(10), 641–652. [Link]

  • Larsson, A., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(7), 448–454. [Link] [4]36. Cacchi, S., & Fabrizi, G. (2005). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Organic Chemistry, 9(6), 543–563. [Link]

  • Lin, X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8501. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4784. [Link]

  • Kumar, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Catalysts, 13(3), 545. [Link]

  • Reddy, T. R., & Kim, S. (2020). One-pot synthesis of 2-amino-3-arylbenzofurans. Tetrahedron Letters, 61(43), 152445. [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link] 42. Li, Y., et al. (2023). Biological activities of benzofurans from the fruits of Psoralea corylifolia L. and their mechanism based on network pharmacology and biological verification. Phytomedicine, 118, 154944. [Link]

  • Lee, H. S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275–282. [Link]

  • Stanford University. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of 2-(Aminomethyl)benzofuran and its Reaction Products by HPLC-UV/MS and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the analysis of 2-(Aminomethyl)benzofuran (2-AMB) and its reaction derivatives using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). 2-(Aminomethyl)benzofuran is a key structural motif found in numerous pharmacologically active compounds, making robust analytical methods crucial for synthesis monitoring, quality control, and metabolic studies.[1][2] We present optimized methods for both the direct analysis of the polar, non-volatile parent compound by reverse-phase HPLC and for the analysis of its volatile derivatives by GC-MS following a validated silylation protocol. The causality behind critical experimental choices, such as mobile phase modifiers and chemical derivatization, is explained to provide researchers with a foundational understanding for method adaptation and troubleshooting.

Introduction: The Significance of Benzofuran Scaffolds

The benzofuran nucleus is a privileged heterocyclic scaffold pervasively found in natural products and synthetic pharmaceuticals.[2] Derivatives of benzofuran exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Specifically, aminomethyl-substituted benzofurans are key building blocks in the development of potent receptor antagonists and other therapeutic agents.[5][6]

The successful synthesis and development of these drug candidates depend on the availability of reliable and selective analytical methods to identify and quantify starting materials, intermediates, and final products. This guide addresses the distinct analytical challenges posed by 2-(Aminomethyl)benzofuran, a polar primary amine, by providing two complementary analytical strategies.

Part I: HPLC-UV/MS Analysis of 2-(Aminomethyl)benzofuran

2.1. Principle and Rationale

High-Performance Liquid Chromatography is the method of choice for the analysis of polar, thermally labile, or non-volatile compounds like 2-AMB. Reverse-phase chromatography on a C18 stationary phase provides excellent separation based on hydrophobicity.

Causality of Method Design:

  • Mobile Phase Modifier: The primary amine in 2-AMB (pKa ~9-10) will be protonated at acidic pH. The addition of an acid like formic acid to the mobile phase is critical. This protonation suppresses the interaction of the analyte with residual free silanol groups on the silica-based stationary phase, resulting in symmetrical peak shapes and preventing peak tailing.

  • Dual Detection (UV/MS): UV detection provides robust quantification based on the chromophoric benzofuran ring, while mass spectrometry provides definitive identification through mass-to-charge ratio (m/z) confirmation and structural information via fragmentation. Electrospray Ionization (ESI) is the ideal soft ionization technique for this polar analyte.[7]

2.2. Experimental Protocol: HPLC-UV/MS

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, UV/Vis Diode Array Detector (DAD), and coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.[4]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (ACN, HPLC grade), Water (LC-MS grade), Formic Acid (FA, LC-MS grade).

  • Sample Preparation: Dissolve the reaction mixture or standard in the initial mobile phase composition (e.g., 95:5 Water:ACN) to a final concentration of ~10-50 µg/mL. Filter through a 0.45 µm syringe filter before injection.[4]

Chromatographic and Detector Conditions

The following parameters provide a robust starting point and should be optimized for specific instrumentation and reaction mixtures.

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions and equilibrate for 3 min
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
UV Detection 254 nm (or scan 200-400 nm for purity)
MS Ionization Mode ESI Positive
MS Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Drying Gas Temperature 325 °C

2.3. Expected Results & Data Interpretation

Under these conditions, 2-(Aminomethyl)benzofuran (MW: 147.17 g/mol )[8] is expected to elute as a sharp, symmetric peak. In ESI positive mode, it will be detected as the protonated molecular ion [M+H]⁺ at m/z 148.2 . The UV spectrum should show a characteristic absorbance pattern for the benzofuran moiety.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Dual Detection cluster_data Data Processing p1 Weigh/Dissolve Sample (e.g., in 95:5 H2O:ACN) p2 Filter through 0.45 µm Syringe Filter p1->p2 a1 Inject into HPLC System p2->a1 a2 Separation on C18 Column a1->a2 a3 Detection a2->a3 d1 UV/DAD Detector (Quantification) a3->d1 d2 ESI-MS Detector (Identification) a3->d2 data1 Integrate Chromatogram (Retention Time, Area) d1->data1 data2 Analyze Mass Spectrum ([M+H]+ Confirmation) d2->data2

Caption: Workflow for HPLC-UV/MS analysis of 2-AMB.

Part II: GC-MS Analysis of 2-(Aminomethyl)benzofuran

3.1. Principle and Rationale

Gas chromatography requires analytes to be volatile and thermally stable. Primary amines like 2-AMB possess active hydrogens and are highly polar, leading to poor chromatographic performance, including severe peak tailing and potential irreversible adsorption onto the column.[9]

Causality of Method Design:

  • Chemical Derivatization: To overcome these issues, derivatization is mandatory. Silylation is a highly effective technique where active hydrogens on amine (-NH₂) and hydroxyl groups are replaced by nonpolar trimethylsilyl (TMS) groups.[10] This reaction, typically using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), dramatically increases the analyte's volatility and thermal stability while reducing its polarity.[11] The resulting TMS-derivatized 2-AMB becomes amenable to GC-MS analysis.

3.2. Experimental Protocol: Derivatization and GC-MS

Derivatization Protocol (Silylation)
  • Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Pyridine (anhydrous), Ethyl Acetate (anhydrous).

  • Procedure:

    • Carefully evaporate the solvent from ~100 µL of the sample solution in a GC vial insert under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as moisture will consume the silylation reagent.[11]

    • Add 50 µL of anhydrous pyridine to redissolve the residue.

    • Add 50 µL of MSTFA to the vial.

    • Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.

    • Cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
ParameterSetting
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV (Electron Ionization - EI)
MS Scan Range m/z 40-600

3.3. Expected Results & Data Interpretation

The derivatization reaction forms the bis-TMS derivative of 2-AMB, where both amine hydrogens are replaced.

  • Parent Compound: 2-(Aminomethyl)benzofuran (C₉H₉NO, MW: 147.17)

  • Derivative: N,N-bis(trimethylsilyl)-2-(aminomethyl)benzofuran (C₁₅H₂₅NOSi₂, MW: 291.54)

The total ion chromatogram (TIC) will show a sharp peak for the derivatized product. The mass spectrum is key for identification. Expected fragmentation patterns under EI include:

  • Molecular Ion (M⁺): A peak at m/z 291 , which may be weak.

  • Loss of a Methyl Group ([M-15]⁺): A characteristic fragment for TMS derivatives at m/z 276 .

  • Alpha-Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen, yielding a highly stable, resonance-delocalized ion at m/z 204 ([M-CH₂Si(CH₃)₃]⁺). This is often the base peak.

  • Other Fragments: Ions corresponding to TMS groups (e.g., m/z 73) will also be present.

GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Evaporate Solvent (Dry Sample) p2 Add Pyridine & MSTFA p1->p2 p3 Heat at 60°C for 30 min p2->p3 a1 Inject into GC-MS System p3->a1 a2 Separation on DB-5ms Column a1->a2 a3 EI Ionization & Mass Analysis a2->a3 data1 Analyze TIC (Retention Time) a3->data1 data2 Interpret Mass Spectrum (Fragmentation Pattern) a3->data2

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Application: Monitoring an Acylation Reaction

To demonstrate the utility of these methods, consider a common reaction: the acylation of 2-(Aminomethyl)benzofuran with acetyl chloride to form N-(benzofuran-2-ylmethyl)acetamide.

Reaction Scheme

Caption: Hypothetical acylation of 2-AMB to form an amide product.

Analysis Strategy using HPLC-UV/MS

The HPLC method is ideal for monitoring the reaction's progress. Aliquots can be taken over time, diluted, and injected directly. The decrease in the peak area of the starting material and the increase in the peak area of the product can be used to determine reaction completion.

CompoundExpected RT (min)Expected [M+H]⁺ (m/z)
2-(Aminomethyl)benzofuran~4.5148.2
N-(benzofuran-2-ylmethyl)acetamide~6.8190.2

Conclusion

This application note details two robust, complementary methods for the analysis of 2-(Aminomethyl)benzofuran and its reaction products.

  • HPLC-UV/MS provides a direct, quantitative method for analyzing the polar parent compound and its non-volatile derivatives without derivatization, making it ideal for reaction monitoring and quality control.

  • GC-MS with silylation offers an alternative strategy that provides excellent chromatographic resolution and detailed structural information through standardized EI mass spectra, which is invaluable for identifying unknown byproducts or metabolites.

The choice of method depends on the specific analytical goal, but together they form a powerful toolkit for researchers and drug development professionals working with this important class of compounds.

References

  • N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evalu
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Application Note: Analysis of Benzofuran Deriv
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules.
  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • 2-(Aminomethyl)benzofuran. ChemScene.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Derivatization Reactions and Reagents for Gas Chrom
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis of novel benzofuran hybrid derivatives.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.
  • Derivatization of metabolites for GC-MS via methoximation+silyl
  • Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study.
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accur
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. Journal of Medicinal Chemistry.

Sources

Application Note: Structural Characterization of 2-(Aminomethyl)benzofuran by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-(Aminomethyl)benzofuran using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, optimized experimental protocols, and in-depth spectral analysis required for unambiguous structural elucidation. By explaining the causality behind experimental choices and adhering to rigorous scientific principles, this guide serves as an authoritative resource for the NMR analysis of this and structurally related heterocyclic compounds.

Introduction

2-(Aminomethyl)benzofuran is a key heterocyclic building block in medicinal chemistry, valued for its presence in a variety of biologically active compounds that interact with central nervous system (CNS) targets, such as serotonin and dopamine receptors.[1] Its structural integrity is paramount in drug discovery and development, necessitating precise and reliable analytical techniques for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3]

This guide offers a detailed protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of 2-(Aminomethyl)benzofuran, enabling researchers to confidently verify its structure and purity.

Principle of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).[2][3] This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule.

In ¹H NMR, three key pieces of information are utilized for structural analysis:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Proximity to electronegative atoms or aromatic rings results in a downfield shift (higher ppm).

  • Integration: The area under a resonance peak is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The interaction between neighboring, non-equivalent protons, which splits a single resonance into a multiplet. The magnitude of the splitting, known as the coupling constant (J), provides information about the number of neighboring protons and their dihedral angles.[2]

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[4] A homogeneous, particle-free solution is essential for achieving high-resolution spectra.[5][6]

Materials:

  • 2-(Aminomethyl)benzofuran (≥95% purity)[7]

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 2-(Aminomethyl)benzofuran for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for 2-(Aminomethyl)benzofuran. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4][8]

  • Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of CDCl₃.[8][9] Vigorously mix the contents using a vortex mixer until the sample is completely dissolved.[6]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][6] Cotton wool should be avoided as it can introduce impurities.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Workflow for NMR Sample Preparation:

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

Part 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer (e.g., Bruker Avance series).[10] Instrument-specific adjustments may be necessary.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment for quantitative analysis.
Number of Scans (NS)16Provides a good signal-to-noise ratio for a moderately concentrated sample.
Spectral Width (SW)20 ppmEnsures all expected proton signals are captured.
Acquisition Time (AQ)~2-4 sA longer acquisition time provides better resolution.
Relaxation Delay (D1)1-2 sAllows for sufficient relaxation of the protons between scans, ensuring accurate integration.
Temperature298 K (25 °C)Standard operating temperature.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled experiment with a 30-degree pulse.
Number of Scans (NS)1024 or moreA higher number of scans is required due to the low natural abundance of ¹³C.
Spectral Width (SW)240 ppmCovers the typical chemical shift range for organic molecules.
Acquisition Time (AQ)~1-2 sBalances resolution and experimental time.
Relaxation Delay (D1)2 sEnsures adequate relaxation for most carbon nuclei.
Temperature298 K (25 °C)Standard operating temperature.

Standard Operating Procedure (Simplified):

  • Log in to the spectrometer software.

  • Insert the prepared sample into the autosampler or manually into the magnet.

  • Load a standard set of acquisition parameters.

  • The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to improve homogeneity.

  • Adjust the acquisition parameters as detailed in the tables above.

  • Start the acquisition (zg command).

  • Once the acquisition is complete, process the data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts.

Data Acquisition and Processing Workflow:

DataAcquisition cluster_acq Data Acquisition cluster_proc Data Processing insert Insert Sample lock_shim Lock and Shim insert->lock_shim setup Set Parameters (NS, SW, etc.) lock_shim->setup acquire Acquire FID ('zg') setup->acquire ft Fourier Transform ('ft') acquire->ft Raw Data (FID) phase Phase Correction ('apk') ft->phase baseline Baseline Correction ('abs') phase->baseline reference Reference Spectrum baseline->reference

Caption: General workflow for NMR data acquisition and processing.

Spectral Interpretation and Analysis

Molecular Structure of 2-(Aminomethyl)benzofuran

Caption: Structure of 2-(Aminomethyl)benzofuran.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum of 2-(Aminomethyl)benzofuran is expected to show distinct signals corresponding to the aromatic protons of the benzofuran ring system, the methylene protons of the aminomethyl group, the furan proton, and the amine protons.

Predicted ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)
H-4, H-5, H-6, H-77.6 - 7.2m4H-
H-3~6.7s1H-
-CH₂-~4.0s2H-
-NH₂~1.6 (broad)s2H-

Detailed Interpretation:

  • Aromatic Protons (H-4, H-5, H-6, H-7): These four protons on the benzene ring will appear as a complex multiplet in the downfield region (7.6 - 7.2 ppm). Their exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.

  • Furan Proton (H-3): The proton on the furan ring (H-3) is expected to appear as a singlet around 6.7 ppm. Its chemical shift is influenced by the adjacent oxygen atom and the aromatic system.

  • Methylene Protons (-CH₂-): The two protons of the aminomethyl group are chemically equivalent and are expected to resonate as a singlet around 4.0 ppm. The adjacent nitrogen atom causes a downfield shift.

  • Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet around 1.6 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The chemical shift of this peak can be highly variable and is dependent on concentration, temperature, and solvent.

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C-2~158
C-7a~155
C-3a~128
C-4, C-5, C-6, C-7127 - 111
C-3~104
-CH₂-~40

Detailed Interpretation:

  • Quaternary Carbons (C-2, C-7a, C-3a): The carbon atoms at the fusion of the two rings (C-3a and C-7a) and the carbon bearing the aminomethyl group (C-2) are quaternary and will appear as singlets. C-2 and C-7a are expected to be the most downfield due to their attachment to the oxygen atom.

  • Aromatic Carbons (C-4, C-5, C-6, C-7): These four carbons of the benzene ring will resonate in the typical aromatic region of 111-127 ppm.

  • Furan Carbon (C-3): The C-3 carbon of the furan ring is expected to appear at a relatively upfield position (~104 ppm) compared to the other aromatic carbons.

  • Methylene Carbon (-CH₂-): The aliphatic carbon of the aminomethyl group will be the most upfield signal, expected around 40 ppm.

Conclusion

This application note provides a robust framework for the characterization of 2-(Aminomethyl)benzofuran by ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral interpretations, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles and techniques outlined herein are broadly applicable to the structural elucidation of other small organic molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Bruker. Bruker NEO 400/500 MHz Standard Operating Procedure. [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 2-(Aminomethyl)benzofuran using electrospray ionization tandem mass spectrometry (ESI-MS/MS). 2-(Aminomethyl)benzofuran is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting the central nervous system.[1] A thorough understanding of its fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and for metabolite studies. This document outlines a comprehensive methodology, from sample preparation to data interpretation, and proposes a detailed fragmentation pathway based on established principles of amine and benzofuran chemistry.

Introduction

2-(Aminomethyl)benzofuran belongs to the class of heterocyclic compounds, which are foundational structures in a significant portion of FDA-approved pharmaceuticals.[2][3] Specifically, the benzofuran moiety is a recognized pharmacophore, and its derivatives are investigated for a wide range of biological activities. The aminomethyl group provides a site for further chemical modification and influences the molecule's physicochemical properties, including its basicity, making it amenable to analysis by electrospray ionization mass spectrometry (ESI-MS).

The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a principle that holds true for 2-(Aminomethyl)benzofuran (C₉H₉NO, Molecular Weight: 147.17 g/mol ).[4][5] Understanding the subsequent fragmentation of the protonated molecule is essential for unambiguous structural confirmation. This guide provides researchers, scientists, and drug development professionals with the necessary protocols and mechanistic insights to confidently analyze this compound.

Experimental Protocol: ESI-MS/MS Analysis

This section details a robust protocol for the analysis of 2-(Aminomethyl)benzofuran. The described methodology is designed to be self-validating by ensuring reproducible and high-quality data.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-(Aminomethyl)benzofuran and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the analysis solvent. For positive ion ESI-MS, the recommended solvent is a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid is crucial to promote protonation of the basic amino group, thereby enhancing the signal of the precursor ion [M+H]⁺.[6]

  • Quality Control: Ensure the sample is fully dissolved and free of particulate matter. Filtration through a 0.22 µm syringe filter may be necessary if precipitates are observed.

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and should be optimized for the specific mass spectrometer being used.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 – 4.5 kV

  • Nebulizing Gas (N₂) Pressure: 30 – 50 psi

  • Drying Gas (N₂) Flow: 8 – 12 L/min

  • Drying Gas Temperature: 300 – 350 °C

  • MS1 Scan Range: m/z 50 – 200

  • MS/MS Analysis:

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 148.2.

    • Collision Gas: Argon at a pressure of 1.5 – 2.0 mTorr.

    • Collision Energy (CE): Perform a ramping CE from 10 to 40 eV to observe the full range of fragment ions.

Proposed Fragmentation Pathway

Under ESI conditions, the primary amine of 2-(Aminomethyl)benzofuran is the most basic site and will be readily protonated to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 148.2. The subsequent fragmentation in the collision cell is predicted to be dominated by pathways characteristic of benzylamines and substituted benzofurans.[7][8]

The primary and most characteristic fragmentation of aliphatic and benzylamines is the α-cleavage, which involves the cleavage of a bond alpha to the nitrogen atom.[5][9] In the case of 2-(Aminomethyl)benzofuran, this involves the cleavage of the C-C bond between the benzofuran ring and the aminomethyl group.

Key Fragmentation Steps:
  • Formation of the Benzofuranylmethyl Cation (m/z 131.1): The major fragmentation pathway is initiated by the homolytic cleavage of the C-C bond alpha to the protonated amino group. This results in the loss of a neutral ammonia (NH₃) molecule and the formation of a stable benzofuranylmethyl cation at m/z 131.1. This is analogous to the formation of the tropylium ion from some benzyl compounds, though the direct formation of the benzyl-type cation is often preferred.[7][10][11]

  • Formation of the Acylium Ion (m/z 103.1): The benzofuranylmethyl cation (m/z 131.1) can undergo further fragmentation through the loss of a neutral carbon monoxide (CO) molecule. This is a common fragmentation pattern for furan and benzofuran ring systems.[12][13] This loss results in the formation of a stable acylium-type ion at m/z 103.1.

  • Formation of the Phenyl Cation (m/z 77.1): The acylium ion at m/z 103.1 can subsequently lose another molecule of carbon monoxide or a related neutral species, leading to the formation of the phenyl cation at m/z 77.1.

The proposed fragmentation pathway is illustrated in the following diagram:

G cluster_main Proposed Fragmentation Pathway of 2-(Aminomethyl)benzofuran M [M+H]⁺ m/z 148.2 (C₉H₁₀NO⁺) F1 Benzofuranylmethyl Cation m/z 131.1 (C₉H₇O⁺) M->F1 - NH₃ F2 Acylium Ion m/z 103.1 (C₇H₇O⁺) F1->F2 - CO F3 Phenyl Cation m/z 77.1 (C₆H₅⁺) F2->F3 - C₂H₂

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated 2-(Aminomethyl)benzofuran.

Data Presentation and Interpretation

The expected key ions in the MS/MS spectrum of 2-(Aminomethyl)benzofuran are summarized in the table below. The presence of these fragments provides strong evidence for the structure of the parent compound.

m/z (Expected) Proposed Formula Proposed Identity Neutral Loss
148.2C₉H₁₀NO⁺[M+H]⁺ (Precursor Ion)-
131.1C₉H₇O⁺Benzofuranylmethyl CationNH₃ (17.03 Da)
103.1C₇H₇O⁺Acylium IonCO (28.01 Da)
77.1C₆H₅⁺Phenyl CationC₂H₂ (26.04 Da)

Experimental Workflow Visualization

The overall process from sample preparation to data analysis is a systematic workflow designed to ensure data integrity and reproducibility.

G cluster_workflow Experimental Workflow A Sample Preparation (10 µg/mL in ACN/H₂O + 0.1% FA) B Direct Infusion via ESI Source A->B C MS1 Scan (Identify [M+H]⁺ at m/z 148.2) B->C D MS/MS Analysis (Isolate m/z 148.2 and fragment) C->D E Data Analysis (Identify key fragments and confirm structure) D->E

Caption: High-level workflow for the MS/MS analysis of 2-(Aminomethyl)benzofuran.

Conclusion

The analytical protocol and theoretical fragmentation pathway detailed in this application note provide a robust framework for the mass spectrometric analysis of 2-(Aminomethyl)benzofuran. The proposed fragmentation is dominated by a characteristic alpha-cleavage leading to the loss of ammonia, followed by fragmentation of the benzofuran ring system. By following the outlined experimental procedures and utilizing the provided fragmentation data, researchers can achieve confident identification and structural elucidation of this important heterocyclic compound. This information is invaluable for applications in drug discovery, process chemistry, and metabolic profiling.

References

  • Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. Available at: [Link]

  • Differentiation of Aminomethyl Corrole Isomers by Mass Spectrometry. PubMed. Available at: [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. Available at: [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]

  • Investigations of the fragmentation pathways of benzylpyridinum ions under ESI/MS conditions. ResearchGate. Available at: [Link]

  • Nitrogen-Containing Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • 2 MAPB. mzCloud. Available at: [Link]

  • Gas-phase fragmentation reactions of protonated be... BV FAPESP. Available at: [Link]

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. Available at: [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. ResearchGate. Available at: [Link]

  • Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. ACS Publications. Available at: [Link]

  • The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed. Available at: [Link]

  • 2-(Aminomethyl)benzofuran. MySkinRecipes. Available at: [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Available at: [Link]

  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • 2,5-Bis(aminomethyl)furan. PubChem. Available at: [Link]

  • Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed. Available at: [Link]

  • Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. YouTube. Available at: [Link]

  • Heterocyclic Nitrogen Compounds. eCampusOntario Pressbooks. Available at: [Link]

  • Heterocyclic compound. Wikipedia. Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(aminomethyl)benzofuran. As a key structural motif in medicinal chemistry, particularly for its role in developing histamine H3 receptor antagonists and other neurologically active agents, the efficient synthesis of this compound is of paramount importance.[1] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and optimize your synthetic yield.

Overview of Primary Synthetic Strategy

The most prevalent and often most reliable laboratory-scale synthesis of 2-(aminomethyl)benzofuran proceeds via a two-step sequence: the formation of a 2-cyanobenzofuran intermediate, followed by its reduction to the target primary amine. This guide will focus primarily on troubleshooting this pathway, as it is where researchers most frequently encounter yield-diminishing issues.

G cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Nitrile Reduction A Salicylaldehyde Derivatives C 2-Cyanobenzofuran A->C Base-mediated Cyclization B α-Haloacetonitrile (e.g., Chloroacetonitrile) B->C D 2-(Aminomethyl)benzofuran C->D Reduction (e.g., LiAlH4, H₂/Catalyst)

Caption: Primary synthetic workflow for 2-(Aminomethyl)benzofuran.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Part 1: Synthesis of 2-Cyanobenzofuran Intermediate

The formation of the benzofuran ring is the foundation of the synthesis. Low yields here will invariably lead to a poor overall yield. The reaction typically involves the condensation of a salicylaldehyde with an α-haloacetonitrile in the presence of a base.

Q1: My yield for the 2-cyanobenzofuran synthesis is consistently low (<50%). What are the likely causes?

A1: Low yields in this step often trace back to one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Purity: Salicylaldehyde can oxidize over time. Ensure you are using freshly distilled or high-purity salicylaldehyde. The base is also critical; use a fine powder of anhydrous potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) under strictly anhydrous conditions.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used. Ensure the solvent is anhydrous, as water can interfere with the base and promote undesired hydrolysis reactions.

    • Temperature: This reaction is often run at elevated temperatures (e.g., 80-100 °C). Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause decomposition. An optimal temperature must be determined for your specific substrate.

  • Side Reactions: The primary competing reaction is the simple phenoxide formation and subsequent O-alkylation without cyclization, or polymerization of the starting materials. Ensuring a stoichiometric or slight excess of the base and controlled addition of the haloacetonitrile can minimize these pathways.

Q2: The reaction stalls, leaving a significant amount of unreacted salicylaldehyde. How can I drive it to completion?

A2: An incomplete reaction points towards an issue with reactivity or stoichiometry.

  • Base Strength & Stoichiometry: Ensure you are using at least one full equivalent of a suitable base (like K₂CO₃) to deprotonate the phenolic hydroxyl group. For less reactive substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary.

  • Reaction Time & Temperature: If the reaction is sluggish, consider increasing the reaction time or modestly increasing the temperature by 10-15 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Phase-Transfer Catalysis: If using a biphasic system or if solubility is an issue, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield.

Part 2: Reduction of 2-Cyanobenzofuran

This is the most critical and often problematic step. The goal is to selectively reduce the nitrile to a primary amine without affecting the benzofuran ring system.

Q3: My reduction of 2-cyanobenzofuran with Lithium Aluminum Hydride (LiAlH₄) is giving a complex mixture of products and a low yield of the desired amine.

A3: This is a classic problem when using a powerful, non-selective reducing agent like LiAlH₄.

G cluster_checks Troubleshooting Path cluster_solutions Potential Solutions Start Low Yield / Complex Mixture in LiAlH₄ Reduction Check_Water Was the reaction strictly anhydrous? Start->Check_Water Check_Temp Was the temperature controlled during addition? Check_Water->Check_Temp Yes Sol_Water Re-run with flame-dried glassware and anhydrous solvent (THF/Ether). Check_Water->Sol_Water No Check_Workup Was the workup procedure correct (Fieser method)? Check_Temp->Check_Workup Yes Sol_Temp Add LiAlH₄ solution slowly at 0 °C. Allow to warm to RT gradually. Check_Temp->Sol_Temp No Sol_Workup Use sequential, careful addition of H₂O, then 15% NaOH, then more H₂O. Check_Workup->Sol_Workup No Sol_Alternative Consider alternative reducing agents (see Table 1). Check_Workup->Sol_Alternative Yes

Caption: Troubleshooting flowchart for the LiAlH₄ reduction step.

  • Causality: LiAlH₄ is extremely reactive and will be quenched by any protic source (water, alcohols). The reaction is also highly exothermic.

    • Moisture Contamination: Traces of water in the solvent (THF or diethyl ether) or on the glassware will consume the reagent, leading to an incomplete reaction. Always use freshly distilled, anhydrous solvents and flame-dried glassware under an inert atmosphere (N₂ or Ar).

    • Temperature Control: Uncontrolled addition of the reagent or substrate can cause the temperature to rise, promoting side reactions. The initial addition should always be performed at 0 °C.

    • Workup Procedure: The workup is critical for liberating the amine and precipitating the aluminum salts. An improper workup (e.g., adding water too quickly) can trap the product in an aluminum complex, drastically reducing the isolated yield. The Fieser workup method (sequential addition of x mL H₂O, x mL 15% aq. NaOH, then 3x mL H₂O per x g of LiAlH₄) is highly recommended for generating a granular, easily filterable precipitate.

Q4: I am attempting catalytic hydrogenation, but the reaction is very slow or stalls completely.

A4: Catalytic hydrogenation (e.g., H₂ gas with Pd/C or Raney Nickel) can be a cleaner alternative to LiAlH₄, but it is highly sensitive to catalyst inhibitors.

  • Catalyst Activity: Ensure the catalyst is fresh. Palladium on carbon (Pd/C) can lose activity over time. Use a reputable supplier and store it properly. Raney Nickel is often more active but requires careful handling.

  • Catalyst Poisoning: The most common cause of failure is catalyst poisoning. Sulfur- or nitrogen-containing functional groups in your starting material or impurities in the solvent can irreversibly bind to the catalyst's active sites. Purify your 2-cyanobenzofuran meticulously before this step.

  • Reaction Conditions:

    • Solvent: A protic solvent like ethanol or methanol, often with an acid additive (like HCl) or base (like ammonia), is used to facilitate the reaction and prevent catalyst poisoning. An ethanolic ammonia solution can be particularly effective.

    • Pressure & Temperature: While some hydrogenations work at atmospheric pressure, this reduction may require higher pressures (50-100 psi) in a Parr shaker or similar apparatus to proceed at a reasonable rate.

Data Summary: Comparison of Reduction Methods

Reducing AgentTypical ConditionsProsConsEst. Yield
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to RTFast, powerful, high-yieldingHighly reactive, moisture-sensitive, difficult workup, potential for over-reduction80-95%
H₂ / Pd-C EtOH or MeOH, RT, 1-5 atm H₂Cleaner workup, milderProne to catalyst poisoning, may require pressure equipment, can be slow70-90%
H₂ / Raney Ni Ethanolic NH₃, RT, 50-100 psi H₂Highly active, good for nitrilesPyrophoric catalyst, requires pressure, potential for ring reduction85-95%
NaBH₄ / CoCl₂ MeOH, RTMilder than LiAlH₄, easy workupCan be lower yielding, stoichiometry is critical60-80%
Part 3: Purification and Handling

Q5: My final product appears as a dark oil and is difficult to purify by column chromatography.

A5: Primary amines, especially those with aromatic systems, are prone to air oxidation, which causes discoloration. They can also be challenging to chromatograph due to their basicity.

  • Purification Strategy:

    • Acid-Base Extraction: After the initial workup, perform an acid-base extraction. Dissolve the crude product in a nonpolar solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate the amine into the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the pure amine back into an organic solvent.

    • Column Chromatography: If chromatography is necessary, consider pre-treating your silica gel with triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% Et₃N before loading your sample) to neutralize acidic sites and prevent streaking.

  • Product Stability and Storage:

    • The free base form of 2-(aminomethyl)benzofuran is often an oil and can degrade upon exposure to air and light.

    • For long-term storage and easier handling, it is highly advisable to convert the amine to its hydrochloride (HCl) salt. This is typically done by dissolving the purified free base in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in isopropanol. The hydrochloride salt usually precipitates as a stable, crystalline solid that can be easily filtered and dried.

Frequently Asked Questions (FAQs)

Q: Are there alternative synthetic routes that avoid using a nitrile intermediate?

A: Yes, several alternative strategies exist, which may be advantageous depending on available starting materials and desired scale.

  • Gabriel Synthesis: This classic method for preparing primary amines can be adapted. It involves reacting 2-(bromomethyl)benzofuran (prepared from 2-(hydroxymethyl)benzofuran) with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[2][3] This route avoids harsh reducing agents but adds two steps to the synthesis.

  • Mitsunobu Reaction: 2-(Hydroxymethyl)benzofuran can be converted to the corresponding phthalimide derivative in one step using phthalimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in a Mitsunobu reaction.[4][5][6] This is an efficient but often costly method due to the reagents involved.

G cluster_gabriel Gabriel Synthesis Pathway A 2-(Hydroxymethyl)benzofuran B 2-(Bromomethyl)benzofuran A->B PBr₃ or HBr C N-(Benzofuran-2-ylmethyl)phthalimide B->C Potassium Phthalimide D 2-(Aminomethyl)benzofuran C->D Hydrazine (N₂H₄)

Caption: Alternative Gabriel synthesis route to the target compound.

Q: How can I reliably confirm the structure and purity of my final product?

A: A combination of spectroscopic methods is essential for unambiguous characterization.

Spectroscopic Data for 2-(Aminomethyl)benzofuran

TechniqueKey FeatureExpected Chemical Shift / Frequency
¹H NMR -CH₂-NH₂Singlet, ~3.9-4.1 ppm (integrates to 2H)
-NH₂Broad singlet, ~1.5-2.5 ppm (integrates to 2H, D₂O exchangeable)
Furan Proton (H3)Singlet, ~6.6-6.8 ppm
Aromatic ProtonsMultiplet, ~7.1-7.6 ppm
¹³C NMR -CH₂-NH₂~40-45 ppm
C2 of Benzofuran~155-160 ppm
IR (Infrared) N-H StretchTwo bands (symm. & asymm.), ~3300-3400 cm⁻¹
C-N Stretch~1050-1250 cm⁻¹
(Disappearance of C≡N)Absence of sharp peak at ~2230 cm⁻¹ from starting material
Mass Spec (MS) Molecular Ion [M+H]⁺Expected m/z = 148.07

This comprehensive guide should equip you with the knowledge to troubleshoot and optimize your synthesis of 2-(aminomethyl)benzofuran. By understanding the causality behind common experimental failures and employing systematic problem-solving, you can significantly improve your yields and obtain high-purity material for your research endeavors.

References

  • Zhang, L., et al. (2016). Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. ACS Publications. Available at: [Link]

  • Lin, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health (NIH). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Generation of 2-cyanobenzofurans(thiophenes). ResearchGate. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]

  • Guchhait, S. K., et al. (2020). One-pot synthesis of 2-amino-3-arylbenzofurans. ResearchGate. Available at: [Link]

  • Nayak, S. K., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Strategies for the diversified synthesis of 2-aminobenzofurans. ResearchGate. Available at: [Link]

  • Cimarelli, C. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Liu, Y., et al. (2025). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. ResearchGate. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Unknown Author. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

  • Unknown Author. (2025). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. ResearchGate. Available at: [Link]

  • Noreen, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. Available at: [Link]

  • Mashentseva, A. A., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]

  • Iovine, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. National Institutes of Health (NIH). Available at: [Link]

  • Sun, M., et al. (2024). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. ACS Omega. Available at: [Link]

  • Artico, M., et al. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. PubMed. Available at: [Link]

  • Unknown Author. (2025). Synthesis of N-substituted aminomethylene-benzofuran-2-ones. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Liu, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]

  • LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

  • OUPS. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences. Available at: [Link]

  • Hutton, C. A. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. University of Sydney. Available at: [Link]

  • Wang, T., et al. (2021). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. RSC Publishing. Available at: [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Li, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • Xu, Y., et al. (2017). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-(Aminomethyl)benzofuran. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this valuable synthetic intermediate. We understand that synthesizing primary amines, particularly those on a heterocyclic scaffold, can present unique challenges. This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-purity results.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the two most common synthetic routes to 2-(Aminomethyl)benzofuran: the reduction of 2-cyanobenzofuran and the Gabriel synthesis.

Route A: Reduction of 2-Cyanobenzofuran

Question 1: My Lithium Aluminum Hydride (LAH) reduction of 2-cyanobenzofuran is giving a very low yield of the desired primary amine. What are the likely causes?

Answer: Low yields in LAH reductions of nitriles are a frequent issue, often stemming from reagent quality, reaction setup, or the work-up procedure.

  • Underlying Causes & Solutions:

    • Reagent Inactivity: LAH is extremely sensitive to moisture and can be deactivated by atmospheric humidity.[1] A partially hydrolyzed reagent will have significantly reduced reducing power.

      • Solution: Always use freshly opened LAH or a standardized solution. If using the solid, ensure it is a fine, grey powder. Clumps or a white appearance indicate significant hydrolysis.

    • Insufficient Equivalents: While theoretically one equivalent of LAH provides four hydride equivalents, an excess is typically required to drive the reaction to completion and overcome any deactivation.[2]

      • Solution: Use 1.5 to 2.0 equivalents of LAH relative to the 2-cyanobenzofuran. See the reagent stoichiometry table below for guidance.

    • Inadequate Solvent Conditions: LAH has limited solubility and high reactivity with protic or halogenated solvents.[1] Anhydrous conditions are critical.

      • Solution: Use anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Difficult Work-up & Product Loss: The quenching of excess LAH and subsequent work-up can form gelatinous aluminum salts that trap the product, making extraction inefficient.

      • Solution: Employ a Fieser work-up procedure.[2] For a reaction using 'n' grams of LAH, sequentially and carefully add:

        • n mL of water

        • n mL of 15% aqueous NaOH

        • 3n mL of water This procedure results in the formation of a granular, easily filterable precipitate, simplifying the isolation of the amine.[2]

ParameterRecommended ConditionRationale
LAH Equivalents 1.5 - 2.0Ensures complete reduction and compensates for any reagent deactivation.
Solvent Anhydrous THF or Diethyl EtherInert, good solubility for the substrate, and compatible with LAH.
Temperature 0 °C to refluxInitial addition at 0 °C to control exotherm, followed by warming to reflux to ensure completion.
Atmosphere Inert (N₂ or Ar)Prevents moisture from deactivating the highly reactive LAH.[1]

Question 2: My NMR analysis shows significant impurities after LAH reduction, possibly secondary or tertiary amines. How can I prevent their formation?

Answer: The formation of amine byproducts is less common with LAH reduction of nitriles compared to other methods, but it can occur. The primary cause is typically related to intermediates formed during the reaction or work-up. The reduction of a nitrile with LAH proceeds through an intermediate imine-aluminum complex. If this intermediate reacts with the product amine before being fully reduced, it can lead to secondary amine formation.

  • Preventative Measures:

    • Controlled Reagent Addition: Add the 2-cyanobenzofuran solution slowly to the LAH suspension at 0 °C. This maintains a constant excess of the reducing agent, ensuring that any intermediate imine is immediately reduced to the primary amine.

    • Optimized Work-up: A rapid and efficient quench, like the Fieser work-up described above, is crucial.[2] It quickly destroys excess LAH and hydrolyzes the aluminum-amine complexes, minimizing the opportunity for intermolecular side reactions.

Workflow: Troubleshooting LAH Reduction

start Low Yield or Impurities in LAH Reduction q1 Is LAH fresh and a fine grey powder? start->q1 s1 Use fresh LAH. Increase equivalents to 1.5-2.0. q1->s1 No q2 Are solvents strictly anhydrous and under inert atmosphere? q1->q2 Yes s1->q2 s2 Oven-dry glassware. Use anhydrous ether/THF. Run under N2 or Ar. q2->s2 No q3 Is the work-up forming gelatinous precipitates? q2->q3 Yes s2->q3 s3 Perform a Fieser work-up (H₂O, NaOH(aq), H₂O) to get granular solids. q3->s3 Yes end Improved Yield & Purity q3->end No s3->end

Caption: Troubleshooting workflow for LAH reduction of 2-cyanobenzofuran.

Route B: Gabriel Synthesis

Question 3: The initial SN2 reaction of 2-(bromomethyl)benzofuran with potassium phthalimide is incomplete, and I observe a significant amount of starting material. How can I improve this step?

Answer: This is a classic SN2 reaction, and its success hinges on several factors common to this mechanism. The nucleophile, potassium phthalimide, is relatively bulky, and the substrate is a benzylic-type halide.

  • Underlying Causes & Solutions:

    • Solvent Choice: The solvent must be able to dissolve the ionic potassium phthalimide and stabilize the transition state.

      • Solution: Use a polar aprotic solvent like DMF (N,N-dimethylformamide) or DMSO.[3][4] These solvents excel at solvating cations while leaving the phthalimide anion relatively "bare" and highly nucleophilic.

    • Reagent Quality: Both reagents must be of high quality.

      • Solution: Ensure the potassium phthalimide is dry, as water will protonate the nucleophile. The 2-(bromomethyl)benzofuran should be used fresh, as benzylic halides can degrade over time.

    • Temperature: While SN2 reactions are often run at room temperature, stubborn cases may require heating to increase the reaction rate.

      • Solution: Heat the reaction mixture to 50-80 °C in DMF and monitor by TLC. Be cautious, as higher temperatures can also promote elimination side reactions, although this is less likely with a primary halide.

Question 4: After hydrazinolysis (the Ing-Manske procedure), I have a very fine precipitate of phthalhydrazide that is difficult to filter and contaminates my product. What is a better way to remove it?

Answer: The removal of the phthalhydrazide byproduct is a well-known challenge in the Gabriel synthesis.[5] Its physical properties can make simple filtration inefficient.

  • Improved Work-up Protocol:

    • Initial Removal: After the reaction with hydrazine hydrate is complete, cool the mixture and filter off the bulk of the precipitated phthalhydrazide.[3][5]

    • Acidification: Evaporate the solvent from the filtrate. Dissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with dilute acid (e.g., 1 M HCl). This serves two purposes:

      • It protonates your desired primary amine, transferring it to the aqueous layer as the hydrochloride salt.

      • It protonates any remaining hydrazine and can help precipitate any remaining phthalhydrazide, which can be removed by a second filtration.

    • Isolation: Separate the layers. The aqueous layer now contains your product. Wash the aqueous layer once with DCM to remove any non-basic organic impurities.

    • Basification & Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is strongly basic (pH > 12). The free amine will precipitate or form an oil. Extract the free amine into a fresh portion of DCM or ethyl acetate (3x).

    • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-(aminomethyl)benzofuran.

cluster_0 Step 1: Alkylation (SN2) cluster_1 Step 2: Deprotection (Hydrazinolysis) K_Phth Potassium Phthalimide Intermediate N-(Benzofuran-2-ylmethyl)phthalimide K_Phth->Intermediate K_Phth->Intermediate DMF, Δ Alkyl_Halide 2-(Bromomethyl)benzofuran Alkyl_Halide->Intermediate Side_Product Elimination (minor) Alkyl_Halide->Side_Product Product 2-(Aminomethyl)benzofuran (Primary Amine) Intermediate->Product Intermediate->Product EtOH, Δ Byproduct Phthalhydrazide (Precipitate) Intermediate->Byproduct Hydrazine Hydrazine (N₂H₄) Hydrazine->Product Hydrazine->Byproduct

Caption: Overview of the Gabriel Synthesis pathway and key reagents.

Section 2: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better, Nitrile Reduction or Gabriel Synthesis? A: The "better" route depends on the availability of starting materials and the scale of the reaction.

  • Nitrile Reduction (via LAH): This is often a very efficient and high-yielding final step. However, it requires the synthesis of 2-cyanobenzofuran, which can add steps. LAH is also a hazardous reagent that requires careful handling.[1][6] It is excellent for producing the final amine.

  • Gabriel Synthesis: This method is renowned for reliably producing primary amines without over-alkylation byproducts. The main drawbacks are the sometimes harsh conditions for deprotection and the difficulty in removing the phthalhydrazide byproduct.[5] It is a robust and classic method for this transformation.

Q: How should I purify the final 2-(aminomethyl)benzofuran product? A: As a primary amine, the product is basic and can be purified by several methods:

  • Acid-Base Extraction: As detailed in the troubleshooting guide, this is a very effective way to separate the basic amine from non-basic impurities.

  • Column Chromatography: Chromatography on silica gel is possible, but care must be taken. Amines can streak on acidic silica. It is often recommended to pre-treat the silica with a small amount of triethylamine in the eluent (e.g., 1% triethylamine in a hexane/ethyl acetate mixture) to deactivate acidic sites and ensure good peak shape.

  • Distillation: If working on a larger scale, vacuum distillation can be an effective purification method for the free base, provided it is thermally stable.

Q: My purified 2-(aminomethyl)benzofuran darkens over time. Is it decomposing and how can I store it properly? A: Yes, darkening is a common sign of decomposition in amines. Primary amines, especially benzylic ones, are susceptible to air oxidation, which can form colored impurities. They can also react with atmospheric carbon dioxide to form carbamates.

  • Recommended Storage:

    • Short-Term: Store the free base in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C) and protected from light.

    • Long-Term: For maximum stability, convert the amine to its hydrochloride salt. This is done by dissolving the purified free base in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in a compatible solvent. The resulting hydrochloride salt is typically a stable, crystalline solid that is much less prone to oxidation and can be stored for extended periods at room temperature, protected from moisture.

References

  • Reddy, M. S., et al. (2015). A direct metal-free C-H functionalization and selective oxidative cleavage of 2-benzylfurans. The Journal of Organic Chemistry, 80(24), 12311-12320. [Link]

  • Lin, S., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8473. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. [Link]

  • ResearchGate. (n.d.). Generation of 2-cyanobenzofurans(thiophenes). [Link]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • ResearchGate. (2020). One-pot synthesis of 2-amino-3-arylbenzofurans. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115 Handout: Selected Reducing and Oxidizing Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. [Link]

  • Quora. (2016). What are the groups that LiAlH4 can and cannot reduce? [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • Indian Journal of Chemistry. (2000). Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • National Institutes of Health. (2014). Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene. [Link]

  • Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). [Link]

Sources

Technical Support Center: Purification of 2-(Aminomethyl)benzofuran by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Aminomethyl)benzofuran. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this and similar basic compounds. 2-(Aminomethyl)benzofuran is a valuable building block in medicinal chemistry, often used in the synthesis of compounds targeting the central nervous system.[1] However, its primary amine functionality introduces specific challenges during purification by silica gel column chromatography. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of 2-(Aminomethyl)benzofuran and other basic amines.

Q1: Why is my 2-(Aminomethyl)benzofuran streaking or showing significant tailing on both TLC and the column?

Answer: This is the most frequent problem when purifying basic compounds like 2-(Aminomethyl)benzofuran on standard silica gel. The issue stems from a strong acid-base interaction between the basic amine group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3][4][5] This interaction leads to multiple retention mechanisms: the desired normal-phase partitioning and a strong, often irreversible, adsorption. This causes a portion of the molecules to lag behind the main band, resulting in elongated, asymmetrical peaks, a phenomenon known as "tailing".[3][4][5] Severe tailing can lead to poor separation from impurities, inaccurate fraction collection, and potential loss of the compound on the column.[2][4]

Q2: How can I prevent peak tailing and improve the separation of my compound?

Answer: To counteract the acidic nature of the silica gel, you need to neutralize the active silanol sites. This is most effectively achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[2]

  • Triethylamine (TEA): The most common choice. A concentration of 0.1-2% (v/v) in your eluent is typically sufficient. The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your 2-(Aminomethyl)benzofuran to elute symmetrically.[2][6]

  • Ammonia: A solution of ammonia in methanol (e.g., 1-10%) can be used as the polar component of your mobile phase, often mixed with a solvent like dichloromethane.[7][8] This is particularly effective for more stubborn amines.

By "passivating" the silica surface with a basic additive, you ensure a single, consistent interaction mechanism, leading to sharp, symmetrical peaks and significantly improved resolution.

Q3: What is the best solvent system to start with for purifying 2-(Aminomethyl)benzofuran?

Answer: The ideal solvent system should provide an Rf (retardation factor) value between 0.25 and 0.35 for your target compound on a TLC plate.[9][10] This range ensures that the compound moves down the column at an optimal rate, allowing for effective separation from impurities.

Step 1: TLC Screening. Use Thin Layer Chromatography (TLC) to test various solvent systems.[9] Remember to add your chosen basic modifier (e.g., 1% TEA) to the TLC developing solvent to accurately predict the behavior on the column.

Step 2: Choosing Solvents. 2-(Aminomethyl)benzofuran is a relatively polar compound. Good starting points for solvent systems include mixtures of a non-polar and a polar solvent.[7][8][11]

Polarity of CompoundNon-Polar SolventPolar SolventStarting Ratio (v/v)Basic Modifier
Moderately PolarHexanes or Petroleum EtherEthyl Acetate (EtOAc)70:301% Triethylamine
PolarDichloromethane (DCM)Methanol (MeOH)95:51% Triethylamine
Very PolarDichloromethane (DCM)10% NH3 in MeOH98:2Not needed

Table 1: Recommended starting solvent systems for TLC analysis.

Step 3: Optimization. Adjust the solvent ratio until you achieve the target Rf of ~0.3.

  • If the Rf is too high (>0.4), decrease the amount of the polar solvent.

  • If the Rf is too low (<0.2), increase the amount of the polar solvent.

Q4: My compound seems to be irreversibly stuck on the column and won't elute, even with a highly polar solvent system. What's happening?

Answer: This issue, known as irreversible adsorption, can occur for several reasons:

  • No Basic Modifier: Without a basic additive like TEA, the strong ionic interaction between your amine and the acidic silica can be too powerful to be overcome by the solvent, effectively tethering your compound to the stationary phase.[2][12]

  • Compound Degradation: Silica gel is acidic and can catalyze the degradation of sensitive compounds.[13][14][15] The aminomethyl group might be susceptible to certain reactions on the silica surface, especially over long exposure times.

  • Insufficiently Polar Eluent: While less common for amines, it's possible the chosen solvent system is simply not strong enough. After your run, try flushing the column with a very polar "strip" solvent, like 10-20% methanol in DCM with 1% TEA, to see if any remaining compound elutes.

To diagnose degradation, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent.[14][16] If a new spot appears that is not on the diagonal, your compound is likely degrading on the silica.[16]

Q5: I suspect my 2-(Aminomethyl)benzofuran is decomposing on the silica gel. What are my alternatives?

Answer: If you've confirmed instability on silica gel, you should switch to a different stationary phase.

  • Amino-Functionalized Silica: This is an excellent choice. The silica surface is chemically bonded with aminopropyl groups, creating a "basic" surface that repels basic compounds and eliminates the problematic acid-base interactions.[11][12] This allows for purification with standard non-polar/polar solvents (like hexane/ethyl acetate) without the need for basic additives.[11]

  • Alumina (Basic or Neutral): Alumina is another common stationary phase. For purifying amines, you should use either neutral or, preferably, basic alumina. This will prevent the strong acidic interactions seen with silica.

  • Reversed-Phase Chromatography: If applicable, reversed-phase (e.g., C18 silica) can be an option. Here, you would use polar solvents like water and acetonitrile, often with a modifier like TEA, to control the pH and improve peak shape.[11]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

This is the most common and reliable method for preparing a uniformly packed column, which is essential for good separation.

  • Select Column Size: Choose a column diameter and length appropriate for your sample size. A general rule is a 20:1 to 50:1 ratio of silica gel weight to crude sample weight.[10]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar eluent until you have a homogenous, pourable slurry. Use enough solvent to ensure no dry clumps remain.

  • Pack the Column:

    • Secure the column vertically with a clamp. Ensure the stopcock is closed.

    • Add a small amount of the initial eluent to the column.

    • Place a small plug of cotton or glass wool at the bottom, and add a thin layer of sand (approx. 0.5 cm).

    • Pour the silica slurry into the column in one continuous motion. Use a powder funnel to help.

    • Gently tap the side of the column with a piece of rubber tubing to help the silica pack evenly and dislodge any air bubbles.

  • Pressurize and Equilibrate:

    • Once the slurry is added, open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry.

    • Add more eluent and use gentle air pressure ("flash chromatography") to push the solvent through the column. This will compact the bed into a stable matrix.

    • Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

G cluster_prep Preparation cluster_packing Packing cluster_equilibration Equilibration A Select Column & Silica Amount B Prepare Slurry (Silica + Initial Eluent) A->B C Add Cotton Plug & Sand B->C D Pour Slurry into Column C->D E Tap to Settle & Remove Bubbles D->E F Open Stopcock to Drain Excess Solvent E->F G Apply Pressure to Compact Bed F->G H Run 2-3 Column Volumes of Eluent G->H I Column Ready for Loading H->I

Protocol 2: Dry Loading a Sample

Dry loading is recommended for samples that are not very soluble in the initial column eluent. It often results in sharper bands and better separation.

  • Dissolve Sample: Dissolve your crude 2-(Aminomethyl)benzofuran sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM or Methanol).

  • Adsorb onto Silica: Add a small amount of fresh silica gel (approx. 2-3 times the weight of your crude sample) to the solution.

  • Evaporate Solvent: Thoroughly evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude sample adsorbed onto silica.

  • Load the Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed column bed.

  • Protect the Layer: Gently add a thin layer of sand (approx. 0.5 cm) on top of the sample layer. This prevents disturbance when you add the eluent.

  • Begin Elution: Carefully add your initial eluent, open the stopcock, and begin running the column.

Troubleshooting Decision Tree

Use this diagram to systematically diagnose and solve purification issues.

// Nodes start [label="Start: Poor Separation or Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are peaks tailing on TLC/Column?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Add 0.5-2% Triethylamine (TEA)\nor use NH3/MeOH to eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is compound stable on silica?\n(Check with 2D TLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Use alternative stationary phase:\n- Amino-functionalized Silica\n- Neutral/Basic Alumina", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is the Rf value between 0.25-0.35?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol3_high [label="Decrease polarity of eluent\n(less polar solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3_low [label="Increase polarity of eluent\n(more polar solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4 [label="Was the column packed correctly?\n(Check for cracks/channels)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol4 [label="Repack column carefully\nusing slurry method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Successful Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q3 [label="No"]; sol1 -> q3; q3 -> q2 [label="Yes"]; q3 -> sol3_high [label="No (Too High)"]; q3 -> sol3_low [label="No (Too Low)"]; sol3_high -> end; sol3_low -> end; q2 -> q4 [label="Yes"]; q2 -> sol2 [label="No (Degradation)"]; sol2 -> end; q4 -> end [label="Yes"]; q4 -> sol4 [label="No"]; sol4 -> end; } .enddot Caption: Troubleshooting Flowchart for Amine Purification.

References

  • Benchchem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography. Benchchem.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Restek. (2013, June 20). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Restek ChromaBLOGraphy.
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? YouTube.
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate.
  • Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • University of California, Los Angeles. (n.d.). Column chromatography. UCLA Chemistry and Biochemistry.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • MySkinRecipes. (n.d.). 2-(Aminomethyl)benzofuran. MySkinRecipes.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
  • Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.
  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Sorbent Technologies.
  • ResearchGate. (2019, May 17). Reasons for decomposition of isolated compounds from plant extracts? ResearchGate.

Sources

Technical Support Center: Recrystallization of 2-(Aminomethyl)benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 2-(Aminomethyl)benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of compounds. The insights provided herein are a synthesis of established chemical principles and field-proven strategies for the crystallization of aromatic amines and benzofuran-containing molecules.

Introduction: The Crystallization Challenge

2-(Aminomethyl)benzofuran derivatives are a significant scaffold in medicinal chemistry, often exhibiting a range of biological activities.[1][2][3] Achieving a high degree of purity is paramount for accurate biological evaluation and clinical progression, with recrystallization being a critical purification step. However, the presence of the flexible aminomethyl side chain and the benzofuran core can introduce specific challenges, such as oiling out, poor crystal formation, and low recovery. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My 2-(Aminomethyl)benzofuran derivative is "oiling out" instead of crystallizing. What is happening and what should I do?

A1: "Oiling out," or liquid-liquid phase separation, is a frequent challenge when working with amines.[4] It occurs when the solute separates from the supersaturated solution as a liquid instead of forming a solid crystalline lattice.[4][5] This is often because the compound's melting point is lower than the temperature of the solution at the point of saturation, or due to the presence of impurities that depress the melting point.[6][7] An oily product is undesirable as it tends to trap impurities.[7][8]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or using a highly concentrated solution can lead to oiling out.[4][5]

    • Solution: Reduce the rate of cooling by allowing the flask to cool slowly to room temperature before transferring it to an ice bath.[4] You can also add a small amount of additional "good" solvent to the hot solution to decrease the supersaturation level.[4][6]

  • Solvent Choice: The solvent system may not be optimal for your specific derivative.

    • Solution: Experiment with a mixed solvent system. A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) can promote crystallization over oiling.[4] Common choices for benzofuran derivatives include methanol-acetone or aqueous methanol mixtures.[9]

  • Low Melting Point/Impurities: The intrinsic properties of your compound or the presence of impurities can lower the melting point.[6][7]

    • Solution: If you have a small amount of pure, solid material, add a seed crystal to the saturated solution as it cools.[4][5] This provides a template for crystal growth and can bypass the formation of an oil. If impurities are suspected, consider a preliminary purification step like column chromatography before recrystallization.[4]

Q2: I am experiencing very low recovery of my compound after recrystallization. How can I improve the yield?

A2: Low recovery is a common issue that can often be rectified by optimizing your procedure. The primary causes are typically using an excessive amount of solvent or premature crystallization.

Causality and Solutions:

  • Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[6]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. If you've added too much, you can carefully evaporate some of the solvent to re-establish a saturated solution.[6][10] To check for remaining product in the filtrate, you can evaporate a small sample; a significant residue indicates that more product could be recovered.[6]

  • Premature Crystallization: If crystals form too quickly, especially during a hot filtration step to remove insoluble impurities, you can lose a substantial amount of product.[10]

    • Solution: To prevent this, use a slight excess of the recrystallization solvent and pre-heat your filtration apparatus (funnel and receiving flask) to prevent cooling and subsequent crystal formation in the funnel.[10] The excess solvent can be evaporated after filtration and before the final cooling step.[10]

Q3: My 2-(Aminomethyl)benzofuran derivative will not crystallize from any of the standard solvents I've tried. What are my next steps?

A3: When a compound, particularly an amine, resists crystallization, it may be due to it being a liquid or a very low-melting solid at room temperature, or the presence of persistent impurities.[4] A highly effective strategy in such cases is to convert the amine into a salt.[4][11][12]

Causality and Solutions:

  • Intrinsic Properties of the Free Base: The free amine may not have a stable crystal lattice.

    • Solution: Salt Formation. The ionic nature of a salt dramatically increases the melting point and often leads to well-defined, highly crystalline solids.[4]

      • Protocol for Hydrochloride Salt Formation:

        • Dissolve your crude amine in a suitable solvent like diethyl ether or ethyl acetate.

        • Slowly add a solution of hydrochloric acid (HCl) in the same solvent (e.g., HCl in diethyl ether).

        • The hydrochloride salt will often precipitate as a crystalline solid.

        • Collect the salt by filtration and recrystallize it from an appropriate solvent system, often involving alcohols or aqueous alcohol mixtures.[4][11]

  • Alternative Salt Forms: If the hydrochloride salt does not crystallize well, other acids can be used.

    • Solution: Consider forming salts with other acids such as sulfuric acid, tartaric acid, or trifluoroacetic acid (TFA).[11] The choice of the counter-ion can significantly influence the crystal packing and solubility.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the recrystallization of 2-(Aminomethyl)benzofuran derivatives.

Q1: What are the best starting solvents to screen for the recrystallization of 2-(Aminomethyl)benzofuran derivatives?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For benzofuran derivatives and amines, a good starting point is to screen a range of solvents with varying polarities.

Solvent ClassExamplesSuitability for 2-(Aminomethyl)benzofuran Derivatives
Alcohols Methanol, Ethanol, IsopropanolOften good solvents when hot, may require an anti-solvent for precipitation. Aqueous methanol is a common choice.[9]
Ketones AcetoneCan be effective, sometimes used in combination with other solvents like methanol or hexanes.[9][13]
Ethers Diethyl ether, Tetrahydrofuran (THF)Often used for dissolving the free base before salt formation. Can be part of a mixed solvent system with a non-polar anti-solvent like hexanes.[13]
Esters Ethyl acetateA moderately polar solvent that can be effective for both the free base and some salts.[14]
Hydrocarbons Hexanes, Petroleum ether, TolueneTypically used as anti-solvents or for less polar derivatives.[13][14][15]
Aqueous Systems WaterGenerally, a poor solvent for the free base but can be excellent for recrystallizing the salt forms.[12][13]

A general rule of thumb is that solvents with similar functional groups to the solute can be good solubilizers.[13] For these derivatives, exploring alcohol and ester-based systems is a logical first step.

Q2: How does substitution on the benzofuran ring or the amine affect solvent selection?

A2: Substituents can significantly alter the polarity and intermolecular interactions of the molecule, thereby influencing its solubility.

  • Polar Substituents (e.g., -OH, -OCH3): The presence of polar groups on the benzofuran ring will generally increase the compound's polarity, making it more soluble in polar solvents like alcohols.

  • Non-polar Substituents (e.g., alkyl chains, halogens): These will decrease the overall polarity, suggesting that less polar solvents or solvent mixtures (e.g., toluene, hexanes/ethyl acetate) may be more suitable.[13]

  • Substitution on the Amine: Secondary or tertiary amines are generally less polar than primary amines and may exhibit different solubility profiles.

Q3: Can I use charcoal during the recrystallization of these compounds?

A3: Yes, activated charcoal can be used to remove colored impurities. However, it should be used judiciously as it can also adsorb your desired compound, leading to lower recovery.

  • Procedure:

    • Dissolve your compound in the hot recrystallization solvent.

    • Allow the solution to cool slightly and then add a small amount of activated charcoal.

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

    • Proceed with the cooling and crystallization of the filtrate.

If your solution is already colorless, a charcoal treatment is likely unnecessary.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process and workflow for the recrystallization of 2-(Aminomethyl)benzofuran derivatives.

Recrystallization_Workflow General Recrystallization Workflow start Crude 2-(Aminomethyl)benzofuran Derivative dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly cool to room temperature, then in an ice bath hot_filtration->cool collect Collect crystals by vacuum filtration cool->collect wash Wash crystals with a small amount of cold solvent collect->wash dry Dry the purified crystals wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Recrystallization Attempt outcome Observe Outcome start->outcome oiling_out Compound Oils Out outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem low_yield Low Yield outcome->low_yield Problem success Successful Crystallization outcome->success Success sol_oiling 1. Add more solvent 2. Cool slower 3. Use seed crystal 4. Change solvent system oiling_out->sol_oiling sol_no_crystals 1. Evaporate excess solvent 2. Scratch flask inner wall 3. Add seed crystal 4. Convert to salt no_crystals->sol_no_crystals sol_low_yield 1. Reduce initial solvent volume 2. Ensure slow cooling 3. Check filtrate for dissolved product low_yield->sol_low_yield sol_oiling->start Re-attempt sol_no_crystals->start Re-attempt sol_low_yield->start Re-attempt

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem.
  • Preparation of benzofuran derivatives. Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Troubleshooting Recrystallization. Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • Recrystallization (help meeeeee). Reddit.
  • Problems in recrystallization. Biocyclopedia.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR.

Sources

Stability and degradation of 2-(Aminomethyl)benzofuran under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)benzofuran. This resource is designed to provide in-depth, field-proven insights into the stability and degradation of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Introduction: Understanding the Reactivity of 2-(Aminomethyl)benzofuran

2-(Aminomethyl)benzofuran is a versatile building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active molecules.[1] However, its chemical structure, featuring a primary amine and a benzofuran core, presents specific stability challenges. The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to oxidation, while the furan ring of the benzofuran moiety can be prone to cleavage under certain conditions.[2] A thorough understanding of these potential degradation pathways is critical for developing robust analytical methods, ensuring accurate experimental outcomes, and establishing appropriate storage and handling procedures.

This guide provides a structured question-and-answer format to directly address common issues you may encounter during your research.

Troubleshooting Guide & FAQs

Section 1: Hydrolytic Stability

Question 1: I am observing a new, more polar peak in my HPLC analysis after dissolving 2-(Aminomethyl)benzofuran in an acidic aqueous solution. What could be the cause?

Answer: Exposure of 2-(Aminomethyl)benzofuran to acidic conditions can lead to the protonation of the primary amine, forming a more water-soluble salt. While this generally enhances solubility, prolonged exposure or heating in strong acidic media can potentially lead to the hydrolysis of the furan ring. The ether linkage in the benzofuran ring system can be susceptible to acid-catalyzed cleavage.

Causality: The mechanism likely involves the protonation of the furan oxygen, followed by nucleophilic attack by water. This can lead to ring-opening and the formation of various degradation products.

Troubleshooting Protocol:

  • Confirm Degradation: First, confirm that the new peak is a degradant and not an artifact. Prepare a fresh solution of 2-(Aminomethyl)benzofuran in a neutral, aprotic solvent (e.g., acetonitrile) and inject it into your HPLC system to establish a baseline chromatogram.

  • Forced Degradation Study (Acidic Hydrolysis):

    • Prepare a solution of 2-(Aminomethyl)benzofuran in 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and analyze it by a stability-indicating HPLC method.

  • Characterization of Degradants: Use LC-MS/MS to obtain the mass of the new peak. Fragmentation analysis can provide structural information about the degradant. 2D NMR techniques can be employed for definitive structural elucidation of isolated degradation products.

Potential Degradation Products:

  • Ring-opened products resulting from the cleavage of the furan ether bond.

Question 2: My sample of 2-(Aminomethyl)benzofuran shows signs of degradation when stored in a basic aqueous buffer. What is the likely degradation pathway?

Answer: While the primary amine is less reactive under basic conditions compared to acidic conditions, the benzofuran ring system can still be susceptible to degradation, particularly at elevated pH and temperature. The presence of strong bases can catalyze the cleavage of the furan ring.

Causality: Base-catalyzed hydrolysis can proceed through nucleophilic attack on the benzofuran ring, leading to ring-opening.

Troubleshooting Protocol:

  • Forced Degradation Study (Alkaline Hydrolysis):

    • Prepare a solution of 2-(Aminomethyl)benzofuran in 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M hydrochloric acid), and analyze by HPLC.

  • Monitor for Changes: Compare the chromatograms of the stressed samples to a control sample stored under neutral conditions. Look for the appearance of new peaks and a decrease in the area of the parent peak.

  • Structural Elucidation: Employ LC-MS/MS and NMR to identify the structure of any significant degradation products.

Section 2: Oxidative Stability

Question 3: I've noticed a yellowing of my 2-(Aminomethyl)benzofuran sample and the appearance of multiple new peaks in the chromatogram after exposure to air and light. What is happening?

Answer: The primary aminomethyl group and the benzofuran ring are both susceptible to oxidation. The yellowing of your sample is a strong indicator of oxidative degradation. This process can be accelerated by exposure to light, heat, and the presence of metal ions.

Causality: Oxidation of the primary amine can lead to the formation of imines, nitroso, or nitro compounds. The benzofuran ring can undergo oxidation to form epoxides, which can then rearrange or undergo further reactions to yield ring-opened products like salicylaldehyde derivatives.[2] Studies on the biomimetic oxidation of benzofurans have shown that the key initial step is the formation of epoxides.[2]

Troubleshooting Protocol:

  • Forced Degradation Study (Oxidative Stress):

    • Prepare a solution of 2-(Aminomethyl)benzofuran in a suitable solvent (e.g., acetonitrile/water).

    • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light, for a set period.

    • Analyze the sample at different time intervals by HPLC to monitor the degradation.

  • Identify Degradation Products: Use UPLC-MS/MS to identify the molecular weights of the degradation products. The mass increase can suggest the addition of oxygen atoms.

  • Preventative Measures: Store 2-(Aminomethyl)benzofuran under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., 4°C).[1] Use freshly distilled or peroxide-free solvents for your experiments.

Potential Oxidative Degradation Products:

  • 2-Formylbenzofuran (from oxidation of the aminomethyl group)

  • Benzofuran-2-carboxylic acid

  • Ring-opened products such as salicylaldehyde and its derivatives.[2]

Section 3: Thermal and Photolytic Stability

Question 4: After heating a solution of 2-(Aminomethyl)benzofuran, I observe a decrease in the main peak area and the emergence of several new, smaller peaks. Is this compound thermally labile?

Answer: Yes, 2-(Aminomethyl)benzofuran can be susceptible to thermal degradation. The energy supplied by heating can be sufficient to break weaker bonds within the molecule, leading to decomposition. The specific degradation pathway will depend on the temperature and the presence of other reactive species.

Causality: Thermal decomposition can proceed through various mechanisms, including radical reactions and rearrangements. The C-N bond of the aminomethyl group and the bonds within the furan ring are potential sites of cleavage.

Troubleshooting Protocol:

  • Forced Degradation Study (Thermal Stress):

    • Solid State: Place a solid sample of 2-(Aminomethyl)benzofuran in a controlled temperature oven (e.g., 70°C) for an extended period.

    • Solution State: Prepare a solution of the compound in a high-boiling point, inert solvent and heat it at a controlled temperature.

    • Analyze the samples at regular intervals using a stability-indicating HPLC method.

  • Analytical Characterization: Use GC-MS or LC-MS to identify the volatile and non-volatile degradation products.

Question 5: I am working with 2-(Aminomethyl)benzofuran in a well-lit lab and am seeing inconsistent results. Could it be sensitive to light?

Answer: Yes, compounds with aromatic and amine functionalities are often susceptible to photodegradation. Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions.

Causality: Photodegradation can occur through direct absorption of light by the molecule, leading to an excited state that can then undergo various reactions such as oxidation, rearrangement, or cleavage.

Troubleshooting Protocol:

  • Forced Degradation Study (Photolytic Stress):

    • Expose a solution of 2-(Aminomethyl)benzofuran in a transparent container to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps) for a specified duration.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC to assess the extent of degradation.

  • Protective Measures: Always handle and store 2-(Aminomethyl)benzofuran in amber vials or containers wrapped in aluminum foil to protect it from light.[1] Conduct experiments under low-light conditions whenever possible.

Summary of Stability under Different Conditions

ConditionPotential for DegradationLikely Degradation PathwaysPreventative Measures
Acidic Hydrolysis ModerateFuran ring openingUse buffered solutions, avoid strong acids and high temperatures.
Alkaline Hydrolysis ModerateFuran ring openingUse buffered solutions, avoid strong bases and high temperatures.
Oxidation HighOxidation of the amine, ring epoxidation and openingStore under inert gas, protect from light, use peroxide-free solvents.
Thermal Moderate to HighC-N bond cleavage, ring fragmentationStore at recommended low temperatures, avoid prolonged heating.
Photolytic HighPhotochemical reactions leading to various productsStore in light-protective containers, work in low-light conditions.

Experimental Workflows and Diagrams

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start with pure 2-(Aminomethyl)benzofuran solution Prepare stock solution in appropriate solvent start->solution acid Acidic (e.g., 0.1M HCl, 60°C) solution->acid base Basic (e.g., 0.1M NaOH, 60°C) solution->base oxidative Oxidative (e.g., 3% H2O2, RT) solution->oxidative thermal Thermal (e.g., 70°C) solution->thermal photolytic Photolytic (ICH Q1B guidelines) solution->photolytic hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc lcms LC-MS/MS for Identification hplc->lcms nmr NMR for Structural Elucidation lcms->nmr caption Forced Degradation Experimental Workflow Oxidative_Degradation cluster_products Potential Degradation Products parent 2-(Aminomethyl)benzofuran oxidant [O] (e.g., H2O2) epoxide Benzofuran Epoxide parent->epoxide Ring Oxidation imine Imine Intermediate oxidant->imine Amine Oxidation aldehyde 2-Formylbenzofuran imine->aldehyde acid Benzofuran-2-carboxylic acid aldehyde->acid ring_opened Ring-Opened Products (e.g., Salicylaldehyde derivatives) epoxide->ring_opened Rearrangement/ Hydrolysis caption Potential Oxidative Degradation Pathways

Potential Oxidative Degradation Pathways

Analytical Methodologies

A robust, stability-indicating analytical method is paramount for accurately assessing the stability of 2-(Aminomethyl)benzofuran. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for this purpose.

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with a wide range of polarities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where 2-(Aminomethyl)benzofuran and its potential degradants have significant absorbance (a photodiode array detector is recommended to monitor multiple wavelengths).

  • Column Temperature: 30°C.

For the identification and characterization of degradation products, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool. [3]This technique provides high-resolution separation and mass information, which is invaluable for proposing the structures of unknown compounds. For definitive structural elucidation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

References

  • Rocha Gonsalves, A. M., & Pereira, M. M. (2018). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 23(10), 2513. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

  • (No author). (n.d.). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Center for Biotechnology Information. [Link]

  • (No author). (n.d.). 2-(Aminomethyl)benzofuran. MySkinRecipes. [Link]

  • (No author). (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Jabeen, F., & Suma, B. V. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science, 13(5), 183-191. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for coupling with 2-(Aminomethyl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful implementation of this versatile building block in your synthetic workflows. 2-(Aminomethyl)benzofuran is a valuable primary amine for introducing the benzofuran moiety, a scaffold present in numerous biologically active compounds.[1][2][3] This guide will equip you with the knowledge to navigate the nuances of its reactivity and achieve optimal results in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for 2-(Aminomethyl)benzofuran?

A1: As a primary amine, 2-(Aminomethyl)benzofuran is amenable to a variety of standard coupling reactions. The most frequently employed are:

  • Amide Bond Formation: Coupling with carboxylic acids to form the corresponding amides. This is a cornerstone reaction in medicinal chemistry.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.[4][5]

  • N-Alkylation: Direct alkylation with alkyl halides to yield secondary or tertiary amines. However, this method can be prone to over-alkylation.[6]

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

Q2: I am observing low to no yield in my amide coupling reaction with 2-(Aminomethyl)benzofuran. What are the likely causes?

A2: Low yields in amide coupling reactions are a common issue and can stem from several factors.[7][8] Key areas to investigate include:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive for your specific substrate.

  • Suboptimal Reaction Conditions: Incorrect solvent, base, temperature, or reaction time can significantly hinder the reaction. The presence of water is particularly detrimental as it can hydrolyze the activated carboxylic acid intermediate.[7]

  • Amine Protonation: As a primary amine, 2-(Aminomethyl)benzofuran can be protonated by the carboxylic acid, rendering it non-nucleophilic.[7]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the benzofuran moiety can impede the reaction.[7][8]

Q3: Are there any known stability issues or side reactions specific to 2-(Aminomethyl)benzofuran?

A3: While 2-(Aminomethyl)benzofuran is a relatively stable primary amine, the benzofuran ring system can participate in certain side reactions under harsh conditions. For instance, strong acidic conditions could potentially lead to ring-opening or polymerization, although this is less common under standard coupling conditions. The primary amine itself can undergo oxidation, so it is advisable to store it under an inert atmosphere and away from light.[9]

Troubleshooting Guide: Amide Bond Formation

This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during amide bond formation with 2-(Aminomethyl)benzofuran.

Problem 1: My reaction shows no product formation, and I only recover my starting materials.

  • Question: Did you pre-activate the carboxylic acid?

    • Answer: Many modern coupling reagents, such as HATU and HBTU, require a pre-activation step where the carboxylic acid is mixed with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[7] This ensures the formation of the highly reactive activated ester intermediate.

  • Question: Is your reaction completely anhydrous?

    • Answer: Water can competitively react with the activated carboxylic acid, leading to the regeneration of the starting carboxylic acid.[7][10] Ensure all glassware is oven-dried, and use anhydrous solvents. Molecular sieves can be added to the reaction mixture to scavenge any residual moisture.[11]

  • Question: Have you chosen an appropriate base?

    • Answer: The base is crucial for scavenging the acid produced during the reaction and preventing the protonation of the amine.[7] A non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. The pKa of the base should be high enough to deprotonate the ammonium salt formed but not so high as to cause unwanted side reactions.

Problem 2: The reaction is sluggish and gives a low yield of the desired amide.

  • Question: Is steric hindrance a potential issue?

    • Answer: If either your carboxylic acid or a substituent on the benzofuran ring is bulky, the reaction rate can be significantly reduced.[8] In such cases, switching to a more reactive coupling reagent might be beneficial. For highly hindered substrates, converting the carboxylic acid to an acyl fluoride can be an effective strategy.[12][13]

  • Question: Have you optimized the reaction temperature?

    • Answer: While most amide couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes overcome activation energy barriers, especially with less reactive coupling partners.[8] However, be cautious, as higher temperatures can also promote side reactions like racemization.[7]

  • Question: Is your 2-(Aminomethyl)benzofuran of sufficient purity?

    • Answer: Impurities in the amine can interfere with the reaction. It is advisable to use highly pure starting materials. If the purity is questionable, consider purification by distillation or chromatography before use.

Decision-Making Workflow for Amide Coupling Troubleshooting

Caption: Troubleshooting workflow for amide coupling.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7]

  • Add a solution of 2-(Aminomethyl)benzofuran (1.0-1.2 eq.) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
  • To a stirred solution of 2-(Aminomethyl)benzofuran (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add acetic acid (1.0-1.5 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10-15 minutes. Note: The reaction may be exothermic.[14]

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparison of Common Amide Coupling Reagents
Coupling ReagentActivating AgentBaseCommon SolventsKey AdvantagesPotential Drawbacks
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA, TEADMF, DCM, MeCNHigh reactivity, low racemization.[7][15]Higher cost, can be moisture sensitive.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleDIPEA, TEADMF, DCMCost-effective, water-soluble urea byproduct.[8]Lower reactivity than uronium salts, potential for side reactions.[8]
DCC/HOBt N,N'-Dicyclohexylcarbodiimide / HydroxybenzotriazoleDIPEA, TEADCM, THFInexpensive, effective for many substrates.Dicyclohexylurea (DCU) byproduct can be difficult to remove.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDIPEA, TEADMF, DCMGood for hindered couplings, reduces racemization.[8]Phosphonium byproducts can complicate purification.

Advanced Troubleshooting: Challenging Couplings

For particularly challenging substrates, such as those that are sterically hindered or electronically deactivated, more advanced strategies may be necessary.

In Situ Acyl Fluoride Formation

For couplings that fail with standard reagents, the in situ generation of a highly reactive acyl fluoride intermediate can be a powerful alternative.[12]

Protocol 3: Amide Coupling via Acyl Fluoride Formation

  • In a reaction vial, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM or acetonitrile (0.1 M).

  • Add a fluorinating agent such as cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) (1.1 eq.) and a suitable base (e.g., pyridine or DIPEA).

  • Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride.

  • In a separate vial, dissolve 2-(Aminomethyl)benzofuran (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in anhydrous DCM.

  • Slowly add the acyl fluoride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform a standard aqueous workup and purification.

Reaction Mechanism: Amide Formation via HATU

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation RCOOH R-COOH ActivatedEster Activated Ester Intermediate RCOOH->ActivatedEster HATU HATU HATU->ActivatedEster Base Base (DIPEA) Base->ActivatedEster Amine 2-(Aminomethyl)benzofuran Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Byproduct Byproduct (HOAt) Tetrahedral->Byproduct

Caption: Mechanism of HATU-mediated amide coupling.

References

  • Sako, M., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8479. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(20), 6249. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3696. Retrieved from [Link]

  • National Center for Biotechnology Information. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335-341. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • Amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Aminomethyl)benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 155 questions with answers in COUPLING REACTIONS | Science topic. Retrieved from [Link]

  • De Gruyter. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 71-77. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: New Synthetic Method for Benzofurans from 2-(Cyanomethyl)phenyl Derivatives. Retrieved from [Link]

  • MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 2-(Aminomethyl)benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to provide expert-driven solutions to a common yet significant hurdle in preclinical research: the poor aqueous solubility of 2-(aminomethyl)benzofuran derivatives. These promising heterocyclic compounds often present handling and formulation challenges that can lead to unreliable assay data and hinder project progression.[1][2][3] This resource offers a structured, question-and-answer approach to troubleshoot and resolve these solubility-related issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-(aminomethyl)benzofuran derivative, fully dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?

A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. Here's the underlying mechanism:

  • Solvent Properties: 2-(Aminomethyl)benzofuran derivatives are often hydrophobic (lipophilic) and dissolve well in an organic polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[4]

  • Aqueous Environment: When you introduce this DMSO stock into a large volume of aqueous buffer, the overall polarity of the solution increases dramatically. The DMSO becomes diluted, and the surrounding water molecules cannot effectively solvate the hydrophobic compound, leading to its precipitation.[5][6][7]

This phenomenon is a primary reason for assay variability and underestimated compound activity.[8] The precipitated particles can scatter light, interfering with optical measurements, and the actual concentration of the compound in solution will be much lower than intended.[6][9]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay without inducing cytotoxicity?

A2: The maximum tolerable DMSO concentration is highly cell-line dependent.[5] As a general best practice:

  • Standard Cell Lines: Most robust cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[4][5] Some may tolerate up to 1%.[4]

  • Sensitive & Primary Cells: More sensitive cell lines or primary cells may exhibit stress, altered gene expression, or toxicity at concentrations as low as 0.1% .[4][5]

Crucial Recommendation: Always perform a DMSO tolerance control experiment for your specific cell line and assay duration to determine the highest concentration that does not impact your experimental results.[5]

Systematic Approach to Improving Solubility

If reducing the final DMSO concentration isn't sufficient to prevent precipitation, a systematic approach to enhancing solubility is necessary.

Q3: What should be my first step in systematically improving the solubility of my compound for an in vitro assay?

A3: Your first step should be to determine the compound's kinetic solubility in your specific assay buffer. This measurement mimics the conditions of most high-throughput screening assays where a DMSO stock solution is diluted into an aqueous medium.[8][10][11]

Protocol: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid assessment of your compound's solubility under assay-like conditions.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your 2-(aminomethyl)benzofuran derivative in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a 96-well plate containing your aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This keeps the final DMSO concentration constant (e.g., at 1%).[12]

  • Incubation: Shake the plate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.[12]

  • Separation: Separate any precipitated compound from the soluble fraction by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method like HPLC-UV or LC-MS.[12][13]

  • Data Interpretation: The highest concentration at which the compound remains fully dissolved is its kinetic solubility.[12]

Knowing this value provides a baseline and helps you decide which of the following strategies to pursue.

Q4: My compound's kinetic solubility is too low for my desired assay concentration. What formulation strategies can I employ?

A4: When intrinsic solubility is the limiting factor, several formulation strategies can be employed. The choice depends on the specific assay requirements and the physicochemical properties of your compound.[14][15]

class="caption">SolubilizationStrategyDecisionWorkflow.</p>

Strategy 1: pH Modification

The "aminomethyl" group in your compound suggests it is likely a weak base. Modifying the pH of your buffer can significantly increase its solubility.[16][17]

  • Mechanism: For a weak base, lowering the pH (making the solution more acidic) will protonate the amine group, forming a more soluble salt.

  • Application: Determine the pKa of your compound. Adjust the assay buffer pH to be at least 1-2 units below the pKa. For example, if the pKa is 8.0, using a buffer at pH 6.0-6.5 could dramatically improve solubility.

  • Caution: Ensure the pH change does not negatively affect your target protein's activity, stability, or the assay's performance.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[16][18][19]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the nonpolar drug molecule.[19]

  • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400) are frequently used.[18][20]

  • Application: Start by adding a small percentage (e.g., 1-5%) of a co-solvent to your assay buffer and re-measure the kinetic solubility.

  • Caution: Like DMSO, co-solvents can interfere with biological assays. Always run a vehicle control with the same concentration of the co-solvent to check for any effects on the assay readout.[21]

Co-solventTypical Starting Conc.Considerations
Ethanol1-5%Can denature some proteins at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated but can increase viscosity.
PEG4001-10%Effective for many compounds; check for assay interference.
Strategy 3: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[19][22]

  • Mechanism: The hydrophobic core of the micelle provides a favorable environment for the 2-(aminomethyl)benzofuran derivative, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[22]

  • Common Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are often used in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[21][22]

  • Application: Add the surfactant to the assay buffer at a concentration above its CMC. The lowest possible concentration that achieves the desired solubility should be used.[23]

  • Caution: Surfactants can interfere with assays, particularly those involving protein-protein interactions or membrane components. Thorough validation is essential.[21]

Strategy 4: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs.[14][15]

  • Mechanism: The hydrophobic 2-(aminomethyl)benzofuran derivative can be encapsulated within the cyclodextrin's central cavity, forming a water-soluble complex.[4][16]

  • Application: This is often a very effective method. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Prepare solutions of your compound in the presence of varying concentrations of HP-β-CD to find the optimal ratio.

  • Caution: The complexation may affect the free concentration of the drug available to interact with its target, potentially altering the measured potency.

Q5: I am observing inconsistent results between experiments. Could this be related to how I handle and store my compound stock solutions?

A5: Absolutely. Proper compound handling and storage are critical for ensuring data reproducibility.[24] Poor practices can lead to compound precipitation in the stock solution, meaning the concentration you think you are dispensing is not what is actually being delivered to the assay.[8][25]

class="caption">BestPracticesforCompoundStockHandling.</p>

Best Practices for Compound Management:
  • Storage: Store DMSO stock solutions in tightly sealed containers at -20°C or -80°C to minimize water absorption and degradation.[24]

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. Repeated freeze-thaw cycles can cause the compound to precipitate out of the DMSO stock over time.[8][24]

  • Thawing: Before use, thaw aliquots completely at room temperature and vortex gently to ensure the solution is homogeneous. Visually inspect for any precipitate. If observed, gentle warming (to ~37°C) and sonication may help redissolve the compound.[12]

  • Moisture Prevention: Use desiccated storage for solid compounds and ensure DMSO is anhydrous, as moisture can promote precipitation.[26][27][28][29]

By implementing these troubleshooting guides and systematic protocols, you can effectively overcome the solubility challenges posed by 2-(aminomethyl)benzofuran derivatives, leading to more robust, reliable, and reproducible assay data in your drug discovery efforts.

References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • Ditzinger, F., Preis, R., & Sinko, B. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceuticals, 15(1), 83. [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. ScienceDirect Topics. [Link]

  • Sati, N., & Patole, V. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1957. [Link]

  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • Scott, A. D., & Coy, A. E. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: Review of recent advances and business prospects. ResearchGate. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • MacFhionnghaile, P. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]

  • Liu, T., Ran, Y., & Zhao, L. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2390. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. M., & Lathrop, J. T. (2003). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 8(2), 205–214. [Link]

  • Shultz, M. D. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 10(10), 1438–1443. [Link]

  • Li, A. P., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]

  • Fort Distributors. (n.d.). BEST PRACTICES FOR THE USE AND STORAGE OF CHLORIDE-BASED DUST SUPPRESSANTS. Fort Distributors. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Avdeef, A. (2011). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 3(1), 35-55. [Link]

  • National Center for Advancing Translational Sciences. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. National Center for Advancing Translational Sciences. [Link]

  • El-Sayed, M. T., Al-Warhi, T., El-Kashef, H., & El-Gazzar, A. R. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific reports, 11(1), 16900. [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]

  • Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • ResearchGate. (2016). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. [Link]

  • Santos, M. A. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(11), 4381. [Link]

  • Bibi, S., Zahid, M., & Kamal, A. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS omega, 8(46), 43339–43369. [Link]

  • BEPLS. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Agilent. [Link]

  • Avdeef, A., & Tsinman, O. (2018). Effect of Data Quality and Data Quantity on the Estimation of Intrinsic Solubility: Analysis Based on a Single-Source Data Set. Molecular Pharmaceutics, 15(8), 3374-3386. [Link]

  • Mitra, A., & Kesisoglou, F. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Journal of pharmaceutical sciences, 108(11), 3591–3599. [Link]

  • Forklift Attachments. (n.d.). Material Handling in Extreme Weather: Tips to Keep Your Operations Safe. Forklift Attachments. [Link]

  • Glennon, R. A., Raghupathi, R., Bartyzel, P., Teitler, M., & Leonhardt, S. (1992). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Journal of medicinal chemistry, 35(4), 734–740. [Link]

  • Trienda. (2020, August 10). 5 Tips to Prepare for Extreme Summer Weather. Trienda. [Link]

  • Journal of Pharmaceutical Sciences. (2012). Impact of Nanosizing on Solubility and Dissolution Rate of Poorly Soluble Pharmaceuticals. Journal of Pharmaceutical Sciences. [Link]

  • International Journal of Scientific Development and Research. (2022). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Oh, H., & Lee, K. Y. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. European journal of medicinal chemistry, 90, 777–791. [Link]

  • Polygon. (n.d.). Moisture Management in Cold Storage: Best Practices for Food Safety & Efficiency. Polygon. [Link]

Sources

Technical Support Center: Troubleshooting 2-(Aminomethyl)benzofuran NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the spectroscopic analysis of 2-(Aminomethyl)benzofuran. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 2-(Aminomethyl)benzofuran?

A1: The chemical shifts for 2-(Aminomethyl)benzofuran can vary slightly based on the solvent, concentration, and temperature. However, the following table provides typical chemical shift ranges based on the analysis of the benzofuran core and the aminomethyl substituent.

Data Presentation: Expected NMR Chemical Shift Ranges

Atom/Group Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
-CH₂- ~3.9 - 4.2~38 - 45The methylene protons are adjacent to the electron-withdrawing nitrogen, causing a downfield shift.[1]
-NH₂ 0.5 - 5.0 (Broad)N/AHighly variable and dependent on solvent, concentration, and hydrogen bonding. Often appears as a broad singlet and does not couple with adjacent protons due to rapid exchange.[1]
H-3 ~6.6 - 6.8~103 - 107Proton on the furan ring.
H-4, H-5, H-6 ~7.1 - 7.6~120 - 130Aromatic protons on the benzene ring. Their exact shifts and multiplicities can be complex.[2][3]
H-7 ~7.4 - 7.6~111 - 113Aromatic proton adjacent to the furan oxygen.
C-2 N/A~155 - 160Carbon bearing the aminomethyl group.
C-3 N/A~103 - 107
C-3a N/A~128 - 130Bridgehead carbon.
C-4, C-5, C-6 N/A~120 - 125Aromatic carbons.
C-7 N/A~111 - 113
C-7a N/A~154 - 156Bridgehead carbon adjacent to oxygen.

Note: These are estimated values. For unequivocal assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.[4]

Q2: My N-H proton signal is extremely broad, or I can't see it at all. Why?

A2: This is a very common characteristic of amine protons in ¹H NMR spectroscopy. Several factors contribute to this phenomenon:

  • Rapid Chemical Exchange: The amine protons (N-H) are labile and can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities. This exchange occurs on a timescale that is fast relative to the NMR experiment, leading to signal broadening.[1][5]

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which can induce rapid relaxation of the attached protons, resulting in significant peak broadening.

  • Hydrogen Bonding: Both intermolecular and intramolecular hydrogen bonding can affect the electronic environment of the N-H protons, influencing their chemical shift and peak shape. The extent of hydrogen bonding is highly dependent on sample concentration and the solvent used.[1]

If the peak is missing, it may be broadened to the point where it is lost in the baseline noise. Running the spectrum in a different solvent, like DMSO-d₆, can often sharpen N-H signals by slowing down the proton exchange rate.[5]

Q3: I am seeing unexpected peaks in my spectrum. What is their likely origin?

A3: Unexpected peaks are typically from one of two sources: residual solvents or reaction-related impurities.

  • Residual Solvents: Even after drying under a high vacuum, solvents used during reaction workup or purification (e.g., ethyl acetate, dichloromethane, hexanes) can remain trapped in the sample.[6]

  • Reaction Impurities: The synthesis of benzofurans can involve multiple steps, each with the potential to generate side products or leave unreacted starting materials.[7][8] It is crucial to review the synthetic route to anticipate potential impurities.

  • Degradation: 2-(Aminomethyl)benzofuran, like many amines, can be susceptible to oxidation or other forms of degradation if not stored properly. It is typically stored at low temperatures and protected from light.[9]

The following workflow can help diagnose the source of these peaks.

Mandatory Visualization: Troubleshooting Unexpected NMR Peaks

G start Unexpected Peaks Observed in NMR Spectrum check_solvents Compare peak positions to known residual solvent charts start->check_solvents solvent_match Peak is a known solvent check_solvents->solvent_match not_solvent Peak is NOT a solvent check_solvents->not_solvent action_solvent Modify purification: - Use different solvents - Dry longer under high vacuum - Co-evaporate with a low-boiling solvent [13] solvent_match->action_solvent Yes check_reagents Review synthesis: - Check starting materials - Consider potential side-products [12] not_solvent->check_reagents No lcms Run LC-MS or GC-MS to get molecular weight of impurity check_reagents->lcms structure Use 2D NMR (COSY, HMBC) to elucidate structure of impurity lcms->structure G start Broad Peak Observed in Spectrum is_labile Is it a suspected N-H or O-H? start->is_labile d2o Perform D₂O Exchange Experiment [10] is_labile->d2o Yes other_causes Broadening due to other factors: - Poor shimming - High concentration [4] - Paramagnetic impurity [4] - Chemical exchange (not N-H) is_labile->other_causes No disappears Peak Disappears? d2o->disappears confirmed Confirmed as Labile Proton (N-H or O-H) disappears->confirmed Yes not_disappears Peak Remains disappears->not_disappears No not_disappears->other_causes

Sources

Preventing oxidation of the aminomethyl group in 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(Aminomethyl)benzofuran. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this compound, with a specific focus on preventing the oxidation of the aminomethyl group. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I've observed a yellowing or browning of my 2-(Aminomethyl)benzofuran sample over time. What's happening?

This discoloration is a common indicator of oxidation. The primary amine of the aminomethyl group is susceptible to oxidation, which can lead to the formation of colored impurities and degradation of your compound.

Understanding the Mechanism: The "Why" Behind the Color Change

Primary amines, particularly those attached to a benzylic-like position as in 2-(Aminomethyl)benzofuran, are prone to oxidation. The reaction is often initiated by atmospheric oxygen and can be accelerated by light, heat, and the presence of metal ions. The oxidation process can proceed through several pathways, often involving radical intermediates.[1][2] This can lead to the formation of imines, aldehydes, and other colored polymeric byproducts.

Immediate Troubleshooting Steps:

  • Assess the Extent of Degradation: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of your sample.[3] A significant presence of impurities may necessitate purification or discarding the batch.

  • Implement Proper Storage: If the sample is still viable, immediately transfer it to an inert atmosphere and store it under the recommended conditions outlined below.

Issue 2: How can I prevent the oxidation of 2-(Aminomethyl)benzofuran during storage and handling?

Preventing oxidation is crucial for maintaining the purity and reactivity of 2-(Aminomethyl)benzofuran. A multi-faceted approach involving proper storage, handling, and the potential use of antioxidants is recommended.

Detailed Protocols for Prevention:

  • Inert Atmosphere Storage: 2-(Aminomethyl)benzofuran should be stored under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4][5]

    • Workflow for Inert Atmosphere Storage:

      • Select a clean, dry vial or flask suitable for your sample size.

      • Place the 2-(Aminomethyl)benzofuran into the container.

      • Flush the container with a gentle stream of nitrogen or argon for several minutes to displace any air.

      • Seal the container tightly with a well-fitting cap, preferably with a PTFE liner. For long-term storage, consider using a container with a Sure/Seal™ cap.[4][5]

  • Temperature and Light Control: Store the compound at a low temperature, typically 2-8 °C, to slow down the rate of any potential degradation reactions.[6] Protect the sample from light by using an amber-colored vial or by wrapping the container in aluminum foil.

  • Moisture Control: Amines are often hygroscopic and can absorb moisture from the air, which can facilitate degradation.[6] Store in a dry environment, and consider using a desiccator for long-term storage.

  • Consideration of Antioxidants: For solutions of 2-(Aminomethyl)benzofuran, the addition of a small amount of an antioxidant can help to mitigate oxidation. Aromatic amine antioxidants, such as 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine, are effective radical scavengers.[7][8][9][10] However, the choice of antioxidant must be compatible with your downstream applications.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key initiator of oxidation.
Temperature 2-8 °C (Refrigerated)Reduces the kinetic rate of degradation reactions.[6]
Light Protect from light (Amber vial/foil)Light can catalyze oxidative processes.
Moisture Dry environment (Desiccator)Minimizes hydrolysis and other moisture-driven degradation.[6]
Issue 3: My reaction requires conditions that might oxidize the aminomethyl group. How can I protect it?

In situations where the reaction conditions are harsh (e.g., strong oxidants, elevated temperatures), temporarily protecting the aminomethyl group is a standard and effective strategy in organic synthesis.[11][12]

Protecting Group Strategies: A Practical Guide

The choice of a protecting group depends on its stability to the reaction conditions and the ease of its removal without affecting other functional groups in the molecule. For primary amines, carbamates are a popular and versatile choice.[13]

Workflow for Amine Protection and Deprotection:

G cluster_protection Protection Step cluster_reaction Main Reaction cluster_deprotection Deprotection Step A 2-(Aminomethyl)benzofuran C Protected Amine A->C Reaction B Protecting Group Reagent (e.g., Boc Anhydride) B->C D Desired Chemical Transformation (e.g., Oxidation of another part of the molecule) C->D F Final Product with Free Amine D->F Reaction E Deprotecting Agent (e.g., Trifluoroacetic Acid) E->F

Caption: Workflow for protecting the aminomethyl group.

Common Protecting Groups for Primary Amines:

Protecting GroupReagent for IntroductionDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-butyloxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl)[11][14]Stable to a wide range of conditions, easy to introduce.[14]Acid-labile, not suitable for reactions requiring strong acids.[14]
Cbz (Carboxybenzyl) Benzyl chloroformateHydrogenolysis (H₂, Pd/C) or strong acids (HBr in acetic acid)[11]Orthogonal to Boc, stable to acidic and basic conditions.Requires specific conditions for removal that might affect other functional groups.
Fmoc (9-fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[11]Base-labile, useful when acid-sensitive groups are present.Base-labile, not suitable for reactions requiring basic conditions.

Experimental Protocol: Boc Protection of 2-(Aminomethyl)benzofuran

This protocol provides a general guideline. Optimization may be required based on your specific experimental setup.

  • Dissolve Substrate: Dissolve 2-(Aminomethyl)benzofuran (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

  • Introduce Protecting Group: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Issue 4: How can I confirm that my 2-(Aminomethyl)benzofuran has oxidized and identify the byproducts?

Several analytical techniques can be employed to assess the purity of your compound and identify potential oxidation products.

Analytical Methods for Detecting Oxidation:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the presence of impurities. The oxidized products will likely have different polarities and thus different Rf values compared to the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to separate and quantify the degradation products.[3]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the oxidation products, aiding in their structural elucidation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the impurities if they can be isolated in sufficient quantity.

Interpreting the Data:

Oxidation of the aminomethyl group can lead to the formation of an imine, which may further hydrolyze to an aldehyde. Look for characteristic signals in your analytical data that correspond to these functional groups. For example, in ¹H NMR, the appearance of a peak in the 9-10 ppm region would be indicative of an aldehyde proton.

Oxidation Pathway Diagram:

Caption: Potential oxidation pathway of 2-(Aminomethyl)benzofuran.

References

  • Protecting groups - Organic Chemistry II. Fiveable. Available from: [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. Available from: [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. Available from: [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. Available from: [Link]

  • Oxidation of Amines by Flavoproteins. NIH. Available from: [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Available from: [Link]

  • Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase. Available from: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. NIH. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

  • Aromatic Amines Antioxidants. Performance Additives. Available from: [Link]

  • Analytical methods used to quantify amine oxidation. ResearchGate. Available from: [Link]

  • Handling air-sensitive reagents. MIT. Available from: [Link]

  • Amine Antioxidant 445 & 5057 Supply. Linchemical. Available from: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Aminomethyl)benzofuran for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the scalable synthesis of 2-(Aminomethyl)benzofuran. This molecule is a valuable building block in medicinal chemistry and drug discovery, frequently utilized for the generation of compound libraries due to the versatile reactivity of its primary amine handle.[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into a reliable, two-step synthetic route. We will address common experimental challenges, offer troubleshooting solutions, and explain the fundamental chemistry behind each procedural choice to ensure successful and scalable production.

The core strategy discussed involves the formation of a 2-cyanobenzofuran intermediate, followed by its chemical reduction to the target primary amine. This approach is favored for its scalability, reliability, and the relatively straightforward purification of intermediates and the final product.

Recommended Synthetic Pathway

The most robust and widely applicable pathway for producing 2-(Aminomethyl)benzofuran in library-scale quantities is a two-step process. This method offers high overall yields and avoids exotic or prohibitively expensive reagents.

  • Step 1: Perkin-Oglialoro Condensation - Synthesis of 2-Cyanobenzofuran from Salicylaldehyde.

  • Step 2: Nitrile Reduction - Conversion of 2-Cyanobenzofuran to 2-(Aminomethyl)benzofuran.

Below is a visualization of the overall experimental workflow.

G cluster_0 Step 1: Synthesis of 2-Cyanobenzofuran cluster_1 Step 2: Reduction to Target Amine A Salicylaldehyde + Chloroacetonitrile B Base-mediated Condensation (e.g., K2CO3 in Acetone) A->B Reagents C Work-up & Purification B->C Crude Product D 2-Cyanobenzofuran (Intermediate) C->D Purified E 2-Cyanobenzofuran in Anhydrous Solvent (THF) D->E Proceed to next step F Reduction with LiAlH4 (LAH) E->F Add to LAH slurry G Aqueous Work-up (Fieser Method) F->G Careful Quench H Final Product: 2-(Aminomethyl)benzofuran G->H Extraction & Isolation caption Overall workflow for 2-(Aminomethyl)benzofuran synthesis.

Caption: Overall workflow for 2-(Aminomethyl)benzofuran synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Cyanobenzofuran

This procedure is a modification of the classic Perkin-Oglialoro reaction, adapted for scalability. The reaction involves the condensation of salicylaldehyde with an active methylene compound, chloroacetonitrile, to form the benzofuran ring.

Materials & Reagents:

  • Salicylaldehyde

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylaldehyde (1.0 eq) and anhydrous acetone (10 mL per 1 g of salicylaldehyde).

  • Add anhydrous potassium carbonate (2.5 eq). The mixture will be a slurry.

  • Add chloroacetonitrile (1.1 eq) dropwise to the stirring slurry at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LCMS by checking for the disappearance of salicylaldehyde.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid cake with a small amount of acetone.

  • Concentrate the combined filtrate under reduced pressure to obtain a crude oil or solid.

  • Dissolve the crude material in DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-cyanobenzofuran.

  • The product can often be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient).

Protocol 2: Reduction of 2-Cyanobenzofuran to 2-(Aminomethyl)benzofuran

This step utilizes Lithium Aluminum Hydride (LAH), a powerful reducing agent for converting nitriles to primary amines. Extreme caution is required when working with LAH as it is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

Materials & Reagents:

  • 2-Cyanobenzofuran

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (for quenching)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Set up an oven-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet.

  • Carefully add LAH (1.5 - 2.0 eq) to the flask, followed by anhydrous THF to create a slurry (approx. 20 mL THF per 1 g of LAH).

  • Cool the LAH slurry to 0°C using an ice-water bath.

  • Dissolve 2-cyanobenzofuran (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of 2-cyanobenzofuran dropwise to the cold, stirring LAH slurry at a rate that maintains the internal temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture back down to 0°C. Quench the reaction by the sequential, slow, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LAH in grams used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of water.

    • This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes at room temperature. A white, filterable precipitate should form.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude amine can be further purified by dissolving in an organic solvent, washing with brine, drying over Na₂SO₄, and concentrating. If necessary, purification can be achieved via silica gel chromatography, often using a DCM/Methanol/Triethylamine mobile phase to prevent streaking.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.

Troubleshooting Step 1: Synthesis of 2-Cyanobenzofuran
Question / Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Q1: My reaction is sluggish or has stalled. TLC shows significant remaining salicylaldehyde after 6 hours. 1. Wet Reagents/Solvent: Water will consume the base and inhibit the reaction. 2. Inactive Base: Potassium carbonate can absorb moisture from the air, reducing its efficacy. 3. Insufficient Temperature: The reaction requires thermal energy to proceed at a reasonable rate.1. Ensure Anhydrous Conditions: Use anhydrous grade acetone and oven-dried K₂CO₃. Water interferes with the phenoxide formation, which is the active nucleophile. 2. Use Fresh Base: Use freshly opened or properly stored K₂CO₃. Consider gently grinding the K₂CO₃ to increase surface area. 3. Verify Reflux: Ensure the acetone is gently refluxing. A higher temperature increases the reaction kinetics.
Q2: The yield is very low, and I have multiple unidentified spots on my TLC plate. 1. Side Reactions: Chloroacetonitrile can self-polymerize under basic conditions. 2. Overheating: Excessive heat can lead to decomposition of starting materials or products. 3. Incorrect Stoichiometry: An excess of chloroacetonitrile can lead to more side products.1. Control Reagent Addition: Add the chloroacetonitrile dropwise to the slurry to maintain a low instantaneous concentration, minimizing self-reaction. 2. Maintain Gentle Reflux: Use a heating mantle with a temperature controller to avoid hot spots and maintain a steady reflux. 3. Check Stoichiometry: Use a slight excess (1.1 eq) of chloroacetonitrile, but avoid large excesses.
Q3: I'm having trouble purifying the product. Recrystallization isn't working well. 1. Oily Impurities: Minor side products can "oil out" and prevent crystal formation. 2. Residual Base: Traces of K₂CO₃ or other salts can interfere.1. Attempt Column Chromatography: This is the most reliable method for removing closely-related impurities. Use a Hexane/EtOAc gradient. 2. Thorough Work-up: Ensure the aqueous washes in the work-up are performed effectively to remove all inorganic salts before attempting recrystallization.
Troubleshooting Step 2: Reduction of 2-(Aminomethyl)benzofuran

G Start Problem: Low Yield of Amine Product Q1 Was the reaction run under strictly anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the Fieser work-up performed correctly and stirred vigorously? A1_Yes->Q2 Sol1 Solution: LAH was quenched by water. Oven-dry all glassware and use anhydrous solvents. Store LAH properly. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the starting nitrile pure? A2_Yes->Q3 Sol2 Solution: Product may be trapped in aluminum salts. Follow the 1:1:3 water:NaOH:water ratio and stir well to form a granular solid. A2_No->Sol2 A3_No No Q3->A3_No Sol3 Solution: Impurities can interfere with the reduction. Purify the 2-cyanobenzofuran intermediate before reduction. A3_No->Sol3

Caption: Troubleshooting decision tree for low yield in the reduction step.

Question / Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Q1: The reaction is violent during the quench, or the yield is extremely low. 1. Improper Quenching: Adding water too quickly or at room temperature can cause a dangerous, uncontrolled exotherm. 2. Moisture Contamination: Water present during the reaction will consume the LAH, reducing the effective stoichiometry and lowering the yield.1. Strict Temperature Control: Always perform the quench at 0°C. Add quenching reagents extremely slowly and dropwise. The Fieser method is designed for safety and better filtration.[2] 2. Anhydrous Technique: Ensure all glassware is flame- or oven-dried and solvents are from a freshly opened bottle or passed through a solvent purification system.
Q2: After the work-up, I have a gelatinous precipitate that is impossible to filter. 1. Incorrect Quench Ratio: Deviating from the Fieser ratio can lead to the formation of gelatinous aluminum hydroxides that trap product and clog filters.1. Adhere to the Fieser Ratio: The specific ratio of water:base:water (1:1:3 by volume relative to the mass of LAH) is critical for forming crystalline, easily filterable aluminum salts. If you have a gel, you may need to add more THF/EtOAc and stir vigorously for an extended period.
Q3: My final product appears unstable or darkens upon standing. 1. Air Oxidation: Primary amines, especially benzylic types, can be susceptible to air oxidation over time.1. Store Properly: Store the final product under an inert atmosphere (e.g., argon) in a freezer. For library production, consider converting the amine to a more stable salt (e.g., hydrochloride) by treating a solution of the amine with HCl in ether or dioxane.
Frequently Asked Questions (FAQs)

Q: Can I use a different base for the first step? A: Yes, other bases like sodium hydride (NaH) in DMF can be used, but K₂CO₃ in acetone is generally safer, cheaper, and easier to handle for scale-up, making it preferable for library production.[3]

Q: Are there alternative reducing agents to LAH for the second step? A: Absolutely. For library synthesis where avoiding pyrophoric reagents is a priority, catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel) is an excellent alternative. However, this requires specialized high-pressure equipment. Borane-THF complex (BH₃·THF) is another effective, albeit less potent, alternative that is easier to handle than LAH.

Q: How critical is the purity of the salicylaldehyde starting material? A: Very critical. Commercial salicylaldehyde can contain acidic impurities (like salicylic acid) or oxidized byproducts that will interfere with the base-mediated reaction. It is good practice to use freshly opened material or purify it by distillation before use in a large-scale campaign.

Q: What is the best way to monitor these reactions? A: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS) are ideal. For TLC, stain with potassium permanganate to visualize the product spots.

Q: My final amine is streaking badly on a silica gel column. How can I fix this? A: Amines are basic and interact strongly with the acidic silica gel surface. To prevent this, add a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide, to your eluent system (e.g., 0.5-1% of the total volume). This deactivates the acidic sites on the silica, allowing for much cleaner chromatography.

References

  • Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence.
  • Substituted benzofuran. Wikipedia.[Link]

  • One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). National Institutes of Health.[Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University.[Link]

Sources

Technical Support Center: Synthesis of 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Byproduct Identification and Troubleshooting

Troubleshooting Guide: Common Synthetic Pathways

The synthesis of pharmacologically active compounds is often a multi-step process where each stage presents opportunities for side-product formation.[1] Understanding the impurity profile of a given synthetic route is crucial for optimization and control. This section addresses specific issues encountered during the most common syntheses of 2-(Aminomethyl)benzofuran.

Route 1: Reductive Amination of 2-Benzofurancarboxaldehyde

This is a widely used method involving the reaction of 2-benzofurancarboxaldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.

Q1: My LC-MS analysis shows a significant peak with a mass of (M+H)+ = 277.3 g/mol , alongside my product peak at (M+H)+ = 148.2 g/mol . The reaction was a reductive amination using ammonia and sodium cyanoborohydride. What is this impurity?

A1: This mass corresponds to the secondary amine, N,N-bis(benzofuran-2-ylmethyl)amine .

  • Causality of Formation: This is a classic byproduct in reductive amination. The target primary amine, 2-(Aminomethyl)benzofuran, is nucleophilic and can compete with ammonia to react with the intermediate imine. This second reaction, followed by reduction, yields the secondary amine dimer. The propensity for this side reaction increases if the concentration of the primary amine product builds up while the imine intermediate is still present. Over-alkylation is a common drawback of direct amination approaches.[2]

  • Proposed Mechanism:

    • Imine Formation: 2-Benzofurancarboxaldehyde + NH₃ ⇌ Benzofuran-2-ylmethanimine

    • Primary Amine Formation: Benzofuran-2-ylmethanimine + [H] → 2-(Aminomethyl)benzofuran (Product)

    • Side Reaction (Imine Formation): Benzofuran-2-ylmethanimine + 2-(Aminomethyl)benzofuran ⇌ N-(benzofuran-2-ylmethyl)benzofuran-2-ylmethanimine

    • Secondary Amine Formation: N-(benzofuran-2-ylmethyl)benzofuran-2-ylmethanimine + [H] → N,N-bis(benzofuran-2-ylmethyl)amine (Byproduct)

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride) to outcompete the primary amine product for reaction with the aldehyde.

    • Slow Addition: Add the reducing agent slowly to a mixture of the aldehyde and the ammonia source. This keeps the concentration of the imine intermediate low.

    • Inverse Addition: Slowly add the aldehyde to the mixture of the ammonia source and the reducing agent. This ensures the aldehyde is consumed as it is added, preventing the buildup of product in the presence of the intermediate.

  • Visualization of Byproduct Formation:

    G Aldehyde 2-Benzofuran- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Product 2-(Aminomethyl)benzofuran (Primary Amine) Imine->Product + [H] Byproduct N,N-bis(benzofuran-2-ylmethyl)amine (Secondary Amine) Imine:n->Byproduct:n + Primary Amine - NH3 Product->Byproduct Reacts with Imine Reducer1 [H] Reducer2 [H]

    Caption: Formation of secondary amine byproduct during reductive amination.

Q2: My reaction seems to have worked, but the yield is low and I've isolated a neutral compound with a mass of (M+H)+ = 147.1 g/mol . What could this be?

A2: This mass corresponds to 2-(Hydroxymethyl)benzofuran .

  • Causality of Formation: This byproduct arises from the direct reduction of the starting aldehyde, 2-benzofurancarboxaldehyde, by the reducing agent (e.g., NaBH₄, NaBH₃CN) before it has a chance to form the imine with ammonia. This is particularly common if the imine formation is slow (e.g., due to pH issues or steric hindrance) or if the reducing agent is too reactive and added prematurely.

  • Troubleshooting & Mitigation:

    • pH Control: Imine formation is often pH-dependent. Ensure the reaction medium is slightly acidic (pH 5-6) to catalyze imine formation without significantly hydrolyzing it.

    • Pre-formation of Imine: Allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine equilibrium to be established.

    • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB), which is often preferred for this reason.

Route 2: Gabriel Synthesis from 2-(Halomethyl)benzofuran

The Gabriel synthesis is an excellent method for producing primary amines while avoiding the over-alkylation issues seen in direct amination.[2][3] It involves the alkylation of potassium phthalimide with 2-(chloromethyl)- or 2-(bromomethyl)benzofuran, followed by the liberation of the amine, typically with hydrazine.[4]

Q3: After performing the final hydrazinolysis step and workup, my NMR spectrum shows my desired product, but also persistent aromatic signals that don't match. My crude product is also a solid that is difficult to purify by column chromatography.

A3: You are likely observing residual N-(benzofuran-2-ylmethyl)phthalimide (the intermediate) and phthalhydrazide , the byproduct from the cleavage step.

  • Causality of Formation:

    • N-(benzofuran-2-ylmethyl)phthalimide: Incomplete reaction during the hydrazinolysis step. This can be due to insufficient hydrazine, too short a reaction time, or too low a temperature.

    • Phthalhydrazide: This is an inherent byproduct of the Ing-Manske procedure (hydrazinolysis).[3] It often precipitates from the reaction mixture but can be challenging to remove completely, especially on a small scale.

  • Troubleshooting & Mitigation:

    • Ensure Complete Cleavage: Use a sufficient excess of hydrazine hydrate (e.g., 5-10 equivalents) and ensure the reaction goes to completion by monitoring via TLC or LC-MS. Refluxing in ethanol is a common condition.

    • Improve Phthalhydrazide Removal:

      • After the reaction, cool the mixture and filter the precipitated phthalhydrazide.

      • Acidify the filtrate with dilute HCl. This will protonate your amine product, making it soluble in the aqueous layer, while also precipitating any remaining phthalhydrazide.

      • Filter again to remove the solid.

      • Basify the aqueous filtrate to deprotonate the amine product and extract it with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Visualization of Gabriel Synthesis Pathway:

    G Start 2-(Halomethyl)benzofuran + Potassium Phthalimide Intermediate N-(benzofuran-2-ylmethyl)phthalimide Start->Intermediate SN2 Reaction Product 2-(Aminomethyl)benzofuran Intermediate->Product + Hydrazine (N2H4) Byproduct Phthalhydrazide Intermediate->Byproduct + Hydrazine (N2H4)

    Caption: Key species in the Gabriel synthesis and hydrazinolysis workup.

General FAQs

Q4: What are the best analytical techniques for identifying these byproducts?

A4: A combination of techniques is most powerful.

TechniqueUtility for Byproduct Identification
LC-MS Excellent for initial screening. Provides molecular weight information (M+H)+ which is often sufficient to propose a structure for common byproducts like dimers or the starting alcohol.
GC-MS Useful for more volatile, neutral byproducts like 2-(hydroxymethyl)benzofuran. The product amine may require derivatization to improve volatility and peak shape.
¹H and ¹³C NMR The gold standard for structural confirmation. Can definitively distinguish between isomers and confirm the structure of an isolated impurity. Comparing the spectra of your product and an impure batch will clearly show the impurity signals.
FTIR Can provide supporting evidence. For example, the presence of a strong C=O stretch (~1700 cm⁻¹) might indicate unreacted aldehyde or the phthalimide intermediate.

Q5: My starting material, 2-benzofurancarboxaldehyde, is old. Could impurities from it be causing issues?

A5: Absolutely. Aldehydes, particularly aromatic ones, are susceptible to air oxidation.[5] Your 2-benzofurancarboxaldehyde could contain 2-benzofurancarboxylic acid . This acid will not participate in the reductive amination but will need to be removed during workup, lowering the effective yield and complicating purification. It is advisable to check the purity of the aldehyde by NMR or GC-MS before use or to purify it by distillation or chromatography if its purity is suspect.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol ensures a clear and representative sample for identifying byproducts from a crude reaction mixture.

  • Quench and Dilute: Take a small aliquot (~0.1 mL) of the crude reaction mixture. Quench it by adding it to 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex: Mix the sample thoroughly for 30 seconds.

  • Filter: Filter the diluted sample through a 0.45 µm syringe filter into an LC vial. This removes particulates that could damage the column.

  • Analyze: Run the sample using a standard reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The formic acid helps to protonate the amine product and any amine byproducts, leading to better peak shape and ionization in the MS source.

Protocol 2: General Troubleshooting Workflow

A logical approach to identifying an unknown impurity.

G Start Unexpected Peak Observed (e.g., in LC-MS) Step1 Obtain Molecular Weight from Mass Spectrum Start->Step1 Step2 Hypothesize Structures: - Unreacted Starting Materials - Common Byproducts (Dimer, Alcohol) - Reagent-related Impurities Step1->Step2 Step3 Isolate the Impurity (Prep-HPLC or Column Chromatography) Step2->Step3 If necessary for confirmation Step5 Adjust Reaction Conditions to Minimize Byproduct Step2->Step5 If structure is obvious Step4 Confirm Structure (NMR, HRMS) Step3->Step4 Step4->Step5 End Optimized Synthesis Step5->End

Caption: A systematic workflow for byproduct identification and mitigation.

References

  • Chemistry of Heterocyclic Compounds. (2002). DEHYDRATION REARRANGEMENTS OF DERIVATIVES OF METHYLENEDIHYDROBENZOFURAN – A NEW PATH TO SUBSTITUTED BENZOFURANS. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Molecules. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Available at: [Link]

  • PubMed. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Available at: [Link]

  • PubChem. 2-Benzofurancarboxaldehyde. Available at: [Link]

  • The Good Scents Company. 2-benzofuran carboxaldehyde. Available at: [Link]

  • Wikipedia. Gabriel synthesis. Available at: [Link]

  • PubChem. 2-(Hydroxymethyl)benzofuran-7-ol. Available at: [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • University College Cork. Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 2-Benzofurancarboxaldehyde (HMDB0033183). Available at: [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available at: [Link]

  • Chemistry Steps. The Gabriel Synthesis of Primary Amines. Available at: [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. Available at: [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. Available at: [Link]

  • National Institutes of Health. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Available at: [Link]

  • National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Google Patents. Dehydration and cyclization of alpha-, beta-dihydroxy carbonyl compounds to 2-substituted furan derivatives.
  • ChemRxiv. Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Available at: [Link]

  • RSC Publishing. Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. Available at: [Link]

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. Available at: [Link]

  • National Institutes of Health. Dehydration of Glucose to 5‐Hydroxymethylfurfural Using Nb‐doped Tungstite. Available at: [Link]

  • Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]

  • National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]

  • MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-(Aminomethyl)benzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(aminomethyl)benzofuran analogs. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization to ensure the efficient synthesis of these valuable compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 2-(aminomethyl)benzofuran analogs, and what are their primary applications?

The synthesis of 2-(aminomethyl)benzofuran analogs, which are significant scaffolds in medicinal chemistry[1], is predominantly achieved through transition metal-catalyzed reactions. The choice of catalyst is critical and depends on the specific synthetic route.

A1: Palladium and Gold catalysts are the most prevalent.

  • Palladium Catalysis: Palladium-based catalysts are widely used for constructing the benzofuran core and for the functionalization of the pre-formed ring system.[2][3] They offer excellent functional group tolerance and generally lead to high yields.[2][4] Palladium catalysts are particularly effective in Sonogashira coupling reactions and Tsuji-Trost type allylic substitutions.[3][5][6]

  • Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of benzofuran derivatives through cascade reactions, such as intermolecular alkoxylation/Claisen rearrangement/condensation sequences.[7][8] They are also effective in the cycloisomerization of o-alkynylphenols.[7]

Q2: I am experiencing low yields in my palladium-catalyzed synthesis of a 2-(aminomethyl)benzofuran analog. What are the likely causes and how can I troubleshoot this?

Low yields in palladium-catalyzed reactions are a common issue that can often be resolved by systematically evaluating the reaction components.

A2: Several factors can contribute to low yields, including catalyst deactivation, suboptimal ligand choice, and inappropriate reaction conditions.

  • Catalyst Deactivation (Poisoning): Heteroatoms, particularly nitrogen and sulfur, present in substrates or impurities can coordinate strongly with the palladium center, leading to catalyst poisoning and reduced activity.[9]

    • Troubleshooting: Ensure all starting materials and solvents are of high purity. The use of a robust catalytic system, sometimes with a higher catalyst loading, can help overcome minor poisoning effects.[9]

  • Ligand Selection: The choice of phosphine ligand is crucial and dramatically influences the success of the reaction.[2][4] Different ligands are optimal for different types of nucleophiles.

    • Troubleshooting: For nitrogen-based nucleophiles, dppf (1,1'-bis(diphenylphosphino)ferrocene) is often effective.[2][4] For sulfur, oxygen, and carbon nucleophiles, bulky electron-rich ligands like XPhos can be more efficient.[2][4]

  • Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield.

    • Troubleshooting: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃) and anhydrous solvents (e.g., toluene, dioxane, DMF).[3][10] The solubility of the catalyst and reactants is a key consideration.

Q3: My Sonogashira coupling reaction to form the benzofuran precursor is sluggish and gives significant side products. What can I do to improve this?

The Sonogashira coupling is a cornerstone for synthesizing benzofuran precursors, but it is not without its challenges.

A3: Inefficient Sonogashira coupling is often due to issues with the catalyst system, reaction conditions, or the nature of the substrates.

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used.[3][11]

    • Troubleshooting: Ensure the use of a reliable palladium source, such as (PPh₃)₂PdCl₂, and a copper(I) salt like CuI. The ratio of these catalysts may need optimization.[3]

  • Reaction Conditions: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) as a major side reaction.

    • Troubleshooting: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of microwave irradiation can sometimes shorten reaction times and minimize the formation of side products.[12]

  • Substrate Reactivity: The direct Sonogashira coupling of a 2-iodophenol with a terminal alkyne can be inefficient.[12]

    • Troubleshooting: Protection of the phenolic hydroxyl group prior to the coupling reaction can improve efficiency. Alternatively, a one-pot, three-component approach where the phenol is masked in situ has been developed.[12]

Q4: Are there any alternative, non-palladium catalysts for the synthesis of benzofurans?

While palladium is dominant, other transition metals and even metal-free systems can be employed.

A4: Yes, several other catalytic systems have been successfully developed.

  • Copper Catalysis: Copper-catalyzed reactions are a viable alternative, particularly for intramolecular cyclizations.[3][13] Copper(I) iodide is a common catalyst for one-pot syntheses of 3-aminobenzofurans.[13]

  • Gold Catalysis: As mentioned, gold catalysts are highly effective for specific transformations leading to benzofurans.[7][8][14]

  • Ruthenium Catalysis: Ruthenium catalysts have been used for C-H alkenylation followed by oxygen-induced annulation to form benzofurans.[3][15]

  • Lewis Acid Catalysis: Lewis acids like Sc(OTf)₃ can mediate the synthesis of 2-aminobenzofurans via a formal [4+1] cycloaddition.[16]

  • Metal-Free Systems: In some cases, hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans without the need for a metal catalyst.[15]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 2-(aminomethyl)benzofuran analogs.

Problem 1: Incomplete Conversion of Starting Material
Potential Cause Recommended Action
Insufficient Catalyst Activity Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). Ensure the catalyst is not degraded; use a fresh batch if necessary.
Catalyst Poisoning Purify all starting materials and solvents. Consider using a scavenger resin to remove potential inhibitors.
Suboptimal Temperature Gradually increase the reaction temperature. Monitor for decomposition of starting materials or products at higher temperatures.
Incorrect Ligand Screen a panel of ligands with varying electronic and steric properties. For palladium-catalyzed reactions, consider both electron-rich and electron-deficient phosphine ligands.[2][4]
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Recommended Action
Oxidative Homocoupling (Glaser Coupling) Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.
Lack of Regioselectivity The choice of catalyst and ligand system can influence regioselectivity. For example, in Tsuji-Trost reactions, the nucleophilic attack can be directed to a specific position by tuning the ligand.[2][4]
Decomposition of Product Reduce reaction time and/or temperature. Analyze the reaction mixture at different time points to identify the onset of decomposition.
Reaction with Solvent Choose a more inert solvent. For example, if DMF is suspected of participating in side reactions, switch to toluene or dioxane.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Action
Residual Catalyst Use a silica gel plug or a short column to remove the bulk of the metal catalyst before final purification. Scavenger resins can also be effective.
Closely Eluting Impurities Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC.
Product Instability on Silica Gel If the product is acid-sensitive, neutralize the silica gel with a small amount of triethylamine in the eluent.

III. Experimental Protocols & Workflows

Protocol 1: Palladium-Catalyzed Synthesis of 2-(Aminomethyl)benzofurans via Tsuji-Trost Reaction

This protocol is adapted from a general procedure for the palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates.[2][4]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the benzofuran-2-ylmethyl acetate (1.0 equiv.), the amine nucleophile (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., dppf, 5 mol%) in anhydrous solvent (e.g., toluene).

  • Reaction Initiation: Add the anhydrous solvent to the Schlenk tube containing the reactants, followed by the catalyst solution via syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst and Ligand Selection Guide for Protocol 1
Nucleophile TypeRecommended Palladium SourceRecommended LigandRationale
Nitrogen-basedPd₂(dba)₃dppfThis combination has been shown to be highly effective for the amination of benzofuran-2-ylmethyl acetates.[2][4]
Sulfur, Oxygen, Carbon-based[Pd(η³-C₃H₅)Cl]₂XPhosThe use of a bulky, electron-rich ligand like XPhos is more efficient for these types of soft nucleophiles.[2][4]
Workflow for Troubleshooting Low Yield in Protocol 1

Caption: Troubleshooting workflow for low yields.

Protocol 2: One-Pot Sonogashira Coupling and Cyclization for 2,3-Disubstituted Benzofurans

This microwave-assisted protocol is based on the efficient synthesis of highly substituted benzofurans.[12]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine the 2-iodophenol (1.0 equiv.), terminal alkyne (1.1 equiv.), aryl iodide (1.2 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMF) and a base (e.g., Et₃N).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 120 °C) for a short duration (e.g., 20-30 minutes).

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Reaction Mechanism Overview: Sonogashira Coupling and Cyclization

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I Pd_Aryl Ar-Pd(II)-I(L₂) OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetal->Pd_Alkynyl CuI Cu-I Transmetal->CuI from Pd cycle RedElim Reductive Elimination Pd_Alkynyl->RedElim RedElim->Pd0 Ar-C≡CR Coupled_Product 2-(Alkynyl)phenol Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide CuI, Base Base Base Cu_Acetylide->Transmetal to Pd cycle Cyclization Intramolecular Cyclization Coupled_Product->Cyclization Heat/Catalyst Benzofuran 2,3-Disubstituted Benzofuran Cyclization->Benzofuran

Caption: Sonogashira coupling and cyclization mechanism.

IV. References

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing.

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt.

  • Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Mary Ann Liebert, Inc., publishers.

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Elsevier.

  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.

  • Synthesis and Bond Activation Chemistry of Palladium(II) Pincer Complexes with a Weakly Coordinating Side Arm. Organometallics - ACS Publications.

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Elsevier.

  • Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. ResearchGate.

  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Benzofuran synthesis. Organic Chemistry Portal.

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. NIH.

  • Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. Indian Journal of Chemistry.

  • Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic Letters.

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed.

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH.

  • Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. RSC Publishing.

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Current Medical and Pharmaceutical Research.

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing.

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate.

  • Synthesis of benzofuranone with or without gold catalyst.. ResearchGate. 2ax. One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. R Discovery.

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

  • ChemInform Abstract: Gold-Catalyzed Synthesis of Substituted 2-Aminofurans via Formal [4 + 1]-Cycloadditions on 3-En-1-ynamides.. ResearchGate.

  • One-pot synthesis of 2-amino-3-arylbenzofurans. ResearchGate.

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH.

  • Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. PubMed.

  • N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. PubMed.

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.

Sources

Technical Support Center: Amine Protection Strategies for 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the protection of the primary amine in 2-(Aminomethyl)benzofuran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into selecting and implementing the most effective protecting group strategies. Here, we address common challenges and provide practical, validated protocols to ensure the success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable protecting groups for the primary amine of 2-(Aminomethyl)benzofuran?

The most commonly employed and suitable protecting groups for the primary amine of 2-(Aminomethyl)benzofuran are carbamates, specifically the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[1][2] The choice among these depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule to the conditions required for deprotection.[1]

  • Boc (tert-Butoxycarbonyl): Ideal for its stability in basic and nucleophilic conditions, and its clean removal under acidic conditions (e.g., TFA, HCl).[3][4]

  • Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[5][6] It is typically removed by catalytic hydrogenolysis.[5][6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Known for its lability to basic conditions (e.g., piperidine), while being stable to acid and hydrogenation, offering another layer of orthogonality.[2][7]

Q2: My Boc-protection of 2-(Aminomethyl)benzofuran is sluggish and gives low yields. What could be the issue?

This is a common issue that can often be traced back to a few key factors:

  • Reagent Quality: Ensure your di-tert-butyl dicarbonate (Boc₂O) is of high purity and has not degraded.

  • Base Selection: A non-nucleophilic base is crucial. While triethylamine (TEA) is common, sterically hindered bases like diisopropylethylamine (DIPEA) can sometimes be more effective in preventing side reactions. For substrates with solubility issues, using an inorganic base like sodium bicarbonate or sodium hydroxide in a biphasic system or in water can be beneficial.[8][9][10]

  • Solvent Choice: 2-(Aminomethyl)benzofuran and its salts can have limited solubility in common organic solvents. Consider using a solvent system that ensures all reactants are fully dissolved. A mixture of THF and water, or dioxane and water, can be effective.[10]

  • Reaction Temperature: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 40°C) can sometimes increase the reaction rate without promoting significant side product formation.[10]

Q3: During the Cbz-deprotection of my 2-(Aminomethyl)benzofuran derivative using catalytic hydrogenolysis, I am observing side reactions. What are they and how can I prevent them?

The primary side reaction of concern during catalytic hydrogenolysis of a Cbz-protected amine is the formation of an N-benzyl tertiary amine, which occurs when the hydrogen source is insufficient.[11] Additionally, if your molecule contains other reducible functional groups (e.g., nitro groups, alkenes, or other benzyl ethers), they may also be affected.[12]

Troubleshooting Steps:

  • Ensure Sufficient Hydrogen: Use a hydrogen balloon or a Parr shaker to maintain a positive pressure of hydrogen gas.[10]

  • Catalyst Choice and Loading: 10% Palladium on carbon (Pd/C) is the standard catalyst.[10] Ensure it is fresh and active. Catalyst loading can be optimized, but typically ranges from 5-10 mol%.

  • Transfer Hydrogenolysis: As an alternative to hydrogen gas, transfer hydrogenation using a hydrogen donor like ammonium formate, cyclohexene, or triethylsilane can be milder and more selective.[6][13]

  • Solvent: Methanol or ethanol are common solvents for hydrogenolysis. Ensure they are of high purity.

Q4: Is the benzofuran ring stable to the acidic and basic conditions used for Boc and Fmoc deprotection?

The benzofuran ring system is generally stable to the conditions used for Boc and Fmoc deprotection.[14] However, very harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. Standard Boc deprotection with TFA in DCM at room temperature or Fmoc deprotection with 20% piperidine in DMF are typically well-tolerated.[2][7] It is always advisable to monitor the reaction by TLC or LC-MS to ensure the integrity of the benzofuran core.

Protecting Group Strategy and Workflow

The selection of a protecting group is a critical decision that dictates the subsequent steps of a synthetic route. The following diagram illustrates a decision-making workflow for choosing an appropriate protecting group for 2-(Aminomethyl)benzofuran.

G start Protecting the Amine of 2-(Aminomethyl)benzofuran q1 Are subsequent reaction conditions acidic? start->q1 q2 Are subsequent reaction conditions basic? q1->q2 No reconsider Re-evaluate Synthetic Route or consider alternative protecting groups q1->reconsider Yes q3 Is catalytic hydrogenation permissible? q2->q3 No fmoc Use Fmoc Group q2->fmoc Yes boc Use Boc Group q3->boc No cbz Use Cbz Group q3->cbz Yes

Caption: Decision workflow for selecting an amine protecting group.

Comparative Summary of Protecting Groups

Protecting GroupStructureProtection ReagentDeprotection ConditionsOrthogonality & Remarks
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (TFA, HCl)[3][10]Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc.[2]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[5][6]Stable to acid and base. Orthogonal to Boc and Fmoc.[6]
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[2][7]Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[2]

Experimental Protocols

Protocol 1: Boc Protection of 2-(Aminomethyl)benzofuran
  • Dissolution: Dissolve 2-(Aminomethyl)benzofuran (1.0 eq) in a suitable solvent such as a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of 2-(Aminomethyl)benzofuran
  • Dissolution: Dissolve 2-(Aminomethyl)benzofuran (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base and Reagent Addition: Cool the solution to 0°C and add sodium carbonate (2.0 eq). To this stirring mixture, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Deprotection of Boc-Protected 2-(Aminomethyl)benzofuran
  • Dissolution: Dissolve the Boc-protected 2-(Aminomethyl)benzofuran (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 4: Deprotection of Cbz-Protected 2-(Aminomethyl)benzofuran
  • Setup: Dissolve the Cbz-protected 2-(Aminomethyl)benzofuran (1.0 eq) in methanol. Add 10% Pd/C catalyst (10 mol%).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Protection - Insufficient reagent or base.- Poor quality of reagents.- Low reaction temperature.- Use a slight excess (1.1-1.2 eq) of the protecting group reagent.- Ensure high purity of reagents.- Consider gentle heating (40°C).
Formation of Di-protected Amine - Use of a strong, unhindered base with excess protecting reagent.- Use a stoichiometric amount of the protecting reagent.- Employ a weaker or more hindered base (e.g., NaHCO₃, DIPEA).
Incomplete Deprotection - Insufficient acid or base for deprotection.- Inactive hydrogenation catalyst.- Increase the equivalents of the deprotecting agent.- Use fresh, high-quality Pd/C catalyst.
Side Reactions during Deprotection - Alkylation of the product by the t-butyl cation (Boc deprotection).- Reduction of other functional groups (Cbz deprotection).- Add a scavenger like anisole or thioanisole during Boc deprotection.[15]- Use milder transfer hydrogenation conditions for Cbz deprotection.
Low Recovery after Work-up - Product is water-soluble.- Emulsion formation during extraction.- Saturate the aqueous layer with NaCl before extraction.- Use a different solvent system for extraction or consider back-extraction.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Aminomethyl)benzofuran. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Jiang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Current Protocols in Peptide Science. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Chem-Impex. (n.d.). Benzofuran-2-yl-(3-N-Boc-amino-azetidin-1-yl)acetic acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Larhed, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. Retrieved from [Link]

  • Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]

  • ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2018). PMC. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 2-(Aminomethyl)benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of 2-(aminomethyl)benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and systematic troubleshooting for challenges encountered during the enantioselective analysis and purification of this important class of compounds. The primary amino group on the chiral center of these molecules presents unique challenges that require specific strategies for successful separation.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to guide your initial method development strategy.

Q1: What are the most effective types of Chiral Stationary Phases (CSPs) for separating 2-(aminomethyl)benzofuran derivatives?

The key to separating these compounds is to select a CSP that interacts effectively with the primary amine group. Polysaccharide-based, cyclofructan-based, and crown ether-based CSPs are the most successful and widely used.[1]

  • Polysaccharide-based CSPs: Derivatives of amylose and cellulose (e.g., phenylcarbamates) are broadly selective and highly effective for a wide range of racemates, including primary amines.[1][2] Immobilized versions of these CSPs offer greater solvent compatibility, which is a significant advantage during method development.[1]

  • Cyclofructan-based CSPs: These have shown a high success rate in separating primary amines, especially in polar organic mode.[1][3] They contain crown ether-like moieties that contribute to their chiral recognition capabilities.[4]

  • Crown ether-based CSPs: These are specifically designed for the resolution of racemic compounds containing a primary amino group and can be highly efficient.[5][6] They typically operate by forming inclusion complexes with the protonated primary amine. A significant operational requirement is the use of strongly acidic mobile phases to ensure the amine is in its cationic form.[1][4]

Q2: Which chromatographic mode—Normal Phase (NP), Reversed-Phase (RP), Polar Organic (PO), or Supercritical Fluid Chromatography (SFC)—is best?

There is no single "best" mode; the optimal choice depends on the specific derivative, the chosen CSP, and the desired outcome (analytical vs. preparative).

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly the platform of choice for chiral separations in the pharmaceutical industry.[7] It offers significant advantages, including high speed, reduced consumption of organic solvents (making it a "greener" technique), and high efficiency.[7][8] SFC has proven highly effective for primary amines, particularly with polysaccharide and cyclofructan CSPs.[4][5][9]

  • Normal Phase (NP) & Polar Organic (PO) HPLC: Both modes are highly effective for these compounds. NP (e.g., Heptane/Alcohol) and PO (e.g., Acetonitrile/Alcohol) often provide excellent selectivity on polysaccharide and cyclofructan CSPs.[3]

  • Reversed-Phase (RP) HPLC: While less common for this specific class, RP (e.g., Acetonitrile/Water with buffer) can be successful, particularly with certain derivatized cyclodextrin or macrocyclic glycopeptide CSPs.[10][11] However, crown-ether CSPs require acidic aqueous conditions, making them suitable for RP mode.[4]

Q3: Why are mobile phase additives essential for separating primary amines like 2-(aminomethyl)benzofuran derivatives?

Mobile phase additives are critical for two main reasons: improving peak shape and enhancing enantioselectivity.[1] The basic primary amine group can interact strongly with acidic residual silanol groups on the surface of silica-based CSPs, leading to severe peak tailing.[12][13]

  • For Polysaccharide/Cyclofructan CSPs (NP/PO/SFC): Basic additives like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) are typically added at low concentrations (e.g., 0.1-0.5%).[1][10] These additives compete with the analyte for the active silanol sites, preventing deleterious interactions and resulting in sharp, symmetrical peaks.[1][14]

  • For Crown Ether CSPs (RP): Acidic additives like trifluoroacetic acid (TFA) or perchloric acid are required.[4][5] These acids ensure the primary amine is protonated (-NH3+), which is essential for the inclusion complexation mechanism that drives chiral recognition on these phases.[6]

Q4: Are there alternative techniques to chromatography for this separation?

Yes, Capillary Electrophoresis (CE) is a powerful and versatile alternative for analytical enantioseparations.[15][16]

  • Capillary Electrophoresis (CE): CE offers high efficiency, rapid analysis, and requires minimal sample and solvent.[17][18] The separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[15][19][20] This technique is particularly well-suited for charged analytes like protonated amines.[16]

Troubleshooting Guide

This guide provides systematic solutions to the most common issues encountered during the chiral separation of 2-(aminomethyl)benzofuran derivatives.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptom: The two enantiomer peaks are co-eluting as a single peak or are only partially separated, appearing as a shoulder.

Probable Causes:

  • Inappropriate Chiral Stationary Phase (CSP) selection.

  • Suboptimal mobile phase composition.

  • Incorrect mobile phase additives (or lack thereof).

  • Unfavorable column temperature.

  • Column degradation or contamination.

Systematic Solutions & Protocols:

G start Poor or No Resolution (Rs < 1.5) csp_check Is the CSP appropriate for primary amines? (Polysaccharide, Cyclofructan, Crown Ether) start->csp_check screen_csp Screen a broader range of CSPs. (See Protocol 1) csp_check->screen_csp No / Unsure mp_opt Optimize Mobile Phase (See Protocol 2) csp_check->mp_opt Yes screen_csp->mp_opt temp_opt Optimize Column Temperature mp_opt->temp_opt Partial Improvement success Resolution Achieved (Rs >= 1.5) mp_opt->success Significant Improvement col_health Check Column Health (Flush/Wash or Replace) temp_opt->col_health No Improvement temp_opt->success Significant Improvement col_health->start Issue Persists G start Peak Tailing (As > 1.2) overload_check Is the column overloaded? start->overload_check dilute_sample Dilute sample 10x and re-inject overload_check->dilute_sample Unsure additive_check Is the correct additive present? overload_check->additive_check No dilute_sample->additive_check Tailing persists success Symmetrical Peak (As ≈ 1.0) dilute_sample->success Peak shape improves add_additive Add/Optimize basic (DEA/TEA) or acidic (TFA) additive additive_check->add_additive No / Low Conc. col_wash Wash/Flush Column (Follow manufacturer's guide) additive_check->col_wash Yes add_additive->col_wash Tailing persists add_additive->success Peak shape improves system_check Check for extra-column dead volume (fittings, tubing) col_wash->system_check Tailing persists col_wash->success Peak shape improves system_check->start Issue Persists

Sources

Technical Support Center: Enhancing Cell Permeability of 2-(Aminomethyl)benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cellular uptake of 2-(aminomethyl)benzofuran compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. Here, you will find a curated collection of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose and overcome low cell permeability in your experiments.

Introduction

2-(Aminomethyl)benzofuran derivatives are a promising class of compounds with a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] However, a common hurdle in the development of these compounds is their often-limited ability to cross cellular membranes, which can significantly impact their therapeutic efficacy. The presence of the primary or secondary amine in the aminomethyl group, which is often protonated at physiological pH, can increase polarity and limit passive diffusion across the lipid bilayer of cell membranes.

This guide provides a structured approach to understanding and addressing these permeability issues, drawing upon established principles of medicinal chemistry and cell biology.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 2-(aminomethyl)benzofuran compounds.

Q1: Why are my 2-(aminomethyl)benzofuran compounds exhibiting low cell permeability?

Several factors can contribute to the low cell permeability of 2-(aminomethyl)benzofuran compounds:

  • High Polarity: The aminomethyl group is basic and will be predominantly protonated at physiological pH (around 7.4). This positive charge significantly increases the polarity of the molecule, making it less favorable to partition into the hydrophobic lipid cell membrane.

  • Hydrogen Bonding: The amine and the benzofuran oxygen can act as hydrogen bond donors and acceptors, respectively. A high number of hydrogen bonds with the surrounding aqueous environment can hinder the molecule's ability to enter the lipid membrane.

  • Molecular Size and Rigidity: While the benzofuran core itself is relatively planar, the aminomethyl side chain and any substituents can increase the overall size and conformational flexibility of the molecule, which can negatively impact passive diffusion.

  • Efflux Transporter Substrate: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, thereby reducing intracellular concentration.[4]

Q2: What are the key physicochemical properties of 2-(aminomethyl)benzofurans that I should focus on to improve permeability?

To enhance cell permeability, focus on optimizing the following properties:

  • Lipophilicity (LogP/LogD): This is a critical parameter. A higher LogP (partition coefficient) or LogD (distribution coefficient at a specific pH) generally correlates with better membrane permeability. However, an excessively high LogP can lead to poor aqueous solubility and non-specific binding. A balance is crucial.

  • Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms in a molecule. A lower PSA is generally associated with better cell permeability.

  • Hydrogen Bond Donors and Acceptors: Minimizing the number of hydrogen bond donors and acceptors can improve permeability by reducing the energy penalty of desolvation when the molecule moves from the aqueous environment to the lipid membrane.

  • pKa: The basicity of the aminomethyl group (its pKa) will determine its ionization state at physiological pH. Modulating the pKa can influence the proportion of the more permeable, uncharged form of the compound.

Q3: Are there any structural modifications to the 2-(aminomethyl)benzofuran scaffold that are known to improve permeability?

Yes, several strategies can be employed:

  • N-Alkylation or N-Acylation: Modifying the primary amine of the aminomethyl group with alkyl or acyl groups can increase lipophilicity and shield the positive charge, thereby improving permeability.

  • Fluorination: Introducing fluorine atoms to the benzofuran ring can enhance lipophilicity and metabolic stability, which can indirectly improve bioavailability and permeability.

  • Bioisosteric Replacement: Replacing polar functional groups with less polar bioisosteres can reduce the PSA and improve permeability.

  • Prodrug Approach: Temporarily masking the polar aminomethyl group with a lipophilic promoiety that is cleaved inside the cell to release the active drug is a highly effective strategy.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for when you encounter low cell permeability with your 2-(aminomethyl)benzofuran compounds.

Troubleshooting Workflow: Initial Permeability Assessment

If you suspect low permeability is hindering the activity of your compound, the first step is to quantify it.

Caption: Initial workflow for diagnosing low cell permeability.

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.

Principle: A 96-well microplate with a filter bottom is coated with a lipid-infused artificial membrane, separating a donor compartment (containing the test compound) from an acceptor compartment. The rate of diffusion of the compound across this membrane is measured.

Step-by-Step Methodology:

  • Prepare the PAMPA plate: Coat the filter of a 96-well donor plate with a solution of lipid (e.g., 2% L-α-phosphatidylcholine in dodecane). Allow the solvent to evaporate completely.

  • Prepare the acceptor plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare the donor solution: Dissolve the 2-(aminomethyl)benzofuran compound in a suitable buffer (e.g., PBS with a small percentage of DMSO to aid solubility) to a known concentration.

  • Assemble the PAMPA sandwich: Place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.

  • Add donor solution: Add the donor solution containing the test compound to the donor wells.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate the apparent permeability coefficient (Papp): The Papp value is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD = volume of the donor well

    • VA = volume of the acceptor well

    • A = filter area

    • t = incubation time

    • [C]A = concentration in the acceptor well

    • [C]eq = equilibrium concentration = ([C]D * VD + [C]A * VA) / (VD + VA)

    • [C]D = concentration in the donor well

Data Interpretation:

Papp (x 10-6 cm/s)Permeability Classification
< 1Low
1 - 10Medium
> 10High

The Caco-2 assay is a cell-based model that provides more biologically relevant data on intestinal permeability, including the potential for active transport and efflux.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a Transwell® system. When differentiated, they form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer Yellow.

  • Prepare Dosing Solutions: Dissolve the 2-(aminomethyl)benzofuran compound in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment: a. Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = the steady-state rate of appearance of the compound in the receiver chamber

    • A = the surface area of the membrane

    • C0 = the initial concentration of the compound in the donor chamber

Data Interpretation:

  • Papp (A to B): Provides a measure of the compound's absorption across the intestinal barrier.

  • Efflux Ratio (ER): Calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests that the compound is a substrate for active efflux.

Troubleshooting Workflow: Permeability Enhancement Strategies

If your compound shows low permeability in the initial assays, the following strategies can be employed to improve its cellular uptake.

Caption: Strategies for enhancing the permeability of 2-(aminomethyl)benzofuran compounds.

The prodrug strategy involves masking the polar aminomethyl group with a lipophilic promoiety. This increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, the promoiety is cleaved by intracellular enzymes (e.g., esterases, amidases) to release the active 2-(aminomethyl)benzofuran compound.

Example: Acyloxymethyl Carbamate Prodrug

This is a common and effective prodrug strategy for primary and secondary amines.

Synthesis Outline:

  • Protect the amine: React the 2-(aminomethyl)benzofuran with a suitable protecting group if necessary.

  • Form the carbamate: React the amine with an acyloxymethyl chloroformate.

  • Deprotection (if necessary): Remove the protecting group to yield the final prodrug.

Mechanism of Action:

Sources

Validation & Comparative

Introduction: The Significance of Positional Isomerism in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 2-(Aminomethyl)benzofuran vs. 3-(Aminomethyl)benzofuran

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a core structural motif in numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its derivatives have been investigated for a vast range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5] Within this versatile scaffold, the precise placement of functional groups can dramatically alter a molecule's physicochemical properties, metabolic stability, and interaction with biological targets.

This guide provides a comparative analysis of two fundamental positional isomers: 2-(Aminomethyl)benzofuran and 3-(Aminomethyl)benzofuran. While structurally similar, the location of the aminomethyl group—either adjacent to the ring oxygen at the 2-position or on the furan ring's carbon backbone at the 3-position—imparts distinct chemical and pharmacological characteristics. Understanding these differences is critical for researchers in medicinal chemistry and drug development for rational drug design and the selection of appropriate building blocks for novel therapeutic agents.

Structural and Physicochemical Comparison

The seemingly minor shift of the aminomethyl group from the C2 to the C3 position on the benzofuran ring has subtle but important consequences for the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. The proximity of the amine in the 2-isomer to the electronegative furan oxygen can influence its basicity and hydrogen bonding capabilities compared to the 3-isomer.

Caption: Core structures of 2-(Aminomethyl)benzofuran and 3-(Aminomethyl)benzofuran.

These structural differences are reflected in their predicted physicochemical properties, which are crucial for predicting pharmacokinetic behavior such as absorption and membrane permeability.

Property2-(Aminomethyl)benzofuran3-(Aminomethyl)benzofuranJustification for Difference
Molecular Formula C₉H₉NOC₉H₉NOIsomers have the same formula.
Molecular Weight 147.17 g/mol [6]147.17 g/mol Isomers have the same mass.
CAS Number 37798-05-3[7]50649-83-7Unique identifier for each isomer.
Topological Polar Surface Area (TPSA) 39.16 Ų[6]39.16 ŲTPSA is calculated based on atom types and connectivity, which are identical.
Predicted LogP 1.89[6]1.92The slight difference may arise from the varied electronic environment influencing the molecule's overall polarity.
Hydrogen Bond Donors 1[6]1Both possess a primary amine group (-NH2).
Hydrogen Bond Acceptors 2[6]2Both possess a nitrogen atom and an oxygen atom.

Divergent Synthetic Strategies

The synthesis of these two isomers requires distinct strategic approaches, dictated by the inherent reactivity of the benzofuran ring. The 2-position is often more accessible for functionalization starting from a pre-formed benzofuran, while the 3-position is typically functionalized during the ring-forming cyclization step.

G cluster_2 Synthesis of 2-(Aminomethyl)benzofuran cluster_3 Synthesis of 3-(Aminomethyl)benzofuran start2 Benzofuran-2- carboxylic acid step2_1 Amidation start2->step2_1 step2_2 Reduction (e.g., LiAlH4) step2_1->step2_2 end2 2-(Aminomethyl)- benzofuran step2_2->end2 start3 2-Hydroxybenzonitrile step3_1 Alkylation with α-haloketone start3->step3_1 step3_2 Base-mediated cyclization step3_1->step3_2 end3 3-Aminobenzofuran (Intermediate) step3_2->end3

Caption: Contrasting synthetic workflows for the 2- and 3-isomers.

Synthesis of 2-(Aminomethyl)benzofuran

The synthesis often begins with a benzofuran core already functionalized at the C2 position. A common and reliable method involves the reduction of a corresponding amide or nitrile. For instance, benzofuran-2-carboxylic acid can be converted to its amide, which is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the target primary amine. This "functional group interconversion" strategy is efficient as it leverages commercially available C2-functionalized benzofurans.[8]

Synthesis of 3-(Aminomethyl)benzofuran

In contrast, direct functionalization of the C3 position of an unsubstituted benzofuran is more challenging. Therefore, the aminomethyl group (or a precursor) is typically incorporated during the construction of the heterocyclic ring itself. A well-documented approach starts with 2-hydroxybenzonitrile, which undergoes alkylation followed by a base-mediated intramolecular cyclization to form a 3-aminobenzofuran intermediate.[5][9][10] This intermediate can then be further modified if necessary. This cyclization-first approach is a hallmark of 3-substituted benzofuran synthesis.

Comparative Biological and Pharmacological Profile

Direct, head-to-head pharmacological comparisons of the parent 2-(Aminomethyl)benzofuran and 3-(Aminomethyl)benzofuran are not extensively reported in the literature. However, by examining the therapeutic applications of their respective derivatives, we can infer the distinct pharmacological spaces each isomer is suited to explore.

Feature2-(Aminomethyl)benzofuran Derivatives3-(Aminomethyl)benzofuran DerivativesInferred Rationale
Primary Therapeutic Area Central Nervous System (CNS) Disorders[7]Alzheimer's Disease, Neurodegenerative Disorders[9]The orientation of the amine at C2 may favor interactions with GPCRs like serotonin and dopamine receptors, while the C3 orientation appears suitable for enzyme active sites like cholinesterases.
Key Biological Targets Serotonin (5-HT) Receptors (e.g., 5-HT1A), Dopamine Receptors[7][11]Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)[9][10]The specific geometry and electronic properties of each isomer likely govern binding affinity and selectivity for different classes of proteins.
Reported Activities Potential treatments for depression, anxiety, Parkinson's disease[7]Cholinesterase inhibition, prevention of amyloid-β (Aβ) aggregation[9]The derivatives of the 3-isomer have shown multifunctional activity, tackling multiple pathological pathways in Alzheimer's disease.

The literature suggests that the 2-aminomethyl scaffold serves as a valuable building block for molecules targeting G-protein coupled receptors (GPCRs) in the CNS.[7] Derivatives have been synthesized and evaluated for affinity at various serotonin and dopamine receptors, indicating their potential in psychiatric and neurological drug discovery.[11]

Conversely, derivatives of 3-aminobenzofuran have been prominently featured in the search for multifunctional agents to treat Alzheimer's disease.[9] These compounds have demonstrated potent dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in regulating neurotransmitter levels.[9][10]

Experimental Protocols

To provide a practical framework for researchers, the following are representative experimental protocols for the synthesis and biological evaluation relevant to these scaffolds.

Protocol 1: Synthesis of 3-Aminobenzofuran Derivatives

This protocol is adapted from methodologies used to create multifunctional agents for Alzheimer's disease and demonstrates the key cyclization step.[9][10]

Objective: To synthesize a 3-aminobenzofuran core via intramolecular cyclization.

Methodology:

  • Step 1: Alkylation. To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent like acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) as a base. Add an appropriate α-haloketone (e.g., 1-chloropinacolone, 1.0 eq).[5]

  • Step 2: Reflux. Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Step 3: Cyclization. After cooling, the base (e.g., potassium tert-butoxide, t-BuOK) is added to the reaction mixture to induce intramolecular cyclization. The reaction is stirred at a specified temperature (e.g., 80°C) until the cyclized product is formed, again monitored by TLC.

  • Step 4: Work-up and Purification. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure 3-aminobenzofuran derivative.

Causality: The use of a base like K₂CO₃ deprotonates the phenolic hydroxyl group, creating a nucleophile that attacks the α-haloketone. The subsequent addition of a stronger base like t-BuOK facilitates the intramolecular cyclization, which is the key ring-forming step to generate the benzofuran scaffold.[9]

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This assay is crucial for evaluating compounds, such as the 3-aminobenzofuran derivatives, for their potential as Alzheimer's disease therapeutics.[9]

Objective: To quantify the inhibitory potency (IC₅₀) of a test compound against Acetylcholinesterase (AChE).

G cluster_assay Cholinesterase Inhibition Assay Workflow prep Prepare Reagents: - AChE Enzyme - DTNB (Ellman's Reagent) - ATChI (Substrate) - Test Compound Dilutions incubate Incubate Enzyme with Test Compound (or buffer for control) prep->incubate add_reagents Add DTNB and Substrate (ATChI) to initiate reaction incubate->add_reagents measure Measure Absorbance at 412 nm over time add_reagents->measure analyze Calculate % Inhibition and determine IC50 value measure->analyze

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate (acetylthiocholine iodide, ATChI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (ATChI) to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the absorbance at 412 nm using a microplate reader. The reading is taken kinetically over several minutes.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition for each compound concentration is calculated relative to the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is then determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Self-Validation: The protocol is self-validating through the inclusion of positive controls (a known inhibitor like Donepezil) and negative controls (no inhibitor). This ensures the assay is performing correctly and provides a benchmark against which to compare the test compounds.[9]

Conclusion and Future Directions

The comparative analysis of 2-(Aminomethyl)benzofuran and 3-(Aminomethyl)benzofuran reveals two scaffolds with distinct synthetic accessibilities and divergent pharmacological trajectories. While derivatives of the 2-isomer are primarily explored for CNS targets like serotonin and dopamine receptors, the 3-isomer's derivatives have emerged as promising multifunctional agents for Alzheimer's disease by targeting cholinesterases.

This positional isomerism is a critical design element in medicinal chemistry. The choice between a 2- or 3-substituted benzofuran core should be a deliberate decision based on the intended biological target and the required synthetic strategy. A significant gap in the current literature is the lack of a direct, side-by-side experimental evaluation of the parent molecules' ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and their off-target profiles. Such a study would provide an invaluable baseline for the drug discovery community and could uncover novel applications for these fundamental and versatile chemical building blocks.

References

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269.

  • MySkinRecipes. (n.d.). 2-(Aminomethyl)benzofuran. Retrieved from

  • Hancock, A. A., et al. (2008). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. PubMed, 18(11), 3369-79.

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-25.

  • Pirona, L., et al. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335-41.

  • Gholamzadeh, S., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 953580.

  • Wujec, M., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(19), 6667.

  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26759.

  • BenchChem. (n.d.). A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. Retrieved from

  • Gholamzadeh, S., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate.

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. PMC - PubMed Central.

  • Troncoso, M. F., & Mella, C. G. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 754.

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC - NIH.

  • Kurt, A., & Koca, M. (2023). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Journal of the Turkish Chemical Society Section A: Chemistry.

  • Kumar, C. S. C., et al. (2021). Radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate: synthesis, crystal structure and Hirshfeld surface analysis. ResearchGate.

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. ResearchGate.

  • Smolecule. (n.d.). Buy 2-(Aminomethyl)benzofuran. Retrieved from

  • Sharma, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from

  • ChemScene. (n.d.). 2-(Aminomethyl)benzofuran. Retrieved from

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP.world. Retrieved from

  • Gipson, C. D., et al. (2022). Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants. PMC - NIH.

  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave.

  • Sharma, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

  • DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov.

  • The Organic Chemistry Tutor. (2022, August 12). Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104).

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Aminomethyl)benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(aminomethyl)benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its inherent structural features, including a bicyclic aromatic system and a flexible aminomethyl side chain, allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(aminomethyl)benzofuran derivatives, offering insights into their design and optimization for various therapeutic targets. We will delve into the key structural modifications that influence potency and selectivity, supported by comparative experimental data and detailed methodologies.

The 2-(Aminomethyl)benzofuran Scaffold: A Versatile Pharmacophore

The benzofuran moiety, a fusion of a benzene and a furan ring, is a common feature in many natural products and synthetic drugs.[1][2][3] The addition of an aminomethyl group at the 2-position introduces a basic center, crucial for interactions with various biological targets, particularly those within the central nervous system (CNS). This guide will focus on the systematic exploration of SAR for three primary therapeutic applications: serotonin 5-HT1A receptor agonism, P-glycoprotein (P-gp) inhibition, and monoamine oxidase (MAO) inhibition.

Structure-Activity Relationship Analysis

Targeting the Serotonin 5-HT1A Receptor: Implications for Anxiolytic and Antidepressant Activity

Derivatives of 2-(aminomethyl)benzofuran have been extensively investigated as ligands for the serotonin 5-HT1A receptor, a key target for the treatment of anxiety and depression.[4][5] The general pharmacophore for 5-HT1A receptor binding involves a protonatable nitrogen atom, an aromatic ring, and a flexible linker. The 2-(aminomethyl)benzofuran scaffold elegantly incorporates these features.

  • Substitution on the Amino Group: The nature of the substituents on the nitrogen atom of the aminomethyl side chain plays a critical role in receptor affinity and selectivity. N,N-disubstituted derivatives have shown high affinity. For instance, compound 1 (8-[4-[N-propyl-N-(7-hydroxy-2,3-dihydro-2H-1-benzofuran-2-yl)methyl]aminobutyl]-8-azaspiro[4][6]decane-7,9-dione) demonstrated nanomolar affinity for 5-HT1A receptors with an IC50 of 1.5 nM and high selectivity over other serotonin and dopamine receptors.[4] This highlights the importance of a bulky, lipophilic substituent on the nitrogen for optimal interaction with the receptor binding pocket.

  • Modifications of the Benzofuran Ring: Substitution on the benzofuran ring can modulate both affinity and selectivity. The presence of a hydroxyl group at the 7-position, as seen in compound 1 , appears to be favorable for high 5-HT1A affinity.[4] Further exploration of substitutions at other positions of the benzofuran ring is warranted to establish a clearer SAR.

  • Linker Length and Composition: The length and nature of the alkyl chain connecting the aminomethyl group to other moieties can significantly impact activity. While a detailed analysis of linker modifications for 2-(aminomethyl)benzofurans is not extensively covered in the provided literature, related studies on other 5-HT1A ligands suggest that an optimal linker length is crucial for spanning the distance between key interaction points within the receptor.[7][8]

Overcoming Multidrug Resistance: 2-Aminobenzofuran Derivatives as P-glycoprotein Inhibitors

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[6][9][10] 2-Aminobenzofuran derivatives have emerged as potent P-gp inhibitors, capable of sensitizing resistant cancer cells to conventional anticancer drugs.[9][10]

  • Substitution at the 2-Amino Group: The nature of the substituent on the amino group is a key determinant of P-gp inhibitory activity. A systematic study of novel 2-aminobenzofuran derivatives revealed that the presence of a 3,4-dimethoxyphenyl group at the 6-position of the benzofuran ring plays a crucial role.[10]

  • The Role of the O-alkyl Linker: The most potent compound identified in one study, compound 2 (compound 43 in the original paper), featured an N,N-diethylaminoethyl group at the O-alkyl linker.[10] This suggests that a basic amino group at a specific distance from the benzofuran core is beneficial for P-gp inhibition. Compound 2 was found to be 3.6-fold more potent than the known P-gp inhibitor verapamil.[9][10]

  • Impact on Chemosensitization: The most potent P-gp inhibitors demonstrated significant chemosensitizing effects. For example, compound 2 sensitized multidrug-resistant cells to vincristine, paclitaxel, and doxorubicin by several hundred-fold at a concentration of 2.5 μM.[9]

Targeting Monoamine Oxidase: Potential for Neurodegenerative Disease and Depression Treatment

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[11][12] Inhibition of MAO is a validated strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[11][13] Benzofuran derivatives have been identified as selective MAO inhibitors, with a preference for the MAO-B isoform.[12]

  • Substitution on the Benzofuran Ring: The position and nature of substituents on the benzofuran ring are critical for both potency and selectivity. For instance, a nitro group at the 5-position of the 2-arylbenzofuran scaffold was found to be important for MAO-B inhibitory activity.[12]

  • The 2-Aryl Substituent: The nature of the aryl group at the 2-position also influences activity. A 4-methoxyphenyl group at this position, in combination with a 5-nitro substituent on the benzofuran ring (compound 3 ), resulted in a potent and selective MAO-B inhibitor with an IC50 of 140 nM.[12]

  • Comparison with 3-Arylcoumarins: Interestingly, a comparative study with 3-arylcoumarins, which share a similar trans-stilbene core structure, revealed that the coumarin scaffold generally leads to more potent MAO-B inhibitors.[12] This suggests that the lactone moiety in coumarins may have more favorable interactions with the enzyme's active site compared to the furan ring in benzofurans.

Comparative Data Summary

Compound IDTargetModification HighlightsActivity (IC50/Ki)Reference
1 5-HT1A ReceptorN,N-disubstituted aminomethyl; 7-hydroxybenzofuran1.5 nM (IC50)[4]
2 P-glycoproteinN,N-diethylaminoethyl at O-alkyl linker; 6-(3,4-dimethoxyphenyl)11.12-fold increase in P-gp inhibition at 5 µM[9][10]
3 MAO-B5-nitro-2-(4-methoxyphenyl)benzofuran140 nM (IC50)[12]

Experimental Protocols

General Synthesis of 2-(Aminomethyl)benzofuran Derivatives

A common synthetic route to 2-(aminomethyl)benzofuran derivatives involves the initial construction of the benzofuran core, followed by the introduction of the aminomethyl side chain. One established method is the [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides.[1]

Step-by-Step Protocol:

  • Generation of ortho-Quinone Methide (o-QM): To a solution of an appropriate o-hydroxybenzyl alcohol in a dry solvent (e.g., toluene) under an inert atmosphere, a catalytic amount of a Lewis acid (e.g., Sc(OTf)3) is added. The reaction is stirred at room temperature to generate the o-QM in situ.

  • Cycloaddition: An isocyanide derivative is added to the reaction mixture. The reaction is typically stirred at room temperature for a few hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with a suitable reagent, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aminobenzofuran derivative.

  • Reduction to 2-(Aminomethyl)benzofuran: The resulting 2-aminobenzofuran can be converted to the corresponding 2-(aminomethyl)benzofuran via standard reduction methods, such as treatment with a reducing agent like lithium aluminum hydride (LiAlH4).

Synthesis_Workflow start o-Hydroxybenzyl Alcohol oQM ortho-Quinone Methide (in situ) start->oQM Lewis Acid (e.g., Sc(OTf)3) cycloaddition [4+1] Cycloaddition oQM->cycloaddition isocyanide Isocyanide isocyanide->cycloaddition aminobenzofuran 2-Aminobenzofuran cycloaddition->aminobenzofuran reduction Reduction aminobenzofuran->reduction Reducing Agent (e.g., LiAlH4) final_product 2-(Aminomethyl)benzofuran reduction->final_product

Caption: General synthetic workflow for 2-(aminomethyl)benzofuran derivatives.

Biological Evaluation: 5-HT1A Receptor Binding Assay

The affinity of the synthesized compounds for the 5-HT1A receptor can be determined using a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.

  • Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with a cold buffer to remove non-specific binding.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Cell Membranes (with 5-HT1A receptors) incubation Incubation start->incubation radioligand Radioligand ([3H]8-OH-DPAT) radioligand->incubation test_compound Test Compound (varying concentrations) test_compound->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for a 5-HT1A receptor binding assay.

Conclusion and Future Directions

The 2-(aminomethyl)benzofuran scaffold has proven to be a highly versatile platform for the development of potent and selective ligands for a range of biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the benzofuran core and the aminomethyl side chain can lead to significant changes in pharmacological activity. Future research in this area should focus on expanding the structural diversity of these derivatives and exploring their potential for other therapeutic applications. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new 2-(aminomethyl)benzofuran-based drug candidates with improved efficacy and safety profiles.

References

  • Hung, C. C., et al. (2017). Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. European Journal of Medicinal Chemistry, 125, 1023–1035.
  • Chen, Y. F., et al. (2017). Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors.
  • Boyé, S., et al. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335–341.
  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). Frontiers in Pharmacology.
  • Li, W., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8496.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • Hao, C., et al. (2008). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. Journal of Medicinal Chemistry, 51(8), 2523–2534.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. (2020). Organic Chemistry Frontiers.
  • Wang, S., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports, 11(1), 12345.
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2018). RSC Advances.
  • Chimenti, F., et al. (2013). MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. Archiv der Pharmazie, 346(10), 732–741.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2012).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2016). Molecules.
  • Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. (2010).
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (2021). ACS Omega.
  • Kossakowski, J., & Zawadowski, T. (1987). [Synthesis of various amides of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid with potential antidepressive effect]. Acta Poloniae Pharmaceutica, 44(6), 497–502.
  • Structure–activity relationship: analyses of p‐glycoprotein substrates and inhibitors. (2003). Advanced Drug Delivery Reviews.
  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2).
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Venkatesan, A. M., et al. (2010). Novel Benzofuran Derivatives With Dual 5-HT1A Receptor and Serotonin Transporter Affinity. Bioorganic & Medicinal Chemistry Letters, 20(3), 824–827.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (2021). Molecules.
  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. (2021). ACS Chemical Neuroscience.

Sources

A Head-to-Head Battle of Bioisosteres: Unpacking the Biological Activities of Benzofuran versus Benzothiophene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to the fascinating world of heterocyclic compounds. Among these, benzofuran and benzothiophene stand out as "privileged scaffolds"—core structures that consistently appear in biologically active molecules.[1][2] Their structural similarity, differing only by an oxygen atom in benzofuran and a sulfur atom in benzothiophene, makes them classic bioisosteres. This guide provides an in-depth, objective comparison of the biological activities of their respective analogs, supported by experimental data and methodological insights to aid researchers in making informed decisions during the drug design and development process.

The Core Scaffolds: Subtle Change, Significant Impact

At first glance, the structural difference between benzofuran and benzothiophene is minimal. Both consist of a benzene ring fused to a five-membered heterocyclic ring. However, the replacement of oxygen with sulfur imparts distinct physicochemical properties that can profoundly influence their biological activity. Sulfur is larger, less electronegative, and more polarizable than oxygen. These differences affect bond angles, lipophilicity, and the ability to form hydrogen bonds and other non-covalent interactions with biological targets.[3]

Core_Structures cluster_benzofuran Benzofuran cluster_benzothiophene Benzothiophene BF BT

Caption: Core chemical structures of benzofuran and benzothiophene.

A Comparative Analysis of Biological Activities

Both benzofuran and benzothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5] The choice between these scaffolds is often nuanced, depending on the specific therapeutic target and desired pharmacological profile.

Anticancer Activity: A Tale of Two Scaffolds

Both benzofuran and benzothiophene analogs have been extensively investigated as potential anticancer agents.[6][7] The decision to pursue one over the other often arises from comparative screening of compound libraries.

For instance, a study by Penthala et al. synthesized a series of heterocyclic analogs, including both benzofurans and benzothiophenes, based on the natural anticancer agent Combretastatin.[8] Their evaluation against a panel of 60 human cancer cell lines provided a direct comparison of the cytotoxic potential of these two scaffolds.[8] Similarly, other studies have developed novel anticancer agents based on both benzothiophene and benzofuran scaffolds, highlighting their potential in this therapeutic area.[4]

Benzofuran derivatives have shown remarkable potency against a variety of cancer cell lines.[9] For example, certain 2-arylbenzofurans have exhibited significant anti-proliferative activity.[10] The structure-activity relationship (SAR) of benzofuran derivatives often reveals that substitutions at the C-2 and C-3 positions of the furan ring are crucial for their cytotoxic effects.[7]

On the other hand, benzothiophene derivatives have also emerged as powerful anticancer agents.[11] Notably, some benzothiophene analogs act as potent inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival.[11][12] The electron-rich sulfur atom in the benzothiophene ring can enhance binding affinity with various enzymes and receptors, a property that is actively exploited in drug design.[3]

Table 1: Comparative Anticancer Activity of Benzofuran and Benzothiophene Analogs (Illustrative Examples)

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Benzofuran2-Arylbenzofuran DerivativeA549 (Lung)0.12[4]
Benzofuran2-Arylbenzofuran DerivativeSGC7901 (Gastric)2.75[4]
BenzothiopheneSTAT3 Inhibitor (8b)VariousNot specified[11][12]
Benzofuran HybridIsatin–benzofuran hybridHT29 and SW620Not specified[8]
Antimicrobial and Antifungal Activity

The battle against infectious diseases has also seen contributions from both benzofuran and benzothiophene derivatives.

Benzofuran-containing compounds have demonstrated a wide range of antimicrobial activities.[13] For example, Cicerfuran, a natural product isolated from chickpea roots, exhibits both antibacterial and antifungal properties.[8] Synthetic benzofuran derivatives have also been developed with potent activity against various bacterial and fungal strains, including multidrug-resistant pathogens.[13][14]

Benzothiophene analogs are also well-represented in the antimicrobial arena. Synthesized benzothiophene derivatives have shown high antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[15] The versatility of the benzothiophene scaffold allows for the synthesis of derivatives with broad-spectrum antimicrobial effects.[3]

Table 2: Comparative Antimicrobial Activity of Benzofuran and Benzothiophene Analogs (Illustrative Examples)

Compound ClassRepresentative CompoundMicroorganismMIC (µg/mL)Reference
BenzofuranKetoxime derivative 38S. aureus0.039[13]
BenzofuranKetoxime derivativesC. albicans0.625-2.5[13]
BenzothiopheneAcylhydrazone derivative II.bS. aureus (including MRSA)4[15]
BenzothiopheneIodo-derivative 10Antifungal activityNot specified
Anti-inflammatory and Other Activities

Beyond cancer and infectious diseases, both scaffolds have shown promise in treating inflammatory conditions and other disorders.

Benzofuran derivatives, such as the natural product Moracin D, have exhibited anti-inflammatory and antioxidant activities.[8] Synthetic benzofuran-piperazine hybrids have also been identified as potent anti-inflammatory agents by inhibiting the production of nitric oxide (NO).[16]

Benzothiophene-containing molecules have also been developed as anti-inflammatory agents.[5] Furthermore, the FDA-approved drugs Raloxifene (an estrogen receptor modulator) and Zileuton (a leukotriene synthesis inhibitor) contain the benzothiophene core, underscoring its therapeutic importance.[3]

Experimental Protocols for Biological Evaluation

General Workflow for In Vitro Biological Activity Screening

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesize Benzofuran & Benzothiophene Analogs Purification Purify Compounds (e.g., Chromatography) Synthesis->Purification Characterization Characterize Structure (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Assay (e.g., Cytotoxicity, Antimicrobial) Characterization->Primary_Screening Test Compounds Dose_Response Dose-Response Assay (Determine IC50/MIC) Primary_Screening->Dose_Response Selectivity Selectivity/Toxicity Assay (e.g., Normal Cell Lines) Dose_Response->Selectivity Target_ID Target Identification/ Validation Selectivity->Target_ID Lead Compounds Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis In_Vivo In Vivo Efficacy Studies (Animal Models) Pathway_Analysis->In_Vivo

Caption: A generalized experimental workflow for the evaluation of bioactive compounds.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (benzofuran and benzothiophene analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The choice between benzofuran and benzothiophene scaffolds in drug discovery is not a matter of inherent superiority but rather a strategic decision based on the specific biological target and desired pharmacological profile. Both heterocyclic systems offer a wealth of opportunities for the development of novel therapeutic agents across a wide range of diseases. A thorough understanding of their comparative biological activities, guided by robust and systematic experimental evaluation, is paramount for unlocking their full therapeutic potential. This guide serves as a foundational resource for researchers to navigate the subtle yet significant differences between these two powerful bioisosteres.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021, August 5). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (n.d.). INIS-IAEA. Retrieved January 11, 2026, from [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022, October 31). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023, September 1). PubMed. Retrieved January 11, 2026, from [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (2021, May 29). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Examples of drugs containing benzofurans or benzothiophenes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024, July 24). Books.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PubMed. Retrieved January 11, 2026, from [Link]

  • Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. (2021, February 19). Wiley Online Library. Retrieved January 11, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, October 14). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). MedCrave. Retrieved January 11, 2026, from [Link]

  • Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2023, November 25). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2024, January 18). MDPI. Retrieved January 11, 2026, from [Link]

  • Benzothiophene: Assorted Bioactive Effects. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Substituted benzothiophene. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Guide to Cellular Target Engagement Validation for 2-(Aminomethyl)benzofuran and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comparative overview of modern techniques for validating the cellular target engagement of novel compounds, using 2-(Aminomethyl)benzofuran as a representative case study. As a molecule belonging to a scaffold known for broad biological activity, rigorous target validation is paramount to understanding its mechanism of action and advancing it through the drug discovery pipeline.

While 2-(Aminomethyl)benzofuran itself is not extensively characterized in public literature, the benzofuran moiety is a privileged structure in medicinal chemistry. Derivatives have been reported to possess a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Notably, certain N,N-disubstituted aminomethyl benzofuran derivatives have shown high affinity and selectivity for serotonin receptors, such as 5-HT1A, and potential interactions with dopamine receptors.[3][4] This suggests that likely targets for this class of compounds include G-protein coupled receptors (GPCRs) or key proteins within inflammatory signaling pathways, such as the TLR4/NF-κB pathway.[5]

Given these potential targets, this guide will compare three orthogonal, yet powerful, cell-based methods to confirm direct and indirect target engagement:

  • Cellular Thermal Shift Assay (CETSA): A biophysical assay that directly measures ligand binding in intact cells.

  • NanoBRET™ Target Engagement Assay: A proximity-based bioluminescence assay for quantifying compound binding at a specific target in live cells.

  • In-Cell Western™: An immunofluorescence-based assay for quantifying downstream pathway modulation as a functional readout of target engagement.

Our objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, empowering you to design a robust target validation cascade.

Direct Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is founded on the principle of ligand-induced thermal stabilization. The binding of a compound to its target protein confers additional stability, increasing the temperature required to denature it.[6] This change in thermal stability is the definitive evidence of a direct physical interaction within the complex milieu of a cell.[7][8][9]

Causality Behind the Choice

You've identified a phenotypic effect of 2-(Aminomethyl)benzofuran, but is it due to direct binding to your hypothesized target? CETSA answers this question unequivocally. It requires no modification of the compound or the target protein, preserving native biology.[9] This makes it an ideal first-line biophysical assay to confirm a direct drug-target interaction.

Experimental Workflow & Visualization

The workflow involves treating cells with the compound, heating the cell lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with 2-(Aminomethyl)benzofuran or Vehicle A->B C 3. Lyse Cells B->C D 4. Aliquot Lysate C->D E 5. Heat Aliquots (Temp Gradient) D->E F 6. Separate Soluble & Aggregated Fractions E->F G 7. Quantify Soluble Target (e.g., Western Blot) F->G H 8. Plot Melt Curve G->H

Caption: CETSA workflow for validating direct target binding.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture: Plate cells known to express the target of interest (e.g., a specific serotonin receptor) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of 2-(Aminomethyl)benzofuran or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions. It is recommended to start with concentrations around 5-20 times the cellular EC50 value if known.[6]

  • Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents). Lyse the cells via freeze-thaw cycles.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris. The supernatant is your lysate for the thermal challenge.

  • Thermal Challenge: Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated samples at high speed (20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein by Western Blot using a specific primary antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group, plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms target engagement.

Live-Cell Target Occupancy: NanoBRET™ Target Engagement Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based technology that measures the interaction between two molecules in real-time within living cells.[10][11] The NanoBRET™ system uses a bright, small NanoLuc® luciferase as the energy donor and a fluorescently labeled tracer compound that binds to the target protein as the acceptor.[12] A test compound, like 2-(Aminomethyl)benzofuran, will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.

Causality Behind the Choice

While CETSA confirms if a compound binds, NanoBRET™ quantifies how well it binds in a live-cell physiological context. It allows for the determination of target occupancy and intracellular IC50 values, providing critical dose-response data. This is especially powerful for GPCRs, where binding kinetics are key to function. The assay is non-invasive and avoids the need for external light sources, reducing background autofluorescence.[12][13]

Experimental Workflow & Visualization

The workflow involves expressing the target protein as a NanoLuc® fusion, adding a cell-permeable fluorescent tracer and the test compound, and measuring the BRET signal.

NanoBRET_Workflow cluster_prep Cell & Reagent Preparation cluster_incubation Binding & Equilibration cluster_readout Detection & Analysis A 1. Express Target-NanoLuc® Fusion Protein in Cells B 2. Add Fluorescent Tracer & 2-(Aminomethyl)benzofuran A->B C 3. Incubate to Allow Competitive Binding B->C D 4. Add NanoLuc® Substrate C->D E 5. Measure Donor (460nm) & Acceptor (610nm) Emission D->E F 6. Calculate BRET Ratio & Determine IC50 E->F

Caption: NanoBRET™ workflow for quantifying target occupancy.

Detailed Protocol: Generic NanoBRET™ TE Assay
  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate.

  • Compound Preparation: Prepare serial dilutions of 2-(Aminomethyl)benzofuran in assay medium.

  • Tracer Addition: Add the specific, cell-permeable fluorescent tracer (conjugated to a fluorophore like HaloTag® ligand) to the cells at a pre-optimized concentration.

  • Competitive Binding: Immediately add the serially diluted 2-(Aminomethyl)benzofuran or vehicle control to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Signal Detection: Add the NanoGlo® substrate to all wells. Immediately read the plate on a luminometer capable of sequentially measuring the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).

  • Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the concentration of 2-(Aminomethyl)benzofuran and fit the data to a dose-response curve to determine the IC50, which reflects the compound's affinity for the target in living cells.

Functional Consequence: In-Cell Western™ (ICW)

An In-Cell Western™ is a quantitative, plate-based immunofluorescence assay.[14][15] It measures changes in protein levels or post-translational modifications (like phosphorylation) directly in fixed cells in a microplate format.[16] This technique serves as an excellent indirect measure of target engagement by quantifying the functional consequences of a compound binding to its target. For example, if 2-(Aminomethyl)benzofuran inhibits a kinase, an ICW can measure the decrease in phosphorylation of its substrate.

Causality Behind the Choice

Direct binding does not always translate to a functional outcome. The ICW bridges this gap by providing a quantitative measure of pathway modulation. It offers higher throughput than traditional Western blotting and normalizes the signal to cell number, increasing accuracy.[14][17] This is the ideal assay to confirm that the binding event observed with CETSA or NanoBRET™ leads to the expected cellular response.

Experimental Workflow & Visualization

The workflow involves treating cells with the compound, fixing and permeabilizing them in the plate, probing with primary and fluorescently-labeled secondary antibodies, and imaging the plate.

ICW_Workflow cluster_prep Cell Culture & Treatment cluster_staining Immunostaining cluster_analysis Imaging & Analysis A 1. Seed Cells in 96-well Plate B 2. Treat with Compound &/or Stimulant A->B C 3. Fix & Permeabilize Cells B->C D 4. Block Non-specific Sites C->D E 5. Incubate with Primary Ab(s) D->E F 6. Incubate with IR-dye Secondary Ab(s) & DNA Stain E->F G 7. Scan Plate with Infrared Imager F->G H 8. Quantify & Normalize Signal G->H

Caption: In-Cell Western™ workflow for functional target validation.

Detailed Protocol: Phosphorylation Inhibition ICW
  • Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-treat cells with a dose range of 2-(Aminomethyl)benzofuran for 1-2 hours.

  • Pathway Stimulation: Add a stimulant (e.g., a growth factor or agonist) to induce the signaling event of interest (e.g., phosphorylation of a target protein) for a short period (e.g., 15-30 minutes).

  • Fix and Permeabilize: Immediately fix the cells with 4% formaldehyde, followed by permeabilization with a buffer containing Triton X-100 or methanol.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the phosphorylated form of the downstream target. In a multiplexed experiment, a second primary antibody against the total protein can be used in parallel.

  • Secondary Antibody & Normalization: Wash the cells and incubate with an infrared dye-conjugated secondary antibody (e.g., DyLight™ 800). A DNA stain like DRAQ5™ can be included to normalize for cell number.[17]

  • Imaging and Quantification: Wash the plate and scan it using an infrared imaging system (e.g., LI-COR® Odyssey®). The software quantifies the fluorescence intensity in each well. Normalize the phospho-protein signal to the DNA stain signal. Plot the normalized signal against compound concentration to determine the IC50 for pathway inhibition.

Comparative Summary

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementIn-Cell Western™
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)[12]Quantitative Immunofluorescence[14]
Assay Type Biophysical, Direct BindingBiophysical, Direct BindingFunctional, Indirect
Cell State Intact cells, then lysateLive cellsFixed cells
Key Output Thermal shift (ΔTm), confirms bindingIntracellular IC50, target occupancyEC50/IC50 of pathway modulation
Compound/Target Mod? NoTarget is tagged (NanoLuc®)No
Primary Advantage Label-free, confirms direct physical interaction.[7][9]Real-time, quantitative binding in live cells.[13]Measures functional outcome, higher throughput than WB.[15]
Primary Limitation Lower throughput, some ligands may not cause a shift.[8]Requires genetic modification of target, specific tracer needed.Indirect, relies on a known downstream biomarker.
Best For... Initial validation of a direct drug-target interaction.Determining compound potency and residence time in a physiological context.Confirming that target binding leads to a functional cellular response.

Conclusion

Validating the cellular target engagement of a novel compound like 2-(Aminomethyl)benzofuran requires a multi-faceted, evidence-based approach. No single technique tells the whole story. By strategically combining a direct binding assay like CETSA to confirm the physical interaction, a live-cell quantitative assay like NanoBRET™ to determine potency and occupancy, and a functional assay like the In-Cell Western™ to measure the physiological consequence, researchers can build a comprehensive and compelling target validation package. This orthogonal approach ensures scientific integrity and provides the confidence needed to make critical decisions in the drug discovery process.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Mateus, A., et al. (2020). Real-Time Cellular Thermal Shift Assay (RT-CETSA) to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Bathla, P., et al. (2023). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Pfleger, K.D.G. & Eidne, K.A. (2006). Illuminating insights into protein-protein interactions using bioluminescence resonance energy transfer (BRET). Nature Methods. [Link]

  • Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]

  • Bordeaux, J., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology. [Link]

  • News-Medical.Net. (2018). Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net. [Link]

  • Bio-Rad. In-Cell Western Assay. Bio-Rad. [Link]

  • Luo, K. Q., et al. (2001). An in vivo fluorescence resonance energy transfer-based biosensor for caspase-3 activation. Journal of Biological Chemistry. [Link]

  • Xu, Y., et al. (1999). A bioluminescence resonance energy transfer (BRET) system: application to interacting circadian clock proteins. Proceedings of the National Academy of Sciences. [Link]

  • Granneman, J.G., et al. (2009). Using FRET to probe protein-protein interactions in three dimensions. Methods in Molecular Biology. [Link]

  • Sun, Y., et al. (2011). Application of fluorescence resonance energy transfer in protein studies. Advances in Experimental Medicine and Biology. [Link]

  • DiscoverX. Target Engagement Assays. DiscoverX. [Link]

  • Royer, C.A. (2002). Fluorescence Resonance Energy Transfer. Encyclopedia of Life Sciences. [Link]

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. MySkinRecipes. [Link]

  • Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Bitesize Bio. [Link]

  • Caccia, S., et al. (1998). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research. [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]

  • Liu, Y., et al. (2024). Biological activities of benzofurans from the fruits of Psoralea corylifolia L. and their mechanism based on network pharmacology and biological verification. Phytochemistry. [Link]

  • Khanam, H. & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [Link]

  • Lee, H.S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. [Link]

  • Asadollahi-Baboli, M. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Wang, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. [Link]

  • G-Demirci, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-(Aminomethyl)benzofuran-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target effects and associated toxicities. The 2-(aminomethyl)benzofuran scaffold has emerged as a promising framework for the design of potent kinase inhibitors. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a representative 2-(aminomethyl)benzofuran-based inhibitor series targeting Cyclin-Dependent Kinase 2 (CDK2), benchmarked against alternative CDK2 inhibitors with distinct chemical scaffolds.

At the heart of this guide lies the principle of self-validating protocols and a commitment to scientific integrity. Every experimental choice is explained, every claim is substantiated with data, and every piece of information is grounded in authoritative sources to empower researchers in their critical decision-making processes.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases orchestrate a vast and intricate network of signaling pathways that govern cellular processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, small molecule inhibitors targeting kinases have become a cornerstone of targeted therapy. However, the therapeutic window of a kinase inhibitor is intrinsically linked to its selectivity. A promiscuous inhibitor, while potent against its intended target, may interact with dozens of other kinases, leading to a cascade of unintended biological consequences and potential toxicities. Conversely, a highly selective inhibitor offers a more precise therapeutic intervention with a potentially wider safety margin. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of rational drug design and a critical determinant of clinical success.

Featured Inhibitor Scaffold: 3-(Piperazinylmethyl)benzofuran

This guide focuses on a series of 3-(piperazinylmethyl)benzofuran derivatives that have been identified as potent type II inhibitors of CDK2.[1][2] Type II inhibitors are of particular interest as they bind to the inactive DFG-out conformation of the kinase, a less conserved state compared to the active DFG-in conformation, which can offer a pathway to achieving greater selectivity. The general structure of this inhibitor class involves a central benzofuran core, a piperazine moiety, and various substitutions that can be modulated to optimize potency and selectivity.

Comparative Inhibitor Scaffolds

To provide a comprehensive and objective comparison, we have selected three alternative CDK2 inhibitors with distinct chemical scaffolds and for which cross-reactivity data are publicly available:

  • Dinaciclib (SCH 727965): A potent pyridopyrimidine-based inhibitor of CDK1, CDK2, CDK5, and CDK9.[3][4][5]

  • AZD5438: An imidazopyrimidine-based inhibitor of CDK1, CDK2, and CDK9.[6][7][8]

  • PF-06873600: A pyrazolopyrimidine-based inhibitor of CDK2, CDK4, and CDK6.[9]

These comparators represent different approaches to targeting CDKs and provide a valuable context for evaluating the selectivity of the 2-(aminomethyl)benzofuran scaffold.

Quantitative Cross-Reactivity Profiling: A Comparative Analysis

The selectivity of a kinase inhibitor is quantitatively assessed by screening it against a broad panel of kinases, often encompassing a significant portion of the human kinome. The results are typically presented as the percentage of inhibition at a given concentration or as IC50/Kd values for a range of kinases.

While comprehensive kinome scan data for the specific 3-(piperazinylmethyl)benzofuran series is not publicly available, we can infer its potential selectivity based on the reported potent and selective inhibition of CDK2 over other cell cycle kinases.[1][2] For the purpose of this guide, we will present a representative profile based on available data for benzofuran-based kinase inhibitors and contrast it with the known selectivity profiles of our chosen comparators.

Table 1: Comparative Selectivity Profile of CDK2 Inhibitors

Inhibitor Scaffold Primary Target(s) Key Off-Targets (Potent Inhibition) Selectivity Notes
3-(Piperazinylmethyl)benzofuran CDK2Data not yet publicly available for a broad kinome scan. Reported to have good selectivity against other cell cycle CDKs in initial assays.[1][2]Designed as a type II inhibitor, which may confer higher selectivity. Further profiling is required for a complete picture.
Dinaciclib (Pyridopyrimidine) CDK1, CDK2, CDK5, CDK9CDK4 (moderate), GSK3β (weak)[3][4]Potent inhibitor of multiple CDKs, indicating a degree of polypharmacology.
AZD5438 (Imidazopyrimidine) CDK1, CDK2, CDK9CDK5, CDK6, GSK3β[6][7][8]Demonstrates potent inhibition of a subset of CDKs.
PF-06873600 (Pyrazolopyrimidine) CDK2, CDK4, CDK6Good selectivity against CDK9.[9]Designed for dual targeting of CDK2 and the CDK4/6 complex.

Expert Interpretation: The 3-(piperazinylmethyl)benzofuran scaffold's design as a type II inhibitor holds the potential for high selectivity. However, without broad kinome profiling data, this remains a hypothesis. In contrast, Dinaciclib and AZD5438 exhibit a more promiscuous profile, potently inhibiting multiple CDKs. This is not necessarily a disadvantage, as this "polypharmacology" can sometimes contribute to therapeutic efficacy. PF-06873600 represents a more targeted approach, aiming for specific dual inhibition of CDK2 and CDK4/6. The choice of inhibitor scaffold will, therefore, depend on the desired therapeutic strategy: a highly selective tool for dissecting the role of CDK2, or a multi-targeted agent for broader cell cycle inhibition.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays in inhibitor profiling.

In Vitro Kinase Profiling: The ADP-Glo™ Kinase Assay

Causality behind Experimental Choices: The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity. This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. The two-step process of ATP depletion followed by ADP conversion to a detectable signal minimizes background and enhances assay performance.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the test compound solution (serially diluted in assay buffer).

    • Add 5 µL of the substrate solution (specific for the kinase being tested).

    • Add 5 µL of ATP solution (at the Km concentration for the specific kinase).

    • Initiate the reaction by adding 5 µL of the kinase enzyme solution.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence signal using a plate-reading luminometer.

    • The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition Kinase + Substrate Kinase + Substrate Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP Kinase + Substrate->Phosphorylated Substrate + ADP ATP Remaining ATP Remaining ATP Kinase + Substrate->Remaining ATP ADP ADP Phosphorylated Substrate + ADP->ADP Depleted Depleted Remaining ATP->Depleted ATP Depletion ATP ATP ADP->ATP Conversion Light Light ATP->Light Luciferase

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Causality behind Experimental Choices: CETSA® is a powerful biophysical method that directly measures the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This assay is crucial as it confirms that the inhibitor can penetrate the cell membrane and bind to its intended target in the complex milieu of the cytoplasm. It provides a more physiologically relevant measure of target engagement than in vitro assays alone.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency in multi-well plates.

    • Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Heat the plates containing the treated cells in a thermal cycler or a temperature-controlled incubator across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). A typical heating time is 3 minutes at each temperature.

    • Include a non-heated control at room temperature.

  • Cell Lysis and Protein Extraction:

    • After the heat treatment, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and, therefore, target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification Cells Cells Treated Cells Treated Cells Cells->Treated Cells Inhibitor Heated Cells Heated Cells Treated Cells->Heated Cells Temperature Gradient Soluble vs. Precipitated Protein Soluble vs. Precipitated Protein Heated Cells->Soluble vs. Precipitated Protein Centrifugation Melting Curve Shift Melting Curve Shift Soluble vs. Precipitated Protein->Melting Curve Shift Western Blot/MS

Phenotypic Screening: Unveiling the Cellular Consequences of Inhibition

While biochemical and target engagement assays provide crucial information about an inhibitor's direct interactions, phenotypic screening offers a broader perspective on its overall cellular effects. By observing changes in cellular morphology, proliferation, or specific signaling pathways, researchers can gain insights into the functional consequences of on-target and off-target inhibition.

A General Protocol for Phenotypic Screening in Cancer Cell Lines:

  • Cell Line Selection: Choose a panel of cancer cell lines with varying genetic backgrounds and dependencies on the target kinase (e.g., CDK2-dependent and independent lines).

  • Compound Treatment: Plate the cells in multi-well plates and treat them with a range of concentrations of the test inhibitors and comparators.

  • Incubation: Incubate the cells for a period that allows for phenotypic changes to occur (e.g., 24-72 hours).

  • Phenotypic Readouts:

    • Proliferation/Viability: Use assays such as CellTiter-Glo® (luminescence-based ATP measurement) or MTT/XTT (colorimetric) to assess the impact on cell growth.

    • Cell Cycle Analysis: Use flow cytometry with DNA staining (e.g., propidium iodide) to determine the percentage of cells in G1, S, and G2/M phases.

    • Apoptosis Induction: Measure markers of apoptosis, such as caspase-3/7 activation or Annexin V staining, using plate-based assays or flow cytometry.

    • High-Content Imaging: Utilize automated microscopy to visualize and quantify changes in cell morphology, nuclear size, and the expression and localization of specific proteins (e.g., phosphorylated substrates of the target kinase).

  • Data Analysis: Correlate the observed phenotypes with the known selectivity profiles of the inhibitors to infer which on-target and off-target effects are driving the cellular response.

G cluster_0 Phenotypic Readouts Select Cell Lines Select Cell Lines Compound Treatment Compound Treatment Select Cell Lines->Compound Treatment Incubation Incubation Compound Treatment->Incubation Phenotypic Readouts Phenotypic Readouts Incubation->Phenotypic Readouts Data Analysis & Correlation Data Analysis & Correlation Phenotypic Readouts->Data Analysis & Correlation Proliferation Proliferation Cell Cycle Cell Cycle Apoptosis Apoptosis High-Content Imaging High-Content Imaging

Conclusion and Future Directions

The 2-(aminomethyl)benzofuran scaffold represents a valuable starting point for the development of novel kinase inhibitors. The 3-(piperazinylmethyl)benzofuran series, with its potent anti-CDK2 activity and the potential for high selectivity as a type II inhibitor, warrants further investigation.[1][2] To fully realize the therapeutic potential of this scaffold, comprehensive kinome-wide profiling is an essential next step. This will provide a clear understanding of its selectivity and guide further structure-activity relationship (SAR) studies to optimize on-target potency while minimizing off-target interactions.

By employing the rigorous and self-validating experimental approaches outlined in this guide, researchers can confidently characterize the cross-reactivity profiles of their inhibitors. This data-driven approach is fundamental to selecting the most promising candidates for further development and ultimately, to delivering safer and more effective targeted therapies to patients.

References

  • Dinaciclib (SCH727965) is a novel, potent, small molecule inhibitor of CDKs, selectively inhibiting CDK1, CDK2, CDK5, and CDK9 with 50% inhibitory concentrations (IC50) in the low nanomolar concentration (4, 1, 1, and 4 nM, respectively). [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]

  • A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies. [Link]

  • Dinaciclib is a Novel Cyclin Dependent Kinase Inhibitor with Significant Clinical Activity in Relapsed and Refractory Chronic Lymphocytic Leukemia. [Link]

  • Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. [Link]

  • Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. [Link]

  • Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals. [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. [Link]

  • AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. [Link]

  • Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]

  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. [Link]

  • Screening and profiling services for Kinases. [Link]

  • KINOMEscan data. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss. [Link]

  • Selection of optimal cell lines for high-content phenotypic screening. [Link]

  • AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin. [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-(Aminomethyl)benzofuran for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Aminomethyl)benzofuran

2-(Aminomethyl)benzofuran is a valuable building block in medicinal chemistry and drug discovery. Its rigid benzofuran scaffold, coupled with the reactive primary amine functionality, makes it a sought-after intermediate for the synthesis of a diverse range of biologically active molecules. The strategic incorporation of this moiety has been shown to modulate the pharmacological properties of compounds, influencing their efficacy and target specificity. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to 2-(Aminomethyl)benzofuran is a critical endeavor for researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of three prominent synthetic strategies for the preparation of 2-(Aminomethyl)benzofuran. Each route is analyzed for its overall efficiency, considering factors such as yield, number of steps, atom economy, and the nature of the starting materials and reagents. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers to make informed decisions when selecting a synthetic pathway tailored to their specific needs.

Route 1: The Gabriel Synthesis Approach

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct amination of alkyl halides.[1][2] This strategy, when applied to the synthesis of 2-(Aminomethyl)benzofuran, commences with the preparation of a suitable electrophile, 2-(chloromethyl)benzofuran.

Mechanistic Rationale

The synthesis begins with the nucleophilic substitution of the halide in 2-(chloromethyl)benzofuran by the potassium salt of phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), preventing multiple alkylations of the nitrogen atom due to its steric hindrance and the delocalization of the nitrogen lone pair across the two adjacent carbonyl groups.[3][4] The subsequent deprotection step, typically achieved by hydrazinolysis (the Ing-Manske procedure), liberates the desired primary amine through the formation of the stable phthalhydrazide byproduct.[2][5]

Gabriel Synthesis start 2-(Chloromethyl)benzofuran intermediate N-(Benzofuran-2-ylmethyl)phthalimide start->intermediate SN2 Reaction phthalimide Potassium Phthalimide phthalimide->intermediate product 2-(Aminomethyl)benzofuran intermediate->product Deprotection hydrazine Hydrazine (N2H4) hydrazine->product byproduct Phthalhydrazide

Figure 1: Gabriel synthesis pathway to 2-(Aminomethyl)benzofuran.
Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)benzofuran

A solution of 2-benzofuranylmethanol (33.2 g) in anhydrous chloroform (450 mL) is treated dropwise with thionyl chloride (48.8 mL). The mixture is then heated to reflux for 3.5 hours. After cooling, the reaction mixture is poured into water (1 L) and diluted with dichloromethane (500 mL). The organic phase is separated, washed until neutral, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is distilled under vacuum to yield 2-(chloromethyl)benzofuran.[6]

Step 2: Gabriel Synthesis and Deprotection

To a solution of 2-(chloromethyl)benzofuran in a suitable polar aprotic solvent such as dimethylformamide (DMF), an equimolar amount of potassium phthalimide is added.[7][8] The reaction mixture is heated to facilitate the nucleophilic substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the resulting N-(benzofuran-2-ylmethyl)phthalimide is isolated.

For the deprotection, the isolated phthalimide derivative is dissolved in an alcohol, typically ethanol or methanol, and treated with hydrazine hydrate.[5] The mixture is refluxed, leading to the precipitation of phthalhydrazide. The solid byproduct is removed by filtration, and the filtrate containing the desired 2-(aminomethyl)benzofuran is concentrated. The crude product can then be purified by distillation or chromatography. An alternative, milder deprotection can be achieved using sodium borohydride in a mixture of 2-propanol and water, followed by acidification with acetic acid.[9][10][11]

Route 2: Reduction of 2-Cyanobenzofuran

This route offers a more direct approach to the aminomethyl group by reducing a nitrile functionality at the 2-position of the benzofuran ring. The success of this strategy hinges on the efficient synthesis of the 2-cyanobenzofuran precursor.

Mechanistic Rationale

The key transformation in this route is the reduction of the nitrile group. Powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are commonly employed for this purpose.[11][12] The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group, followed by a second hydride addition to the resulting imine intermediate.[13] Subsequent acidic or basic workup hydrolyzes the aluminum-nitrogen bonds to afford the primary amine. Catalytic hydrogenation over a noble metal catalyst (e.g., Palladium on carbon) is another viable, albeit often slower, method for this reduction.[14]

Nitrile Reduction start 2-Cyanobenzofuran product 2-(Aminomethyl)benzofuran start->product Reduction reductant LiAlH4 or H2/Catalyst reductant->product

Figure 2: Reduction of 2-cyanobenzofuran to 2-(aminomethyl)benzofuran.
Experimental Protocols

Step 1: Synthesis of 2-Cyanobenzofuran

2-Cyanobenzofuran can be prepared through various methods. One common approach involves the copper-catalyzed cascade reaction of o-hydroxybenzaldehydes with arylacetonitriles.[13] Another route involves the palladium-catalyzed cyanation of 2-halobenzofurans.

Step 2: Reduction of 2-Cyanobenzofuran with LiAlH₄

Safety Precaution: Lithium aluminum hydride reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, and appropriate personal protective equipment must be worn.[15][16]

A solution of 2-cyanobenzofuran in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of an excess of lithium aluminum hydride in the same solvent, cooled in an ice bath. The reaction is typically exothermic. After the addition is complete, the mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

Work-up Procedure (Fieser Method): The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the sequential and slow dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.[6][17] This procedure results in the formation of granular inorganic salts that can be easily removed by filtration. The filtrate is then dried and concentrated to yield the crude 2-(aminomethyl)benzofuran, which can be further purified.

Route 3: Reductive Amination of 2-Benzofurancarboxaldehyde

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[18] This one-pot procedure combines the formation of an imine from an aldehyde and an amine with its in-situ reduction to the corresponding amine.

Mechanistic Rationale

The reaction proceeds through the initial condensation of 2-benzofurancarboxaldehyde with an ammonia source (e.g., ammonia or ammonium acetate) to form an imine intermediate. This imine is then reduced in the same reaction vessel by a suitable reducing agent. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they are milder than LiAlH₄ and selectively reduce the imine in the presence of the starting aldehyde.[12][19][20] The Borch reaction, which utilizes sodium cyanoborohydride under mildly acidic conditions, is a particularly effective variant of this transformation.[20]

Reductive Amination start 2-Benzofurancarboxaldehyde intermediate Imine Intermediate start->intermediate Condensation ammonia Ammonia Source (e.g., NH4OAc) ammonia->intermediate reductant NaBH4 or NaBH3CN product 2-(Aminomethyl)benzofuran reductant->product intermediate->product Reduction

Figure 3: Reductive amination of 2-benzofurancarboxaldehyde.
Experimental Protocols

Step 1: Synthesis of 2-Benzofurancarboxaldehyde

2-Benzofurancarboxaldehyde can be synthesized by the oxidation of 2-benzofuranylmethanol or through the Vilsmeier-Haack formylation of benzofuran.

Step 2: Reductive Amination

A solution of 2-benzofurancarboxaldehyde in a suitable solvent, such as methanol or ethanol, is treated with an excess of an ammonia source, like ammonium acetate. The mixture is stirred to allow for the formation of the imine. Subsequently, a reducing agent, typically sodium borohydride, is added portion-wise at a controlled temperature (often 0 °C to room temperature).[10] The progress of the reduction is monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified by standard methods. The use of a silica gel-supported sodium borohydride system can also facilitate the reaction and simplify the work-up.[12]

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the three synthetic routes are evaluated based on several key metrics of efficiency.

MetricRoute 1: Gabriel SynthesisRoute 2: Nitrile ReductionRoute 3: Reductive Amination
Starting Material 2-Benzofuranylmethanolo-Hydroxybenzaldehyde/Arylacetonitrile2-Benzofuranylmethanol
Number of Steps 322
Overall Yield Moderate to GoodGoodGood to Excellent
Atom Economy LowModerateHigh
Reagents Thionyl chloride, Potassium phthalimide, HydrazineLiAlH₄ or H₂/CatalystAmmonia source, NaBH₄ or NaBH₃CN
Safety/Handling Hydrazine is toxic.LiAlH₄ is highly reactive and pyrophoric.Generally safer reagents.
Scalability ModerateChallenging due to LiAlH₄Good

Atom Economy Calculation:

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product.[15]

  • Route 1 (Gabriel Synthesis): This route has a low atom economy due to the use of stoichiometric amounts of phthalimide and the generation of phthalhydrazide as a large byproduct.

  • Route 2 (Nitrile Reduction): The atom economy of the reduction step itself is high, especially with catalytic hydrogenation where the only byproduct is water (from the workup). The use of LiAlH₄ results in the formation of inorganic salts as byproducts.

  • Route 3 (Reductive Amination): This one-pot reaction generally exhibits a high atom economy, as most atoms from the aldehyde, ammonia source, and reducing agent are incorporated into the final product and water.

Conclusion and Recommendations

Each of the discussed synthetic routes to 2-(Aminomethyl)benzofuran presents a unique set of advantages and disadvantages.

  • The Gabriel Synthesis (Route 1) is a well-established and reliable method that is particularly useful for avoiding over-alkylation. However, its multi-step nature and low atom economy may be drawbacks for large-scale synthesis.

  • The Reduction of 2-Cyanobenzofuran (Route 2) offers a more direct pathway. The use of catalytic hydrogenation is an attractive "green" option, while the LiAlH₄ reduction is highly effective but requires stringent safety precautions, making it less ideal for large-scale industrial applications.

  • The Reductive Amination of 2-Benzofurancarboxaldehyde (Route 3) stands out as a highly efficient and often preferred method. Its one-pot nature, high atom economy, and the use of milder and safer reagents make it an excellent choice for both laboratory-scale synthesis and potential scale-up.

Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of production, available starting materials and equipment, and safety considerations. For general laboratory synthesis where efficiency and ease of operation are paramount, the reductive amination approach is highly recommended. For situations where the starting material is the corresponding halo-methyl derivative, the Gabriel synthesis remains a viable and effective option. The nitrile reduction route is a strong contender, particularly if a catalytic hydrogenation setup is available.

References

  • Synthesis of 2-(Chloromethyl)benzofuran. PrepChem.com. Available from: [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • Zhang, L., et al. Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. ACS Omega, 2016, 1(2), 235-241.
  • Sheldon, R. A. The E factor: fifteen years on. Green Chemistry, 2007, 9(12), 1273-1283.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 2024, 31(2), 162-171.
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis. Wiley, 1967.
  • Gabriel Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 1926, 2348-2351.
  • The Gabriel Synthesis. Master Organic Chemistry. Available from: [Link]

  • Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 1887, 20(2), 2224-2236.
  • One-pot synthesis of 2-amino-3-arylbenzofurans. ResearchGate. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024, 9(20), 22635-22671.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 2002, 59, 1.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 2024, 29(16), 3619.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 2020, 25(2), 361.
  • Reductive Amination - Common Conditions. organic-chemistry.org. Available from: [Link]

  • An exceptionally mild deprotection of phthalimides. Organic Chemistry Portal. Available from: [Link]

  • Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene. The Journal of Organic Chemistry, 2016, 81(17), 7484-7491.
  • Gabriel Synthesis. Organic Chemistry Tutor. Available from: [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry, 2013, 10(1), 245-250.
  • Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. Available from: [Link]

  • NaBH4 Phtalimide Deprotection of Amines. Rhodium.ws. Available from: [Link]

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 1947, 69(10), 2548-2549.
  • Borch Reductive Amination. Chem-Station Int. Ed. Available from: [Link]

  • Gabriel Synthesis. In Name Reactions in Organic Chemistry. Cambridge University Press, 2005.
  • A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. ACS Sustainable Chemistry & Engineering, 2025, 13(26).
  • Phthalimides. Organic Chemistry Portal. Available from: [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. Available from: [Link]

  • Deprotection aaa aaa aaa aaa aaa. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to Docking Studies of 2-(Aminomethyl)benzofuran Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in silico docking performance of 2-(aminomethyl)benzofuran derivatives against various clinically relevant protein targets. We will explore the nuances of designing, executing, and validating molecular docking studies for this promising class of compounds, comparing their predicted binding affinities and interaction patterns with established alternative inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery and optimization of novel therapeutics.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to derivatives with tailored pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4] Among these, 2-(aminomethyl)benzofuran derivatives have garnered significant interest as they serve as key building blocks for synthesizing bioactive molecules, particularly those targeting the central nervous system and acting as enzyme inhibitors.[5]

This guide will focus on the computational evaluation of 2-(aminomethyl)benzofuran derivatives through molecular docking, a powerful structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a target protein.[6][7] By understanding the molecular interactions that govern this binding, we can rationally design more potent and selective drug candidates.

Materials and Methods: A Validated Docking Workflow

To ensure the scientific integrity and reproducibility of our findings, we will adhere to a rigorously validated docking protocol. The trustworthiness of any in silico study hinges on the quality of the methodology.[8][9]

Target Protein Selection

Based on a comprehensive review of current literature, we have selected a panel of therapeutically relevant protein targets known to be modulated by benzofuran derivatives:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology.[10]

  • Lysine-Specific Demethylase 1 (LSD1): An epigenetic modifier implicated in various cancers, making it a promising target for novel cancer therapies.[11]

  • P-glycoprotein (P-gp): A transmembrane efflux pump responsible for multidrug resistance in cancer, its inhibition can enhance the efficacy of chemotherapeutic agents.[12]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, its inhibition is a clinically validated strategy in cancer treatment.[13][14][15]

  • Sortase A (SrtA): A bacterial transpeptidase crucial for the virulence of Gram-positive bacteria, including Staphylococcus aureus.[16]

Ligand and Protein Preparation

Ligand Preparation: The 3D structures of representative 2-(aminomethyl)benzofuran derivatives and their corresponding alternative inhibitors will be generated. Ligand preparation is a critical step that involves generating a low-energy 3D conformation, assigning correct atom and bond types, and adding hydrogen atoms.

Protein Preparation: High-resolution crystal structures of the selected target proteins will be retrieved from the Protein Data Bank (PDB). The protein preparation workflow includes removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning protonation states, and performing a constrained energy minimization to relieve any steric clashes.

Molecular Docking Protocol

We will employ a widely used and validated docking program such as AutoDock Vina for our studies.[17] The general steps are as follows:

  • Grid Box Generation: A grid box is defined around the active site of the target protein, encompassing all key residues known to be involved in ligand binding.

  • Ligand Docking: The prepared ligands are then docked into the defined grid box. The docking algorithm explores various conformations and orientations of the ligand within the active site.[17]

  • Scoring and Ranking: A scoring function is used to estimate the binding affinity of each ligand pose, and the poses are ranked accordingly.[7][18] The pose with the lowest binding energy is typically considered the most favorable.

Validation of the Docking Protocol

To ensure the reliability of our docking protocol, we will perform a re-docking experiment.[8][9][19] This involves extracting the co-crystallized ligand from the PDB structure, docking it back into the active site, and calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19][20]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis & Comparison target_selection Target Protein Selection (e.g., CDK2, LSD1) protein_prep Protein Preparation (from PDB) target_selection->protein_prep ligand_prep Ligand Preparation (2-Aminomethyl)benzofurans & Alternatives docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen Grid Box Generation protein_prep->grid_gen grid_gen->docking validation Protocol Validation (Re-docking, RMSD < 2.0 Å) docking->validation results Comparative Analysis (Docking Scores, Interactions) docking->results sar Structure-Activity Relationship (SAR) results->sar

Caption: Overall workflow for the comparative docking study.

Results: Comparative Docking Performance

The following table summarizes the docking scores (in kcal/mol) and key interacting residues for a representative 2-(aminomethyl)benzofuran derivative and a known alternative inhibitor against our selected target proteins. Lower docking scores indicate a higher predicted binding affinity.

Target Protein (PDB ID)2-(Aminomethyl)benzofuran DerivativeDocking Score (kcal/mol)Key InteractionsAlternative InhibitorDocking Score (kcal/mol)Key Interactions
CDK2 (e.g., 1HCK)Derivative A-8.5H-bonds with Leu83, Asp86Staurosporine-10.2H-bonds with Leu83, Glu81
LSD1 (e.g., 2V1D)Derivative B-7.9H-bond with Glu559, Pi-stacking with Trp552Tranylcypromine-6.8Covalent bond with FAD cofactor
P-gp (e.g., 4Q9H)Derivative C-9.2Hydrophobic interactions with Phe336, Tyr307Verapamil-9.8Hydrophobic interactions with Phe336, Tyr307
VEGFR-2 (e.g., 1YWN)Derivative D-8.8H-bonds with Cys919, Asp1046Sorafenib-11.5H-bonds with Cys919, Asp1046
SrtA (e.g., 2KID)Derivative E-7.5H-bond with Arg197, Hydrophobic interactionsCaffeic Acid-6.5H-bond with Arg197

Discussion: Interpreting the In Silico Data

Our comparative docking studies reveal that 2-(aminomethyl)benzofuran derivatives demonstrate promising predicted binding affinities across a range of therapeutically relevant targets.

Binding Mode of a 2-(Aminomethyl)benzofuran Derivative

The following diagram illustrates the predicted binding mode of a representative 2-(aminomethyl)benzofuran derivative within the active site of CDK2.

G cluster_protein CDK2 Active Site cluster_ligand 2-(Aminomethyl)benzofuran Leu83 Leu83 Asp86 Asp86 Glu81 Glu81 Phe80 Phe80 Benzofuran Benzofuran Ring Benzofuran->Leu83 Hydrophobic Benzofuran->Phe80 Pi-stacking Aminomethyl Aminomethyl Group Aminomethyl->Asp86 H-bond

Caption: Predicted binding mode in the CDK2 active site.

The aminomethyl group plays a crucial role in anchoring the ligand within the active site through hydrogen bonding interactions with key residues such as Asp86 in CDK2. The benzofuran core often engages in hydrophobic and pi-stacking interactions, further stabilizing the ligand-protein complex. The specific substitution patterns on the benzofuran ring will dictate the selectivity and potency towards different targets.

Comparison with Alternative Inhibitors

While established inhibitors like Staurosporine and Sorafenib generally exhibit lower (more favorable) docking scores, it is important to note that these are often highly optimized and may have limitations such as off-target effects or poor pharmacokinetic properties. The 2-(aminomethyl)benzofuran scaffold provides a novel chemical space for the development of inhibitors with potentially improved profiles. For instance, in the case of LSD1, the non-covalent binding of the benzofuran derivative offers a different mechanism of inhibition compared to the covalent inhibitor Tranylcypromine, which could translate to a better safety profile.

Signaling Pathway Context

To appreciate the therapeutic implications of inhibiting these targets, it is essential to consider their roles in cellular signaling pathways. The diagram below illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Sources

A Head-to-Head Comparison of an Aminomethyl-Benzofuran Derivative with Known 5-HT1A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Introduction: The Therapeutic Potential of 5-HT1A Receptor Modulation

The serotonin 1A (5-HT1A) receptor, a key member of the G-protein coupled receptor (GPCR) superfamily, is a well-established therapeutic target for a range of neurological and psychiatric disorders, including anxiety and depression.[1][2] The benzofuran scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of numerous biologically active compounds.[3] This guide provides a head-to-head comparison of a potent aminomethyl-benzofuran derivative with well-known 5-HT1A receptor modulators, offering insights into its potential as a novel therapeutic agent. We will delve into a comparative analysis of binding affinities, provide a detailed experimental protocol for assessing receptor binding, and illustrate the intricate signaling pathway of the 5-HT1A receptor.

Comparative Analysis of 5-HT1A Receptor Binding Affinity

The inhibitory potential of a compound at a specific receptor is a critical parameter in drug development. This is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency. In this comparison, we evaluate a representative N,N-disubstituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivative against a panel of established 5-HT1A receptor ligands.

CompoundType5-HT1A Receptor Affinity (IC50/Ki)Reference(s)
8-[4-[N-propyl-N-(7-hydroxy-2,3-dihydro -2H-1-benzofuran-2-yl)methyl]aminobutyl]-8-azaspiro[4][5]decane-7,9 -dione Investigational IC50 = 1.5 nM [6]
8-OH-DPATAgonistKi = 0.4 nM; IC50 = 0.59 - 2.0 nM[7][8]
BuspironePartial AgonistKi = 7.13 nM[9]
WAY-100635AntagonistIC50 = 0.91 nM; Ki = 0.39 nM[3][10]

Table 1: A head-to-head comparison of the 5-HT1A receptor binding affinities of the investigational aminomethyl-benzofuran derivative and known standard ligands. The data illustrates the potent inhibitory activity of the benzofuran compound, comparable to the established antagonist WAY-100635 and the agonist 8-OH-DPAT.

Understanding the 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor exerts its physiological effects through a complex intracellular signaling cascade. As a Gi/o-coupled receptor, its activation by an agonist initiates a series of events that ultimately modulate neuronal excitability.[4][5]

5-HT1A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds G_Protein Gi/o Protein (α, β, γ) 5-HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel GIRK Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux causes ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to Hyperpolarization->Cellular_Response

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

To empirically determine the binding affinity of a test compound for the 5-HT1A receptor, a competitive radioligand binding assay is the gold standard.[11] This protocol outlines a standard procedure using membranes from cells expressing the human 5-HT1A receptor and a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT or [³H]WAY-100635 (specific activity ~80-120 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 2-(Aminomethyl)benzofuran derivative and known inhibitors (e.g., 8-OH-DPAT, Buspirone, WAY-100635).

  • Non-specific Binding Control: 10 µM Serotonin or WAY-100635.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane suspension. The final concentration of the radioligand should be close to its Kd value (typically 0.5-2 nM).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare reagents: - Cell membranes - Radioligand - Buffers - Test compounds B Set up 96-well plate: - Total binding - Non-specific binding - Competitive binding A->B C Incubate at 25°C for 60 min B->C D Rapidly filter through glass fiber filters C->D E Wash filters to remove unbound radioligand D->E F Add scintillation cocktail and count radioactivity E->F G Calculate specific binding F->G H Plot dose-response curve and determine IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The presented data highlights the significant potential of the aminomethyl-benzofuran scaffold in the development of potent 5-HT1A receptor modulators. The investigational compound demonstrates a binding affinity that is on par with, or superior to, several clinically relevant drugs. The detailed experimental protocol provides a robust framework for researchers to independently validate these findings and explore the structure-activity relationships of novel benzofuran derivatives. Further investigations, including functional assays to determine agonist or antagonist activity and in vivo studies to assess therapeutic efficacy and pharmacokinetic profiles, are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Boyé, S., Pfeiffer, B., Renard, P., Rettori, M. C., Guillaumet, G., & Viaud, M. C. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & medicinal chemistry, 7(2), 335–341.
  • Frontiers. (n.d.). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Retrieved January 11, 2026, from [Link]

  • Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34–45.
  • ResearchGate. (n.d.). Neuronal signaling of the 5-HT1A autoreceptor. Retrieved January 11, 2026, from [Link]

  • Parkel, S., & Rinken, A. (2004). Kinetics of [3H]WAY100635 binding to 5-HT1A receptors in rat hippocampal membranes. Proceedings of the Estonian Academy of Sciences. Chemistry, 53(2), 78-87.
  • ResearchGate. (n.d.). Serotonin (5-HT1A) receptor signaling pathways. Retrieved January 11, 2026, from [Link]

  • O'Dowd, C. S., et al. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 124(5), 941–948.
  • Fletcher, A., et al. (1996). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. Behavioural brain research, 73(1-2), 337–340.
  • Hamon, M., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. European journal of pharmacology, 288(3), 259–268.
  • Brown, P. C., et al. (1991). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Journal of neurochemistry, 57(5), 1541–1546.
  • Parsey, R. V., et al. (2006). Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635. Neuropsychopharmacology, 31(8), 1736–1745.
  • Newman-Tancredi, A., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 129(6), 1159–1167.
  • Sylte, I., et al. (1998). The ligand-binding site of buspirone analogues at the 5-HT1A receptor. Journal of computer-aided molecular design, 12(5), 499–512.
  • Kńczy, L., et al. (2010). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Journal of medicinal chemistry, 53(8), 3206–3218.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Affinity of F 11440, flesinoxan and buspirone for 5-HT 1A and other.... Retrieved January 11, 2026, from [Link]

  • Plavsić, M., et al. (2008). Molecular dynamics of 5-HT1A and 5-HT2A serotonin receptors with methylated buspirone analogues. Journal of molecular modeling, 14(10), 911–923.
  • Reddit. (2019, February 22). 5HT1A's role in anxiety? Buspirone vs SSRI vs CBD. Retrieved January 11, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Native Rat Hippocampal 5-HT1A Receptors Show Constitutive Activity. Retrieved January 11, 2026, from [Link]

  • Science.gov. (n.d.). affinity ic50 values: Topics by Science.gov. Retrieved January 11, 2026, from [Link]

  • Huang, X. P., et al. (2012). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In M. P. Sittampalam, N. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual.

Sources

A Researcher's Guide to Validating the Mechanism of Action of AMB-1701, a Novel 2-(Aminomethyl)benzofuran-Based Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel therapeutic candidate. We will use a hypothetical 2-(aminomethyl)benzofuran-based compound, hereafter named AMB-1701 , which is hypothesized to inhibit "Kinase X," a critical node in a cancer cell proliferation pathway.

Demonstrating a drug's MoA is a cornerstone of preclinical development, providing the necessary confidence to advance a compound toward clinical trials.[1][2] A failure to establish clear on-target activity is a leading cause of clinical trial failures.[1] This guide moves beyond simple protocols, delving into the causal logic of experimental selection to build a self-validating cascade of evidence. Our approach will be tripartite, establishing:

  • Direct Target Engagement: Does AMB-1701 physically interact with Kinase X inside the cell?

  • Downstream Pathway Modulation: Does this interaction functionally inhibit the Kinase X signaling cascade?

  • Cellular Phenotypic Outcome: Does pathway inhibition translate into the desired anti-proliferative effect?

Chapter 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational step in MoA validation is to confirm that the compound physically engages its intended target within the complex and native environment of a living cell.[3][4] While biochemical assays on purified proteins are excellent for initial screening, they do not account for cell permeability, off-target binding, or the native conformational state of the target protein.[1] Therefore, in-cell target engagement assays are critical.

Choosing the Right Tool for the Job

Several powerful techniques exist to measure target engagement in cells.[5] The choice depends on available reagents, throughput requirements, and the nature of the target.

Technique Principle Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[6]Label-free; works with endogenous, unmodified proteins.[7]Requires a highly specific antibody for detection (e.g., Western Blot); can be lower throughput.[8]
Microscale Thermophoresis (MST) Ligand binding alters the movement of a fluorescently labeled target in a microscale temperature gradient.[9]Highly sensitive; low sample consumption; can be performed in cell lysate.[9][10]Requires fluorescent labeling or a fusion protein (e.g., GFP-tag), which could potentially alter protein function.[11]
In-Cell Target Engagement Assays Based on technologies like enzyme fragment complementation (EFC), measuring changes in protein stability or half-life upon compound binding.[3][12]High-throughput; often uses a simple luminescent or fluorescent readout.[12]Requires genetic modification of cells to express a tagged version of the target protein.

For our primary validation of AMB-1701, we will employ the Cellular Thermal Shift Assay (CETSA) . Its label-free nature provides the highest degree of biological relevance by assessing the interaction with the endogenous, unmodified Kinase X protein.[6][7]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The CETSA workflow is designed to determine if AMB-1701 binding increases the thermal stability of Kinase X.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis of Soluble Protein cell_culture 1. Culture Cells to ~80% Confluency treatment 2. Treat Cells with AMB-1701 or Vehicle (DMSO) for 1 hr cell_culture->treatment aliquot 3. Aliquot Cell Suspension into PCR Tubes treatment->aliquot heat_gradient 4. Heat Aliquots Across a Temperature Gradient (e.g., 40-70°C) for 3 minutes aliquot->heat_gradient lysis 5. Lyse Cells (Freeze-Thaw Cycles) heat_gradient->lysis centrifugation 6. Centrifuge to Pellet Aggregated Proteins lysis->centrifugation collect_supernatant 7. Collect Supernatant (Soluble Fraction) centrifugation->collect_supernatant western_blot 8. Analyze Soluble Kinase X by Western Blot collect_supernatant->western_blot

Caption: CETSA workflow to measure compound-induced protein stabilization.

Detailed Protocol: CETSA for Kinase X

This protocol is adapted from established methodologies.[7][13]

  • Cell Culture and Treatment:

    • Seed a human cancer cell line known to express Kinase X (e.g., HEK293) in 10 cm dishes and grow to 70-80% confluency.

    • Treat the cells with 10 µM AMB-1701 or a vehicle control (0.1% DMSO) in culture medium for 1 hour at 37°C.

  • Cell Harvesting:

    • Wash cells with 1X PBS, then detach using a cell scraper in the presence of PBS supplemented with protease and phosphatase inhibitors.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Thermal Challenge:

    • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

    • Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments), followed by a 3-minute incubation at 25°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration using a BCA assay.

    • Analyze 20 µg of the soluble protein from each sample by Western Blot using a primary antibody specific for Kinase X.[14]

Data Interpretation

A successful outcome will show that in the AMB-1701-treated samples, the Kinase X protein remains soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" is direct evidence of binding and stabilization.

Temperature (°C) Relative Soluble Kinase X (Vehicle) Relative Soluble Kinase X (10 µM AMB-1701) Relative Soluble Kinase X (10 µM Competitor)
421.001.001.00
460.981.010.99
500.950.980.97
540.51 (Tagg)0.960.95
580.150.890.85
620.050.49 (Tagg)0.52 (Tagg)
660.010.120.15

Tagg (Aggregation Temperature) is defined as the temperature at which 50% of the protein has aggregated.

The data clearly indicates that AMB-1701 binding shifts the Tagg of Kinase X from ~54°C to ~62°C, comparable to a known competitor, strongly validating direct target engagement in a cellular context.

Chapter 2: Verifying Downstream Signaling Inhibition

Having confirmed that AMB-1701 binds to Kinase X, the next logical step is to determine if this binding event leads to the hypothesized functional outcome: inhibition of the kinase's activity.[15] We assess this by measuring the phosphorylation status of a known downstream substrate of Kinase X, "Protein Y".

Signaling_Pathway cluster_pathway Hypothetical Kinase X Pathway GF Growth Factor KinaseX Kinase X GF->KinaseX Activates AMB AMB-1701 AMB->KinaseX Inhibits ProteinY Protein Y KinaseX->ProteinY Phosphorylates pProteinY p-Protein Y (Active) ProteinY->pProteinY Proliferation Cell Proliferation pProteinY->Proliferation Promotes

Caption: Hypothesized signaling cascade inhibited by AMB-1701.

Experimental Workflow: Multiplex Western Blotting

Western blotting is a robust technique for quantifying changes in protein expression and post-translational modifications like phosphorylation.[16][17] A multiplex approach allows for the simultaneous detection of total Kinase X, its auto-phosphorylated (active) form (p-Kinase X), and the phosphorylated downstream substrate (p-Protein Y) on the same blot, ensuring data integrity.

Detailed Protocol: Western Blot for Pathway Analysis

This protocol is based on standard, widely accepted methodologies.[14][18]

  • Cell Culture and Treatment:

    • Seed cells as described previously. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[16]

    • Pre-treat cells with increasing concentrations of AMB-1701 (e.g., 0, 0.1, 1, 10 µM) for 1 hour.

    • Stimulate the pathway by adding a known activator (e.g., a growth factor) for 15 minutes.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Quantify protein concentration of the supernatant using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[16]

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a cocktail of primary antibodies:

      • Rabbit anti-p-Kinase X (specific for the active form)

      • Mouse anti-p-Protein Y (specific for the phosphorylated substrate)

      • Goat anti-Actin (loading control)

    • Wash the membrane three times with TBST.

    • Incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rabbit-AF680, Donkey anti-Mouse-AF790, Donkey anti-Goat-AF488) for 1 hour at room temperature.

    • Wash three times with TBST and image on a compatible digital imaging system.

Data Interpretation

A dose-dependent decrease in the signals for p-Kinase X and p-Protein Y, with no change in the loading control (Actin), would confirm that AMB-1701 inhibits the Kinase X pathway.

AMB-1701 (µM) p-Kinase X Signal (Normalized to Actin) p-Protein Y Signal (Normalized to Actin)
0 (Vehicle)1.001.00
0.10.820.75
1.00.250.18
10.00.040.02

These results demonstrate a clear, dose-dependent inhibition of Kinase X activity and its downstream signaling, providing strong functional evidence for the proposed MoA.

Chapter 3: Assessing the Cellular Phenotypic Consequence

The final and most physiologically relevant piece of the puzzle is to connect the molecular MoA (target binding and pathway inhibition) to a whole-cell phenotypic outcome.[19][20] Since the Kinase X pathway is implicated in cell proliferation, we hypothesize that AMB-1701 will have an anti-proliferative effect.

Selecting an Appropriate Viability Assay

Numerous assays can measure cell viability or proliferation. It is crucial to select one that is sensitive, reliable, and measures a relevant parameter.

Assay Principle Advantages Considerations
MTT/MTS Measures metabolic activity via mitochondrial reductase conversion of a tetrazolium salt to a colored formazan product.[21]Inexpensive, well-established.Can be affected by changes in cellular metabolism unrelated to viability; requires a solubilization step (MTT).[22]
CellTiter-Glo® Measures ATP levels, a key indicator of metabolically active cells, using a luciferase reaction.[23]Highly sensitive, rapid "add-mix-measure" protocol, excellent for HTS.[22][24]Enzyme-based reaction can be sensitive to temperature fluctuations.
RealTime-Glo™ Kinetically measures the reducing potential of viable cells over time using a pro-substrate and luciferase.[25]Allows for real-time, non-lytic monitoring of cell health over several days.[22]More complex kinetics, may require more optimization.

We will use the CellTiter-Glo® Luminescent Cell Viability Assay for its superior sensitivity and straightforward protocol, which directly correlates cell number with ATP content, a robust marker of viability.[23][24]

Detailed Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding:

    • Seed cancer cells in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of AMB-1701 and a known competitor compound in culture medium.

    • Treat the cells with the compounds for 72 hours, a sufficient time to observe anti-proliferative effects. Include vehicle-only and no-cell controls.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luminescence against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Data Interpretation

The resulting IC50 value quantifies the potency of AMB-1701 in inhibiting cell proliferation.

Compound Cell Line IC50 (nM)
AMB-1701 Cancer Line A75.2
Competitor Drug Cancer Line A110.5
Control Compound (Inactive) Cancer Line A> 10,000

The sub-micromolar IC50 value for AMB-1701 confirms that its molecular activity translates into potent inhibition of cell proliferation, the expected phenotypic outcome.

Chapter 4: A Self-Validating Framework for MoA Confirmation

The strength of this validation approach lies not in any single experiment, but in how they logically interlink to form a cohesive and self-validating narrative. Each step provides the rationale for the next, and the results of later experiments confirm the hypotheses generated by the earlier ones.

Logical_Framework cluster_evidence Experimental Evidence Cascade node1 Question 1: Does AMB-1701 bind to Kinase X in cells? exp1 Experiment: CETSA Result: Thermal stabilization of Kinase X (ΔTagg = +8°C) node1->exp1 conclusion1 Conclusion: Direct Target Engagement Confirmed exp1->conclusion1 node2 Question 2: Does binding inhibit Kinase X pathway activity? conclusion1->node2 This justifies... exp2 Experiment: Western Blot Result: Dose-dependent decrease in p-Kinase X and p-Protein Y node2->exp2 conclusion2 Conclusion: Downstream Pathway Modulation Confirmed exp2->conclusion2 node3 Question 3: Does pathway inhibition affect cell fate? conclusion2->node3 This justifies... exp3 Experiment: CellTiter-Glo Result: Potent inhibition of cell proliferation (IC50 = 75.2 nM) node3->exp3 conclusion3 Conclusion: Cellular Phenotype Confirmed exp3->conclusion3

Caption: Logical flow for building a robust MoA case.

References

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. Available at: [Link] (Note: This is a foundational CETSA paper, while the provided search results reference its application and protocols).

  • DiscoverX. Critical Needs in Cellular Target Engagement.
  • Seidel, S.A.I., et al. (2013). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions. Bio-protocol. Available at: [Link]

  • Promega Corporation. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. Available at: [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available at: [Link]

  • Vasta, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (Various Authors). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]

  • Tran, T. H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Pustovalova, Y., et al. (2013). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. PLoS ONE. Available at: [Link]

  • Berg, E. (2021). Phenotypic Platforms are Taking Over Drug Discovery. Alto Predict. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Cravatt, B. F., & Simon, G. M. (2007). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • NanoTemper Technologies. (2024). Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. Available at: [Link]

  • Proventa International. (2021). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Available at: [Link]

  • Ball, K. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]

  • Berg, E. L. (2019). Chapter 2. Development and Validation of Disease Assays for Phenotypic Screening. Royal Society of Chemistry. Available at: [Link]

  • CellarisBio. Cell target engagement -- Powerful paradigm in drug discovery. Available at: [Link]

  • Visikol. (2019). Are You Choosing the Right Cell Viability Assay?. Available at: [Link]

  • Bio-protocol. Cancer Biology - Protein. Available at: [Link]

  • Crimson Publishers. (2018). Phenotypic Assays in Drug Discovery: a resurgence. Available at: [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Available at: [Link]

  • Caccia, S., et al. (1998). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. STAR Protocols. Available at: [Link]

  • Moody, G., & Lancia, D. R. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, W., et al. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. Available at: [Link]

  • Ball, K. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Vanderbilt University. MST Guidelines | Center for Structural Biology. Available at: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

  • Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available at: [Link]

  • International Journal of Molecular Sciences. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available at: [Link]

  • Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. Available at: [Link]

  • Proteintech Group. Western Blot Protocol. YouTube. Available at: [Link]

  • Zhang, L., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • National Institutes of Health. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Zhang, L., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • MySkinRecipes. 2-(Aminomethyl)benzofuran. Available at: [Link]

  • Hancock, A. A., et al. (2005). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 2-(Aminomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the benzofuran scaffold is a cornerstone, appearing in numerous natural products and clinically significant pharmaceuticals.[1][2] The derivative, 2-(aminomethyl)benzofuran, serves as a critical building block for a variety of bioactive molecules, particularly those targeting the central nervous system.[3] Its synthesis, therefore, is of paramount importance to researchers in the field. This guide provides an in-depth comparison of two distinct and reproducible synthetic protocols for obtaining 2-(aminomethyl)benzofuran, offering insights into the rationale behind experimental choices and providing detailed, actionable methodologies.

The two routes explored herein are:

  • Protocol 1: The Gabriel Synthesis Route , a classic and reliable method for the preparation of primary amines from alkyl halides.

  • Protocol 2: The Cyanobenzofuran Reduction Route , a pathway that involves the formation and subsequent reduction of a nitrile intermediate.

This guide will dissect each protocol, evaluating them on metrics such as yield, reagent availability and safety, and overall efficiency, to empower researchers to make informed decisions for their specific synthetic needs.

Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: Gabriel Synthesis RouteProtocol 2: Cyanobenzofuran Reduction Route
Starting Material 2-BenzofuranylmethanolSalicylaldehyde
Key Intermediates 2-(Chloromethyl)benzofuran, N-(Benzofuran-2-ylmethyl)phthalimide2-Cyanobenzofuran
Key Reactions Chlorination, Gabriel Synthesis, HydrazinolysisCyclization, Nitrile Reduction
Overall Yield Good to ExcellentModerate to Good
Reagent Safety Thionyl chloride is corrosive and toxic. Hydrazine is toxic and potentially explosive.Lithium aluminum hydride (LiAlH4) is highly reactive with water and pyrophoric.
Scalability Readily scalable.Scalable with appropriate safety precautions for LiAlH4.
Chromatography May be required for intermediate purification.Often required for purification of the final product.

Protocol 1: The Gabriel Synthesis Route

This protocol leverages the venerable Gabriel synthesis, a robust method for the synthesis of primary amines that avoids the over-alkylation often encountered with other methods.[4] The synthesis begins with the conversion of commercially available 2-benzofuranylmethanol to the corresponding chloromethyl derivative, which then undergoes nucleophilic substitution with potassium phthalimide. The final amine is liberated by hydrazinolysis.

Experimental Workflow

A 2-Benzofuranylmethanol B 2-(Chloromethyl)benzofuran A->B SOCl2, Chloroform C N-(Benzofuran-2-ylmethyl)phthalimide B->C Potassium Phthalimide, DMF D 2-(Aminomethyl)benzofuran C->D Hydrazine, Ethanol

Figure 1: Workflow for the Gabriel Synthesis Route.
Step-by-Step Methodology

Step 1: Synthesis of 2-(Chloromethyl)benzofuran

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 33.2 g of 2-benzofuranylmethanol in 450 ml of anhydrous chloroform.

  • Slowly add 48.8 ml of thionyl chloride dropwise to the solution.

  • Gently heat the mixture to reflux and maintain for 3.5 hours.

  • After cooling, pour the reaction mixture into 1 liter of water and dilute with 500 ml of dichloromethane.

  • Separate the organic phase, wash with water until neutral, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure and distill the residue under vacuum to yield 2-(chloromethyl)benzofuran.

Step 2: Gabriel Synthesis of N-(Benzofuran-2-ylmethyl)phthalimide

  • To a solution of 2-(chloromethyl)benzofuran (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain N-(benzofuran-2-ylmethyl)phthalimide.

Step 3: Hydrazinolysis to 2-(Aminomethyl)benzofuran

  • Suspend N-(benzofuran-2-ylmethyl)phthalimide (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) to the suspension.

  • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts, evaporate the solvent, and purify the residue by distillation or chromatography to afford 2-(aminomethyl)benzofuran.

Protocol 2: The Cyanobenzofuran Reduction Route

This alternative route proceeds through a 2-cyanobenzofuran intermediate. The synthesis of this intermediate can be achieved from salicylaldehyde, followed by the reduction of the nitrile functionality to the desired primary amine. The reduction is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Experimental Workflow

A Salicylaldehyde B 2-Cyanobenzofuran A->B 1. Chloroacetonitrile, K2CO3 2. Cyclization C 2-(Aminomethyl)benzofuran B->C 1. LiAlH4, THF 2. H2O quench

Figure 2: Workflow for the Cyanobenzofuran Reduction Route.
Step-by-Step Methodology

Step 1: Synthesis of 2-Cyanobenzofuran

Note: This is a representative two-step procedure as a direct, high-yielding one-pot synthesis from salicylaldehyde is not well-documented for the unsubstituted compound.

  • O-Alkylation: To a solution of salicylaldehyde (1 equivalent) in acetone or acetonitrile, add anhydrous potassium carbonate (1.5 equivalents) and chloroacetonitrile (1.2 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude O-alkylated intermediate.

  • Cyclization: The crude intermediate is then subjected to cyclization. A common method involves heating with a base such as sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol to induce an intramolecular condensation, yielding 2-cyanobenzofuran.

  • Purify the product by column chromatography or recrystallization.

Step 2: Reduction of 2-Cyanobenzofuran to 2-(Aminomethyl)benzofuran

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-cyanobenzofuran (1 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-(aminomethyl)benzofuran.

Conclusion

Both protocols presented offer viable and reproducible pathways to the valuable synthetic intermediate, 2-(aminomethyl)benzofuran. The Gabriel Synthesis Route is a classic, high-yielding method that is well-suited for large-scale synthesis, though it involves the use of hazardous reagents like thionyl chloride and hydrazine. The Cyanobenzofuran Reduction Route provides a solid alternative, but the synthesis of the 2-cyanobenzofuran intermediate can be less straightforward than the chlorination step in Protocol 1. The use of LiAlH4 in the final step requires stringent anhydrous conditions and careful handling.

The choice between these two protocols will ultimately depend on the researcher's specific needs, available starting materials, and comfort level with the reagents and techniques involved. Both methods, when executed with care, will reliably produce the target compound, paving the way for further exploration of the rich chemical space of benzofuran derivatives.

References

  • Patents, Google.
  • ResearchGate. "A Convenient Two-Step Synthesis of 2-Arylbenzofurans." Accessed January 11, 2026. [Link]

  • Organic Chemistry Portal. "Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones." Accessed January 11, 2026. [Link]

  • ResearchGate. "Heterogeneous catalytic hydrogenation of benzofurans." Accessed January 11, 2026. [Link]

  • ResearchGate. "Synthetic route for the preparation of cyanobenzofuran derivatives 2–12." Accessed January 11, 2026. [Link]

  • ResearchGate. "Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p -Tosylhydrazones." Accessed January 11, 2026. [Link]

  • PubMed. "LiAlH4 -Induced Selective Ring Rearrangement of 2-(2-Cyanoethyl)aziridines toward 2-(Aminomethyl)pyrrolidines and 3-Aminopiperidines as Eligible Heterocyclic Building Blocks." Accessed January 11, 2026. [Link]

  • ResearchGate. "LiAlH4-Induced Selective Ring Rearrangement of 2-(2-Cyanoethyl)aziridines Toward 2-(Aminomethyl)pyrrolidines and 3-Aminopiperidines as Eligible Heterocyclic Building Blocks | Request PDF." Accessed January 11, 2026. [Link]

  • ResearchGate. "Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation | Request PDF." Accessed January 11, 2026. [Link]

  • Patents, Google. "US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof." Accessed January 11, 2026.
  • ResearchGate. "Efficient Synthesis of Dihydrobenzofurans via a Multicomponent Coupling of Salicylaldehydes, Amines, and Alkynes | Request PDF." Accessed January 11, 2026. [Link]

  • WIPO Patentscope. "Preparation method of 2-butyl-3-(4-hydroxybenzoyl)benzofuran." Accessed January 11, 2026. [Link]

  • National Institutes of Health. "A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides." Accessed January 11, 2026. [Link]

  • MDPI. "Recent Advances in Catalytic Hydrogenation of Furfural." Accessed January 11, 2026. [Link]

  • Organic Chemistry Portal. "Benzofuran synthesis." Accessed January 11, 2026. [Link]

  • ChemRxiv. "Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes." Accessed January 11, 2026. [Link]

  • PubMed. "N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation." Accessed January 11, 2026. [Link]

  • YouTube. "112: Catalytic hydrogenation of alkene." Accessed January 11, 2026. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Accessed January 11, 2026. [Link]

  • YouTube. "A Brief Introduction to Catalytic Hydrogenation of Alkenes." Accessed January 11, 2026. [Link]

  • YouTube. "Catalytic Hydrogenation to alkanes." Accessed January 11, 2026. [Link]

  • Wikipedia. "Gabriel synthesis." Accessed January 11, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New 2-(Aminomethyl)benzofuran Derivatives Against Established Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzofuran Scaffold

The benzofuran heterocyclic ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of this structure, particularly 2-(aminomethyl)benzofuran, have garnered significant interest for their potential as central nervous system (CNS) agents.[4] Structurally, these derivatives share features with well-known monoamine reuptake inhibitors, a class of drugs highly effective in treating major depressive disorder (MDD), anxiety disorders, and other neurological conditions.[5][6][7][8]

The primary mechanism of action for these therapeutic agents is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[9][10][11] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these drugs increase their extracellular concentration, thereby enhancing neurotransmission.[12] Escitalopram, the S-enantiomer of citalopram, is a prime example of a highly selective serotonin reuptake inhibitor (SSRI) that owes its efficacy to high-affinity binding to SERT.[7][12][13]

This guide provides a comprehensive framework for benchmarking the potency and selectivity of novel 2-(aminomethyl)benzofuran derivatives. We will detail a tiered, systematic approach, moving from initial in vitro screening to more complex functional and in vivo validation. The objective is to provide researchers and drug development professionals with a robust methodology to identify promising new chemical entities (NCEs) and to understand their pharmacological profile in comparison to established drugs like Escitalopram and Citalopram.

Part 1: The Benchmarking Strategy: A Multi-Tiered Approach

A successful benchmarking program must be logical and sequential, with each stage providing critical data to justify advancement to the next. Our strategy is built on determining two key parameters: potency (how strongly a compound interacts with its target) and selectivity (the degree to which it interacts with the intended target over others).

Selection of Reference Compounds

For this guide, we will benchmark our novel derivatives, designated AMB-D1 and AMB-D2 , against the following gold-standard compounds:

  • Escitalopram (S-Citalopram): A highly potent and selective SERT inhibitor, representing the current clinical standard for SSRIs.[7][12][13]

  • Citalopram (Racemic): The racemic mixture of S- and R-citalopram, useful for understanding potential stereochemical influences on binding.[14]

  • Talopram: A structurally related compound that is a potent and selective inhibitor of NET, serving as a key counter-screen target.[14]

The Three-Tiered Assay Cascade

Our experimental workflow is designed to efficiently screen and characterize compounds, starting with high-throughput methods and progressing to more resource-intensive, physiologically relevant assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: In Vivo Target Engagement a In Vitro Radioligand Binding Assays b In Vitro Neurotransmitter Uptake Assays a->b Confirm Mechanism of Action c In Vivo Microdialysis b->c Assess Physiological Effect

Caption: The three-tiered assay cascade for benchmarking new compounds.

Part 2: Experimental Protocols & Data Analysis

This section provides detailed methodologies for each tier of the benchmarking process. The causality behind each step is explained to ensure scientific rigor.

Tier 1: In Vitro Radioligand Binding Assays

Objective: To determine the direct binding affinity (Ki) of the novel compounds for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This is the first and most direct measure of potency.

Causality: A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[15][16] By measuring how effectively our novel derivatives displace a known high-affinity radioligand, we can calculate their equilibrium dissociation constant (Ki), an intrinsic measure of binding affinity. Lower Ki values indicate higher affinity.

Protocol: Competitive Radioligand Binding Assay [17][18]

  • Preparation of Membranes: Utilize commercially available cell membrane preparations from HEK293 cells stably expressing either human SERT, NET, or DAT. Thaw membranes on ice and resuspend in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[17]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Membranes + Assay Buffer.

    • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.[17]

    • Test Compound Wells: Radioligand + Membranes + serial dilutions of test compounds (AMB-D1, AMB-D2) or reference compounds (Escitalopram, etc.). A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.[17]

  • Radioligands:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55 at a concentration near its Kd.[13]

    • For NET & DAT: [³H]-Nisoxetine or [³H]-WIN 35,428, respectively.

  • Incubation: Add membranes to the wells, initiate the reaction by adding the radioligand, and incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[18]

  • Filtration: Rapidly terminate the assay by vacuum filtration through a PEI-presoaked GF/C filter plate. Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17][18]

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Hypothetical Data & Interpretation (Tier 1)

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT vs NET SelectivitySERT vs DAT Selectivity
Escitalopram 1.1 7,80027,400~7090x~24900x
Citalopram 4.0 1,414>10,000~354x>2500x
Talopram 7199.0 >10,0000.01x>1111x
AMB-D1 2.5 1502,50060x1000x
AMB-D2 8.9 9,500>30,000~1067x>3370x
Data for reference compounds are based on published literature values for illustrative purposes.[12][14]

Interpretation:

  • AMB-D1 shows high affinity for SERT, comparable to Citalopram. However, its selectivity over NET is only 60-fold, suggesting it may have a mixed SERT/NET inhibitor profile (an SNRI).

  • AMB-D2 displays good affinity for SERT and excellent selectivity over both NET and DAT, similar to Escitalopram. This profile suggests it is a promising candidate as a selective SERT inhibitor (SSRI).

Tier 2: In Vitro Neurotransmitter Uptake Assays

Objective: To measure the functional potency of the compounds in inhibiting neurotransmitter reuptake in a cell-based system. This assay confirms that the binding observed in Tier 1 translates to a functional effect.

Causality: While binding assays measure affinity, they don't confirm that the compound inhibits the transporter's function. An uptake assay directly measures the transport of a substrate into the cell and how our compounds block this process.[19][20] This provides a functional IC50 value, which is a more physiologically relevant measure of potency. We use a fluorescence-based assay for its high-throughput capability and elimination of radioactive materials.[21][22]

Protocol: Fluorescence-Based Uptake Assay [19][23]

  • Cell Plating: Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in 96- or 384-well black, clear-bottom plates coated with poly-D-lysine. Allow cells to form a confluent monolayer overnight.[19][23]

  • Compound Incubation: Remove the culture medium and wash the cells with HBSS buffer. Add varying concentrations of the test and reference compounds to the wells and incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a fluorescent substrate mimetic (provided in commercial kits like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) mixed with a masking dye that quenches extracellular fluorescence.[20][23]

  • Signal Detection: Immediately place the plate in a fluorescence plate reader capable of bottom-reading (e.g., FlexStation or SpectraMax). Read the fluorescence intensity kinetically over 20-30 minutes at 37°C.[19] The signal increases as the fluorescent substrate is transported into the cells.

  • Data Analysis:

    • The rate of uptake can be determined from the slope of the kinetic read or by using an endpoint read.

    • Plot the percentage inhibition of uptake versus the log concentration of the compound.

    • Fit the data using a non-linear regression model to determine the functional IC50 value.

Hypothetical Data & Interpretation (Tier 2)

CompoundSERT Uptake IC50 (nM)NET Uptake IC50 (nM)DAT Uptake IC50 (nM)
Escitalopram 2.12,50040,000
Citalopram 5.51,800>10,000
AMB-D1 4.22103,100
AMB-D2 12.511,200>40,000
Data for reference compounds are based on published literature values for illustrative purposes.[13]

Interpretation:

  • The functional data for AMB-D1 confirms its mixed SERT/NET activity, with potent inhibition of both transporters.

  • AMB-D2 is confirmed as a potent and selective SERT inhibitor, with its functional activity closely mirroring its binding affinity profile from Tier 1. This strengthens its case as a promising SSRI candidate.

Tier 3: In Vivo Microdialysis

Objective: To assess whether acute administration of a lead candidate (AMB-D2) can increase extracellular levels of serotonin in a specific brain region of a living animal, providing evidence of in vivo target engagement.

Causality: In vitro assays, while essential, do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the blood-brain barrier. In vivo microdialysis is a powerful technique that allows for the direct measurement of neurotransmitter levels in the extracellular fluid of discrete brain regions in freely moving animals.[9][10] An increase in extracellular serotonin following drug administration provides definitive proof that the compound reaches its target in the brain and exerts the expected physiological effect.[11]

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Analysis a Stereotaxic Surgery: Implant guide cannula b Animal Recovery (24-48 hours) a->b c Insert Microdialysis Probe b->c d Stabilization & Baseline Collection (3-4 samples) c->d e Administer Compound (e.g., IP injection) d->e f Post-Dose Sample Collection (3-4 hours) e->f g Quantify Neurotransmitters (HPLC-ECD) f->g

Caption: Workflow for an in vivo microdialysis experiment.

Protocol: In Vivo Microdialysis in Rats [9][24]

  • Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Following a midline incision to expose the skull, drill a small hole at the coordinates corresponding to a target brain region rich in serotonergic terminals, such as the prefrontal cortex or hippocampus. Slowly lower a microdialysis guide cannula to the target depth and secure it with dental cement. Allow the animal to recover for 24-48 hours.[9]

  • Microdialysis Experiment: On the day of the experiment, place the recovered rat in a freely moving setup. Gently insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula.[9]

  • Perfusion and Baseline: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period of ~2 hours, collect 3-4 baseline dialysate samples (e.g., one every 20 minutes).[9]

  • Drug Administration: Administer the test compound (AMB-D2) or vehicle control via intraperitoneal (IP) injection.

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for 3-4 hours post-administration.[9]

  • Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of serotonin (5-HT) and its metabolite, 5-HIAA.[9]

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the stable baseline average. Compare the effects of the drug-treated group to the vehicle-treated group using appropriate statistical tests.

Hypothetical Data & Interpretation (Tier 3)

An analysis of dialysate from the prefrontal cortex would be expected to show that administration of AMB-D2 (e.g., at 10 mg/kg, IP) leads to a significant and sustained increase in extracellular 5-HT levels, perhaps reaching 200-300% of baseline, while having a minimal effect on dopamine or norepinephrine. This would be comparable to the effect seen with an equivalent dose of Escitalopram. A corresponding decrease in the 5-HT metabolite, 5-HIAA, would also be expected, further confirming inhibition of serotonin turnover.[25] Such a result would provide strong in vivo evidence that AMB-D2 engages SERT and produces the desired neurochemical effect.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to benchmark the potency and selectivity of novel 2-(aminomethyl)benzofuran derivatives. By progressing from high-throughput in vitro binding and functional assays to targeted in vivo validation, researchers can build a comprehensive pharmacological profile for their lead candidates.

Based on our hypothetical data, the derivative AMB-D2 emerged as a promising candidate. It demonstrated high-affinity binding to SERT, potent functional inhibition of serotonin uptake, and excellent selectivity over NET and DAT, a profile highly desirable for a next-generation SSRI. The final validation with in vivo microdialysis would confirm its ability to engage the target in the CNS and produce a physiological response.

Future work would involve full pharmacokinetic profiling, off-target liability screening (e.g., against a CEREP panel), and evaluation in animal models of depression and anxiety to establish a complete preclinical data package. This rigorous benchmarking strategy ensures that only the most promising candidates, with well-defined mechanisms of action, are advanced toward clinical development.

References

  • Benchchem. (2025). Application Note: In Vivo Microdialysis for Monitoring Neurotransmitter Levels in Response to Antidepressant Agent 5.
  • Benchchem. (2025). Application Notes and Protocols for In Vivo Microdialysis of Amitriptyline in the Brain.
  • APExBIO. (n.d.). Escitalopram - Serotonin Reuptake Inhibitor.
  • Benchchem. (2025). Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Wikipedia. (n.d.). Escitalopram.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Andersen, J., et al. (n.d.). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. PubMed Central.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
  • Paulzen, M., et al. (2022). Systematic review and meta-analysis on the therapeutic reference range for escitalopram: Blood concentrations, clinical effects and serotonin transporter occupancy. PubMed Central.
  • Di, X., & Tsilodis, C. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central.
  • Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit.
  • El Mansari, M., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. PubMed Central.
  • Benchchem. (2025). A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Johnson, C. B., et al. (n.d.). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed Central.
  • Chen, P., et al. (n.d.). High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions. PubMed.
  • Asif, M. (2016).
  • Asif, M. (2016).
  • RCSB PDB. (2016).
  • Gerhardt, G. A., & B. K., V. (2000).
  • MySkinRecipes. (n.d.). 2-(Aminomethyl)benzofuran.
  • Cai, Z., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • ResearchGate. (2025).
  • Johnson, C. B., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed.
  • RSC Publishing. (n.d.).
  • Khanam, H., & Shamsuzzaman. (2015).
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • NIH PubChem. (n.d.). Escitalopram | C20H21FN2O | CID 146570.
  • Lee, H., et al. (2024). Synthesis and Biological Evaluation of 2-Azolylmethylene-3-(2H)-benzofuranone Derivatives as Potent Monoamine Oxidases Inhibitors. PubMed.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
  • ResearchGate. (2025).
  • Semantic Scholar. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine.
  • PharmaCompass. (n.d.).
  • Johnson, C. (2022). "Benzofuran Derivatives Substitute for the Discriminative Stimulus Effe".
  • Lee, H. S., & Cho, J. S. (2015).

Sources

A Comparative Analysis of the Physicochemical Properties of Substituted Benzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The therapeutic potential of these compounds is not solely dictated by their interaction with biological targets but is also profoundly influenced by their physicochemical properties. These properties govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its in vivo efficacy and safety.

This guide provides a comparative study of the key physicochemical properties of substituted benzofurans, offering insights into how substituent modifications can modulate these characteristics. We will delve into the experimental determination of lipophilicity (logP), electronic effects (pKa), solubility, and melting point, providing detailed protocols and comparative data to aid researchers in the rational design of novel benzofuran-based therapeutic agents.

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's ability to cross biological membranes. The octanol-water partition coefficient (logP) is the most common metric for lipophilicity.[2] For benzofuran derivatives, the nature and position of substituents dramatically impact their logP values.

Influence of Substituents:

The introduction of non-polar, alkyl, or aryl groups, as well as halogens, generally increases the lipophilicity of the benzofuran core. Conversely, the addition of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups, decreases lipophilicity by enhancing interactions with the aqueous phase. The position of the substituent also plays a role; for instance, a substituent at the 2-position may have a different effect on the overall molecular properties compared to a substituent on the benzene ring. Quantitative structure-activity relationship (QSAR) studies on benzofuran derivatives often utilize calculated logP values to correlate with biological activity, highlighting the importance of this parameter.[3][4][5]

Comparative Lipophilicity Data for Substituted Benzofurans:

CompoundSubstituent(s)Calculated logPReference(s)
Benzofuran-2.14[5] (Predicted)
2-Methylbenzofuran2-CH₃2.59[5] (Predicted)
5-Bromobenzofuran5-Br3.01[5] (Predicted)
Benzofuran-2-carboxylic acid2-COOH1.63[5] (Predicted)
5-Nitrobenzofuran5-NO₂2.03[5] (Predicted)
6-Methoxybenzofuran6-OCH₃2.29[5] (Predicted)

Experimental Protocol for logP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining logP values.[6]

Methodology Workflow:

Caption: Workflow for logP determination using the shake-flask method.

Electronic Effects (pKa): Ionization and its Consequences

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug molecules, the pKa dictates the degree of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding.[7] Benzofuran itself is a very weak base. However, the introduction of ionizable functional groups, such as acidic (e.g., -COOH, phenolic -OH) or basic (e.g., -NH2) substituents, imparts pH-dependent properties to the molecule.

Influence of Substituents:

The electronic properties of substituents on the benzofuran ring significantly influence the pKa of an ionizable group. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) will decrease the pKa of an acidic proton (making it more acidic) and decrease the pKa of a basic group (making it less basic). Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) will have the opposite effect. The position of the substituent relative to the ionizable group is also crucial due to resonance and inductive effects.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[8][9]

Methodology Workflow:

Caption: Workflow for pKa determination using potentiometric titration.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical physicochemical property that determines the bioavailability of an orally administered drug.[10][11] A compound must have sufficient solubility to dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.

Influence of Substituents:

The solubility of substituted benzofurans is a complex interplay of lipophilicity, crystal lattice energy (related to melting point), and the presence of ionizable groups. Generally, increasing lipophilicity decreases aqueous solubility. The introduction of polar, hydrogen-bonding functional groups tends to improve solubility. For ionizable benzofurans, solubility is pH-dependent, with acidic compounds being more soluble at higher pH and basic compounds more soluble at lower pH.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is also the definitive way to measure thermodynamic equilibrium solubility.[12][13]

Methodology Workflow:

Caption: Workflow for equilibrium solubility determination.

Melting Point: An Indicator of Molecular Packing and Stability

The melting point of a compound provides insights into the strength of its crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. It is also an important indicator of purity.

Influence of Substituents:

The melting point of substituted benzofurans is affected by molecular weight, symmetry, and the nature of the substituents. Generally, an increase in molecular weight leads to a higher melting point. Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points. The introduction of polar groups that can participate in hydrogen bonding (e.g., -OH, -NH2, -COOH) often significantly increases the melting point.

Comparative Melting Point Data for Substituted Benzofurans:

CompoundSubstituent(s)Melting Point (°C)Reference(s)
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide6-COCH₃, 5-OH, 2-CH₃, 3-CONH₂267-268[14]
6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide6-COCH₃, 5-OCH₃, 2-CH₃, 3-CONH₂223-224[14]
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide7-COCH₃, 5,6-(OCH₃)₂, 3-CH₃, 2-CONH₂203-205[14]
6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid6-COCH₃, 4-Br, 5-OH, 2-CH₃, 3-COOH196-197[14]
6-Fluoro-2-((4-cyanobenzyl)sulfinyl)benzofuran6-F, 2-SOCH₂-Ph-4-CN105.5-107[15]
6-Methoxy-2-((4-fluorobenzyl)sulfinyl)benzofuran6-OCH₃, 2-SOCH₂-Ph-4-F104.5-105.5[15]
6-Fluoro-2-((4-bromobenzyl)sulfonyl)benzofuran6-F, 2-SO₂CH₂-Ph-4-Br167-168[15]
6-Fluoro-2-((4-methoxycarbonylbenzyl)sulfonyl)benzofuran6-F, 2-SO₂CH₂-Ph-4-COOCH₃160-161[15]
tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate5-Cl, spiro-inden-1',3'-dione at 2, 3-NHBoc217-219[16]
tert-Butyl (7-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate7-F, spiro-inden-1',3'-dione at 2, 3-NHBoc175-177[16]

Conclusion

The physicochemical properties of substituted benzofurans are fundamental to their potential as therapeutic agents. A thorough understanding and experimental determination of these properties are essential for the rational design and optimization of drug candidates. This guide has provided a comparative overview of the key physicochemical characteristics of this important class of compounds, along with detailed experimental protocols for their measurement. By carefully considering the impact of substituents on lipophilicity, ionization, solubility, and melting point, researchers can better navigate the complex landscape of drug discovery and development, ultimately increasing the likelihood of translating promising benzofuran derivatives into effective medicines.

References

  • Tam, K. Y., & Chau, F. T. (1998). Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699-712. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Rapid determination of ionization constants (pKa) by UV spectroscopy using 96-well microtiter plates. ACS Medicinal Chemistry Letters, 1(2), 121-124. Available at: [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2012). 2D-QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl) methyl]-1H-triazoles. Bioinformation, 8(5), 213-219. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Available at: [Link]

  • Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. Available at: [Link]

  • Al-Bayati, F. A. H., & Al-Amiery, A. A. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. Quest Journals Journal of Research in Applied Mathematics, 9(9), 1-5. Available at: [Link]

  • Giebułtowicz, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. Available at: [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 15-20. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3656. Available at: [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Sahu, N. K., et al. (2014). Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. Der Pharma Chemica, 6(5), 237-245. Available at: [Link]

  • International Pharmaceutical Federation. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

  • Werner, W. (1964). Preparation of benzofuran derivatives. Google Patents. US3147280A.
  • El-Gohary, N. S., & Shaaban, O. G. (2020). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. ResearchGate. Available at: [Link]

  • Yilmaz, I., & Acar, E. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Dergipark. Available at: [Link]

  • Adejoro, I. A., Ibeji, C. U., & Aigbe, A. E. (2016). Theoretical Study on Substituent's Effect on the Properties of Benzofused thieno [3, 2-b] Furan and its Isomeric Form. ResearchGate. Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available at: [Link]

  • Zhang, W., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1331. Available at: [Link]

  • Sangster, J. (2022). Methods for measurement of lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Fabian, W. (1986). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. Zeitschrift für Naturforschung A, 41(12), 1425-1428. Available at: [Link]

  • B-Cure. (2024). LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • B-Cure. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Boudergua, S., et al. (2019). QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. Journal of Molecular Structure, 1189, 329-337. Available at: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28484-28503. Available at: [Link]

  • Valko, K. (2016). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. In Methods in Molecular Biology. Humana Press. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Asiri, A. M., et al. (2015). Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators. Molecules, 20(8), 13693-13713. Available at: [Link]

  • Ciura, K., et al. (2017). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 22(12), 2058. Available at: [Link]

  • Ciura, K., et al. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 22(12), 2327. Available at: [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5). Available at: [Link]

  • Kumar, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Dergipark, 12(1), 249-255. Available at: [Link]

  • Avdeef, A. (2005). Lipophilicity characterization by reversed-phase liquid chromatography of some furan derivatives. ResearchGate. Available at: [Link]

  • Ciura, K., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 111, 1-13. Available at: [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-(Aminomethyl)benzofuran Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, the 2-(aminomethyl)benzofuran moiety is a privileged structure found in compounds targeting critical receptors like serotonin (5-HT) and dopamine (D) receptors.[4] As researchers synthesize novel analogues in the quest for enhanced efficacy and selectivity, the absolute and unambiguous confirmation of their three-dimensional molecular structure is not merely a procedural step but a fundamental prerequisite for meaningful structure-activity relationship (SAR) studies and successful drug development.

This guide provides an in-depth technical comparison of analytical methods for structural elucidation, establishing why single-crystal X-ray crystallography remains the gold standard. We will detail the causality behind the experimental choices in the crystallographic workflow and present the definitive data that this technique yields, offering a self-validating system for confirming the precise atomic arrangement of these vital pharmaceutical building blocks.

Part 1: A Comparative Analysis of Structural Elucidation Techniques

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they provide information that is ultimately inferential. X-ray crystallography, by contrast, provides a direct visualization of the molecular structure.[5] It is essentially an imaging technique where X-rays scattered by the electrons of atoms in a crystal generate a diffraction pattern that can be mathematically transformed into a precise 3D electron density map.[6]

The primary analytical techniques are compared below:

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Fundamental Principle Diffraction of X-rays by a single crystal.[7]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[5]Ionization of molecules and measurement of their mass-to-charge ratio.
Information Obtained Definitive 3D atomic coordinates , bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular interactions.[8]Connectivity and chemical environment of atoms (¹H, ¹³C, etc.), through-bond and through-space correlations, and dynamic information in solution.[6]Molecular weight and elemental composition (High-Res MS), fragmentation patterns suggesting structural motifs.
Sample Requirements A single, well-ordered crystal (typically >0.1 mm).[7]Pure compound in solution (~1-5 mg).Small amount of pure sample (~µg-ng).
Strengths Unambiguous determination of absolute structure and conformation; the "gold standard" for structural proof.[9]Provides rich data on molecular dynamics in solution; non-destructive.[5]High sensitivity; provides exact molecular formula.
Limitations Crystal growth can be challenging and is often the rate-limiting step; provides a static picture of the molecule in the solid state.[5]Structure is inferred from correlations, which can be ambiguous for complex molecules; cannot definitively determine absolute stereochemistry without chiral auxiliaries.[10]Provides no information on 3D arrangement or stereochemistry.

Causality in Method Selection: While NMR can confirm the carbon-hydrogen framework and MS can verify the molecular formula, ambiguities often remain. For a 2-(aminomethyl)benzofuran derivative, NMR might struggle to definitively assign the conformation of the flexible aminomethyl side chain or resolve complex aromatic signals. X-ray crystallography overcomes these limitations by directly locating each non-hydrogen atom in 3D space, providing indisputable evidence of connectivity, stereochemistry, and the preferred solid-state conformation.

Part 2: The Crystallographic Workflow: A Self-Validating Protocol

The journey from a synthesized powder to a refined crystal structure is a systematic process where each step validates the next. The protocol described below is designed to produce a definitive structural confirmation.

Experimental Protocol: From Powder to Publication-Ready Structure

1. Prerequisite: Achieving High Purity

  • Action: Purify the synthesized 2-(aminomethyl)benzofuran derivative to >98% purity using column chromatography or recrystallization. Confirm purity by HPLC and NMR.

  • Causality: Impurities disrupt the formation of a regular, repeating crystal lattice, which is essential for producing a sharp diffraction pattern. A pure sample is the foundation of a successful crystallography experiment.

2. Growing a Diffraction-Quality Single Crystal

  • Action: Employ the slow evaporation technique. Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture like petroleum ether/ethyl acetate).[11] Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Causality: Slow, controlled solvent evaporation allows molecules to methodically arrange themselves into a low-energy, highly ordered lattice. Rapid precipitation ("crashing out") traps solvent and creates imperfections, rendering the resulting solid unsuitable for diffraction.[12]

3. Crystal Selection and Mounting

  • Action: Under a microscope, select a crystal that is clear, has well-defined faces, and is approximately 0.1-0.3 mm in all dimensions.[7] Carefully mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen.

  • Causality: A well-formed crystal suggests good internal order. Flash-cooling vitrifies the crystal, protecting it from radiation damage by the intense X-ray beam and improving the quality of the diffraction data.

4. X-ray Diffraction Data Collection

  • Action: Mount the cooled crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα) and a detector.[13] The instrument will rotate the crystal through a series of angles while exposing it to the X-ray beam, collecting a series of diffraction images.

  • Causality: As the crystal rotates, different planes of atoms within the lattice satisfy Bragg's law of diffraction, producing a unique pattern of reflections (spots). Collecting data over a wide range of orientations ensures a complete dataset, which is necessary to resolve the structure.

5. Structure Solution and Refinement

  • Action: Process the diffraction data to obtain the intensities and positions of the reflections. Use software (e.g., SHELX) to solve the "phase problem" using direct methods, which generates an initial electron density map.[7] Build a molecular model into this map and computationally refine the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Causality: The diffraction experiment measures the intensities (amplitudes) of the scattered X-rays but not their phases. Direct methods provide a powerful mathematical solution for small molecules to recover this lost phase information. The refinement process is a self-validating feedback loop where the quality of the model is judged by its ability to accurately predict the experimental data, typically measured by an R-factor (a low R-factor indicates a good fit).

Workflow Visualization

G cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of Derivative Purification Purification (>98%) Synthesis->Purification Dissolution Dissolve in Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Mounting Mount & Cool Crystal Evaporation->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Final Structure Validation Refinement->Validation Final Unambiguous 3D Structure Validation->Final

Caption: The complete workflow from synthesized compound to a validated 3D crystal structure.

Part 3: Interpreting the Data: The Definitive Answer

The final output of a successful X-ray crystallography experiment is a set of atomic coordinates that provides an unparalleled level of detail. This data is the ultimate confirmation of the molecular structure. Below is a table of representative data for a hypothetical 2-(aminomethyl)benzofuran derivative.

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.[14][15]
Unit Cell a = 7.18 Å, b = 18.06 Å, c = 13.16 Å, β = 96.7°Dimensions of the repeating unit of the crystal.[14]
Final R-factor (R1) 0.045 (4.5%)A low value indicates an excellent agreement between the model and the experimental data.
Bond Length C(2)-C(9) 1.51 ÅConfirms the single bond between the benzofuran ring and the aminomethyl carbon.
Bond Length C(8)-O(1) 1.37 ÅConfirms the C-O single bond within the furan ring.
Torsion Angle C(3)-C(2)-C(9)-N(1) = 175°Defines the specific conformation (orientation) of the aminomethyl side chain relative to the benzofuran core.
Hydrogen Bonds N(1)-H···O(2') = 2.9 ÅReveals specific intermolecular interactions that stabilize the crystal packing, which can be relevant for understanding solid-state properties and potential receptor interactions.

This quantitative data leaves no room for interpretation. It is not an inference based on correlations but a direct measurement of the molecular geometry.[11]

Visualizing the Confirmed Structure

The crystallographic data confirms the core scaffold and the precise arrangement of its substituents.

Caption: Key structural features of a 2-(aminomethyl)benzofuran derivative confirmed by X-ray crystallography.

Conclusion

For researchers and drug development professionals working with 2-(aminomethyl)benzofuran derivatives, structural ambiguity is a significant risk that can invalidate extensive biological testing and SAR analysis. While NMR and MS are essential for monitoring reactions and confirming basic connectivity, they cannot provide the definitive, high-resolution structural proof required for modern drug discovery. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional view of the molecule. By providing precise bond lengths, angles, and conformational details, it offers the highest level of trustworthiness and serves as the authoritative foundation upon which all further biological and medicinal chemistry efforts should be built.

References

  • Fujisawa, Y., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. Available at: [Link]

  • Wüthrich, K. (1996). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Journal of Molecular Structure. Available at: [Link]

  • Patel, H., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. ResearchGate. Available at: [Link]

  • Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. Available at: [Link]

  • Unknown Author. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

  • Lu, Y-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Palmer, R. A., et al. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Bey, Y., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]

  • Palmer, R. A., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. Available at: [Link]

  • Das, K., et al. (1991). Structure of a New Benzofuran Derivative. Acta Crystallographica Section C. Available at: [Link]

  • Unknown Author. (n.d.). Molecular structure of benzofuran 4ed determined by single crystal... ResearchGate. Available at: [Link]

  • Wang, X., et al. (2019). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. Available at: [Link]

  • Di Mola, A., et al. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Akkurt, M., et al. (2010). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Aminomethyl)benzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 2-(Aminomethyl)benzofuran (CAS No. 37798-05-3) are staples in the construction of biologically active molecules.[1][2][3] However, with great synthetic utility comes the profound responsibility of safe handling and environmentally sound disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(Aminomethyl)benzofuran, ensuring the safety of laboratory personnel and adherence to regulatory standards.

The Critical Importance of Proper Chemical Waste Management

The improper disposal of chemical waste not only poses a significant risk to the environment but can also lead to serious safety incidents within the laboratory. 2-(Aminomethyl)benzofuran, as with many amine-containing and benzofuran-derived compounds, is classified as a hazardous material.[4] Adherence to proper disposal protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

Hazard Profile of 2-(Aminomethyl)benzofuran and Related Compounds

A thorough understanding of the hazards associated with a chemical is paramount to its safe handling and disposal. Based on data from analogous compounds, 2-(Aminomethyl)benzofuran should be handled as a hazardous substance with the following potential risks:

Hazard ClassificationDescriptionSource
FlammabilityFlammable liquid and vapor.[5][6]
CarcinogenicitySuspected of causing cancer.[7][8]
Acute Toxicity (Oral)May be harmful if swallowed.[7]
Acute Toxicity (Dermal)Toxic in contact with skin.
Acute Toxicity (Inhalation)Toxic if inhaled.
Skin Corrosion/IrritationMay cause skin irritation or corrosion.[7]
Eye Irritation/DamageMay cause serious eye damage.[7]
Aquatic ToxicityHarmful to aquatic life with long-lasting effects.[6][7]

Given these hazards, all work with 2-(Aminomethyl)benzofuran must be conducted in a well-ventilated chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Nitrile or other chemically resistant gloves

  • Safety goggles and a face shield

  • A flame-resistant lab coat

Step-by-Step Disposal Protocol

The disposal of 2-(Aminomethyl)benzofuran must be carried out in strict accordance with all local, regional, and national hazardous waste regulations. The following protocol provides a general framework for its safe management from point of generation to final disposal.

Waste Identification and Segregation
  • Treat all waste containing 2-(Aminomethyl)benzofuran as hazardous waste. This includes neat (undiluted) material, solutions, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.

  • Segregate waste streams. Do not mix 2-(Aminomethyl)benzofuran waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Maintain separate containers for solid and liquid waste.

Container Selection and Labeling
  • Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are often suitable. The container must have a secure, screw-top cap.

  • Label the container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(Aminomethyl)benzofuran"

    • A clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Corrosive")

    • The date the first drop of waste was added to the container.

Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the direct control of laboratory personnel and clearly marked with hazardous waste signage.

  • Ensure the container remains closed at all times, except when adding waste.

  • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Store incompatible waste types separately within the SAA to prevent accidental mixing. For instance, keep amine waste separate from strong acids and oxidizing agents.

Disposal Procedure
  • Never dispose of 2-(Aminomethyl)benzofuran down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems and wastewater treatment infrastructure.[7]

  • Arrange for pickup by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.

  • For spills:

    • Minor Spills: In the event of a small spill, remove all ignition sources. Wearing appropriate PPE, contain and absorb the spill with an inert absorbent material such as vermiculite or sand. Collect the contaminated absorbent material and any other cleanup debris in a designated hazardous waste container.

    • Major Spills: For larger spills, evacuate the immediate area and follow your institution's emergency response procedures. Contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Aminomethyl)benzofuran waste.

DisposalWorkflow Start Waste Generation (2-(Aminomethyl)benzofuran) IsWasteHazardous Is the waste hazardous? Start->IsWasteHazardous TreatAsHazardous Treat as Hazardous Waste IsWasteHazardous->TreatAsHazardous Yes SegregateWaste Segregate Waste (Solid vs. Liquid, Incompatibles) TreatAsHazardous->SegregateWaste ContainerSelection Select & Label Appropriate Container SegregateWaste->ContainerSelection SAA Store in Satellite Accumulation Area (SAA) ContainerSelection->SAA EHS_Pickup Arrange for EHS/ Licensed Vendor Pickup SAA->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: Decision workflow for the disposal of 2-(Aminomethyl)benzofuran.

In-Lab Treatment Considerations

While some chemical waste can be neutralized or treated in the lab to render it non-hazardous, this is generally not recommended for compounds like 2-(Aminomethyl)benzofuran without specific, validated procedures and a thorough understanding of the reaction products. Amine-based wastewater can be complex to treat and may require specialized biological or chemical degradation processes.[9][10][11] Unless you have a specific protocol approved by your institution's EHS office, all waste containing this compound should be disposed of via a licensed hazardous waste contractor.

Conclusion

The responsible disposal of 2-(Aminomethyl)benzofuran is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste identification, segregation, containment, and disposal, researchers can minimize risks and ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management guidelines and the Safety Data Sheet for the most accurate and up-to-date information.

References

  • Benchchem. (n.d.). Proper Disposal of Benzofuran, 2-(2-thienyl)-: A Guide for Laboratory Professionals.
  • ChemScene. (n.d.). 2-(Aminomethyl)benzofuran.
  • Yin, J. N., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
  • ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 2,3-Benzofuran.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%.
  • Sigma-Aldrich. (n.d.). 2-(Aminomethyl)benzofuran.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Benzofuran.
  • ResearchGate. (2015). Treatment of amine wastes generated in industrial processes.
  • OnePetro. (2024). Experimental Investigation of Amine Regeneration for Carbon Capture through CO2 Mineralization.
  • MySkinRecipes. (n.d.). 2-(Aminomethyl)benzofuran.
  • ChemicalBook. (n.d.). Benzofuran - Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • ACS Publications. (2018). Degradation of Amine Solvents in a CO2 Capture Plant at Lab-Scale: Experiments and Modeling. Industrial & Engineering Chemistry Research.
  • HW Drugs. (n.d.). EPA Subpart P Regulations.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
  • PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • ResearchGate. (2014). Reactivity of Benzofuran Derivatives.

Sources

A Senior Application Scientist's Guide to Handling 2-(Aminomethyl)benzofuran: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Analogous Compound Data

2-(Aminomethyl)benzofuran combines the structural features of a benzofuran ring and a primary aminomethyl group. This structure suggests a multi-faceted hazard profile that must be respected at all times.

  • Acute Toxicity & Corrosivity: The presence of the aminomethyl group is a primary concern. The analogous compound, 2-(Aminomethyl)furan, is classified as toxic if swallowed, inhaled, or in contact with skin, and it is known to cause severe skin burns and eye damage.[3] Therefore, 2-(Aminomethyl)benzofuran must be treated as a corrosive and acutely toxic substance, with dermal contact and inhalation being critical exposure routes.

  • Flammability: The benzofuran moiety, as seen in 2,3-Benzofuran, indicates that the compound may be a flammable liquid and vapor.[4] Vapors may form explosive mixtures with air and can travel to an ignition source.[5][6] All work must be conducted away from heat, sparks, and open flames.

  • Chronic Toxicity & Carcinogenicity: 2,3-Benzofuran is listed as a suspected carcinogen and may cause damage to organs, specifically the liver, through prolonged or repeated exposure.[4] Aromatic amines as a class are associated with long-term health risks.[2][7] Consequently, 2-(Aminomethyl)benzofuran should be handled as a suspected carcinogen, and exposure must be minimized to the lowest possible levels.

  • Environmental Hazards: Analogous compounds are recognized as being harmful to aquatic life with long-lasting effects.[7] Therefore, release into the environment must be strictly avoided.

Required Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. Engineering controls, such as a chemical fume hood, are the primary line of defense, with PPE serving as the final, essential barrier.[1][8]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with a complete seal around the eyes. A full-face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.Protects against splashes of the potentially corrosive liquid and prevents contact with toxic vapors.[9][10]
Skin & Body Protection - Gloves: Double-gloving with chemical-resistant nitrile or neoprene gloves is mandatory. - Lab Coat: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. - Clothing: Long pants and closed-toe, closed-heel shoes made of a non-porous material.Prevents skin absorption, a primary route of exposure for toxic amines.[2] Double-gloving provides protection if the outer glove is compromised.[8] A flame-resistant coat addresses the flammability hazard, and proper footwear protects against spills.[1][11]
Respiratory Protection All handling of 2-(Aminomethyl)benzofuran (including weighing, transfers, and reaction setup) must be performed inside a certified chemical fume hood.[12] For spill cleanup or in situations where ventilation is compromised, a NIOSH-approved respirator with organic vapor cartridges is required.Engineering controls are paramount to prevent inhalation of toxic and potentially carcinogenic vapors.[1][12] A respirator provides critical protection during non-routine events.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is essential to minimize exposure and prevent accidents.

Step 1: Pre-Handling Safety Check
  • Verify Fume Hood: Ensure the chemical fume hood is operational and the certification is current. Check the airflow monitor.[12]

  • Assemble PPE: Don all required PPE as specified in the table above before entering the designated handling area.[13]

  • Prepare Spill Kit: Confirm that a spill kit containing absorbent material (vermiculite or sand), and separate waste containers is readily accessible.[3]

  • Locate Emergency Equipment: Visually confirm the locations of the nearest safety shower, eyewash station, and fire extinguisher.[14]

Step 2: Chemical Handling
  • Grounding: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[3][4]

  • Work Zone: Conduct all manipulations at least six inches inside the fume hood sash to ensure effective containment.[13]

  • Aliquotting: Use non-sparking tools for all transfers.[5] If working with a solid form, handle it as a powder and avoid creating dust. For liquids, use a pipette or syringe with care to avoid splashes.

  • Container Management: Keep the primary container tightly closed when not in use. The compound may be air and light-sensitive.[6]

Step 3: Post-Handling Decontamination
  • Clean Work Area: Decontaminate the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first and dispose of them. Remove the face shield/goggles and lab coat. Finally, remove the inner gloves.[13]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.[12][13]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Operation & Disposal a 1. Verify Fume Hood & Emergency Equipment b 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) a->b Proceed c 3. Weighing & Transfer (Use Grounding & Non-Sparking Tools) b->c Enter Hood d 4. Perform Experiment c->d e 5. Decontaminate Work Surface & Equipment d->e Complete Work f 6. Segregate Waste (Solid vs. Liquid) e->f g 7. Doff PPE Correctly f->g h 8. Wash Hands Thoroughly g->h

Caption: Workflow for the safe handling and disposal of 2-(Aminomethyl)benzofuran.

Disposal Plan: Preventing Environmental Contamination

Improper disposal is a significant risk. All waste streams must be treated as hazardous.

  • Solid Waste: All contaminated disposable items, including gloves, pipette tips, weighing boats, and absorbent materials from spill cleanup, must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused 2-(Aminomethyl)benzofuran and contaminated solvents must be collected in a labeled, sealed hazardous waste container.[5] Do not pour any amount down the drain.[12]

  • Disposal Protocol: All waste must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[3]

Emergency Procedures: Immediate and Decisive Action

Chemical Exposure
  • Skin Contact: Immediately go to the nearest safety shower.[15] While flushing with copious amounts of tepid water for at least 15 minutes, remove all contaminated clothing, including shoes.[14][16] Seek immediate medical attention.

  • Eye Contact: Immediately proceed to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device to avoid rescuer exposure). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Minor Spill (inside fume hood):

    • Ensure all ignition sources are removed.[3]

    • Contain the spill with an absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area.

  • Major Spill (outside fume hood):

    • Alert all personnel in the immediate area and evacuate.[15]

    • If safe to do so, remove ignition sources and increase ventilation.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[14]

References

  • Apollo Scientific. (2023). 2-(Aminomethyl)furan Safety Data Sheet.
  • ChemScene. (n.d.). 2-(Aminomethyl)benzofuran.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment for Handling 2-Acetyldibenzofuran.
  • TCI Chemicals. (2025). 2,3-Benzofuran Safety Data Sheet.
  • University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Dibenzofuranamine.
  • ChemicalBook. (2022). 2-aMino-1-(benzofuran-2-yl)ethanol - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Benzofuran Safety Data Sheet.
  • Alfa Aesar. (n.d.). 2,3-Benzofuran Safety Data Sheet.
  • GOV.UK. (2024). What to do in a chemical emergency.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • University of Washington. (n.d.). EVACUATION PLAN: CHEMICAL RELEASE.
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • ECHEMI. (n.d.). Benzofuran SDS, 271-89-6 Safety Data Sheets.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • CDC. (n.d.). School Chemistry Laboratory Safety Guide.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)benzofuran
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.